Product packaging for Anserine(Cat. No.:CAS No. 584-85-0)

Anserine

Numéro de catalogue: B1665513
Numéro CAS: 584-85-0
Poids moléculaire: 240.26 g/mol
Clé InChI: MYYIAHXIVFADCU-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anserine is a dipeptide comprising of beta-alanine and 3-methyl-L-histidine units. It has a role as an animal metabolite and a mouse metabolite. It is a beta-alanine derivative and a dipeptide. It is a tautomer of an this compound zwitterion.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Caenorhabditis elegans with data available.
This compound is a dipeptide comprised of a beta-alanine and a methylhistidine that is found in dietary red meat and has antioxidant activity.
A dipeptide containing BETA-ALANINE.
See also: Carnosine (related).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N4O3 B1665513 Anserine CAS No. 584-85-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYIAHXIVFADCU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973950
Record name Anserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000194
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

584-85-0
Record name Anserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=584-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-β-alanyl-3-methyl-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDQ4N37UGV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Anserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000194
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

226 - 228 °C
Record name Anserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000194
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Anserine Biological Synthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in the skeletal muscle and brain of many vertebrates.[1] As a methylated derivative of carnosine, this compound exhibits enhanced stability against enzymatic degradation, making it a molecule of significant interest for its potential therapeutic applications, including antioxidant and anti-inflammatory effects.[2] This technical guide provides a comprehensive overview of the this compound biological synthesis pathway, detailing the enzymatic reactions, kinetics, regulatory mechanisms, and key experimental protocols for its study. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in the fields of biochemistry, pharmacology, and drug development.

The Core this compound Biosynthesis Pathway

The synthesis of this compound is a two-step enzymatic process that is intrinsically linked to the biosynthesis of its precursor, carnosine.

Step 1: Carnosine Synthesis

The initial and rate-limiting step in this compound synthesis is the formation of carnosine from its constituent amino acids, β-alanine and L-histidine. This reaction is catalyzed by the enzyme carnosine synthase (CARNS1) , also known as ATP-grasp domain-containing protein 1 (ATPGD1).[3][4] The reaction requires ATP for the activation of β-alanine.

Step 2: this compound Synthesis

Subsequently, this compound is synthesized through the methylation of carnosine. This reaction is catalyzed by carnosine N-methyltransferase (CARNMT1) .[2] CARNMT1 transfers a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of the histidine residue of carnosine, forming this compound and S-adenosyl-L-homocysteine (SAH).[5] The synthesis of this compound is therefore dependent on the prior synthesis of carnosine.[6] Studies in CARNS1 knockout rats have confirmed that in the absence of carnosine synthesis, this compound is not produced.[6]

This compound Synthesis Pathway cluster_carnosine Carnosine Synthesis cluster_this compound This compound Synthesis β-Alanine β-Alanine CARNS1 CARNS1 (Carnosine Synthase) β-Alanine->CARNS1 L-Histidine L-Histidine L-Histidine->CARNS1 Carnosine Carnosine CARNMT1 CARNMT1 (Carnosine N-methyltransferase) Carnosine->CARNMT1 CARNS1->Carnosine ATP -> ADP + Pi This compound This compound CARNMT1->this compound SAH S-Adenosyl- L-homocysteine CARNMT1->SAH SAM S-Adenosyl- L-methionine SAM->CARNMT1

Figure 1: The this compound Biological Synthesis Pathway.

Enzyme Kinetics and Properties

The efficiency of the this compound synthesis pathway is governed by the kinetic properties of CARNS1 and CARNMT1.

Carnosine Synthase (CARNS1)

CARNS1 belongs to the ATP-grasp family of ligases.[4] The kinetic parameters for human CARNS1 have been determined and are summarized in the table below.

SubstrateKm (mM)Vmax (nmol/min/mg)
β-alanine0.0965.3
L-histidine0.370.76
4-aminobutanoate1.8454.7
L-lysine4.670.61
L-ornithine7.660.28
N-methylhistidine24.70.62
Table 1: Kinetic parameters of human CARNS1.[7]
Carnosine N-methyltransferase (CARNMT1)

CARNMT1 is a methyltransferase that utilizes SAM as a methyl group donor.[5] The kinetic parameters for human CARNMT1 are presented below.

SubstrateKm (mM)kcat (min⁻¹)
Carnosine4.9590.09
S-adenosyl-L-methionine0.0533.57
Table 2: Kinetic parameters of human CARNMT1.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Carnosine N-methyltransferase (CARNMT1) Activity Assay

This protocol is adapted from a method used for the purification and characterization of chicken carnosine N-methyltransferase.[8]

Objective: To determine the enzymatic activity of CARNMT1 by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) into carnosine to form this compound.

Materials:

  • Enzyme preparation (e.g., tissue homogenate, purified enzyme)

  • 50 mM HEPES buffer, pH 7.5

  • 10 mM KCl

  • 1 mM EGTA

  • 1 mM MgCl₂

  • 1 mM DTT

  • 20 mM carnosine

  • [³H]SAM (S-(methyl-³H)adenosyl-L-methionine)

  • 10% (w/v) HClO₄

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture (final volume 0.11 ml) containing:

    • 50 mM HEPES, pH 7.5

    • 10 mM KCl

    • 1 mM EGTA

    • 1 mM MgCl₂

    • 1 mM DTT

    • 20 mM carnosine

    • 1 µM [³H]SAM

  • Include blank reactions containing no carnosine to determine background radiation.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 0.1 ml of the reaction medium to 0.2 ml of ice-cold 10% (w/v) HClO₄.

  • Centrifuge the samples at 13,000 x g for 10 minutes to pellet precipitated proteins.

  • Apply the supernatant to a Dowex 50-H⁺ column.

  • Wash the column with water to remove unreacted [³H]SAM.

  • Elute the [³H]this compound with 3 M NH₄OH.

  • Add the eluate to a scintillation cocktail and measure radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of [³H]this compound formed per unit time per amount of enzyme.

CARNMT1_Activity_Assay_Workflow Start Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture Add Enzyme Add Enzyme Prepare Reaction Mixture->Add Enzyme Incubate at 37°C Incubate at 37°C Add Enzyme->Incubate at 37°C Stop Reaction with HClO4 Stop Reaction with HClO4 Incubate at 37°C->Stop Reaction with HClO4 Centrifuge Centrifuge Stop Reaction with HClO4->Centrifuge Column Chromatography Column Chromatography Centrifuge->Column Chromatography Scintillation Counting Scintillation Counting Column Chromatography->Scintillation Counting Calculate Activity Calculate Activity Scintillation Counting->Calculate Activity End End Calculate Activity->End

Figure 2: Workflow for CARNMT1 Activity Assay.
Quantification of this compound and Carnosine by HPLC-ESI+-MS/MS

This protocol is based on a method for quantifying this compound and carnosine in muscle tissue.[6]

Objective: To accurately measure the concentrations of this compound and carnosine in biological samples using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry.

Materials:

  • Lyophilized tissue sample

  • 0.5 M HClO₄

  • 2.1 M KHCO₃

  • Internal standard (e.g., carnosine-d4)

  • HPLC system with an Atlantis HILIC silica column

  • Mass spectrometer with an ESI source

Procedure:

  • Homogenize approximately 5 mg of lyophilized tissue in 0.5 M HClO₄.

  • Vortex for 15 minutes and then centrifuge at 5000 x g for 3 minutes at 4°C.

  • Neutralize the supernatant with 2.1 M KHCO₃.

  • Centrifuge at 5000 x g for 3 minutes at 4°C.

  • Collect the supernatant and add the internal standard.

  • Inject the sample into the HPLC-ESI+-MS/MS system.

  • Separate this compound and carnosine using a gradient elution on a HILIC column.

  • Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Construct a standard curve using known concentrations of this compound and carnosine to determine the absolute concentrations in the samples.

Regulation of the this compound Synthesis Pathway

The synthesis of this compound is regulated at multiple levels, including substrate availability and the expression of the key enzymes.

Substrate Availability

The intracellular concentration of β-alanine is considered the rate-limiting factor for carnosine synthesis.[9] Supplementation with β-alanine has been shown to increase the levels of both carnosine and this compound in muscle tissue.[6] This indicates that the availability of the precursor for the first step of the pathway directly influences the final production of this compound.

Transcriptional Regulation

The expression of the genes encoding CARNS1 and CARNMT1 is subject to transcriptional control.

  • CARNS1: The expression of the CARNS1 gene can be influenced by the availability of its substrates. Ingestion of β-alanine has been shown to significantly increase the mRNA levels of CARNS1 in the vastus lateralis muscle.[10] Furthermore, the transcription factor Nrf2, a master regulator of the cellular antioxidant response, has been implicated in the regulation of carnosine synthesis, suggesting a link between oxidative stress and the production of this protective dipeptide.[11]

  • CARNMT1: The regulation of CARNMT1 gene expression is less well understood. However, knockout studies in mice have revealed that CARNMT1 is essential for embryonic development, indicating that it has critical functions beyond this compound synthesis, potentially through the methylation of other protein substrates.[8][12] This essential role suggests that its expression is tightly regulated.

Hormonal and Other Factors

Hormonal status may also play a role in regulating the this compound synthesis pathway. Studies in mice have shown gender-related differences in muscle this compound content, with males exhibiting higher levels, suggesting a potential regulatory role for androgens like testosterone.[13]

Regulation of this compound Synthesis cluster_regulation Regulatory Inputs cluster_genes Gene Expression cluster_pathway This compound Synthesis Pathway β-Alanine Availability β-Alanine Availability CARNS1_gene CARNS1 Gene β-Alanine Availability->CARNS1_gene + Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 Hormonal Signals (e.g., Testosterone) Hormonal Signals (e.g., Testosterone) CARNMT1_gene CARNMT1 Gene Hormonal Signals (e.g., Testosterone)->CARNMT1_gene ? Carnosine Synthesis Carnosine Synthesis CARNS1_gene->Carnosine Synthesis This compound Synthesis This compound Synthesis CARNMT1_gene->this compound Synthesis Carnosine Synthesis->this compound Synthesis Nrf2->CARNS1_gene +

Figure 3: Overview of the Regulation of this compound Synthesis.

Conclusion

The biological synthesis of this compound is a tightly regulated two-step enzymatic pathway that is crucial for maintaining high concentrations of this important dipeptide in various tissues. A thorough understanding of this pathway, from the kinetics of its enzymes to its complex regulatory networks, is essential for harnessing the therapeutic potential of this compound. This technical guide provides a foundational resource for researchers and professionals, offering detailed protocols and a summary of the current knowledge to facilitate further investigation and drug development efforts targeting this pathway. The continued exploration of the this compound biosynthesis pathway holds promise for the development of novel therapeutic strategies for a range of physiological and pathological conditions.

References

Anserine as a pH Buffer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide found in the skeletal muscle and brain of various vertebrates.[1] Its physiological role as an intracellular pH buffer is of significant interest, particularly in the context of exercise physiology and conditions associated with cellular acidosis. The imidazole ring of this compound has a pKa of approximately 7.04, positioning it as an effective buffer within the physiological pH range of muscle cells.[2] This technical guide provides an in-depth overview of this compound's function as a pH buffer, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of its metabolic pathway and buffering mechanism.

Biochemical Properties and pH Buffering Mechanism

This compound is a methylated derivative of carnosine, synthesized via the action of carnosine N-methyltransferase (CARNMT1).[2] The key to this compound's buffering capacity lies in the imidazole ring of its 3-methylhistidine residue. With a pKa of 7.04, this ring can accept or donate a proton, thereby resisting changes in intracellular pH, particularly during periods of high metabolic activity and lactic acid production.[1][2] This makes this compound a crucial component of the non-bicarbonate buffering system in muscle tissue.[3]

The buffering action of this compound is particularly relevant in the early stages of acidosis, as its pKa is slightly higher than that of carnosine (pKa ≈ 6.83).[1] This suggests a complementary role for these two dipeptides in maintaining pH homeostasis under varying physiological stresses.

Quantitative Data on this compound

The concentration of this compound varies significantly across species and muscle fiber types. Fast-twitch glycolytic muscle fibers generally exhibit higher concentrations of this compound and carnosine compared to slow-twitch oxidative fibers.[4]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molar Mass240.26 g/mol [2]
pKa (imidazole ring)7.04[1][2]
Table 2: this compound Concentration in Various Tissues
SpeciesTissueConcentrationReference(s)
HumanCardiac Muscle (ventricle)10.1 ± 13.4 µmol·kg⁻¹ dry muscle[5]
HumanSkeletal Muscle (m. vastus lateralis)158.1 ± 68.5 µmol·kg⁻¹ dry muscle[5]
RatFast-twitch muscle (plantaris, gastrocnemius)Higher than slow-twitch[4]
RatSlow-twitch muscle (soleus)Lower than fast-twitch[4]
Various Teleost FishSkeletal MuscleThis compound is the major HCD component[6]
Molluscs and CrustaceansSkeletal MuscleGenerally no HCDs detected[6]

Signaling and Metabolic Pathways

This compound is synthesized from carnosine through a methylation reaction catalyzed by the enzyme carnosine N-methyltransferase (CARNMT1).[7] This enzyme transfers a methyl group from S-adenosylmethionine (SAM) to the N1 position of the imidazole ring of carnosine, forming this compound and S-adenosylhomocysteine (SAH).[7][8]

Anserine_Synthesis_Pathway Carnosine Carnosine CARNMT1 Carnosine N-methyltransferase (CARNMT1) Carnosine->CARNMT1 SAM S-Adenosylmethionine (SAM) SAM->CARNMT1 This compound This compound CARNMT1->this compound SAH S-Adenosylhomocysteine (SAH) CARNMT1->SAH

This compound Synthesis Pathway

The buffering mechanism of this compound involves the protonation and deprotonation of the imidazole ring. During periods of increased acid production (e.g., intense exercise), the imidazole ring accepts a proton (H⁺), thus mitigating a drop in pH.

Anserine_Buffering_Mechanism Anserine_deprotonated This compound (deprotonated) Anserine_protonated This compound-H⁺ (protonated) Anserine_deprotonated->Anserine_protonated + H⁺ / - H⁺ Proton H⁺

This compound pH Buffering Equilibrium

Experimental Protocols

Quantification of this compound in Muscle Tissue by HPLC-ESI-MS/MS

This protocol is adapted from methodologies used for the quantification of histidine-containing dipeptides in biological samples.

Objective: To accurately measure the concentration of this compound in skeletal or cardiac muscle tissue.

Materials:

  • Lyophilized muscle tissue

  • 0.5 M Perchloric acid (HClO₄)

  • 2.1 M Potassium bicarbonate (KHCO₃)

  • Ultrapure water

  • This compound standard

  • HPLC system coupled with an electrospray ionization tandem mass spectrometer (ESI-MS/MS)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5 mg of lyophilized and powdered muscle tissue.

    • Add 0.5 M HClO₄ to deproteinize the sample.

    • Vortex for 15 minutes and centrifuge at 5000 x g at 4°C for 3 minutes.

    • Neutralize the supernatant with 2.1 M KHCO₃.

    • Centrifuge at 5000 x g at 4°C for 3 minutes to precipitate potassium perchlorate.

    • Collect the supernatant for analysis.

  • Chromatographic and Mass Spectrometric Analysis:

    • Inject the prepared sample into the HPLC-ESI-MS/MS system.

    • Separate this compound from other components using a suitable column (e.g., a reverse-phase C18 column).

    • Detect and quantify this compound using mass spectrometry in positive ion mode, monitoring for the specific precursor and product ion transitions for this compound.

    • Quantify the this compound concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of this compound standard.

In Vitro Determination of this compound's pH Buffering Capacity

This protocol describes a titration method to determine the buffering capacity of an this compound solution.

Objective: To quantify the pH buffering capacity of this compound in a controlled in vitro setting.

Materials:

  • This compound powder

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Burette

Procedure:

  • Solution Preparation:

    • Prepare a solution of this compound of known concentration (e.g., 10 mM) in deionized water.

  • Titration:

    • Place a known volume of the this compound solution in a beaker with a stir bar.

    • Measure the initial pH of the solution.

    • Slowly titrate the solution with 0.1 M HCl, recording the pH after each addition of a small, known volume of acid.

    • Continue the titration until the pH has dropped significantly (e.g., to pH 4.0).

    • Repeat the titration with 0.1 M NaOH, starting from the initial pH and titrating to a higher pH (e.g., pH 10.0).

  • Data Analysis:

    • Plot the pH versus the moles of H⁺ added or removed.

    • The buffering capacity (β) can be calculated as the amount of acid or base required to produce a one-unit change in pH. The region of maximal buffering capacity will be around the pKa of this compound (7.04).

Experimental_Workflow_Buffering_Capacity cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Tissue Muscle Tissue Sample Homogenize Homogenize in NaCl Tissue->Homogenize Adjust_pH Adjust pH to ~6.0 Homogenize->Adjust_pH Titrate Titrate with NaOH Adjust_pH->Titrate Record_pH Record pH at intervals Titrate->Record_pH Plot Plot pH vs. µmol NaOH Record_pH->Plot Calculate Calculate Buffering Capacity (µmol H⁺ / g muscle / pH unit) Plot->Calculate

Workflow for Muscle Buffering Capacity Assay

Conclusion

This compound plays a significant role as an intracellular pH buffer, particularly in tissues subjected to high metabolic stress such as skeletal muscle. Its pKa of 7.04 makes it an effective buffer in the physiological pH range. The concentration of this compound is highly variable depending on species and muscle fiber type, suggesting a specialized role in animals with high anaerobic exercise capacity. The provided experimental protocols offer a framework for researchers to quantify this compound and assess its buffering capacity, contributing to a deeper understanding of its physiological importance and potential therapeutic applications. Further research is warranted to fully elucidate the relative contribution of this compound to total muscle buffering in different species and under various physiological and pathological conditions.

References

An In-depth Technical Guide to the Antioxidant Properties of Anserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide predominantly found in the skeletal muscle and brain of vertebrates.[1] Possessing significant antioxidant properties, this compound contributes to cellular defense against oxidative stress through a variety of mechanisms. This technical guide provides a comprehensive overview of the antioxidant activities of this compound, including its capacity for direct radical scavenging, metal ion chelation, and inhibition of lipid peroxidation. Furthermore, this document details this compound's role in modulating intracellular antioxidant signaling pathways, specifically the Keap1-Nrf2 pathway, and its influence on the activity of key antioxidant enzymes. Detailed experimental protocols for assessing these antioxidant properties are provided, along with a compilation of available quantitative data to facilitate comparative analysis.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through a multi-faceted approach, which includes both direct interaction with reactive oxygen species (ROS) and indirect modulation of cellular antioxidant systems.

Direct Radical Scavenging

This compound has been demonstrated to be an effective scavenger of various free radicals, a property attributed to its imidazole ring.[2] It shows notable activity against highly reactive species such as hydroxyl radicals (•OH) and peroxyl radicals (ROO•).[3] The peptide linkage in this compound is also believed to contribute to its radical scavenging capabilities.[4]

  • Hydroxyl Radical (•OH) Scavenging : this compound is a potent scavenger of the highly damaging hydroxyl radical.[3]

  • Peroxyl Radical (ROO•) Trapping : Studies have shown that this compound possesses peroxyl radical-trapping ability, which is crucial in inhibiting lipid peroxidation chain reactions.[3][5]

  • DPPH Radical Scavenging : this compound has been shown to scavenge the stable free radical α,α-diphenyl-β-picrylhydrazyl (DPPH), indicating its capacity to donate a hydrogen atom or an electron to neutralize free radicals.[2]

Metal Ion Chelation

Transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the formation of ROS through Fenton-like reactions.[1] this compound can chelate these metal ions, thereby preventing them from participating in these pro-oxidant processes.[1][2] This chelating ability is a key aspect of its overall antioxidant mechanism. The imidazole ring of the histidine moiety is implicated in this metal-binding capacity.[2]

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental process that damages cellular membranes. This compound has been shown to inhibit lipid peroxidation, a protective effect that is likely a combination of its radical scavenging and metal chelating properties.[2][4] By neutralizing radicals that initiate and propagate lipid peroxidation and by sequestering metal ions that catalyze these reactions, this compound helps to maintain membrane integrity.

Modulation of Endogenous Antioxidant Systems

Beyond its direct antioxidant actions, this compound can also influence the body's innate antioxidant defense mechanisms.

Influence on Antioxidant Enzyme Activity

This compound has been observed to modulate the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). In a human study, this compound supplementation was found to increase SOD activity by 50% and preserve CAT activity following exercise-induced oxidative stress.[1]

  • Superoxide Dismutase (SOD) : This enzyme catalyzes the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen and hydrogen peroxide. This compound supplementation has been shown to significantly increase SOD activity.[1]

  • Catalase (CAT) : Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. This compound helps in preserving its activity under conditions of oxidative stress.[1]

  • Glutathione Peroxidase (GPx) : While direct quantitative data on this compound's effect on GPx is limited, its overall impact on cellular redox status suggests a potential modulatory role.

Activation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes include those encoding for antioxidant enzymes like SOD, CAT, and components of the glutathione system. This compound is suggested to activate this pathway, thereby upregulating the endogenous antioxidant response.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces conformational change in Keap1 Keap1_inactive Inactive Keap1 Keap1_Nrf2->Keap1_inactive releases Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome targets Nrf2 for Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to Maf sMaf Nrf2_nuc->Maf dimerizes with Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_Maf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes activates transcription of

Figure 1: this compound's role in the Keap1-Nrf2 signaling pathway.

Quantitative Data on Antioxidant Activity

The following tables summarize the available quantitative data on the antioxidant properties of this compound.

Table 1: Radical Scavenging Activity and Reducing Power of this compound

AssayConcentrationActivity/ResultReference
DPPH Radical Scavenging2.5 mM7.1% scavenging[2]
DPPH Radical Scavenging5.0 mM12.3% scavenging[2]
DPPH Radical Scavenging10.0 mM19.8% scavenging[2]
DPPH Radical Scavenging20.0 mM27.2% scavenging[2]
DPPH Radical Scavenging40.0 mM33.9% scavenging[2]
Reducing Power (Abs at 700nm)2.5 mM0.13[2]
Reducing Power (Abs at 700nm)5.0 mM0.22[2]
Reducing Power (Abs at 700nm)10.0 mM0.40[2]
Reducing Power (Abs at 700nm)20.0 mM0.65[2]
Reducing Power (Abs at 700nm)40.0 mM0.90[2]

Table 2: Metal Chelation and Lipid Peroxidation Inhibition by this compound

AssayConcentrationActivity/ResultReference
Cu²⁺ Chelating Ability2.5 mM19.5% chelation[2]
Cu²⁺ Chelating Ability5.0 mM32.7% chelation[2]
Cu²⁺ Chelating Ability10.0 mM50.5% chelation[2]
Cu²⁺ Chelating Ability20.0 mM68.9% chelation[2]
Cu²⁺ Chelating Ability40.0 mM80.2% chelation[2]
Inhibition of Linoleic Acid Autoxidation10.0 mMRelative antioxidant activity of 1.78 (vs control)[2]

Table 3: In Vivo Effects of this compound on Antioxidant Enzyme Activity

EnzymeDosageChange in ActivityStudy PopulationReference
Superoxide Dismutase (SOD)15 mg/kg body weight (low dose)~50% increaseHealthy men[1]
Superoxide Dismutase (SOD)30 mg/kg body weight (high dose)~50% increaseHealthy men[1]
Catalase (CAT)15 mg/kg & 30 mg/kg body weightActivity preserved (no significant change)Healthy men[1]

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the assessment of this compound's antioxidant properties.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement prep_this compound Prepare this compound Solutions (various concentrations) mix Mix this compound Solution with DPPH Solution prep_this compound->mix prep_dpph Prepare 0.1 mM DPPH in Ethanol prep_dpph->mix incubate Incubate in the dark (e.g., 30 min at room temp.) mix->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging Activity measure_abs->calculate

Figure 2: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or buffer).

    • Prepare a 0.1 mM solution of DPPH in ethanol.

  • Assay Procedure:

    • In a test tube or microplate well, add a defined volume of the this compound solution at various concentrations.

    • Add an equal volume of the DPPH solution to initiate the reaction.

    • A control is prepared with the solvent in place of the this compound solution.

    • The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Metal Chelating Assay (Fe²⁺)

Principle: This assay measures the ability of a compound to chelate ferrous ions (Fe²⁺). In the absence of a chelating agent, Fe²⁺ forms a colored complex with ferrozine. The presence of a chelating agent, like this compound, disrupts the formation of this complex, leading to a decrease in color intensity, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a 2 mM solution of FeCl₂.

    • Prepare a 5 mM solution of ferrozine.

  • Assay Procedure:

    • Add a defined volume of the this compound solution at various concentrations to a test tube.

    • Add the FeCl₂ solution and mix.

    • Initiate the reaction by adding the ferrozine solution.

    • The mixture is shaken and incubated at room temperature for 10 minutes.

  • Measurement and Calculation:

    • The absorbance of the solutions is measured at 562 nm.

    • The percentage of Fe²⁺ chelating activity is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without this compound) and A_sample is the absorbance of the sample.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

Principle: This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct, which is measured spectrophotometrically.

Protocol:

  • Sample Preparation (e.g., tissue homogenate):

    • Homogenize the tissue sample in a suitable buffer (e.g., RIPA buffer).

    • Centrifuge the homogenate to obtain a clear supernatant.

  • Assay Procedure:

    • To a defined volume of the sample supernatant, add an equal volume of TBA reagent (containing thiobarbituric acid in an acidic solution).

    • The mixture is heated in a boiling water bath for a specified time (e.g., 15-60 minutes) to facilitate the reaction.

    • After heating, the samples are cooled on ice.

    • Centrifuge the samples to pellet any precipitate.

  • Measurement and Calculation:

    • The absorbance of the supernatant is measured at 532 nm.

    • The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

Antioxidant Enzyme Activity Assays

Principle: These assays measure the activity of specific antioxidant enzymes in a biological sample, typically a tissue homogenate or cell lysate.

Protocol for Superoxide Dismutase (SOD) Activity:

  • Sample Preparation: Homogenize tissue in a cold buffer (e.g., phosphate buffer) and centrifuge to obtain the supernatant.

  • Assay Principle: The assay is often based on the inhibition of a reaction that produces a colored product, where the superoxide radical is a key intermediate. For example, the reduction of nitroblue tetrazolium (NBT) by superoxide generated from a xanthine/xanthine oxidase system.

  • Assay Procedure:

    • The reaction mixture contains the sample, xanthine, NBT, and xanthine oxidase in a suitable buffer.

    • The rate of NBT reduction is monitored spectrophotometrically at a specific wavelength (e.g., 560 nm).

    • SOD in the sample competes for the superoxide radical, thus inhibiting the reduction of NBT.

  • Calculation: The SOD activity is calculated based on the degree of inhibition and is often expressed as units of activity per milligram of protein.

Protocol for Catalase (CAT) Activity:

  • Sample Preparation: Similar to the SOD assay, prepare a tissue homogenate supernatant.

  • Assay Principle: This assay directly measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

  • Assay Procedure:

    • The reaction is initiated by adding the sample to a solution of H₂O₂ in a suitable buffer.

    • The decrease in absorbance at 240 nm, which corresponds to the consumption of H₂O₂, is monitored over time.

  • Calculation: The catalase activity is calculated from the rate of H₂O₂ decomposition and is expressed as units of activity per milligram of protein.

Conclusion

This compound demonstrates a robust and multifaceted antioxidant profile. Its ability to directly scavenge harmful free radicals, chelate pro-oxidant metal ions, and inhibit lipid peroxidation underscores its role as a significant protective agent against oxidative damage. Furthermore, its capacity to enhance the endogenous antioxidant defense system through the modulation of key enzymes like SOD and potentially through the activation of the Keap1-Nrf2 signaling pathway highlights its potential for therapeutic and nutraceutical applications. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of drug development and nutritional science, facilitating further investigation into the beneficial effects of this compound.

References

An In-depth Technical Guide to Anserine and Carnosine Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnosine (β-alanyl-L-histidine) and its methylated derivative, anserine (β-alanyl-Nπ-methyl-L-histidine), are histidine-containing dipeptides (HCDs) abundantly found in the skeletal muscle and brain of vertebrates.[1] These molecules play crucial roles in pH buffering, antioxidant defense, and metal ion chelation.[1] Understanding the intricacies of their biosynthesis is paramount for developing therapeutic strategies targeting muscle function, neuroprotection, and age-related diseases. This technical guide provides a comprehensive overview of the core biosynthetic pathways of carnosine and this compound, detailing the enzymatic reactions, kinetic parameters, and relevant experimental methodologies.

Core Biosynthetic Pathways

The synthesis of carnosine and this compound is a two-step enzymatic process primarily occurring in skeletal muscle and to a lesser extent in other tissues.

Carnosine Biosynthesis

Carnosine is synthesized from its constituent amino acids, β-alanine and L-histidine, in an ATP-dependent reaction catalyzed by carnosine synthase (CARNS1), also known as ATP-grasp domain-containing protein 1 (ATPGD1).[2][3] The availability of β-alanine is the rate-limiting step in this process.[4][5]

The overall reaction is as follows:

β-alanine + L-histidine + ATP → Carnosine + ADP + Pi

Contrary to earlier hypotheses suggesting the formation of AMP and pyrophosphate, studies with purified carnosine synthase have confirmed that the reaction produces ADP and inorganic phosphate, classifying the enzyme as a member of the ATP-grasp family of ligases.[2][3]

This compound Biosynthesis

This compound is synthesized through the methylation of carnosine. This reaction is catalyzed by carnosine N-methyltransferase (CARNMT1), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of the histidine residue in carnosine, forming this compound and S-adenosyl-L-homocysteine (SAH).[6][7]

The reaction is as follows:

Carnosine + S-adenosyl-L-methionine → this compound + S-adenosyl-L-homocysteine

The expression of CARNMT1 is a key determinant of this compound levels in tissues.[6]

Quantitative Data

Enzyme Kinetics

The kinetic properties of carnosine synthase have been characterized for the enzymes from various species.

Table 1: Kinetic Properties of Carnosine Synthase (CARNS1/ATPGD1) [2]

SubstrateSpeciesVmax (nmol/min/mg)Km (mM)kcat/Km (s⁻¹M⁻¹)
β-alanine Mouse230 ± 201.1 ± 0.2348
Human150 ± 100.8 ± 0.1313
Chicken180 ± 151.5 ± 0.3200
γ-aminobutyrate Mouse15 ± 21.3 ± 0.319
Human10 ± 11.0 ± 0.217
Chicken12 ± 11.8 ± 0.411
L-histidine Mouse-0.12 ± 0.02-
Human-0.09 ± 0.01-
Chicken-0.15 ± 0.03-
ATP Mouse-0.3 ± 0.05-
Human-0.2 ± 0.04-
Chicken-0.4 ± 0.06-

Note: Data presented as mean ± standard deviation where available.

Kinetic data for carnosine N-methyltransferase is less extensively documented in the provided search results. However, it is noted that carnosine is the only substrate for the enzyme, with no significant activity detected with other structurally related compounds.[7]

Tissue Concentrations

The concentrations of carnosine and this compound vary significantly between species and muscle types.

Table 2: Carnosine and this compound Concentrations in Muscle Tissue

SpeciesTissueCarnosine (μg/g)This compound (μmol/kg dry muscle)Reference
ChickenBreast Muscle756.15 - 1186.06-[1]
HumanSkeletal Muscle-158.1 ± 68.5[6]
HumanCardiac Muscle-10.1 ± 13.4[6]

Supplementation with β-alanine and L-histidine has been shown to increase muscle carnosine concentrations. For example, supplementing chicken feed with 1% β-alanine increased carnosine concentration from 756.15 µg/g to 911.01 µg/g of tissue.[1] Similarly, 0.5% L-histidine supplementation increased carnosine levels from 941.58 µg/g to 1186.06 µg/g of tissue.[1]

Experimental Protocols

Carnosine Synthase Activity Assay

This protocol is adapted from the methodology described for the purification and characterization of chicken carnosine synthase.[2]

Objective: To determine the enzymatic activity of carnosine synthase by measuring the incorporation of a radiolabeled precursor into carnosine.

Materials:

  • Enzyme preparation (e.g., purified enzyme or tissue homogenate)

  • [³H]β-alanine or [¹⁴C]γ-aminobutyric acid

  • L-histidine

  • MgATP

  • HEPES buffer (50 mM, pH 7.5)

  • KCl (10 mM)

  • EGTA (1 mM)

  • MgCl₂ (1 mM)

  • DTT (1 mM)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare a standard incubation mixture (total volume 0.11 ml) containing:

    • 50 mM HEPES, pH 7.5

    • 10 mM KCl

    • 1 mM EGTA

    • 1 mM MgCl₂

    • 1 mM DTT

    • 3 mM MgATP

    • 3 mM L-histidine

    • 1 μM [¹H + ³H]β-alanine (approx. 600 x 10³ cpm) or 23.4 μM [¹²C + ¹⁴C]γ-aminobutyric acid (approx. 300 x 10³ cpm)

  • Initiate the reaction by adding the enzyme preparation to the incubation mixture.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Separate the radiolabeled dipeptide product from the unreacted radiolabeled substrate using an appropriate method (e.g., ion-exchange chromatography).

  • Quantify the radioactivity of the product using a liquid scintillation counter.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Quantification of this compound and Carnosine by HPLC-ESI+-MS/MS

This protocol is based on the method used for quantifying this compound and carnosine in human muscle tissues.[6]

Objective: To accurately quantify the concentrations of this compound and carnosine in tissue samples.

Materials:

  • Lyophilized and powdered muscle tissue

  • Perchloric acid (0.5 M)

  • Potassium bicarbonate (2.1 M)

  • Internal standard (e.g., CARd4)

  • HPLC system coupled with an electrospray ionization tandem mass spectrometer (HPLC-ESI+-MS/MS)

Procedure:

  • Deproteinization:

    • Weigh approximately 5 mg of lyophilized and powdered muscle tissue.

    • Add 0.5 M perchloric acid and vortex for 15 minutes.

    • Centrifuge at 5000 x g at 4°C for 3 minutes.

  • Neutralization:

    • Transfer the supernatant to a new tube.

    • Add 2.1 M potassium bicarbonate to neutralize the sample.

    • Centrifuge at 5000 x g at 4°C for 3 minutes.

  • Analysis:

    • Collect the supernatant for analysis.

    • Add a known concentration of the internal standard.

    • Inject the sample into the HPLC-ESI+-MS/MS system.

    • Separate this compound and carnosine using an appropriate HPLC column and mobile phase gradient.

    • Detect and quantify the analytes using mass spectrometry in multiple reaction monitoring (MRM) mode.

    • Calculate the concentrations of this compound and carnosine based on the peak areas relative to the internal standard.

Visualizations

Anserine_Carnosine_Biosynthesis cluster_carnosine Carnosine Synthesis cluster_this compound This compound Synthesis bAla β-Alanine CARNS1 Carnosine Synthase (CARNS1/ATPGD1) bAla->CARNS1 lHis L-Histidine lHis->CARNS1 ATP ATP ATP->CARNS1 Carnosine Carnosine CARNS1->Carnosine ADP ADP + Pi CARNS1->ADP Carnosine_ref Carnosine SAM S-adenosyl- methionine (SAM) CARNMT1 Carnosine N-methyltransferase (CARNMT1) SAM->CARNMT1 This compound This compound CARNMT1->this compound SAH S-adenosyl- homocysteine (SAH) CARNMT1->SAH Carnosine_ref->CARNMT1

Caption: Biosynthetic pathway of carnosine and this compound.

Carnosine_Synthase_Assay cluster_prep Reaction Preparation Enzyme Enzyme Source (Tissue Homogenate/Purified Enzyme) Incubation Incubate at 37°C Enzyme->Incubation Substrates Substrates ([³H]β-alanine, L-histidine, ATP) Substrates->Incubation Buffer Reaction Buffer (HEPES, KCl, EGTA, MgCl₂, DTT) Buffer->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Separation Product Separation (e.g., Ion-Exchange Chromatography) Stop_Reaction->Separation Quantification Quantification (Liquid Scintillation Counting) Separation->Quantification Analysis Calculate Enzyme Activity Quantification->Analysis

Caption: Experimental workflow for carnosine synthase activity assay.

HPLC_MS_Quantification Tissue Lyophilized Muscle Tissue Deproteinization Deproteinization (Perchloric Acid) Tissue->Deproteinization Centrifuge1 Centrifugation 1 Deproteinization->Centrifuge1 Neutralization Neutralization (Potassium Bicarbonate) Centrifuge1->Neutralization Centrifuge2 Centrifugation 2 Neutralization->Centrifuge2 Supernatant Collect Supernatant Centrifuge2->Supernatant HPLC_MS HPLC-MS/MS Analysis Supernatant->HPLC_MS Data_Analysis Data Analysis & Quantification HPLC_MS->Data_Analysis

Caption: Workflow for this compound and carnosine quantification by HPLC-MS/MS.

Conclusion

The biosynthesis of this compound and carnosine involves a well-defined enzymatic cascade with carnosine synthase and carnosine N-methyltransferase as the key players. The rate-limiting nature of β-alanine availability for carnosine synthesis presents a key regulatory point and a target for nutritional interventions. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the roles of these dipeptides in health and disease and to develop novel therapeutic strategies. Future research should focus on further elucidating the regulatory mechanisms governing the expression and activity of the biosynthetic enzymes and exploring the full therapeutic potential of modulating this compound and carnosine levels in various pathological conditions.

References

Anserine as a Metal Ion Chelator: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anserine (β-alanyl-3-methyl-L-histidine), a naturally occurring methylated dipeptide found in high concentrations in the skeletal muscle and brain of vertebrates, has garnered significant scientific interest for its multifaceted biological activities.[1] Beyond its well-documented roles as a physiological buffer and antioxidant, this compound exhibits potent metal ion chelating properties. This technical guide provides a comprehensive overview of this compound's function as a metal ion chelator, detailing its mechanism of action, summarizing available quantitative data, and presenting detailed experimental protocols for its characterization. Furthermore, this guide visualizes the key signaling pathways and experimental workflows associated with this compound's metal-chelating activity, offering a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction

Metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺), are essential for a myriad of physiological processes. However, their dysregulation can lead to cellular damage through the catalysis of reactions that generate reactive oxygen species (ROS), contributing to oxidative stress.[1] Oxidative stress is a key pathological factor in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] this compound, a derivative of carnosine, demonstrates significant potential in mitigating metal-induced oxidative stress due to its ability to chelate these transition metal ions.[1][2] By forming stable complexes with metal ions, this compound can prevent their participation in detrimental redox reactions, such as the Fenton reaction.[1] Notably, this compound's methylation provides it with greater stability against enzymatic hydrolysis by carnosinase compared to carnosine, prolonging its bioavailability and therapeutic potential.[1]

Mechanism of Metal Ion Chelation

The metal-chelating activity of this compound is primarily attributed to the imidazole ring of its histidine residue.[2] The nitrogen atoms within the imidazole ring possess lone pairs of electrons that can be donated to form coordinate bonds with transition metal ions. This interaction sequesters the metal ion, rendering it less available to participate in redox cycling and the generation of free radicals.[1] Nuclear Magnetic Resonance (NMR) studies on histidine-related compounds have indicated that the chelation of metal ions involves the loss of the C-2 and C-4 peaks of the imidazole ring, confirming the ring's direct involvement in binding.[1]

Quantitative Data on Metal Ion Chelation

While direct quantitative data on the stability constants of this compound with various metal ions are not extensively available in the current literature, studies on the closely related dipeptide, carnosine (β-alanyl-L-histidine), provide valuable insights into the potential binding affinities. The stability constants (log K) for carnosine complexes with several divalent metal ions have been determined, offering a comparative basis for understanding this compound's chelating capabilities. It is important to note that the methylation of the imidazole ring in this compound may influence its binding affinity compared to carnosine.

Metal IonLigandLog K₁Log K₂MethodReference
Cu²⁺Carnosine7.95.8Potentiometric Titration[1]
Zn²⁺Carnosine4.0-Potentiometric Titration[1]
Co²⁺Carnosine2.85-Potentiometric Titration[1]
Ni²⁺Carnosine4.61-Potentiometric Titration[1]
Mn²⁺Carnosine4.40-Potentiometric Titration[1]
Cd²⁺Carnosine3.03-Potentiometric Titration[1]

Note: The table above presents stability constants for carnosine, not this compound. This data is provided for comparative purposes due to the limited availability of specific stability constants for this compound.

Experimental Protocols

Determination of Metal Chelation by UV-Vis Spectrophotometry (Job's Plot)

The stoichiometry of the this compound-metal ion complex can be determined using the method of continuous variations, also known as Job's plot. This method involves preparing a series of solutions with varying mole fractions of this compound and the metal ion while keeping the total molar concentration constant. The absorbance of each solution is then measured at the wavelength of maximum absorbance (λmax) of the complex.

Protocol:

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of this compound and the metal salt (e.g., CuSO₄, ZnCl₂, FeCl₃) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Preparation of Mixed Solutions: Prepare a series of solutions by mixing the this compound and metal ion stock solutions in different volume ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0), keeping the total volume constant.

  • Spectrophotometric Measurement: For each solution, record the UV-Vis spectrum to determine the λmax of the complex. Then, measure the absorbance of each solution at this λmax.

  • Data Analysis: Plot the absorbance as a function of the mole fraction of the metal ion. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

G Job's Plot Experimental Workflow A Prepare Equimolar Stock Solutions (this compound & Metal Ion) B Mix in Varying Mole Fractions (Constant Total Volume) A->B C Measure Absorbance at λmax of Complex B->C D Plot Absorbance vs. Mole Fraction of Metal Ion C->D E Determine Stoichiometry from Maximum Absorbance D->E

Job's Plot Workflow
Determination of Binding Affinity by Potentiometric Titration

Potentiometric titration can be used to determine the stability constants of this compound-metal complexes. This technique involves monitoring the pH of a solution containing this compound and a metal ion as a strong base is added.

Protocol:

  • Solution Preparation: Prepare a solution of this compound and a metal salt in a known volume of deionized water with a background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

  • Titration Setup: Calibrate a pH electrode and immerse it in the solution. Use a burette to add a standard solution of a strong base (e.g., 0.1 M NaOH) in small increments.

  • Data Collection: Record the pH of the solution after each addition of the base.

  • Data Analysis: Plot the pH versus the volume of base added. The stability constants can be calculated from the titration curve using appropriate software and considering the protonation constants of this compound.

Assessment of Antioxidant Activity

This method assesses the ability of this compound to inhibit lipid peroxidation.

Protocol:

  • Sample Preparation: Prepare various concentrations of this compound (0.5 to 40 mM) in a phosphate buffer (0.1 M, pH 7.0).

  • Reaction Mixture: In a test tube, mix 0.5 mL of the this compound sample, 1.0 mL of phosphate buffer, and 1.0 mL of 50 mM linoleic acid in ethanol.

  • Incubation: Incubate the tubes in the dark at 60°C to accelerate oxidation.

  • Measurement: At regular intervals, take an aliquot of the reaction mixture and measure the extent of oxidation using a suitable method, such as the ferric thiocyanate method.[1]

This assay measures the ability of this compound to scavenge the stable free radical α,α-diphenyl-β-picrylhydrazyl (DPPH).

Protocol:

  • Sample Preparation: Prepare various concentrations of this compound (0.5 to 40 mM).

  • Reaction Mixture: Mix 1.5 mL of the this compound sample with 1.5 mL of 0.1 mM DPPH in 95% ethanol.

  • Incubation: Shake the mixture and leave it at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm. The scavenging activity is calculated as the percentage of DPPH radical inhibition.[1]

This compound's Role in Cellular Signaling Pathways

The metal-chelating properties of this compound have significant implications for cellular signaling pathways, particularly those related to oxidative stress and cell death.

Inhibition of Metal-Induced Oxidative Stress

By chelating redox-active metal ions like iron and copper, this compound can inhibit the Fenton reaction, a major source of hydroxyl radicals (•OH) in biological systems. This, in turn, can modulate signaling pathways that are sensitive to oxidative stress.

G This compound's Inhibition of the Fenton Reaction cluster_0 Fenton Reaction cluster_1 This compound Chelation Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ H2O2 H₂O₂ Fe3 Fe³⁺ OH_radical->Fe3 OH_ion OH⁻ Fe3->OH_ion This compound This compound Anserine_Fe2 This compound-Fe²⁺ Complex This compound->Anserine_Fe2 + Fe²⁺ Anserine_Fe2->Fe2 Inhibits Participation in Fenton Reaction Fe2_chelated Fe²⁺

This compound and the Fenton Reaction
Modulation of Stress-Activated Signaling Pathways

Iron chelation has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. This activation can be mediated by the dissociation of Apoptosis Signal-regulating Kinase 1 (ASK1) from its inhibitor, thioredoxin (Trx). By chelating iron, this compound may influence this pathway, impacting cellular responses to stress, such as apoptosis and inflammation.

G Potential Modulation of ASK1 Signaling by this compound This compound This compound Iron Intracellular Fe²⁺ This compound->Iron Chelates ASK1_Trx ASK1-Thioredoxin (Inactive Complex) Iron->ASK1_Trx Depletion leads to dissociation ASK1 Active ASK1 ASK1_Trx->ASK1 JNK_p38 JNK / p38 MAPK ASK1->JNK_p38 Activates Apoptosis Apoptosis / Inflammation JNK_p38->Apoptosis Leads to

References

An In-Depth Technical Guide on the Anti-Glycation Effects of Anserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anserine (β-alanyl-3-methyl-L-histidine), a naturally occurring histidine-containing dipeptide, has demonstrated significant anti-glycation properties, positioning it as a molecule of interest for mitigating the pathological consequences of advanced glycation end-product (AGE) formation. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's anti-glycation effects, supported by quantitative data from key in vitro and in vivo studies. Detailed experimental protocols are provided to facilitate the replication and further investigation of these findings. Furthermore, this guide visualizes the implicated signaling pathways, offering a deeper understanding of the molecular interactions modulated by this compound in the context of glycation-induced cellular stress.

Introduction to Glycation and Advanced Glycation End-Products (AGEs)

Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. This process, also known as the Maillard reaction, leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-Products (AGEs). The accumulation of AGEs is a hallmark of aging and is significantly accelerated in conditions of hyperglycemia, such as diabetes mellitus. AGEs contribute to the pathogenesis of various diabetic complications, including nephropathy, retinopathy, and neuropathy, by inducing protein cross-linking, promoting oxidative stress, and triggering inflammatory responses through their interaction with the Receptor for Advanced Glycation End-Products (RAGE).

Mechanisms of this compound's Anti-Glycation Activity

This compound exerts its anti-glycation effects through a multi-pronged approach, targeting different stages of the glycation process.

  • Competitive Glycation: this compound can act as a sacrificial target for glycation, thereby protecting essential proteins from modification by reducing sugars.

  • Transglycation: this compound can react with early glycation products, such as Schiff bases, leading to their decomposition and preventing their conversion into irreversible AGEs.[1]

  • Scavenging of Reactive Carbonyl Species (RCS): this compound is an effective quencher of reactive dicarbonyl compounds like methylglyoxal (MGO), which are potent precursors of AGEs. By trapping these reactive intermediates, this compound inhibits the formation of MGO-derived AGEs.

  • Induction of Cellular Defense Mechanisms: this compound has been shown to upregulate the expression of cytoprotective proteins, including Heat Shock Protein 70 (Hsp70) and Heme Oxygenase-1 (HO-1), which play crucial roles in mitigating cellular stress and damage induced by glycation.[2][3]

Quantitative Data on this compound's Anti-Glycation Efficacy

The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the anti-glycation effects of this compound.

Table 1: In Vitro Inhibition of Methylglyoxal-Induced AGE Formation by this compound [1]

Parameter MeasuredMolar Ratio (this compound:MGO)% Inhibition
AGE Formation200:1Significant Inhibition (p<0.05)
Nε-(carboxyethyl)lysine (CEL) Formation1:1Significant Inhibition (p<0.05)

Table 2: In Vivo Effects of this compound in a db/db Mouse Model of Diabetic Nephropathy [2][3]

ParameterTreatment GroupOutcome
Blood GlucoseThis compound (100 mg/kg, i.v., every 48h for 1 week)~15.6% reduction compared to untreated db/db mice
Proteinuria (Albumin/Creatinine Ratio)This compound (100 mg/kg, i.v., every 48h for 1 week)~50% reduction compared to untreated db/db mice
Protein Carbonylation (in HK-2 cells)This compound (0.1 and 1 mM) with high glucose (25 mM)Reduced total protein carbonylation

Detailed Experimental Protocols

In Vitro Glycation Assay (BSA-Fructose Model)

This protocol is designed to assess the ability of this compound to inhibit the formation of fluorescent AGEs in a bovine serum albumin (BSA) and fructose system.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V

  • D-Fructose

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Azide (NaN3)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a 10 mg/mL solution of BSA in PBS.

  • Prepare a 500 mM solution of D-fructose in PBS.

  • Prepare stock solutions of this compound at various concentrations in PBS.

  • In a 96-well black microplate, combine the following in each well:

    • 50 µL of 10 mg/mL BSA solution

    • 50 µL of 500 mM fructose solution

    • 50 µL of this compound solution (or PBS for control)

  • Add sodium azide to a final concentration of 0.02% (w/v) to each well to prevent microbial growth.

  • Seal the plate and incubate at 37°C for 7 days in the dark.

  • After incubation, measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • The percentage inhibition of AGE formation is calculated using the following formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100

Methylglyoxal (MGO)-Induced Protein Glycation and Inhibition Assay

This protocol evaluates the ability of this compound to scavenge MGO and prevent MGO-induced AGE formation.

Materials:

  • Human Serum Albumin (HSA)

  • Methylglyoxal (MGO)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • ELISA kit for Nε-(carboxyethyl)lysine (CEL)

Procedure:

  • Prepare a solution of HSA in PBS.

  • Prepare a stock solution of MGO in PBS.

  • Prepare stock solutions of this compound at various concentrations to achieve desired molar ratios relative to MGO.

  • Incubate HSA with MGO (e.g., 1:10 molar ratio) in the presence or absence of this compound at 37°C for 24 hours.[1]

  • Quantify the formation of fluorescent AGEs using a fluorescence spectrophotometer (excitation/emission wavelengths specific to the AGEs of interest).

  • Quantify the formation of CEL using a competitive ELISA kit according to the manufacturer's instructions.

Protein Carbonylation Assay in Human Kidney (HK-2) Cells

This protocol measures the effect of this compound on protein carbonylation in a cellular model of glucotoxicity.

Materials:

  • Human Kidney 2 (HK-2) cells

  • Cell culture medium (e.g., DMEM/F12)

  • High glucose medium (e.g., 25 mM D-glucose)

  • This compound

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Trichloroacetic acid (TCA)

  • Guanidine hydrochloride

  • Antibodies against DNP

  • Western blotting reagents and equipment

Procedure:

  • Culture HK-2 cells to ~80% confluency.

  • Treat cells with normal glucose (5.5 mM) or high glucose (25 mM) medium in the presence or absence of this compound (e.g., 0.1 and 1 mM) for 24-48 hours.[3]

  • Lyse the cells and determine the protein concentration of the lysates.

  • Derivatize protein carbonyls by incubating the protein lysates with a solution of DNPH in acid.

  • Precipitate the proteins using TCA.

  • Wash the protein pellet to remove excess DNPH.

  • Resuspend the pellet in guanidine hydrochloride solution.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-DNP antibody to detect carbonylated proteins.

  • Quantify the band intensities to determine the relative levels of protein carbonylation.

Signaling Pathways Modulated by this compound

This compound's anti-glycation effects are, in part, mediated by its ability to modulate key intracellular signaling pathways that govern cellular stress responses.

The Glycation Process and this compound's Primary Interventions

The initial stages of glycation involve the formation of Schiff bases and Amadori products, which can then be converted to highly reactive dicarbonyl compounds like MGO. These reactive species are major precursors of AGEs. This compound can directly intervene in this process by acting as a competitive substrate and by scavenging dicarbonyls.

Glycation_Pathway Reducing_Sugars Reducing Sugars Schiff_Base Schiff Base Reducing_Sugars->Schiff_Base Proteins Proteins/Lipids Proteins->Schiff_Base AGEs Advanced Glycation End-Products (AGEs) Proteins->AGEs Direct Reaction Amadori_Product Amadori Product Schiff_Base->Amadori_Product Dicarbonyls Reactive Dicarbonyls (e.g., MGO) Amadori_Product->Dicarbonyls Dicarbonyls->AGEs This compound This compound This compound->Reducing_Sugars Competitive Glycation This compound->Schiff_Base Transglycation This compound->Dicarbonyls Scavenging Cellular_Stress_Response cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AGEs AGEs RAGE RAGE Receptor AGEs->RAGE Binding NFkB NF-κB RAGE->NFkB Activation Oxidative_Stress Oxidative Stress RAGE->Oxidative_Stress ROS Production Inflammation Inflammation NFkB->Inflammation Transcription This compound This compound This compound->Oxidative_Stress Inhibition Nrf2 Nrf2 This compound->Nrf2 Activation? ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Hsp70 Hsp70 ARE->Hsp70 Transcription HO1 HO-1 ARE->HO1 Transcription Cell_Protection Cell Protection Hsp70->Cell_Protection HO1->Cell_Protection

References

Anserine: A Technical Guide to its Core Cellular Protection Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anserine (β-alanyl-3-methyl-L-histidine), a naturally occurring histidine-containing dipeptide, is emerging as a significant agent in cellular protection. Abundantly found in vertebrate skeletal muscle and brain tissue, its stability against enzymatic degradation by carnosinase confers a longer biological half-life compared to its analogue, carnosine. This technical guide delves into the core mechanisms by which this compound exerts its protective effects at a cellular level. We will explore its potent antioxidant and anti-inflammatory properties, its role in the inhibition of protein glycation, and its modulation of key signaling pathways. This document provides a comprehensive overview of the current scientific understanding of this compound's multifaceted role in maintaining cellular homeostasis, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Introduction

Cellular integrity is constantly challenged by endogenous and exogenous stressors, leading to oxidative stress, inflammation, and the accumulation of damaged macromolecules. These processes are central to the pathogenesis of a wide range of chronic and degenerative diseases. This compound has garnered considerable interest for its potential to counteract these detrimental processes. Its unique chemical structure, featuring a methylated imidazole ring, contributes to its stability and efficacy. This guide will provide an in-depth technical examination of the molecular mechanisms underpinning this compound's protective functions, with a focus on its antioxidant, anti-inflammatory, and anti-glycation activities.

Antioxidant Properties of this compound

This compound's antioxidant capacity is a cornerstone of its cellular protective effects. It employs a multi-pronged approach to mitigate oxidative stress, including direct radical scavenging and the modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging and Metal Ion Chelation

This compound has been shown to directly scavenge reactive oxygen species (ROS), thereby neutralizing these damaging molecules before they can interact with vital cellular components.[1] Furthermore, this compound possesses metal-chelating properties.[2] By binding to transition metal ions like copper (Cu2+), it can prevent their participation in Fenton-like reactions, which are a significant source of hydroxyl radical production.[2]

Modulation of Antioxidant Enzyme Activity

A key aspect of this compound's antioxidant strategy is its ability to enhance the activity of endogenous antioxidant enzymes. Studies have demonstrated that this compound supplementation can significantly increase the activity of superoxide dismutase (SOD) and preserve the activity of catalase (CAT) and glutathione peroxidase (GPx).[3][4]

ParameterTreatment GroupChange in ActivityReference
Superoxide Dismutase (SOD) This compound (Low Dose: 15 mg/kg)▲ 50% (p < 0.001)[3]
This compound (High Dose: 30 mg/kg)▲ 50% (p < 0.001)[3]
This compound▲ 48.3% (vs. control)[4]
Catalase (CAT) This compoundPreserved Activity[3]
This compound▲ 73.5% (vs. control)[4]
Glutathione Peroxidase (GPx) This compound▲ 75% (vs. control)[4]
Glutathione (GSH) This compound▲ 46.7% (vs. control)[4]

Table 1: Effect of this compound on Antioxidant Enzyme Activity

Anti-inflammatory Effects of this compound

Chronic inflammation is a driver of many pathological conditions. This compound exhibits potent anti-inflammatory effects by modulating the expression of key inflammatory mediators.

Reduction of Pro-inflammatory Cytokines and Chemokines

Research has shown that this compound can significantly reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4] Furthermore, supplementation with an this compound/carnosine mixture has been found to decrease the expression of the inflammatory chemokine CCL24.[2]

Inflammatory MarkerTreatment GroupReduction (vs. Control)Reference
TNF-α This compound▼ 16.3%[4]
IL-1β This compound▼ 20.6%[4]
IL-6 This compound▼ 15.3%[4]
CCL24 This compound/Carnosine (3:1)▼ Significant Decrease (p < 0.05)[2]
Prostaglandin E2 (PGE2) This compound▼ 24.1%[4]
Matrix Metalloproteinase-3 (MMP-3) This compound▼ 23.8%[4]

Table 2: this compound's Effect on Inflammatory Markers

Inhibition of Protein Glycation

Protein glycation, the non-enzymatic reaction between sugars and proteins, leads to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to cellular dysfunction and are implicated in the pathogenesis of diabetes and its complications. This compound has demonstrated a significant ability to inhibit the formation of AGEs. One proposed mechanism is its ability to act as a competitive substrate for glycation, thereby protecting proteins from modification. Another mechanism involves the decomposition of Schiff bases, the initial intermediates in the glycation process.

Glycation ModelThis compound ConcentrationInhibition of AGE FormationReference
BSA-MethylglyoxalNot specifiedSignificant Inhibition[5]

Table 3: this compound's Anti-glycation Activity

Modulation of Cellular Signaling Pathways

This compound's protective effects are mediated through its interaction with key intracellular signaling pathways that regulate the cellular response to stress and inflammation.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.

This compound has been shown to activate the Nrf2 pathway. Molecular docking studies suggest that this compound can bind to the Kelch domain of Keap1.[6] This interaction is thought to disrupt the Keap1-Nrf2 complex, leading to Nrf2 stabilization, nuclear translocation, and the subsequent upregulation of downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[6]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Binds to Kelch domain Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibition Ub Ubiquitin Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

This compound activates the Keap1-Nrf2 antioxidant pathway.
The NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including those for TNF-α, IL-1β, and IL-6.

While the precise upstream target of this compound in the NF-κB pathway is still under investigation, its ability to reduce the expression of NF-κB-regulated cytokines strongly suggests an inhibitory role in this pathway.[4] It is hypothesized that this compound may interfere with the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB activation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibition (putative) IkBa IκBα IKK->IkBa Phosphorylation NFkB_cyto NF-κB IkBa->NFkB_cyto Inhibition NFkB_nu NF-κB NFkB_cyto->NFkB_nu Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nu->Inflammatory_Genes Activates Transcription

Putative inhibitory effect of this compound on the NF-κB pathway.
Endoplasmic Reticulum (ER) Stress Response

The ER is a critical organelle for protein folding and modification. The accumulation of unfolded or misfolded proteins triggers the unfolded protein response (UPR), a set of signaling pathways designed to restore ER homeostasis. The UPR is initiated by three transmembrane sensors: PERK, IRE1, and ATF6. While direct modulation of the UPR by this compound is an area of ongoing research, its ability to mitigate oxidative stress and inflammation, both of which can induce ER stress, suggests a potential indirect role in maintaining ER function.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the cellular protective effects of this compound.

DPPH Radical Scavenging Assay

This assay is used to determine the direct free radical scavenging activity of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol)

  • This compound solutions of varying concentrations

  • Methanol or ethanol (spectrophotometric grade)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer capable of measuring absorbance at 517 nm

Procedure:

  • Prepare a series of this compound solutions of known concentrations in methanol or ethanol.

  • In a 96-well plate, add a defined volume of each this compound solution to separate wells.

  • Add an equal volume of the DPPH working solution to each well. A control well should contain only the solvent and the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_this compound Prepare this compound Solutions mix Mix this compound and DPPH prep_this compound->mix prep_dpph Prepare DPPH Solution prep_dpph->mix incubate Incubate in Dark mix->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging measure_abs->calculate

Workflow for the DPPH radical scavenging assay.
Measurement of Inflammatory Cytokines in Cell Culture Supernatants by ELISA

This protocol outlines the quantification of secreted cytokines (e.g., TNF-α, IL-6) from cell cultures treated with this compound.

Materials:

  • Cell culture plates (96-well)

  • Cell line of interest (e.g., macrophages, endothelial cells)

  • This compound solutions

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Commercial ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 10% FBS)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with an inflammatory agent (e.g., LPS). Include control wells with no treatment, this compound alone, and stimulus alone.

  • Incubate the cells for a designated period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Coating the ELISA plate with the capture antibody. b. Blocking the plate. c. Adding the cell culture supernatants and standards. d. Adding the detection antibody. e. Adding streptavidin-HRP. f. Adding the substrate and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA Procedure seed_cells Seed Cells treat_this compound Treat with this compound seed_cells->treat_this compound stimulate Stimulate with LPS treat_this compound->stimulate incubate_cells Incubate Cells stimulate->incubate_cells collect_supernatant Collect Supernatant incubate_cells->collect_supernatant add_samples Add Supernatants & Standards collect_supernatant->add_samples coat_plate Coat Plate coat_plate->add_samples add_detection_ab Add Detection Antibody add_samples->add_detection_ab add_enzyme Add Enzyme Conjugate add_detection_ab->add_enzyme add_substrate Add Substrate & Stop add_enzyme->add_substrate read_plate Read Absorbance add_substrate->read_plate

Workflow for measuring cytokine secretion by ELISA.
In Vitro Protein Glycation Assay

This method assesses the ability of this compound to inhibit the formation of AGEs.

Materials:

  • Bovine Serum Albumin (BSA) solution

  • A reducing sugar (e.g., glucose, fructose) or methylglyoxal (MGO)

  • This compound solutions of varying concentrations

  • Phosphate buffer (pH 7.4)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • In a 96-well plate, prepare reaction mixtures containing BSA, the glycating agent (e.g., MGO), and different concentrations of this compound in phosphate buffer.

  • Include control wells with BSA and the glycating agent alone, and a blank with BSA alone.

  • Incubate the plate at 37°C for an extended period (e.g., 24-48 hours or longer).

  • Measure the fluorescence intensity of the samples at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

  • Calculate the percentage inhibition of AGE formation by this compound compared to the control.

Western Blotting for Signaling Pathway Analysis

This technique is used to determine the effect of this compound on the protein expression and phosphorylation status of components of signaling pathways like Keap1-Nrf2 and NF-κB.

Materials:

  • Cell line of interest

  • This compound solutions

  • Stimulus (if required, e.g., an oxidant for the Nrf2 pathway)

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against the proteins of interest (e.g., Nrf2, Keap1, phospho-IκBα, IκBα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound and the appropriate stimulus.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Conclusion

This compound demonstrates a robust and multifaceted capacity for cellular protection. Its potent antioxidant, anti-inflammatory, and anti-glycation properties, underpinned by its ability to modulate critical signaling pathways such as Keap1-Nrf2 and NF-κB, position it as a compound of significant interest for the development of novel therapeutic and preventative strategies against a host of diseases characterized by cellular stress and damage. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Future research should focus on elucidating the precise molecular targets of this compound within these signaling cascades and translating the promising in vitro and preclinical findings into clinical applications.

References

An In-depth Technical Guide to the Discovery and History of Anserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found predominantly in the skeletal muscle and brain of various vertebrates. Since its discovery in the early 20th century, this compound has garnered significant scientific interest due to its diverse physiological roles, including pH buffering, antioxidant activities, and anti-inflammatory effects. Its greater stability compared to its precursor, carnosine, makes it a compelling candidate for therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound. It includes detailed protocols for its extraction, purification, and quantification, a summary of its concentration in various tissues, and a depiction of its known signaling pathway interactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and History

The journey of this compound began in the early 20th century with the exploration of nitrogenous compounds in muscle tissue.

  • 1900: Vladimir Gulevich, a prominent Russian biochemist, discovers the dipeptide carnosine (β-alanyl-L-histidine) in meat extract. This discovery laid the groundwork for the subsequent identification of related compounds.

  • 1929: The definitive discovery of this compound is credited to N. F. Tolkachevskaya, who was working under the supervision of Vladimir Gulevich. They isolated this new dipeptide from goose muscle.[1] The name "this compound" is derived from the Latin word "anser," meaning "goose," reflecting its initial source.[2] Their findings were published in the German journal Zeitschrift für Physiologische Chemie.

  • Post-1929: Subsequent research focused on elucidating the structure of this compound, its distribution across different animal species, and its biosynthesis. It was determined that this compound is a methylated derivative of carnosine.

Biosynthesis of this compound

This compound is synthesized from carnosine through a methylation reaction catalyzed by the enzyme carnosine N-methyltransferase (CARNMT1) . This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of the histidine residue in carnosine, forming this compound and S-adenosyl-L-homocysteine (SAH).

anserine_biosynthesis Carnosine Carnosine CARNMT1 Carnosine N-methyltransferase (CARNMT1) Carnosine->CARNMT1 SAM S-adenosyl-L-methionine SAM->CARNMT1 This compound This compound SAH S-adenosyl-L-homocysteine CARNMT1->this compound CARNMT1->SAH

Figure 1: Biosynthesis of this compound.

Quantitative Data: this compound Concentration in Tissues

This compound concentration varies significantly across different species and muscle types. The following table summarizes representative quantitative data from various studies.

SpeciesTissueThis compound Concentration (mg/g wet weight)Reference(s)
ChickenBreast Muscle2.25 - 7.77[3][4][5]
ChickenThigh Muscle1.5 - 4.3[4]
TurkeyBreast Muscle1.0 - 2.5[6]
TurkeyLeg Muscle0.5 - 1.5[6]
BeefLongissimus Muscle0.04 - 0.67[7][8][9]
PorkLongissimus Dorsi0.08 - 0.4[10][11]
TunaMuscle~4.0[12][13]
HumanCardiac Muscle~0.002 - 0.01[14]
HumanSkeletal Muscle~0.03 - 0.16[14]

Note: Values have been converted to mg/g wet weight for comparison where possible. Original data may have been reported in different units (e.g., mmol/kg dry weight, µmol/g). Conversion factors can vary based on tissue water content.

Experimental Protocols

Extraction of this compound from Muscle Tissue

This protocol is based on the widely used perchloric acid extraction method.

Materials:

  • Muscle tissue

  • Liquid nitrogen

  • 0.6 M Perchloric acid (HClO₄), ice-cold

  • 3 M Potassium carbonate (K₂CO₃)

  • Mortar and pestle or tissue homogenizer

  • Refrigerated centrifuge

  • pH meter or pH strips

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Freeze the muscle tissue sample in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic tissue homogenizer.

  • Acid Extraction: Add 10 volumes of ice-cold 0.6 M perchloric acid to the powdered tissue (e.g., 10 mL for 1 g of tissue). Homogenize thoroughly for 1-2 minutes on ice.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble this compound.

  • Neutralization: Neutralize the supernatant by slowly adding 3 M potassium carbonate while stirring on ice. Monitor the pH until it reaches 6.0-7.0. The addition of potassium carbonate will precipitate potassium perchlorate.

  • Precipitate Removal: Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate.

  • Final Supernatant: Collect the supernatant containing the purified this compound extract.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Storage: The extract can be stored at -80°C prior to analysis.

anserine_extraction cluster_0 Tissue Preparation cluster_1 Extraction and Clarification A Muscle Tissue B Freeze in Liquid Nitrogen A->B C Grind to Fine Powder B->C D Homogenize in Cold Perchloric Acid C->D E Centrifuge (10,000 x g, 15 min, 4°C) D->E F Collect Supernatant E->F G Neutralize with K₂CO₃ to pH 6-7 F->G H Centrifuge to Remove Precipitate G->H I Collect Final Supernatant H->I J Filter (0.22 µm) I->J K K J->K This compound Extract for Analysis

Figure 2: this compound Extraction Workflow.

Purification of this compound by Ion-Exchange Chromatography

This protocol describes a general procedure for purifying this compound from a tissue extract using a strong cation exchange resin like Dowex 50.[15]

Materials:

  • This compound extract (from section 4.1)

  • Dowex 50W X8 resin (or similar strong cation exchanger)

  • Chromatography column

  • 0.1 M HCl

  • 2 M NaOH

  • 0.2 M Pyridine

  • Fraction collector

  • Spectrophotometer or HPLC for monitoring fractions

Procedure:

  • Resin Preparation:

    • Wash the Dowex 50 resin with 2 M NaOH, followed by deionized water until the eluate is neutral.

    • Equilibrate the resin with 0.1 M HCl, and then wash with deionized water until the eluate is neutral.

    • Prepare a slurry of the resin in deionized water and pack it into a chromatography column.

    • Equilibrate the packed column with the starting buffer (e.g., deionized water or a low concentration buffer at a pH where this compound is positively charged).

  • Sample Loading:

    • Adjust the pH of the this compound extract to be acidic (e.g., pH 2-3) to ensure this compound is protonated and will bind to the cation exchange resin.

    • Load the acidified extract onto the equilibrated column.

  • Washing:

    • Wash the column with the starting buffer to remove unbound and weakly bound impurities.

  • Elution:

    • Elute the bound this compound using a buffer with a higher ionic strength or higher pH. A common eluent is 0.2 M pyridine or a gradient of increasing ammonia concentration.

  • Fraction Collection and Analysis:

    • Collect fractions using a fraction collector.

    • Monitor the fractions for the presence of this compound using a suitable analytical method (e.g., spectrophotometry by reacting with o-phthalaldehyde, or by HPLC).

  • Pooling and Desalting:

    • Pool the fractions containing pure this compound.

    • Desalt the pooled fractions if necessary (e.g., by lyophilization if a volatile buffer like pyridine was used, or by size-exclusion chromatography).

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Materials:

  • This compound standard

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Deionized water, LC-MS grade

  • Appropriate HPLC column (e.g., HILIC or C18)

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound standard and the internal standard.

    • Create a series of calibration standards by spiking the this compound standard into a blank matrix (e.g., the extraction buffer).

    • Prepare the tissue extracts as described in section 4.1.

    • Add the internal standard to all standards and samples at a fixed concentration.

  • LC Separation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Column: A HILIC column is often preferred for retaining the polar this compound.

    • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) to retain this compound on the HILIC column, followed by a decrease in the organic phase to elute the compound.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Monitor the transition of the precursor ion of this compound to a specific product ion. For this compound (m/z 241.1), a common transition is to m/z 109.1.

      • Monitor a specific transition for the internal standard.

    • Optimize MS parameters such as collision energy and cone voltage for maximum sensitivity.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the calibration standards.

    • Quantify the this compound concentration in the samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways Influenced by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, cell survival, and proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been demonstrated to inhibit the activation of this pathway.[16][17][18][19] The likely mechanism involves the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the translocation of the p50/p65 NF-κB subunits to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

nfkb_pathway cluster_0 Cytoplasm cluster_1 Inactive Complex cluster_2 Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA ProInflammatory Pro-inflammatory Gene Expression DNA->ProInflammatory

Figure 3: this compound's Inhibition of the NF-κB Signaling Pathway.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell growth, proliferation, and survival.[20][21][22][23] While the direct molecular target of this compound in this pathway is still under investigation, studies suggest that this compound can promote cell survival and differentiation, effects that are often mediated by the activation of Akt. This activation can lead to the phosphorylation and inhibition of pro-apoptotic proteins and the activation of transcription factors that promote cell survival.

pi3k_akt_pathway This compound This compound Receptor Growth Factor Receptor This compound->Receptor Modulates? PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt_p P-Akt PDK1->Akt_p Akt Akt Akt->Akt_p Downstream Downstream Targets (e.g., Bad, GSK3β) Akt_p->Downstream Survival Cell Survival, Growth, Proliferation Downstream->Survival

Figure 4: Potential Modulation of the PI3K/Akt Signaling Pathway by this compound.

Conclusion and Future Directions

This compound, a dipeptide with a rich history, continues to be a subject of intense scientific inquiry. Its discovery nearly a century ago has paved the way for a deeper understanding of its physiological significance and therapeutic potential. The methodologies outlined in this guide provide a foundation for researchers to further explore the multifaceted roles of this compound. Future research should focus on elucidating the precise molecular mechanisms by which this compound exerts its effects on signaling pathways, which will be crucial for the development of novel therapeutic strategies targeting a range of pathological conditions, from inflammatory disorders to neurodegenerative diseases. The greater stability of this compound compared to carnosine makes it a particularly attractive molecule for such endeavors.

References

Core Physiological Functions and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Anserine (β-alanyl-3-methyl-L-histidine) is an endogenous dipeptide predominantly found in the skeletal muscle and brain of various vertebrates.[1][2] Synthesized through the methylation of carnosine, it exhibits a range of physiological functions attributed to its unique biochemical properties.[1] Due to its methylation, this compound is more resistant to enzymatic degradation by carnosinase compared to carnosine, which may enhance its biological persistence and efficacy.[1][3] This technical guide provides an in-depth overview of the core endogenous functions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

This compound's biological activities are multifaceted, stemming from its ability to act as a pH buffer, antioxidant, anti-glycating agent, and modulator of cellular signaling.

Intramuscular pH Buffering

During intense physical activity, the accumulation of hydrogen ions (H+) leads to a decrease in intramuscular pH, contributing to fatigue. With a pKa of its imidazole ring at 7.04, this compound is an effective physiological buffer, helping to maintain pH homeostasis within muscle cells.[1][4] This buffering capacity is crucial for sustaining muscle contractility during anaerobic exercise.[5][6]

Antioxidant and Anti-inflammatory Activity

This compound demonstrates significant antioxidant properties through multiple mechanisms.[7][8][9] It can directly scavenge reactive oxygen species (ROS), neutralizing these damaging free radicals.[7] Additionally, this compound chelates pro-oxidant transition metals like copper, preventing their participation in the Fenton reactions that generate hydroxyl radicals.[1][7] Studies have shown that this compound possesses a higher antioxidant capacity than carnosine.[1][10]

Its anti-inflammatory effects are linked to the inhibition of the NF-κB signaling pathway. By preventing the phosphorylation of the p65 subunit of NF-κB, this compound can suppress the expression of pro-inflammatory cytokines.[1]

Anti-glycation Effects

Glycation, the non-enzymatic reaction between sugars and proteins or lipids, leads to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in cellular aging and the pathology of various diseases. This compound acts as an anti-glycating agent through two primary mechanisms.[4][11][12] Firstly, it can act as a sacrificial target for glycation, thereby protecting essential proteins from modification.[11] Secondly, it can participate in the decomposition of early glycation intermediates, such as Schiff bases, through a process called transglycation.[4][11]

Neuromodulatory and Cognitive Effects

Found in brain tissue, this compound is implicated in neuroprotection and cognitive function.[2] Proposed mechanisms include its antioxidant and anti-glycation activities, which protect neurons from age-related damage.[2] Clinical studies have suggested that supplementation with this compound, often in combination with carnosine, may help preserve memory and brain function in elderly individuals, including those with Mild Cognitive Impairment (MCI).[3][8][13][14]

Regulation of Muscle Contractility and Differentiation

Recent research has revealed that this compound can enhance skeletal muscle differentiation and contractile force. This effect is mediated, at least in part, through the histamine H1 receptor (H1R).[9][15] this compound treatment has been shown to increase myotube diameter and the expression of genes related to muscle structure and differentiation.[15]

Quantitative Data Summary

The following tables summarize key quantitative data related to the endogenous functions and effects of this compound.

Table 1: this compound Concentration in Human Tissues

TissueConcentrationReference
Skeletal Muscle (Vastus Lateralis)158.1 ± 68.5 µmol·kg⁻¹ dry muscle[16]
Cardiac Muscle (Ventricle)10.1 ± 13.4 µmol·kg⁻¹ dry muscle[16]

Table 2: Effects of this compound on Muscle Cell Physiology (in vitro)

ParameterCell TypeThis compound ConcentrationResultReference
Myotube DiameterHuman Skeletal Muscle Cells1 µMIncreased to 28.8 ± 0.85 µm (vs. 26.5 ± 1.71 µm in control)[15]
Contractile ForceEngineered Human Skeletal Muscle1 µMIncreased to 3.28 ± 0.85 µN (vs. 1.99 ± 0.30 µN in control)[15]

Table 3: this compound Effects on Enzyme Kinetics

EnzymeSourceEffect of this compoundKinetic ParameterValueReference
Glycogen Phosphorylase bRabbit MuscleActivation (pH 6.0-6.5)Activation Constant (Ka)20 mM[17]
Glycogen Phosphorylase bRabbit MuscleInhibition (pH 6.5-7.0)Inhibition Constant (Ki)22 mM[17]
Glycogen Phosphorylase aRabbit MuscleActivationAffects VmaxNot specified[1]

Table 4: Dosages Used in Human Cognitive Function Studies

Study PopulationDaily Dosage (this compound/Carnosine)DurationKey FindingReference
Healthy Elderly750 mg / 250 mg3 monthsPreservation of delayed recall verbal memory[3]
Healthy Elderly750 mg / 250 mg3 monthsImproved verbal episodic memory performance[13]
Mild Cognitive Impairment (MCI)750 mg / 250 mg12 weeksImproved global Clinical Dementia Rating[8]

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using Graphviz, illustrate key molecular pathways and experimental workflows related to this compound's functions.

anserine_muscle_contractility This compound This compound H1R Histamine H1 Receptor (H1R) This compound->H1R Binds & Activates Signaling_Cascade Intracellular Signaling Cascade H1R->Signaling_Cascade Gene_Expression ↑ Gene Expression (e.g., Myosin Heavy Chain) Signaling_Cascade->Gene_Expression Differentiation ↑ Muscle Differentiation Gene_Expression->Differentiation Contractility ↑ Muscle Contractility Differentiation->Contractility

This compound's mechanism for enhancing muscle contractility via the H1 receptor.

anserine_anti_inflammatory Inflammatory_Stimulus Inflammatory Stimulus (e.g., High-Fat Diet) p_NFkB Phosphorylation of NF-κB p65 Inflammatory_Stimulus->p_NFkB Gene_Transcription Pro-inflammatory Gene Transcription p_NFkB->Gene_Transcription This compound This compound This compound->p_NFkB Inhibits Inflammation Inflammation Gene_Transcription->Inflammation

This compound's anti-inflammatory action through inhibition of NF-κB signaling.

anserine_glycation cluster_0 Mechanism 1: Sacrificial Target cluster_1 Mechanism 2: Transglycation Protein1 Functional Protein Glycated_Protein Glycated Protein (AGE Precursor) Protein1->Glycated_Protein Sugar1 Reducing Sugar Sugar1->Protein1 Glycates Anserine1 This compound Sugar1->Anserine1 Intercepts & Glycates Glycated_this compound Glycated This compound Anserine1->Glycated_this compound Protein2 Protein Schiff_Base Schiff Base (Protein-Sugar Intermediate) Protein2->Schiff_Base Sugar2 Sugar Sugar2->Schiff_Base Regenerated_Protein Regenerated Protein Schiff_Base->Regenerated_Protein Anserine2 This compound Anserine2->Schiff_Base Nucleophilic Attack

Dual anti-glycation mechanisms of this compound.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the functions of this compound.

Protocol for In Vitro Muscle Contractility Assay

This protocol is based on the methodology used to assess the effect of L-anserine on engineered human skeletal muscle tissues.[15][18]

  • Cell Culture and Tissue Construction:

    • Human skeletal muscle myoblasts are cultured in growth medium (e.g., DMEM/F-12 supplemented with FBS and growth factors).

    • To induce differentiation, the medium is switched to a differentiation medium (e.g., DMEM/F-12 with horse serum).

    • Engineered 3D muscle tissues are constructed by mixing myoblasts with a hydrogel matrix (e.g., fibrinogen and Matrigel) and casting them into a microdevice containing two flexible microposts.

    • Tissues are cultured in differentiation medium, with or without varying concentrations of L-anserine (e.g., 0.1, 0.5, 1 µM), for approximately 8 days.

  • Contractile Force Measurement:

    • The microdevice with the muscle tissue is mounted on an inverted microscope stage equipped with a stimulation chamber.

    • Electrical stimulation (e.g., 20 V, 10 ms pulses at 1 Hz) is applied to induce muscle contraction.

    • The displacement of the microposts during contraction is captured via video microscopy.

    • The contractile force (F) is calculated from the micropost displacement (δ) using the formula F = kδ, where k is the spring constant of the micropost.

  • Analysis:

    • Contractile forces are compared between control and this compound-treated tissues.

    • To investigate the mechanism, the experiment can be repeated in the presence of a histamine H1 receptor antagonist to observe if the this compound-induced increase in force is attenuated.[15]

Protocol for Assessing In Vivo Neuroprotective Effects

This protocol outlines a general workflow for evaluating the neuroprotective effects of this compound in a mouse model of stroke, based on the permanent middle cerebral artery occlusion (pMCAO) model.[19]

neuroprotection_workflow Start Start: Experimental Mice Randomization Randomization Start->Randomization Treatment Treatment Groups: 1. Vehicle (Saline) 2. This compound (e.g., 1000 mg/kg) Randomization->Treatment pMCAO Induction of Permanent Middle Cerebral Artery Occlusion (pMCAO) Treatment->pMCAO Assessment Post-Surgery Assessment (Days 1, 3, 7) pMCAO->Assessment Neuro_Score Neurological Deficit Scoring (e.g., 18-point scale) Assessment->Neuro_Score Infarct_Volume Infarct Volume Measurement (TTC Staining) Assessment->Infarct_Volume Euthanasia Euthanasia & Tissue Collection Assessment->Euthanasia End End: Data Analysis Euthanasia->End

Experimental workflow for in vivo assessment of this compound's neuroprotection.
  • Animal Model and Treatment:

    • Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound).

    • This compound (e.g., 1,000 mg/kg) or vehicle (saline) is administered, typically via intraperitoneal injection, prior to surgery.[19]

  • Surgical Procedure (pMCAO):

    • Anesthesia is induced.

    • The middle cerebral artery is surgically exposed and permanently occluded using electrocoagulation to induce a focal ischemic stroke.

  • Post-Operative Assessment:

    • Neurological Scoring: At set time points (e.g., 1, 3, and 7 days post-pMCAO), neurological deficits are assessed using a standardized scale (e.g., an 18-point scale evaluating spontaneous activity, movement symmetry, etc.).[19]

    • Infarct Volume Measurement: At the end of the experiment, animals are euthanized, and brains are sectioned. Slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.

  • Data Analysis:

    • Neurological scores and infarct volumes are compared between the this compound-treated and vehicle control groups to determine the neuroprotective efficacy of this compound.

Protocol for Measuring Muscle Buffer Capacity (In Vitro Titration)

This protocol is a standardized method for determining the intrinsic buffering capacity of muscle tissue.[20][21]

  • Sample Preparation:

    • A muscle biopsy sample (approx. 7.5 g) is obtained and immediately frozen in liquid nitrogen.

    • The frozen tissue is homogenized in a saline solution (e.g., 140 mL of 0.145 mol L⁻¹ NaCl) until no large pieces remain.[20]

  • Titration Procedure:

    • An aliquot of the homogenate (e.g., 7.5 mL) is mixed with an equal volume of saline in a beaker.[20]

    • The initial pH of the mixture is measured using a calibrated pH meter.

    • The pH is adjusted to a starting value of approximately 6.0 by adding small, precise volumes of a weak acid (e.g., 0.05 mol L⁻¹ HCl).[20]

    • The homogenate is then titrated by adding successive, known volumes (e.g., 0.2 mL) of a standardized base (e.g., 0.002 mol L⁻¹ NaOH).[20]

    • The pH is recorded after each addition, allowing the solution to stabilize.

  • Calculation and Analysis:

    • A titration curve is generated by plotting pH versus the micromoles of NaOH added.

    • The buffering capacity (β) is calculated as the amount of base (in µmol) required to change the pH by one unit (e.g., from pH 6.0 to 7.0) per gram of muscle tissue.[20]

Protocol for RT-PCR Analysis of Hsp70 Gene Expression

This protocol describes the measurement of Heat Shock Protein 70 (Hsp70) mRNA levels in response to this compound treatment in cultured cells, based on methods for analyzing Hsp70 expression.[2][7][11]

  • Cell Culture and Treatment:

    • Human cells (e.g., renal tubular cells, HK-2) are cultured under standard conditions.

    • Cells are exposed to stress conditions (e.g., high glucose or hydrogen peroxide) with and without co-incubation with this compound for a specified period (e.g., 24 hours).

  • RNA Isolation and cDNA Synthesis:

    • Total RNA is extracted from the cells using a reagent like TRIzol.

    • The concentration and purity of the RNA are determined via UV spectrophotometry.

    • To remove any contaminating genomic DNA, the RNA sample is treated with DNase I.

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA (e.g., 1 µg) using a reverse transcription kit.[2]

  • Quantitative PCR (qPCR):

    • The qPCR reaction is prepared using a SYBR Green PCR Master Mix, the synthesized cDNA, and specific primers for the Hsp70 gene and a reference (housekeeping) gene (e.g., GAPDH).[2]

    • HSP70 Primer Example: Forward: 5′-ACCAGGACACTGTTGAGTTC-3′; Reverse: 5′-ACTCATCTCCGAGTTCACAC-3′.[2]

    • The reaction is run in a real-time PCR system with typical thermocycling conditions: an initial denaturation step (e.g., 95°C for 15 min), followed by 40 cycles of denaturation (94°C for 15 sec), annealing (60°C for 30 sec), and extension (72°C for 30 sec).[2]

  • Data Analysis:

    • The relative expression of the Hsp70 gene is calculated using the 2-ΔΔCq method, normalizing the Hsp70 expression to the reference gene (GAPDH).

    • The fold change in Hsp70 mRNA levels is compared between control, stressed, and this compound-treated groups.

References

Anserine's Contribution to Antioxidant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide demonstrating significant potential in bolstering cellular antioxidant defense systems. Its multifaceted mechanisms of action, including direct radical scavenging, metal ion chelation, and modulation of key cellular signaling pathways, position it as a compelling molecule for further investigation in the context of mitigating oxidative stress-related pathologies. This technical guide provides an in-depth overview of the current understanding of this compound's antioxidant properties, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

Core Mechanisms of this compound's Antioxidant Activity

This compound combats oxidative stress through a combination of direct and indirect mechanisms:

  • Direct Radical Scavenging: this compound has been shown to directly scavenge reactive oxygen species (ROS), thereby neutralizing these harmful free radicals before they can inflict damage on vital cellular components such as DNA, proteins, and lipids[1]. It is a proficient scavenger of the highly reactive hydroxyl radical (.OH)[2][3].

  • Metal Ion Chelation: Certain transition metals, like copper and iron, can catalyze the formation of free radicals via Fenton-like reactions. This compound possesses metal-chelating properties, binding to these ions and preventing their participation in pro-oxidant activities[1][4]. This is a crucial aspect of its antioxidant capabilities.

  • Modulation of Endogenous Antioxidant Systems: Beyond direct intervention, this compound can influence cellular signaling pathways that govern the expression of endogenous antioxidant enzymes[1][5]. A key pathway implicated is the Keap1-Nrf2 signaling pathway, where this compound may promote the transcription of antioxidant response elements.

Quantitative Data on this compound's Antioxidant Capacity

The antioxidant efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings for comparative analysis.

Table 1: In Vitro Antioxidant Activities of this compound and Related Compounds

AssayCompoundConcentration (mM)ResultReference
Inhibition of Linoleic Acid Autoxidation This compound0.5Relative Antioxidant Activity: 1.43 ± 0.12Wu, H.-C., et al. (2003)
5Relative Antioxidant Activity: 2.01 ± 0.15Wu, H.-C., et al. (2003)
10Relative Antioxidant Activity: 2.23 ± 0.09Wu, H.-C., et al. (2003)
20Relative Antioxidant Activity: 2.24 ± 0.11Wu, H.-C., et al. (2003)
40Relative Antioxidant Activity*: 2.25 ± 0.14Wu, H.-C., et al. (2003)
DPPH Radical Scavenging Effect (%) This compound510.5 ± 1.2Wu, H.-C., et al. (2003)
1015.8 ± 0.9Wu, H.-C., et al. (2003)
2028.4 ± 1.5Wu, H.-C., et al. (2003)
4045.2 ± 2.1Wu, H.-C., et al. (2003)
Reducing Power (Absorbance at 700 nm) This compound2.50.18 ± 0.01Wu, H.-C., et al. (2003)
50.31 ± 0.02Wu, H.-C., et al. (2003)
100.52 ± 0.03Wu, H.-C., et al. (2003)
200.75 ± 0.04Wu, H.-C., et al. (2003)
400.90 ± 0.05Wu, H.-C., et al. (2003)
Chelating Effect on Cu2+ (%) This compound0.525.7 ± 1.8Wu, H.-C., et al. (2003)
548.9 ± 2.5Wu, H.-C., et al. (2003)
1065.3 ± 3.1Wu, H.-C., et al. (2003)
2082.1 ± 4.0Wu, H.-C., et al. (2003)
4095.6 ± 4.7Wu, H.-C., et al. (2003)

*Relative antioxidant activity is based on the days of induction period compared to a control.

Table 2: Effect of this compound on Antioxidant Enzyme Activity in Humans Following Exercise-Induced Oxidative Stress

BiomarkerTreatment Group (Dose)Pre-exercisePost-exercise1h Post-exercise24h Post-exerciseReference
Superoxide Dismutase (SOD) This compound (15 mg/kg)Data not providedData not providedData not providedData not providedThis compound supplementation increased SOD by 50% (p < 0.001)[6]
This compound (30 mg/kg)Data not providedData not providedData not providedData not providedThis compound supplementation increased SOD by 50% (p < 0.001)[6]
Catalase (CAT) This compound (15 mg/kg)Data not providedData not providedData not providedData not providedPreserved catalase activity[6]
This compound (30 mg/kg)Data not providedData not providedData not providedData not providedPreserved catalase activity[6]

Key Signaling Pathways Modulated by this compound

This compound's influence on endogenous antioxidant defense is notably mediated through the Keap1-Nrf2 signaling pathway. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or inducers like this compound, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes.

anserine_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Inhibits ros Oxidative Stress (ROS) ros->keap1_nrf2 Inhibits nrf2_cyto Nrf2 keap1_nrf2->nrf2_cyto Releases proteasome Proteasomal Degradation keap1_nrf2->proteasome Ubiquitination keap1 Keap1 nrf2_nuclear Nrf2 nrf2_cyto->nrf2_nuclear Translocation are ARE (Antioxidant Response Element) nrf2_nuclear->are Binds to antioxidant_genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) are->antioxidant_genes Activates

This compound's modulation of the Keap1-Nrf2 signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the antioxidant properties of this compound.

Inhibition of Linoleic Acid Autoxidation

This assay evaluates the ability of a compound to inhibit the oxidation of linoleic acid.

  • Materials:

    • This compound solution (various concentrations from 0.5 to 40 mM)

    • 0.1 M Sodium phosphate buffer (pH 7.0)

    • 50 mM Linoleic acid in 95% ethanol

    • 75% Ethanol

    • 30% Ammonium thiocyanate

    • 20 mM Ferrous chloride in 3.5% HCl

  • Procedure:

    • Mix 0.5 mL of the this compound sample, 1.0 mL of 0.1 M sodium phosphate buffer (pH 7.0), and 1.0 mL of 50 mM linoleic acid in ethanol in a test tube.

    • Incubate the tubes in the dark at 60°C to accelerate oxidation.

    • At regular intervals, take a 0.1 mL aliquot of the reaction mixture and add 4.7 mL of 75% ethanol, 0.1 mL of 30% ammonium thiocyanate, and 0.1 mL of 20 mM ferrous chloride in 3.5% HCl.

    • After 3 minutes, measure the absorbance at 500 nm.

    • The induction period is determined as the time taken to reach the maximum absorbance. A longer induction period indicates higher antioxidant activity.

DPPH (α,α-diphenyl-β-picrylhydrazyl) Radical Scavenging Assay

This method assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Materials:

    • This compound solution (various concentrations)

    • 0.1 mM DPPH in methanol

    • Methanol

  • Procedure:

    • Add 1 mL of the this compound sample to 4 mL of 0.1 mM DPPH in methanol.

    • Shake the mixture vigorously and allow it to stand at room temperature in the dark for 30 minutes.

    • Measure the absorbance of the resulting solution at 517 nm.

    • The scavenging effect is calculated using the formula: Scavenging Effect (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Reducing Power Assay

This assay is based on the principle that compounds with reducing power can reduce the ferricyanide complex to the ferrous form.

  • Materials:

    • This compound solution (various concentrations)

    • 0.2 M Sodium phosphate buffer (pH 6.6)

    • 1% Potassium ferricyanide

    • 10% Trichloroacetic acid (TCA)

    • Deionized water

    • 0.1% Ferric chloride

  • Procedure:

    • Mix 1 mL of the this compound sample with 2.5 mL of 0.2 M sodium phosphate buffer (pH 6.6) and 2.5 mL of 1% potassium ferricyanide.

    • Incubate the mixture at 50°C for 20 minutes.

    • Add 2.5 mL of 10% TCA to the mixture and centrifuge at 3000 rpm for 10 minutes.

    • Take 2.5 mL of the supernatant and mix with 2.5 mL of deionized water and 0.5 mL of 0.1% ferric chloride.

    • After 10 minutes, measure the absorbance at 700 nm. Higher absorbance indicates greater reducing power.

Metal Chelating Assay (Cu2+)

This method determines the ability of a compound to chelate metal ions, in this case, copper.

  • Materials:

    • This compound solution (various concentrations)

    • 2 mM CuCl2

    • Pyrocatechol violet

    • 50 mM Sodium acetate buffer (pH 6.0)

  • Procedure:

    • Mix 1 mL of the this compound sample with 0.05 mL of 2 mM CuCl2 and 2 mL of 50 mM sodium acetate buffer (pH 6.0).

    • Add 0.05 mL of pyrocatechol violet.

    • Measure the absorbance at 632 nm.

    • The chelating effect is calculated using the formula: Chelating Effect (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Western Blot Analysis for Nrf2 and HO-1 Expression

This protocol outlines a general procedure for assessing the effect of this compound on the expression of Nrf2 and its downstream target, HO-1, in a cell-based model of oxidative stress.

western_blot_workflow start Start: Seed Cells cell_culture Cell Culture (e.g., HepG2, L-02) start->cell_culture treatment Treatment: 1. This compound (Pre-incubation) 2. Oxidative Stressor (e.g., H2O2, TBHP) cell_culture->treatment cell_lysis Cell Lysis and Protein Extraction treatment->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-Nrf2, anti-HO-1, anti-β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis end End: Quantify Protein Expression analysis->end

Workflow for Western blot analysis of Nrf2 and HO-1.

Conclusion and Future Directions

This compound demonstrates a robust and multi-pronged contribution to antioxidant defense. Its ability to directly neutralize reactive oxygen species, chelate pro-oxidant metal ions, and upregulate endogenous antioxidant machinery through the Keap1-Nrf2 signaling pathway underscores its therapeutic and preventative potential. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals. Future research should focus on further elucidating the in vivo efficacy of this compound in various models of oxidative stress-related diseases and exploring its potential synergistic effects with other antioxidant compounds.

References

Methodological & Application

Quantifying Anserine in Muscle Tissue: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide predominantly found in the skeletal muscle and brain of various vertebrates. Its physiological roles are multifaceted, including acting as a proton buffer, an antioxidant, and a metal-ion chelator.[1][2] Recent studies have also implicated this compound in cellular signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, suggesting its potential as a therapeutic agent and a functional food ingredient.[3] Accurate quantification of this compound in muscle tissue is crucial for understanding its metabolism, physiological functions, and for the development of novel drugs and nutraceuticals.

These application notes provide detailed protocols for the quantification of this compound in muscle tissue samples using state-of-the-art analytical techniques. The included methodologies are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance on sample preparation and analysis.

Biological Significance and Signaling Pathways

This compound plays a significant role in cellular defense against oxidative stress. Its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions like copper and iron.[2][4] Furthermore, this compound may influence cellular antioxidant responses by modulating signaling pathways.[4] One such pathway is the ERK signaling pathway, which is involved in regulating melanogenesis. This compound, along with carnosine, has been shown to suppress melanogenesis through the activation of this pathway.[3]

This compound synthesis is dependent on the prior synthesis of carnosine, with carnosine-N-methyltransferase being the key enzyme responsible for the methylation of carnosine to form this compound.[1]

Anserine_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Metal_Ions Pro-oxidant Metal Ions (Fe²⁺, Cu²⁺) This compound->Metal_Ions Chelates ERK_Pathway ERK Signaling Pathway This compound->ERK_Pathway Activates Antioxidant_Response Cellular Antioxidant Response This compound->Antioxidant_Response Modulates HSP70 Heat Shock Protein 70 (HSP70) This compound->HSP70 Induces ROS->Antioxidant_Response Metal_Ions->Antioxidant_Response Melanogenesis Melanogenesis ERK_Pathway->Melanogenesis Suppresses H2S Hydrogen Sulfide (H₂S) Formation HSP70->H2S Mediates

This compound's multifaceted role in cellular signaling pathways.

Quantitative Data Summary

The concentration of this compound in muscle tissue can vary significantly depending on the species, muscle type, and the analytical method employed. The following tables summarize quantitative data from various studies.

Table 1: this compound Concentration in Human Muscle Tissue

Muscle TypeThis compound Concentration (μmol·kg⁻¹ dry muscle)Reference
Cardiac Muscle10.1 ± 13.4 (range: 1.4 - 45.4)[1][5]
Skeletal Muscle (m. vastus lateralis)158.1 ± 68.5[1][5]
Quadriceps FemorisUndetectable[6]

Table 2: this compound Concentration in Various Animal Muscle Tissues

AnimalMuscle TypeThis compound ConcentrationReference
GeeseBreast MuscleHigher than leg muscle[7]
GeeseLeg MuscleLower than breast muscle[7]
Mice (CD1)Skeletal Muscle (males)Higher than females[8]
Mice (CD1)Skeletal Muscle (females)Lower than males[8]
Aquatic Species (various)Skeletal MuscleVaries, often higher than carnosine[9]

Experimental Protocols

Accurate quantification of this compound requires meticulous sample preparation and the use of sensitive analytical techniques. Below are detailed protocols for the extraction and analysis of this compound from muscle tissue samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample_Collection 1. Muscle Tissue Collection & Freezing Lyophilization 2. Lyophilization Sample_Collection->Lyophilization Homogenization 3. Homogenization Lyophilization->Homogenization Deproteinization 4. Deproteinization (e.g., Perchloric Acid) Homogenization->Deproteinization Neutralization 5. Neutralization (e.g., KHCO₃) Deproteinization->Neutralization Centrifugation 6. Centrifugation Neutralization->Centrifugation Supernatant_Collection 7. Supernatant Collection Centrifugation->Supernatant_Collection HPLC_MS A. HPLC-ESI-MS/MS Supernatant_Collection->HPLC_MS Spectrophotometry B. Spectrophotometry Supernatant_Collection->Spectrophotometry Quantification Quantification of This compound HPLC_MS->Quantification Spectrophotometry->Quantification

General workflow for this compound quantification in muscle.
Protocol 1: Quantification of this compound by HPLC-ESI-MS/MS

This method offers high sensitivity and specificity for the quantification of this compound.

1. Sample Preparation and Extraction [1]

  • Weigh approximately 5 mg of lyophilized and powdered muscle tissue.

  • Add 0.5 M perchloric acid (HClO₄) to deproteinize the sample.

  • Vortex the mixture for 15 minutes.

  • Centrifuge at 5000 x g for 3 minutes at 4°C.

  • Collect the supernatant.

  • Neutralize the supernatant with 2.1 M potassium bicarbonate (KHCO₃).

  • Centrifuge again at 5000 x g for 3 minutes at 4°C.

  • Collect the final supernatant for analysis. Store at -80°C if not analyzed immediately.

2. HPLC-ESI-MS/MS Analysis [10][11]

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A reverse-phase C18 column or a polar-RP column is suitable.[10][12]

  • Mobile Phase: A gradient of acetonitrile and water, both containing an additive like formic acid or nonafluoropentanoic acid (NFPA), is commonly used.[10][11]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for this compound should be optimized. For this compound, the protonated molecular ion is m/z 241.13.[9][11]

  • Internal Standard: A deuterated analog of this compound or a structurally similar compound not present in the sample can be used for accurate quantification.

3. Data Analysis

  • Generate a standard curve using known concentrations of this compound.

  • Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Spectrophotometric Quantification of this compound

This colorimetric method provides a simpler and more rapid, albeit less specific, alternative to mass spectrometry. It is often used for determining the total content of histidine-containing dipeptides.

1. Sample Preparation

  • Follow the same sample preparation and extraction steps as described in Protocol 1 (steps 1.1 to 1.8).

2. Colorimetric Reaction [7]

  • This method is based on the reaction of this compound and carnosine with o-phthalic aldehyde (OPA) to form a colored product.

  • Mix the sample supernatant with the OPA reagent according to a validated protocol.

  • Allow the reaction to proceed for a specified time at a controlled temperature.

3. Spectrophotometric Measurement [7][13][14]

  • Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 640 nm for the OPA method).[7]

4. Data Analysis

  • Prepare a standard curve using known concentrations of this compound.

  • Determine the concentration of this compound in the samples by comparing their absorbance to the standard curve.

  • Note: This method may not distinguish between this compound and carnosine, as they can produce colored products with similar absorption maxima.[7] Therefore, it is often used to determine the sum of these dipeptides. Enzymatic methods can be used in conjunction to determine carnosine specifically, allowing for the calculation of this compound concentration by subtraction.[7]

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the quantification of this compound in muscle tissue samples. The choice of method will depend on the specific research question, required sensitivity and specificity, and available instrumentation. The high sensitivity of HPLC-ESI-MS/MS makes it the preferred method for detecting low concentrations of this compound, while spectrophotometry offers a rapid and cost-effective alternative for higher concentration measurements or for determining total histidine-containing dipeptides. Accurate quantification of this compound will continue to be a cornerstone of research into its physiological significance and therapeutic potential.

References

Application Note: Quantitative Analysis of Anserine in Biological Matrices using HPLC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of anserine in biological matrices, specifically plasma and meat, using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS). The described protocol provides a reliable and reproducible workflow for researchers, scientists, and professionals in drug development and food science. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic studies and quality control analyses.

Introduction

This compound (β-alanyl-3-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide found in high concentrations in the skeletal muscle and brain of various vertebrates. It possesses significant antioxidant and buffering capacities, and its role in physiological processes has garnered increasing interest. Accurate and sensitive quantification of this compound is crucial for understanding its bioavailability, metabolism, and physiological functions. This application note presents a validated HPLC-ESI-MS/MS method for the determination of this compound in plasma and meat samples.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below. The process involves sample preparation, including extraction and protein precipitation, followed by chromatographic separation and mass spectrometric detection.

Anserine_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (Plasma or Meat Homogenate) Extraction Extraction & Protein Precipitation Matrix->Extraction Add Internal Standard & Precipitation Agent Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC Separation (Reversed-Phase) Supernatant->HPLC Inject ESI Electrospray Ionization (ESI, Positive Mode) HPLC->ESI MSMS Tandem Mass Spectrometry (MRM Detection) ESI->MSMS Quantification Quantification (Peak Area Ratio) MSMS->Quantification Results Results (Concentration Data) Quantification->Results

Caption: Experimental workflow for this compound quantification.

Protocols

Protocol 1: this compound Extraction from Human Plasma

Materials:

  • Human plasma collected in EDTA tubes

  • Internal Standard (IS) solution (e.g., L-histidyl-L-leucine)

  • 35% (w/v) Sulfosalicylic acid (SSA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 4°C and >12,000 x g)

  • HPLC vials

Procedure:

  • In a pre-cooled microcentrifuge tube, add 100 µL of human plasma.

  • Add a known amount of internal standard.

  • Add 20 µL of 35% SSA to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Incubate the samples at 4°C for 10 minutes.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to an HPLC vial for analysis.[1]

Protocol 2: this compound Extraction from Meat Samples

Materials:

  • Meat tissue

  • Homogenizer

  • 0.5% Formic acid in ethanol

  • Oasis MCX solid-phase extraction (SPE) cartridges

  • Centrifuge

  • Vortex mixer

  • HPLC vials

Procedure:

  • Homogenize a known weight of meat tissue in a suitable buffer.

  • To a portion of the homogenate, add 3 volumes of 0.5% formic acid in ethanol.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Load the supernatant onto a pre-conditioned Oasis MCX SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the this compound and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-ESI-MS/MS Method

Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent

  • Column: Poroshell 120 EC-C18 (100 mm x 4.6 mm, 2.7 µm) or equivalent mixed-mode column.[2]

  • Mobile Phase A: 0.08% Nonafluoropentanoic acid (NFPA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-3 min: 1% B

    • 3-4 min: 1% to 30% B

    • 4-8 min: 30% B

    • 8-8.1 min: 30% to 1% B

    • 8.1-12 min: 1% B

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQD)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 - 4.5 kV[3]

  • Source Temperature: 150°C[3]

  • Desolvation Temperature: 350°C[3]

  • Cone Gas Flow: 50 L/h[3]

  • Desolvation Gas Flow: 600 L/h[3]

  • Collision Gas: Argon at a pressure of 1.5 mTorr[3]

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound241.2126.030
L-histidyl-L-leucine (IS)269.0110.0Optimized

Note: The collision energy for the internal standard should be optimized based on the specific instrument used. The transition for this compound is m/z 241 → 126.[2]

Quantitative Data Summary

The following tables summarize the quantitative performance of the HPLC-ESI-MS/MS method for this compound analysis as reported in various studies.

Table 1: Linearity and Sensitivity of this compound Quantification

MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Meat15.6 - 1,600,00015.6[2]
Plasma120.5 - 24,100120.5[1]

Table 2: Pharmacokinetic Parameters of this compound in Human Plasma after Oral Administration [4]

Dosage (mg/kg BW)CMAX (µM)
40.54
101.10
203.12

Table 3: Method Validation Parameters [2]

ParameterResult
Intra-day Precision (%RSD)≤14.8%
Inter-day Precision (%RSD)≤14.8%
Accuracy±10.0%

Discussion

The presented HPLC-ESI-MS/MS method provides a highly selective and sensitive approach for the quantification of this compound in complex biological matrices. The sample preparation protocols are straightforward and effective in removing interfering substances. The use of a stable isotope-labeled internal standard is recommended to ensure the highest accuracy and precision. The method has been successfully applied to pharmacokinetic studies in humans, demonstrating its utility in clinical and research settings.[4] Furthermore, its application in meat analysis highlights its versatility in food science for quality assessment.[2]

Conclusion

This application note provides a detailed and validated protocol for the quantification of this compound using HPLC-ESI-MS/MS. The method is robust, sensitive, and applicable to both plasma and meat samples. The provided protocols and instrumental parameters can be readily adopted by laboratories for routine analysis of this compound.

References

Application Note: Anserine Extraction from Brain Tissue for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction of anserine (β-alanyl-3-methyl-L-histidine) from brain tissue. The resulting extract is suitable for quantitative analysis using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound, a histidine-containing dipeptide, is recognized for its roles as a biochemical buffer, antioxidant, and anti-glycation agent.[1] Research suggests its potential neuroprotective effects and its role in improving cognitive function, making its quantification in brain tissue a key area of interest in neuroscience and drug development.[2][3] This protocol details a robust acid-based extraction method to efficiently isolate this compound from complex brain tissue matrix, ensuring sample integrity and suitability for downstream quantitative analysis. The procedure involves tissue homogenization, acid precipitation of proteins, and clarification by centrifugation.

Experimental Protocol

This protocol is adapted from established methodologies for the extraction of small molecules and peptides from neural tissues.[4][5]

Materials and Equipment
  • Reagents:

    • Perchloric Acid (PCA), 0.6 M, ice-cold

    • Potassium Carbonate (K₂CO₃), 3 M

    • HPLC-grade water

    • This compound standard (for quantification)

    • Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold

    • Protease Inhibitor Cocktail[4]

    • Liquid Nitrogen

  • Equipment:

    • Dounce homogenizer or bead-based homogenizer[4]

    • Refrigerated centrifuge (capable of >12,000 x g and 4°C)[5]

    • Microcentrifuge tubes (1.5 mL or 2.0 mL)

    • Calibrated micropipettes and tips

    • Analytical balance

    • Vortex mixer

    • pH meter or pH strips

    • Syringe filters (0.22 µm)

Workflow Diagram

Caption: Workflow for this compound extraction from brain tissue.

Detailed Method

Step 1: Brain Tissue Collection and Preparation

  • Rapidly dissect the brain region of interest from the animal. All procedures should be performed under an institutionally approved animal care protocol.[6]

  • Immediately rinse the tissue with ice-cold PBS to remove any blood.

  • Snap-freeze the tissue in liquid nitrogen to halt metabolic and proteolytic activity.[4][5] Samples can be stored at -80°C for long-term storage.

  • On the day of extraction, weigh the frozen tissue using an analytical balance. Perform this step quickly to prevent thawing.

Step 2: Homogenization and Deproteinization

  • Place the weighed frozen brain tissue into a pre-chilled Dounce homogenizer or a tube with ceramic beads.

  • Add 10 volumes of ice-cold 0.6 M Perchloric Acid (PCA) containing a protease inhibitor cocktail (e.g., for 100 mg of tissue, add 1 mL of PCA solution).[4]

  • Homogenize the tissue thoroughly on ice until no visible tissue fragments remain. For bead homogenizers, follow the manufacturer's recommended settings.

  • Incubate the homogenate on ice for 20-30 minutes to allow for complete protein precipitation.[1]

Step 3: Centrifugation and Supernatant Collection

  • Transfer the homogenate to a pre-chilled microcentrifuge tube.

  • Centrifuge the sample at 12,000 - 15,000 x g for 15 minutes at 4°C.[5][7] This will pellet the precipitated proteins and cellular debris.

  • Carefully collect the supernatant, which contains this compound and other acid-soluble small molecules, and transfer it to a new, clean microcentrifuge tube. Be cautious not to disturb the pellet.

Step 4: Neutralization

  • To neutralize the acidic extract, add 3 M Potassium Carbonate (K₂CO₃) dropwise while vortexing gently.

  • Monitor the pH using a pH meter or pH strips until it reaches a neutral range (pH 6.5 - 7.5). The addition of K₂CO₃ will cause the precipitation of potassium perchlorate.

  • Incubate the neutralized sample on ice for 10 minutes to ensure complete precipitation.

Step 5: Final Clarification and Storage

  • Centrifuge the sample at 12,000 - 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Carefully collect the final supernatant. This is the this compound-containing brain extract.

  • For immediate analysis, filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[5]

  • For later analysis, the extract can be stored at -80°C. Before use, thaw and centrifuge again to remove any precipitates that may have formed.

Data Presentation

Quantitative data obtained from the analysis of the extracts should be recorded systematically. The following table provides a template for organizing and presenting the results.

Sample IDBrain RegionTissue Weight (mg)Final Extract Volume (µL)This compound Conc. (µg/mL)Total this compound (µg)Yield (µg/g tissue)
Control-1Hippocampus105.295015.815.01142.68
Control-2Hippocampus101.592516.214.99147.64
Treated-1Hippocampus108.198022.522.05203.98
Treated-2Hippocampus103.794023.121.71209.39
Control-3Cortex150.3135012.416.74111.38
Treated-3Cortex155.8140018.926.46169.83

Note: The data presented are for illustrative purposes only and do not represent actual experimental results.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low this compound Yield Incomplete homogenization.Ensure tissue is completely homogenized. Increase homogenization time or use a more efficient method (e.g., bead beater).
Degradation of this compound.Keep samples on ice at all times. Work quickly and snap-freeze tissue immediately after dissection. Use fresh protease inhibitors.
High Variability Inconsistent sample handling or processing.Standardize all steps of the protocol, particularly tissue weight, volume of reagents, and incubation times. Ensure complete mixing and accurate pipetting.
Incomplete protein precipitation.Ensure the correct ratio of PCA to tissue is used. Allow for the full incubation time on ice.
Interfering Peaks in HPLC Contamination from proteins or lipids.Ensure the pellet is not disturbed during supernatant collection. Consider adding a solid-phase extraction (SPE) clean-up step after neutralization for cleaner samples.
Incomplete precipitation of potassium perchlorate.Ensure the pH is fully neutralized and allow adequate incubation time on ice for precipitation. Centrifuge thoroughly before collecting the final supernatant. Filter the final sample before injection.[5]

References

Anserine Research: Application Notes & Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide found in the skeletal muscle and brain of vertebrates. With known antioxidant, anti-inflammatory, pH-buffering, and anti-glycation properties, this compound is a compound of growing interest for its therapeutic potential across a spectrum of age-related and chronic diseases. Unlike its analogue carnosine, this compound is notably resistant to degradation by serum carnosinase in humans, enhancing its bioavailability and making it a compelling candidate for supplementation studies.

These application notes provide detailed protocols and methodologies for utilizing relevant animal models to investigate the therapeutic effects of this compound in the fields of neurodegenerative disease, metabolic disorders, and systemic inflammation.

Application Note 1: Neuroprotective Effects of this compound in a Mouse Model of Alzheimer's Disease

Objective

To evaluate the efficacy of this compound in mitigating cognitive decline and neuropathology in a transgenic mouse model of Alzheimer's disease (AD).

Animal Model: AβPPswe/PSEN1dE9 (APP/PS1) Mouse

The APP/PS1 double transgenic mouse is a widely used model for AD. These mice co-express a chimeric mouse/human amyloid precursor protein (APPswe) and a mutant human presenilin 1 (PSEN1dE9), leading to the age-dependent accumulation of amyloid-beta (Aβ) plaques in the brain, gliosis, and associated cognitive deficits, mirroring key aspects of human AD pathology[1][2].

Experimental Protocol
  • Animal Husbandry:

    • House 18-month-old male APP/PS1 mice in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

    • Randomly divide mice into two groups: Vehicle Control (n=10) and this compound-treated (n=10).

  • This compound Administration:

    • Preparation: Dissolve this compound in sterile drinking water.

    • Dosage: Administer this compound at a dose of 10 mg/mouse/day[3]. This can be achieved by providing it in the drinking water, calculating the required concentration based on average daily water consumption.

    • Duration: Treat the mice for 8 consecutive weeks[3][4].

  • Behavioral Assessment: Morris Water Maze (MWM)

    • Timeline: Perform the MWM test during the final week of the 8-week treatment period.

    • Apparatus: A circular pool (120 cm diameter) filled with opaque water (22±1°C) containing a hidden platform (10 cm diameter) submerged 1 cm below the surface.

    • Acquisition Phase (Days 1-5):

      • Conduct four trials per day for each mouse.

      • Gently place the mouse into the pool facing the wall from one of four randomized starting positions.

      • Allow the mouse to swim freely for 60 seconds to find the hidden platform. If it fails, guide it to the platform and allow it to remain there for 15 seconds.

      • Record the escape latency (time to find the platform) and path length using an automated tracking system.

    • Probe Trial (Day 6):

      • Remove the platform from the pool.

      • Allow the mouse to swim for 60 seconds.

      • Record the time spent in the target quadrant where the platform was previously located.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perfuse transcardially with ice-cold phosphate-buffered saline (PBS).

    • Harvest the brain. Hemisect the brain: snap-freeze one hemisphere in liquid nitrogen for biochemical analysis and fix the other in 4% paraformaldehyde for histology.

    • Biochemical Analysis: Homogenize the frozen hemisphere to measure levels of inflammatory markers (e.g., TNF-α, IL-1β) via ELISA.

    • Histological Analysis: Section the fixed hemisphere and perform immunohistochemistry to quantify Aβ plaque burden (using anti-Aβ antibodies) and neuroinflammation (using anti-Iba1 for microglia and anti-GFAP for astrocytes).

Quantitative Data Summary
ParameterVehicle Control (APP/PS1)This compound-Treated (APP/PS1)OutcomeReference
MWM Escape Latency (Day 5) IncreasedSignificantly DecreasedImproved Spatial Learning[4],[3]
MWM Time in Target Quadrant DecreasedSignificantly IncreasedImproved Spatial Memory[4],[3]
Hippocampal Aβ Plaque Load HighNo significant change reported-[3]
Activated Astrocytes (GFAP+) IncreasedSignificantly DecreasedReduced Neuroinflammation[3]
Pericyte Coverage on Endothelia DecreasedSignificantly ImprovedProtected Neurovascular Unit[4],[3]
Proposed Signaling Pathway

This compound is hypothesized to exert its neuroprotective effects by protecting the neurovascular unit and suppressing neuroinflammatory reactions. One key mechanism is the reduction of chronic glial activation. Furthermore, this compound is a potent scavenger of hypochlorous acid (HClO), a reactive species produced by the enzyme myeloperoxidase (MPO) during neuroinflammation, which can damage brain micro-capillaries[5]. By neutralizing HClO, this compound can mitigate this damage cascade.

Anserine_Neuroprotection cluster_0 Neuroinflammatory Stimuli (e.g., Aβ) cluster_1 Cellular Response cluster_2 Pathological Consequences cluster_3 This compound Intervention Stimuli Aβ Aggregates Microglia Activated Microglia & Astrocytes Stimuli->Microglia activates MPO Myeloperoxidase (MPO) Release Microglia->MPO leads to HClO Hypochlorous Acid (HClO) Production MPO->HClO catalyzes Damage Neurovascular Unit Damage (Pericyte loss, BBB breakdown) HClO->Damage causes Cognition Cognitive Deficits Damage->Cognition leads to This compound This compound This compound->Microglia suppresses activation This compound->HClO scavenges Metabolic_Workflow cluster_setup Phase 1: Model Induction & Treatment cluster_monitoring Phase 2: In-Life Monitoring cluster_endpoint Phase 3: Terminal Analysis A1 Acclimatize C57BL/6 Mice (1 week) A2 Randomize into Groups (Control, HFD, HFD+this compound) A1->A2 A3 Administer Diets & this compound (Oral Gavage, 16 weeks) A2->A3 B1 Weekly Body Weight & Food Intake A3->B1 B2 Glucose Tolerance Test (Week 15) A3->B2 C1 Euthanasia & Sample Collection (Week 16) B1->C1 B2->C1 C2 Serum Collection (Lipids, Insulin) C1->C2 C3 Tissue Collection (Liver, Adipose) C1->C3 C4 Biochemical & Histological Analysis C2->C4 C3->C4 NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor Complex LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB p65/p50-IκBα (Inactive) IKK->IkB phosphorylates IκBα p65 p65/p50 (Active) IkB->p65 releases IkB_p IκBα Degradation IkB->IkB_p DNA DNA (κB sites) p65->DNA translocates & binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes initiates transcription This compound This compound This compound->IKK inhibits?

References

Application Notes and Protocols: Anserine Supplementation in Human Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide found in high concentrations in the skeletal muscle and brain of vertebrates.[1] Emerging clinical research suggests that this compound, often in combination with its analogue carnosine, may offer significant benefits in improving cognitive function, particularly in the elderly, and enhancing physical performance. Its proposed mechanisms of action include potent antioxidant, anti-inflammatory, and anti-glycation properties.[2][3] this compound's methylated structure confers greater resistance to degradation by the enzyme carnosinase in human plasma compared to carnosine, potentially increasing its bioavailability.[4]

These application notes provide a comprehensive summary of the current human clinical trial data, detailed experimental protocols for use in future studies, and an overview of the key signaling pathways involved in this compound's bioactivity.

Summary of Human Clinical Trials

The following tables summarize the quantitative data from key human clinical trials investigating the effects of this compound supplementation on cognitive function and physical performance.

Cognitive Function Trials
Study (Author, Year)ParticipantsIntervention & DosageDurationKey Cognitive Outcomes & Results
Hisatsune et al. (2016)39 healthy elderly volunteers (60-78 years)This compound/Carnosine Supplementation (ACS) (1.0 g/day ; 3:1 ratio)3 monthsPreserved Verbal Episodic Memory: Significant preservation in delayed recall (Wechsler Memory Scale-Logical Memory) in the ACS group compared to placebo (p = 0.0128).
Rokicki et al. (2015)31 healthy elderly adults (40-78 years)Imidazole dipeptide formula (500 mg, twice daily; carnosine/anserine 1:3 ratio)3 monthsImproved Verbal Episodic Memory: Better performance on WMS-LM2 scores in the supplemented group compared to placebo.[5]
Masuoka et al. (2019)54 subjects with Mild Cognitive Impairment (MCI)ACS (1 g/day ; this compound 750 mg, carnosine 250 mg)12 weeksImproved Global Cognition (APOE4+): In subjects carrying the APOE4 allele, a beneficial change was observed in MMSE (p = 0.025) and global Clinical Dementia Rating (gloCDR) (p = 0.026).[6]
Caruso et al. (2021) (Meta-Analysis)3 randomized controlled trials (elderly with/without dementia)This compound/Carnosine (1-2 g/day ; 2:1 or 3:1 ratio)3-6 monthsImproved Overall Cognitive Function: Meta-analysis showed a significant improvement in cognitive function across trials, though not specifically in verbal memory.[3]
Physical Performance & Biomarker Trials
Study (Author, Year)ParticipantsIntervention & DosageDurationKey Performance/Biomarker Outcomes & Results
Alkhatib et al. (2020)10 healthy menAcute Dose: Low (15 mg/kg) & High (30 mg/kg) this compoundSingle dose post-exerciseEnhanced Antioxidant Response: Significantly increased superoxide dismutase (SOD) by 50% (p < 0.001) and preserved catalase (CAT) activity post-exercise.[5]
Blancquaert et al. (2021)18 physically active malesAcute Dose: this compound + Carnosine (20 mg/kg of each)Single dose 60 min pre-exerciseImproved Initial Maximal Power: Significantly higher power (+6%) in the first 5 seconds of a Wingate test (p = 0.04).[7][8]
Suzuki et al. (2004)16 healthy menChicken Breast Extract (CBEX) (4g this compound + carnosine/day)30 daysEnhanced High-Intensity Endurance: Significantly increased time to exhaustion at 100% VO2max and decreased blood lactate at 75% VO2max.[9][10]
Perreault et al. (2022)11 physically active malesAcute Dose: this compound + Carnosine (10, 20, or 30 mg/kg of each)Single dose 60 min pre-exerciseImproved Peak Power & Torque: 30 mg/kg dose resulted in a 3% improvement in peak power (p=0.0005) and a 4.5% improvement in peak torque (p=0.0006).[11]

Proposed Mechanisms of Action

This compound exerts its physiological effects through multiple pathways, primarily centered on its antioxidant and anti-inflammatory capabilities.

Antioxidant Signaling Pathway

This compound functions as a potent antioxidant through direct and indirect mechanisms. It directly scavenges reactive oxygen species (ROS), particularly hypochlorite radicals.[12] Indirectly, it enhances the body's endogenous antioxidant defense system by increasing the activity of enzymes like Superoxide Dismutase (SOD) and preserving Catalase (CAT) activity, which are crucial for neutralizing harmful free radicals produced during metabolic processes and exercise.[5][13]

G cluster_stress Cellular Stressors cluster_ros Radical Production cluster_this compound This compound Intervention cluster_defense Antioxidant Defense cluster_outcome Cellular Outcome Exercise High-Intensity Exercise ROS Reactive Oxygen Species (ROS) Exercise->ROS Metabolism Normal Metabolic Processes Metabolism->ROS HOCl Hypochlorite Radicals (HOCl) Metabolism->HOCl This compound This compound Supplementation SOD Superoxide Dismutase (SOD) This compound->SOD Increases Activity CAT Catalase (CAT) This compound->CAT Preserves Activity Scavenging Direct Radical Scavenging This compound->Scavenging Direct Action SOD->ROS Neutralizes Outcome Reduced Oxidative Stress & Cellular Damage SOD->Outcome CAT->ROS Neutralizes CAT->Outcome Scavenging->ROS Scavenging->HOCl Scavenging->Outcome

Caption: this compound's antioxidant mechanism of action.

Anti-Inflammatory Signaling Pathway

In neuroinflammation, this compound may exert protective effects by modulating inflammatory signaling. Studies suggest it can suppress the expression of inflammatory chemokines, such as CCL24.[14] This downregulation of pro-inflammatory signals may help protect neurovascular units and preserve cognitive function, particularly in aging individuals.[14] In other inflammatory conditions, this compound has been shown to reduce levels of key inflammatory mediators like TNF-α, IL-1β, and IL-6, potentially through the inhibition of the NF-κB signaling pathway.[15]

G cluster_stimulus Inflammatory Stimulus cluster_pathway Pro-inflammatory Signaling cluster_this compound This compound Intervention cluster_outcome Cellular & Systemic Outcome Stimulus Aging, Disease State, Injury NFkB NF-κB Pathway Stimulus->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, CCL24) NFkB->Cytokines Upregulates Expression Outcome Reduced Neuroinflammation Preserved Neurovascular Function Cytokines->Outcome This compound This compound Supplementation This compound->NFkB Inhibits This compound->Cytokines Suppresses Expression

Caption: this compound's anti-inflammatory mechanism.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in human clinical trials of this compound supplementation. They are intended as a guide for designing and executing future studies.

General Clinical Trial Workflow

A typical randomized controlled trial (RCT) for a cognitive or performance supplement follows a structured workflow from recruitment to analysis.

G cluster_workflow Clinical Trial Workflow Recruitment 1. Participant Recruitment (Inclusion/Exclusion Criteria) Screening 2. Informed Consent & Health Screening Recruitment->Screening Baseline 3. Baseline Assessments (Cognitive/Physical/Biomarkers) Screening->Baseline Randomization 4. Randomization Baseline->Randomization GroupA Group A: This compound Supplement Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB Intervention 5. Intervention Period (e.g., 12 weeks) FollowUp 6. Follow-Up Assessments (Repeat Baseline Tests) Intervention->FollowUp Analysis 7. Data Unblinding & Statistical Analysis FollowUp->Analysis

Caption: Standard workflow for a supplement RCT.

Protocol: Assessment of Cognitive Function

3.2.1 Wechsler Memory Scale-Revised (WMS-R): Logical Memory Subtest

  • Objective: To assess immediate and delayed verbal episodic memory.[3]

  • Materials: WMS-R administration manual and scoring sheets, stopwatch.

  • Procedure (Immediate Recall):

    • Read a short story (Story A) aloud to the participant at a normal pace.

    • Immediately after the reading, ask the participant to recall as much of the story as possible.

    • Record the participant's verbatim response.

    • Score the recall based on the number of predefined story units correctly remembered.

    • Repeat the procedure with a second, different story (Story B).

  • Procedure (Delayed Recall):

    • After a 20-30 minute delay filled with non-verbal tasks (e.g., visual puzzles), ask the participant to recall Story A again, without re-reading it.

    • Record and score the verbatim response.

    • Repeat for Story B.

3.2.2 Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)

  • Objective: To assess the severity of cognitive symptoms across multiple domains, including memory, language, and praxis.[10]

  • Materials: ADAS-Cog test kit (including word cards, object naming cards, instruction sheets, geometric form copying sheets).

  • Procedure: The ADAS-Cog consists of 11 tasks administered in a standardized order. Key tasks include:

    • Word Recall: The participant is shown a list of 10 words and asked to recall them over three trials.[8]

    • Naming Objects and Fingers: The participant is asked to name real objects and their own fingers.

    • Commands: The participant is asked to follow a series of commands of increasing complexity.[15]

    • Constructional Praxis: The participant is asked to copy four geometric shapes.[15]

    • Ideational Praxis: The participant is asked to demonstrate a sequence of actions, such as preparing a letter for mailing.[15]

  • Scoring: The total score is the sum of errors across all tasks. A lower score indicates better cognitive performance.

Protocol: Assessment of Physical Performance

3.3.1 Wingate Anaerobic Power Test

  • Objective: To measure peak anaerobic power and anaerobic capacity.[7]

  • Materials: Calibrated cycle ergometer (e.g., Monark), stopwatch, computer with data acquisition software.

  • Procedure:

    • Warm-up: Participant performs a 5-minute warm-up at a low intensity, including 2-3 short sprints.

    • Test Start: Following the warm-up, the participant pedals "all-out" against minimal resistance. Within 3 seconds, the full predetermined resistance (typically 7.5% of body mass) is applied.

    • Test Duration: The participant continues to pedal "all-out" for 30 seconds.

    • Cool-down: After 30 seconds, the resistance is lowered, and the participant performs a 2-3 minute cool-down.

  • Data Analysis: Key metrics include Peak Power (highest power output, usually in the first 5 seconds), Mean Power (average power over 30 seconds), and Fatigue Index.

3.3.2 Time to Exhaustion (TTE) at 100% VO2max

  • Objective: To measure high-intensity endurance capacity.[9]

  • Materials: Cycle ergometer or treadmill, metabolic cart for VO2 measurement.

  • Procedure:

    • Warm-up: Participant performs a standardized warm-up (e.g., 30 minutes at 50% VO2max, followed by 15 minutes at 75% VO2max).[9]

    • Test Start: The intensity is immediately increased to a workload corresponding to 100% of the participant's previously determined VO2max.

    • Test End: The test is terminated when the participant can no longer maintain the required workload/speed. The total time at 100% VO2max is recorded.

Protocol: Biomarker Analysis

3.4.1 Oxidative Stress Markers in Blood Plasma

  • Objective: To quantify the effect of this compound on exercise-induced oxidative stress.[5]

  • Sample Collection: Collect venous blood samples into heparinized tubes at baseline (pre-supplementation, pre-exercise), immediately post-exercise, and at specified recovery time points (e.g., 30, 60 minutes post-exercise). Centrifuge immediately to separate plasma and store at -80°C.

  • Analysis:

    • Superoxide Dismutase (SOD) & Catalase (CAT) Activity: Use commercially available colorimetric assay kits according to the manufacturer's instructions. Results are typically expressed in U/mL.

    • Thiobarbituric Acid Reactive Substances (TBARS): A common marker for lipid peroxidation. Measure using a fluorometric or colorimetric assay kit.

3.4.2 Inflammatory Markers in Peripheral Blood Mononuclear Cells (PBMCs)

  • Objective: To measure changes in the expression of inflammatory chemokines.[14]

  • Sample Collection: Collect whole blood in EDTA tubes.

  • PBMC Isolation: Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).

  • RNA Extraction & Gene Expression Analysis:

    • Extract total RNA from isolated PBMCs using a suitable kit (e.g., RNeasy Mini Kit).

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the expression of target genes (e.g., CCL24) and a housekeeping gene using Quantitative Real-Time PCR (qPCR) with specific primers. Analyze relative gene expression using the ΔΔCt method.

Application Notes for Researchers

  • Dosage and Formulation: Most successful cognitive trials in elderly populations have used a daily dose of 1 gram of a combined this compound/carnosine formula, typically in a 3:1 ratio, for a duration of at least 12 weeks.[2][6] For acute physical performance, doses of 20-30 mg/kg body weight of combined this compound and carnosine administered 60 minutes prior to exercise have shown ergogenic effects.[7][11]

  • Participant Population: The effects of this compound may be more pronounced in specific populations. For cognitive studies, elderly individuals, particularly those with MCI or carrying the APOE4 genetic risk factor, appear to be responsive.[6] For performance studies, trained athletes may exhibit different responses than untrained individuals.

  • Choice of Endpoints: For cognitive trials, a battery of tests assessing multiple domains (memory, executive function) is recommended. The WMS-R and ADAS-Cog are well-validated tools. For physical performance, the nature of the exercise is critical; this compound appears most effective in short, high-intensity anaerobic tasks.[7][11]

  • Safety and Tolerability: this compound supplementation has been well-tolerated in clinical trials with no significant adverse effects reported at the dosages studied.[16]

References

Application Notes and Protocols for the Spectrophotometric Determination of Anserine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anserine (β-alanyl-N-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide found in the skeletal muscle and brain of various vertebrates. It plays a significant role in physiological processes, including acting as a pH buffer, an antioxidant, and a metal-ion chelator. Accurate quantification of this compound is crucial for research in nutrition, physiology, and drug development.

Most biomolecules like this compound lack a suitable chromophore, making direct quantification by UV-Visible spectrophotometry challenging, especially in complex biological matrices.[1] Therefore, a derivatization step is required to convert the non-absorbing this compound molecule into a colored product that can be easily quantified.[1][2] This document provides a detailed protocol for the determination of this compound using the ninhydrin reaction, a robust and widely used method for the colorimetric quantification of primary and secondary amines, including amino acids and peptides.[3][4][5]

Principle of the Method

The spectrophotometric method is based on the reaction of ninhydrin (2,2-dihydroxyindane-1,3-dione) with the primary amino group of this compound.[5] In this reaction, which is performed at an elevated temperature, ninhydrin acts as a potent oxidizing agent, leading to the oxidative deamination of this compound. The reaction between two ninhydrin molecules and the liberated amine group forms a deep purple-colored product known as Ruhemann's purple.[5] The intensity of this colored complex, measured at its maximum absorbance wavelength of 570 nm, is directly proportional to the concentration of this compound in the sample.[3][4]

I. Experimental Protocols

A. Materials and Reagents

  • Equipment:

    • UV-Visible Spectrophotometer

    • Water bath or heating block (capable of maintaining 90-100°C)

    • Vortex mixer

    • Microcentrifuge

    • Analytical balance

    • Calibrated pipettes

    • Glass test tubes or 1.5 mL microcentrifuge tubes

    • Quartz or glass cuvettes

  • Chemicals:

    • This compound standard (≥99% purity)

    • Ninhydrin

    • Hydrindantin

    • Dimethyl sulfoxide (DMSO)

    • Potassium acetate

    • Glacial acetic acid

    • 2-Propanol (Isopropanol)

    • Ethanol or a 1:1 mixture of acetone/butanol

    • Trichloroacetic acid (TCA) for sample preparation

    • Sodium hydroxide (NaOH) for neutralization

    • Deionized water

B. Reagent Preparation

  • This compound Standard Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve in 10 mL of deionized water in a volumetric flask.

    • Store at 4°C. Working standards are prepared by diluting this stock solution.

  • Optimized Ninhydrin Reagent: [3][4]

    • Acetate Buffer: Prepare a solution containing 0.8 mol/L potassium acetate and 1.6 mol/L acetic acid in deionized water.

    • Ninhydrin/Hydrindantin Solution: Prepare a solution containing 20 mg/mL ninhydrin and 0.8 mg/mL hydrindantin in a 40:60 (v/v) mixture of DMSO and the prepared acetate buffer.

    • Note: This reagent should be prepared fresh for best results.

  • Diluent Solvent: [5]

    • Prepare a 1:1 (v/v) mixture of n-propanol and deionized water.

C. Sample Preparation (General Guideline for Muscle Tissue)

  • Accurately weigh approximately 100 mg of frozen muscle tissue.

  • Homogenize the tissue in 1 mL of ice-cold 10% Trichloroacetic Acid (TCA) to precipitate proteins.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the deproteinized extract including this compound.

  • Neutralize the extract by adding a calculated amount of 1 M NaOH.

  • The extract may need to be diluted with deionized water to bring the this compound concentration within the linear range of the assay.

D. Derivatization and Measurement Protocol

  • Pipette 100 µL of the prepared sample, standard, or blank (deionized water) into appropriately labeled test tubes.

  • Add 1 mL of the freshly prepared Optimized Ninhydrin Reagent to each tube.

  • Mix the contents thoroughly using a vortex mixer.

  • Seal the tubes and incubate them in a water bath set at 90°C for 45 minutes.[3][4]

  • After incubation, cool the tubes to room temperature in a cold water bath.

  • Add 5 mL of the Diluent Solvent to each tube and mix well.[5]

  • Allow the solution to stand for 10 minutes.

  • Transfer the solution to a cuvette and measure the absorbance at 570 nm against the blank.

E. Standard Curve Generation

  • Prepare a series of working standards by diluting the this compound Standard Stock Solution to achieve a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Process these standards alongside the unknown samples as described in the "Derivatization and Measurement Protocol".

  • Plot the absorbance values (Y-axis) obtained for the standards against their corresponding concentrations (X-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.99 for a valid curve.

  • Use the equation to calculate the concentration of this compound in the unknown samples based on their measured absorbance.

II. Data Presentation

The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound using the ninhydrin method.

ParameterValue / ConditionReference(s)
Derivatizing AgentNinhydrin[3][4][5]
Wavelength of Max. Absorbance (λmax)570 nm[3][4][5]
Incubation Temperature90°C[3][4]
Incubation Time45 minutes[3][4]
Reagent Composition0.8 M Potassium Acetate, 1.6 M Acetic Acid, 20 mg/mL Ninhydrin, 0.8 mg/mL Hydrindantin in DMSO/Acetate Buffer (40/60 v/v)[3][4]
Detection PrincipleFormation of Ruhemann's purple[5]

III. Visualizations

Diagrams of Workflow and Principle

The following diagrams illustrate the experimental workflow and the underlying chemical principle of the assay.

G Experimental Workflow for this compound Quantification cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Sample Biological Sample (e.g., Muscle Tissue) Homogenize 1. Homogenization & Protein Precipitation (TCA) Sample->Homogenize Standard This compound Standard Stock Solution DiluteStd 1. Prepare Working Standards Standard->DiluteStd Reagent Ninhydrin Reagent Preparation Mix 2. Mix Sample/Standard with Ninhydrin Reagent Reagent->Mix Homogenize->Mix DiluteStd->Mix Incubate 3. Incubate at 90°C for 45 min Mix->Incubate Cool 4. Cool to Room Temperature Incubate->Cool Dilute 5. Add Diluent Solvent Cool->Dilute Measure 6. Measure Absorbance at 570 nm Dilute->Measure Plot 7. Generate Standard Curve (Abs vs. Concentration) Measure->Plot Calculate 8. Calculate this compound Concentration Plot->Calculate

Caption: Workflow for the spectrophotometric quantification of this compound.

G Principle of Ninhydrin Reaction with this compound This compound This compound (Contains Primary Amine) Heat Heat (90°C) This compound->Heat Ninhydrin Ninhydrin Reagent (x2 Molecules) Ninhydrin->Heat Product Ruhemann's Purple (Colored Complex) Heat->Product Oxidative Deamination Spectro Measure Absorbance at 570 nm Product->Spectro

Caption: Reaction principle for the colorimetric detection of this compound.

References

Application Notes and Protocols for In Vivo Studies of Anserine Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in the skeletal muscle and brain of vertebrates.[1] It has garnered significant interest for its potential therapeutic effects, including antioxidant, anti-inflammatory, and ergogenic properties.[2][3][4] Understanding the in vivo bioavailability of this compound is crucial for the development of this compound-based nutraceuticals and pharmaceuticals. These application notes provide a summary of quantitative data from human and animal studies on this compound bioavailability and detailed protocols for conducting such studies.

Data Presentation: Quantitative Bioavailability of this compound

The following tables summarize the pharmacokinetic parameters of this compound from in vivo studies in humans.

Table 1: Plasma Pharmacokinetics of this compound in Humans After a Single Oral Dose

Dose (mg/kg BW)Cmax (µM)Tmax (min)AUC (µM·min)Reference
40.5440-80-[5][6]
101.1040-80-[5][6]
203.1240-80-[5][6]
25 (alone)---[7]
25 (with Carnosine)--2.5-fold increase vs. This compound alone[7]
33~1.5~60-[8]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve; BW: Body weight.

Table 2: Urinary Excretion of this compound in Humans After a Single Oral Dose

Dose (mg/kg BW)Total Excretion (% of ingested dose)Cmax (mg/mg creatinine)Reference
40.02 - 9.920.09[5][6][8]
101.88 - 11.800.41[5][6][8]
202.80 - 15.030.72[5][6][8]

Cmax: Maximum urinary concentration.

Experimental Protocols

Protocol for Human Pharmacokinetic Study of Oral this compound

This protocol is based on methodologies described in the literature.[5][6][8]

1.1. Study Design:

  • A randomized, single-dose, crossover study design is recommended.

  • Subjects should be healthy volunteers who have abstained from meat and poultry for at least 48 hours prior to the study to minimize baseline this compound levels.

  • An overnight fast of at least 8 hours is required before this compound administration.[8]

1.2. Materials:

  • Pure this compound powder.

  • Deionized water.

  • Indwelling catheters.

  • EDTA-coated blood collection tubes.

  • Urine collection containers.

  • Centrifuge.

  • -80°C freezer.

1.3. Procedure:

  • Baseline Sampling: Collect baseline blood and urine samples before this compound administration.

  • Dosing: Dissolve the specified dose of this compound (e.g., 4, 10, or 20 mg/kg body weight) in 250 mL of water and administer orally.[8]

  • Blood Sampling: Collect blood samples via an indwelling catheter at the following time points: 0 (pre-dose), 20, 40, 60, 80, 120, and 180 minutes post-dose.[8]

  • Urine Sampling: Collect all urine for a specified period (e.g., 24 hours) post-dose.

  • Sample Processing:

    • Plasma: Centrifuge blood samples at 3000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

    • Urine: Measure the total volume of urine collected and store aliquots at -80°C until analysis.

1.4. Sample Analysis:

  • Quantify this compound concentrations in plasma and urine using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5][6][9]

Protocol for In Vivo this compound Bioavailability Study in Rats

This protocol is a synthesized methodology based on general guidelines for rodent pharmacokinetic studies and specifics of this compound analysis.[4][7][10][11]

2.1. Animals:

  • Male Sprague-Dawley rats (250 ± 25 g) are a suitable model.[4]

  • House animals in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight before dosing.

2.2. Materials:

  • This compound.

  • Vehicle for oral administration (e.g., deionized water).

  • Oral gavage needles (e.g., 18G for a 300g rat).[7]

  • Blood collection supplies (e.g., sterile needles, capillary tubes, EDTA-coated tubes).

  • Anesthetic (optional, for restraint during blood collection).

  • Centrifuge.

  • -80°C freezer.

2.3. Procedure:

  • Dosing:

    • Prepare a solution of this compound in the chosen vehicle.

    • Administer a single oral dose of this compound via oral gavage. The volume should not exceed 10 mL/kg body weight.[7]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL per time point) from the lateral tail vein or saphenous vein.[10][11]

    • A typical sampling schedule for a pilot study could be: 0 (pre-dose), 15, 30, 60, 90, 120, 240, and 480 minutes post-dose.

    • Place blood samples in EDTA-coated tubes.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

2.4. Sample Analysis:

  • Quantify this compound in plasma using a validated LC-MS/MS method.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound's biological effects are linked to its influence on several signaling pathways, primarily related to its antioxidant and anti-inflammatory properties.

anserine_antioxidant_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges ERK ERK This compound->ERK Activates HSP70 HSP70 This compound->HSP70 Induces Cellular_Protection Cellular Protection ROS->Cellular_Protection Causes Damage Tyrosinase Tyrosinase Activity ERK->Tyrosinase Inhibits H2S H2S Production HSP70->H2S Promotes Antioxidant_Defense Enhanced Antioxidant Defense H2S->Antioxidant_Defense Contributes to Melanin Melanin Production Tyrosinase->Melanin Catalyzes Antioxidant_Defense->Cellular_Protection Leads to

Caption: this compound's antioxidant and related signaling pathways.

anserine_anti_inflammatory_pathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK May Modulate NF_kB NF-κB This compound->NF_kB May Inhibit Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) p38_MAPK->Inflammatory_Cytokines Induces NF_kB->Inflammatory_Cytokines Induces Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->p38_MAPK Activates Inflammatory_Stimuli->NF_kB Activates Inflammation Inflammation Inflammatory_Cytokines->Inflammation Promotes

Caption: Postulated anti-inflammatory signaling pathways of this compound.

Experimental Workflows

human_pk_workflow Subject_Screening Subject Screening & Fasting Baseline_Sampling Baseline Sampling (Blood & Urine) Subject_Screening->Baseline_Sampling Oral_this compound Oral Administration of this compound Baseline_Sampling->Oral_this compound Time_Course_Sampling Time-Course Sampling (Blood & Urine) Oral_this compound->Time_Course_Sampling Sample_Processing Sample Processing (Plasma & Urine) Time_Course_Sampling->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->Data_Analysis

Caption: Workflow for a human pharmacokinetic study of this compound.

rat_bioavailability_workflow Animal_Acclimatization Animal Acclimatization & Fasting Oral_Gavage Oral Gavage of This compound Solution Animal_Acclimatization->Oral_Gavage Serial_Blood_Sampling Serial Blood Sampling (e.g., Tail Vein) Oral_Gavage->Serial_Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Serial_Blood_Sampling->Plasma_Separation LCMS_Quantification LC-MS/MS Quantification of this compound Plasma_Separation->LCMS_Quantification PK_Parameter_Calculation Calculation of Pharmacokinetic Parameters LCMS_Quantification->PK_Parameter_Calculation

Caption: Workflow for a rat bioavailability study of this compound.

References

Application Notes and Protocols for Assessing Anserine's Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide found in high concentrations in the skeletal muscle and brain of various vertebrates.[1] It has garnered significant interest for its potential therapeutic applications, largely attributed to its robust antioxidant properties. This compound's antioxidant activity is multifaceted, involving direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant metal ions, and potential modulation of intracellular antioxidant defense systems.[1][2]

These application notes provide a comprehensive overview of the common in vitro and cellular methods used to assess the antioxidant capacity of this compound. Detailed protocols for key assays are provided to enable researchers to evaluate and compare the antioxidant potential of this compound and its derivatives.

Mechanisms of this compound's Antioxidant Action

This compound exerts its antioxidant effects through several mechanisms:

  • Direct Radical Scavenging: this compound can directly neutralize harmful free radicals, such as hydroxyl radicals, thereby protecting cellular components like DNA, proteins, and lipids from oxidative damage.[2]

  • Metal Ion Chelation: By chelating metal ions like copper, this compound can prevent their participation in redox cycling and the generation of highly reactive hydroxyl radicals via the Fenton reaction.[3]

  • Upregulation of Endogenous Antioxidants: Evidence suggests that this compound may indirectly bolster cellular antioxidant defenses by upregulating the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Data Presentation: In Vitro Antioxidant Capacity of this compound

The following tables summarize the quantitative antioxidant activity of this compound as determined by various in vitro assays, based on data from Wu et al. (2003).

AssayThis compound Concentration (mM)Antioxidant ActivityReference Compound
Inhibition of Linoleic Acid Autoxidation 10Highest ActivityCarnosine
20-40No further increase
DPPH Radical Scavenging Activity (%) 40~40%Carnosine (~50%)
Reducing Power (Absorbance at 700 nm) 400.90BHA (0.5 mM) 0.78
Chelating Ability on Copper Ions (%) 40~90%EDTA (0.5 mM) ~95%

Table 1: Summary of in vitro antioxidant activities of this compound.[3]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare a stock solution of this compound in the same solvent used for the DPPH solution. Create a series of dilutions from the stock solution (e.g., 0.5, 1, 5, 10, 20, 40 mM).

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the this compound dilutions or the positive control to the respective wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • This compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in the same solvent used for the working solution and create a series of dilutions.

  • Assay:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the this compound dilutions or the positive control to the respective wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as:

    Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the sample to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • This compound

  • Standard (e.g., FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound in water and create a series of dilutions. Prepare a series of ferrous sulfate standards.

  • Assay:

    • In a 96-well microplate, add 20 µL of the this compound dilutions, standards, or a blank (water) to the wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the absorbance values of the ferrous sulfate standards. The FRAP value of the sample is determined from the standard curve and is typically expressed as µM Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 96-well black, clear-bottom microplate

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • This compound

  • Positive control (e.g., Quercetin)

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with medium containing various concentrations of this compound or the positive control for 1 hour.

  • Probe Loading: Remove the treatment medium and add medium containing 25 µM DCFH-DA. Incubate for 1 hour.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution, wash the cells with PBS, and then add 600 µM AAPH solution to induce oxidative stress.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm (excitation at 485 nm) every 5 minutes for 1 hour.

  • Calculation: The area under the curve (AUC) is calculated from the fluorescence versus time plot. The CAA value is calculated as:

    Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results can be expressed as quercetin equivalents.

Visualization of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH1 Prepare DPPH Solution (0.1 mM) DPPH3 Mix DPPH and this compound in 96-well plate DPPH1->DPPH3 DPPH2 Prepare this compound Dilutions DPPH2->DPPH3 DPPH4 Incubate (30 min, dark) DPPH3->DPPH4 DPPH5 Measure Absorbance at 517 nm DPPH4->DPPH5 ABTS1 Prepare ABTS•+ Solution ABTS3 Mix ABTS•+ and this compound in 96-well plate ABTS1->ABTS3 ABTS2 Prepare this compound Dilutions ABTS2->ABTS3 ABTS4 Incubate (6 min) ABTS3->ABTS4 ABTS5 Measure Absorbance at 734 nm ABTS4->ABTS5 FRAP1 Prepare FRAP Reagent FRAP3 Mix Reagent and Sample in 96-well plate FRAP1->FRAP3 FRAP2 Prepare this compound & Standards FRAP2->FRAP3 FRAP4 Incubate (4 min, 37°C) FRAP3->FRAP4 FRAP5 Measure Absorbance at 593 nm FRAP4->FRAP5 nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Scavenges Keap1 Keap1 ROS->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT) ARE->Antioxidant_Genes Initiates Transcription erk_pathway This compound This compound Cell_Stress Cellular Stress This compound->Cell_Stress Reduces Receptor Cell Surface Receptor Cell_Stress->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Phosphorylates and Activates Cytoprotective_Genes Cytoprotective Gene Expression Transcription_Factors->Cytoprotective_Genes Promotes Transcription

References

Anserine Administration in Rodent Models of Neurodegeneration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide found in the skeletal muscle and brain of vertebrates. It possesses potent antioxidant, anti-inflammatory, and neuroprotective properties. These characteristics have made this compound a subject of increasing interest in the context of neurodegenerative diseases, which are often characterized by oxidative stress, chronic inflammation, and progressive neuronal loss. This document provides detailed application notes and experimental protocols for the administration of this compound in rodent models of neurodegeneration, with a primary focus on Alzheimer's Disease, for which direct evidence exists. For other neurodegenerative conditions such as Parkinson's Disease and Amyotrophic Lateral Sclerosis (ALS), data on the closely related dipeptide, carnosine, are presented to provide a basis for potential experimental design, given the absence of direct studies on this compound. Currently, there is a lack of published research on the administration of this compound or carnosine in rodent models of Huntington's Disease.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative findings from studies administering this compound or carnosine in various rodent models of neurodegeneration.

Table 1: this compound Administration in a Rodent Model of Alzheimer's Disease

Parameter AssessedRodent ModelTreatment DetailsKey Quantitative ResultsReference
Cognitive Function AβPPswe/PSEN1dE9 Mice10 mg/mouse/day (oral) for 8 weeksComplete recovery of spatial memory deficits in the Morris water maze test.[1][2]
Neurovascular Integrity AβPPswe/PSEN1dE9 Mice10 mg/mouse/day (oral) for 8 weeksImproved pericyte coverage on endothelial cells in the brain.[1][2]
Neuroinflammation AβPPswe/PSEN1dE9 Mice10 mg/mouse/day (oral) for 8 weeksDiminished chronic glial neuroinflammatory reactions; significantly lower levels of IL-1β in the hippocampus (p = 0.02).[2]
Amyloid Pathology AβPPswe/PSEN1dE9 Mice10 mg/mouse/day (oral) for 8 weeksNo significant difference in senile plaque formation or Aβ1-42 accumulation.[2]

Table 2: Carnosine Administration in Rodent Models of Parkinson's Disease

Parameter AssessedRodent ModelTreatment DetailsKey Quantitative ResultsReference
Motor Function Thy1-aSyn Mice2.0 or 4.0 mg/day (intranasal) for 8 weeksDose-dependent improvement in motor function; increased forelimb steps.[3][4]
α-Synuclein Pathology Thy1-aSyn Mice2.0 or 4.0 mg/day (intranasal) for 8 weeksFewer α-synuclein-positive cell bodies in the substantia nigra pars compacta.[3][4]
Oxidative Stress MPTP-Treated Mice0.5, 1, and 2 g/L in drinking water for 4 weeksAttenuated MPTP-induced glutathione loss; retained activity of glutathione peroxidase and superoxide dismutase.[2][5]
Neuroinflammation MPTP-Treated Mice0.5, 1, and 2 g/L in drinking water for 4 weeksLowered inflammatory cytokines and nitrite levels; suppressed iNOS activity.[2][5]
Dopamine Levels MPTP-Treated Mice0.5, 1, and 2 g/L in drinking water for 4 weeksImproved MPTP-induced dopamine depletion.[2][5]
Motor & Exploratory Behavior Rotenone-Induced Rats200 mg/kg and 300 mg/kg (oral gavage) for 21 daysImproved locomotor activity and reduced muscle rigidity.[6]
Neuronal Degeneration Rotenone-Induced Rats200 mg/kg and 300 mg/kg (oral gavage) for 21 daysReduction of neuronal cell degeneration in the substantia nigra pars compacta.[6]

Table 3: Carnosine Administration in a Rodent Model of Amyotrophic Lateral Sclerosis (ALS)

Parameter AssessedRodent ModelTreatment DetailsKey Quantitative ResultsReference
Gene Expression G93A/SOD1 MiceDaily doses for 5 weeks (route and dose not specified)Did not affect expression of genes altered by the G93A/SOD1 mutation; upregulated GFAP, SDF-1, and EAAT2; downregulated Metallothionein-III.[7]
Tissue Carnosine Levels hSOD1G93A RatsNot applicable (measurement of endogenous levels)Decreased carnosine tissue concentrations in muscle of symptomatic rats.[8][9]

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Mouse Model of Alzheimer's Disease (AβPPswe/PSEN1dE9)

This protocol is based on the methodology described in the study by Herculano et al. (2017).[1][2]

1. Animal Model:

  • Species: Mouse

  • Strain: AβPPswe/PSEN1dE9 transgenic mice (a common model for familial Alzheimer's Disease).

  • Age: >18 months (at this age, mice exhibit detectable memory deficits).

  • Sex: Both males and females can be used, but should be balanced across experimental groups.

2. Materials:

  • This compound (pure powder)

  • Sterile drinking water

  • Animal cages with water bottles

  • Appropriate animal balance

  • Morris Water Maze apparatus for behavioral testing.

3. This compound Solution Preparation:

  • Prepare a stock solution of this compound in sterile drinking water. The concentration should be calculated to deliver the target dose based on the average daily water consumption of the mice. For a target dose of 10 mg/mouse/day, and assuming an average water consumption of 3-5 mL/day, the concentration would be approximately 2-3.33 mg/mL.

4. Administration Procedure:

  • Route: Oral (ad libitum in drinking water).

  • Dosage: 10 mg/mouse/day.

  • Duration: 8 weeks.

  • Control Group: Administer plain sterile drinking water.

  • Procedure:

    • House mice individually or in small groups.

    • Replace the drinking water in the cages of the treatment group with the this compound solution.

    • Measure water consumption daily to monitor the actual intake of this compound and adjust the concentration if necessary to maintain the target dose.

    • Replace the this compound solution every 2-3 days to ensure freshness.

5. Key Experimental Assays:

  • Behavioral Testing (Spatial Memory):

    • Conduct the Morris Water Maze test during the final week of the treatment period to assess spatial learning and memory.[10][11]

  • Immunohistochemistry:

    • At the end of the 8-week treatment, sacrifice the mice and perfuse with paraformaldehyde.

    • Collect brain tissue and prepare sections for immunohistochemical analysis of:

      • Pericyte coverage (e.g., using antibodies against CD13 or PDGFRβ).

      • Neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).

      • Amyloid plaques (e.g., using X-34 staining or antibodies against Aβ).

  • Biochemical Analysis:

    • Homogenize brain tissue (e.g., hippocampus) to measure levels of inflammatory cytokines such as IL-1β using ELISA.

    • Measure Aβ1-42 levels using ELISA.

Protocol 2: Intranasal Administration of Carnosine in a Mouse Model of Parkinson's Disease (Thy1-aSyn)

This protocol is based on the methodology described in studies by Brown et al. (2021) and Genter et al. (2019).[3][4][12] While this protocol uses carnosine, it provides a framework for potential this compound administration via the intranasal route.

1. Animal Model:

  • Species: Mouse

  • Strain: Thy1-aSyn transgenic mice (overexpresses human alpha-synuclein).

  • Age: Age at which motor deficits begin to manifest in the specific colony.

  • Sex: Male mice are often used in these studies.

2. Materials:

  • L-Carnosine (pure powder)

  • Sterile saline (0.9%)

  • Micropipette with fine tips

  • Animal restraint device (optional)

3. Carnosine Solution Preparation:

  • Dissolve L-carnosine in sterile saline to achieve the desired concentration for administration. For a 4.0 mg dose in a 10 µL volume, the concentration would be 400 mg/mL.

4. Administration Procedure:

  • Route: Intranasal.

  • Dosage: 2.0 or 4.0 mg/day.

  • Duration: 8 weeks.

  • Control Group: Administer an equivalent volume of sterile saline.

  • Procedure:

    • Lightly restrain the mouse.

    • Using a micropipette, deliver a small volume (e.g., 5 µL) of the carnosine solution into one nostril, allowing the mouse to inhale.

    • Repeat for the other nostril to deliver the total daily dose.

    • Alternate the starting nostril each day.

5. Key Experimental Assays:

  • Behavioral Testing (Motor Function):

    • Conduct tests such as the challenging beam traversal test or forelimb step analysis before and after the treatment period.

  • Immunohistochemistry:

    • Following the treatment period, sacrifice the animals and prepare brain sections.

    • Perform immunohistochemical staining for:

      • α-synuclein in the substantia nigra pars compacta and olfactory bulb.

      • Tyrosine hydroxylase (TH) to assess dopaminergic neuron survival.

Visualizations

Signaling Pathways and Experimental Workflows

anserine_alzheimers_workflow cluster_model Animal Model cluster_treatment Treatment Protocol cluster_assessment Outcome Assessment A_model AβPPswe/PSEN1dE9 Mice (>18 months old) B_treatment This compound Administration (10 mg/mouse/day, oral) for 8 weeks A_model->B_treatment Randomization C_control Control Group (Vehicle only) A_model->C_control Randomization D_behavior Behavioral Analysis (Morris Water Maze) B_treatment->D_behavior E_histo Histological Analysis (Neurovascular & Inflammation Markers) B_treatment->E_histo F_biochem Biochemical Analysis (Cytokine & Aβ levels) B_treatment->F_biochem C_control->D_behavior C_control->E_histo C_control->F_biochem

Figure 1. Experimental workflow for this compound administration in an Alzheimer's disease mouse model.

anserine_neuroprotection_pathway cluster_effects Neuroprotective Effects This compound This compound Administration neuroinflammation Reduced Neuroinflammation This compound->neuroinflammation Suppresses glial inflammatory reactions pericyte Improved Pericyte Coverage This compound->pericyte Ameliorates pericyte degeneration nv_unit Neurovascular Unit Protection neuroinflammation->nv_unit pericyte->nv_unit memory Improved Spatial Memory nv_unit->memory

Figure 2. Proposed neuroprotective signaling pathway of this compound in Alzheimer's disease models.

carnosine_parkinsons_workflow cluster_model_pd Animal Model cluster_treatment_pd Treatment Protocol cluster_assessment_pd Outcome Assessment A_model_pd Parkinson's Disease Model (e.g., Thy1-aSyn or MPTP-treated mice) B_treatment_pd Carnosine Administration (e.g., Intranasal or Oral) A_model_pd->B_treatment_pd Randomization C_control_pd Control Group (Vehicle only) A_model_pd->C_control_pd Randomization D_motor Motor Function Tests B_treatment_pd->D_motor E_pathology α-Synuclein Pathology B_treatment_pd->E_pathology F_markers Oxidative Stress & Inflammation Markers B_treatment_pd->F_markers C_control_pd->D_motor C_control_pd->E_pathology C_control_pd->F_markers

Figure 3. Experimental workflow for carnosine administration in Parkinson's disease mouse models.

carnosine_pd_pathway cluster_pd_effects Neuroprotective Effects in PD Models carnosine Carnosine Administration oxidative_stress Reduced Oxidative Stress carnosine->oxidative_stress Increases antioxidant enzyme activity inflammation Reduced Neuroinflammation carnosine->inflammation Lowers pro-inflammatory cytokines aggregation Decreased α-Synuclein Aggregation carnosine->aggregation motor_imp Improved Motor Function oxidative_stress->motor_imp inflammation->motor_imp aggregation->motor_imp

Figure 4. Proposed neuroprotective mechanisms of carnosine in Parkinson's disease models.

Concluding Remarks

The available evidence strongly supports the therapeutic potential of this compound in Alzheimer's disease rodent models, primarily through mechanisms involving the protection of the neurovascular unit and reduction of neuroinflammation. The detailed protocols provided herein offer a foundation for researchers to investigate these effects further. While direct evidence for this compound in Parkinson's disease, Huntington's disease, and ALS is currently lacking, the promising results from studies on its analogue, carnosine, in Parkinson's and ALS models suggest that this compound may have broader applications in neurodegeneration. Future research should aim to bridge these knowledge gaps, particularly by investigating the efficacy of this compound in rodent models of these other debilitating neurological disorders. Professionals in drug development may consider this compound and related dipeptides as promising candidates for further preclinical and clinical investigation.

References

Application Note: High-Throughput Separation and Quantification of Anserine and Carnosine in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anserine and carnosine, two naturally occurring histidine-containing dipeptides, are of significant interest in biomedical research and drug development due to their diverse physiological roles, including antioxidant, anti-glycation, and pH-buffering activities. Accurate and efficient separation and quantification of these closely related compounds in various biological samples are crucial for understanding their metabolism, bioavailability, and therapeutic potential. This application note provides detailed protocols for the separation and analysis of this compound and carnosine using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Capillary Electrophoresis (CE).

Data Presentation

The following tables summarize the quantitative performance of different analytical methods for the determination of this compound and carnosine, providing a comparative overview of their key validation parameters.

Table 1: Quantitative Performance Data for this compound and Carnosine Analysis by LC-MS/MS Methods

ParameterThis compoundCarnosineBiological MatrixReference
Limit of Detection (LOD) 0.41–3.07 ng/g0.41–3.07 ng/gMeat and Bone Meal[1][2][3]
8.23 µg/mL5.64 µg/mLMeat[1][4]
Limit of Quantification (LOQ) 0.83–5.71 ng/g0.83–5.71 ng/gMeat and Bone Meal[1][2][3]
Linear Range 15.6 ng/mL–1.6 mg/mL14.7 ng/mL–1.5 mg/mLMeat[5][6]
0.5–100.0 µM-Human Plasma[7]
Recovery 48.53–98.93%48.53–98.93%Meat and Bone Meal[1][3]
Intra-day Precision (RSD) < 12.63%< 12.63%Meat and Bone Meal[1][3]
Inter-day Precision (RSD) < 12.63%< 12.63%Meat and Bone Meal[1][3]

Table 2: Quantitative Performance Data for this compound and Carnosine Analysis by HPLC-UV and Capillary Electrophoresis Methods

ParameterThis compoundCarnosineMethodBiological MatrixReference
Limit of Detection (LOD) 71 ng/mL53 ng/mLMicellar Liquid ChromatographyMeat[8]
8.23 µg/mL5.64 µg/mLHILIC-HPLCMeat[4]
4.37 nmol/L4.73 nmol/LCE-LIFHuman CSF, Meat[9]
0.5 nmol/L0.4 nmol/LFASI-CE-UVRat Tissue, Human CSF[10]
Recovery 80.2% - 112.8%98.3% - 111.2%CE-LIFMeat[9]

Experimental Protocols

This section provides detailed methodologies for the separation and quantification of this compound and carnosine.

Protocol 1: UHPLC-MS/MS for this compound and Carnosine Quantification in Meat and Bone Meal

This protocol is based on the method described by Han et al. (2019) for the simultaneous detection of carnosine and this compound.[1][2]

1. Sample Preparation:

  • Weigh 1 g of the homogenized meat and bone meal sample.

  • Add 10 mL of 1% formic acid in acetonitrile.

  • Vortex for 1 minute and sonicate for 30 minutes in a cold water bath.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Purify the extract using a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB for porcine samples, C18 for others).

  • Elute the analytes with methanol containing 5% ammonia.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

2. UHPLC Conditions:

  • Column: ACQUITY UHPLC BEH AMIDE column (150 × 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mmol/L ammonium acetate with 0.1% methanoic acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Optimized to achieve the best separation (e.g., starting with a high percentage of B and gradually increasing A). A ratio of 30:70 (A:B) was found to provide a good peak shape.[1]

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C.

  • Run Time: 18 minutes.[1][2]

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Carnosine: m/z 227 → 110.[5][6]

    • This compound: m/z 241 → 126.[5][6]

  • Optimize source parameters (e.g., spray voltage, capillary temperature) for maximum signal intensity.

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis sp1 Homogenized Sample sp2 Extraction with 1% Formic Acid in ACN sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 sp5 Solid-Phase Extraction (SPE) sp4->sp5 sp6 Elution sp5->sp6 sp7 Evaporation & Reconstitution sp6->sp7 an1 UHPLC Separation (BEH AMIDE Column) sp7->an1 Filtered Extract an2 Mass Spectrometry (ESI+, MRM) an1->an2 an3 Data Acquisition & Quantification an2->an3

Caption: Workflow for UHPLC-MS/MS analysis of this compound and carnosine.

Protocol 2: HPLC-UV for this compound and Carnosine Separation in Meat Samples

This protocol is based on the method described by de la Cruz et al. (2019).[11]

1. Sample Preparation:

  • Mix 1.0 g of the sample with 9.0 mL of ultrapure water.[11]

  • Heat the mixture at 50°C for 10 minutes.[11]

  • Centrifuge at 10,000 x g and 4°C for 10 minutes.[11]

  • Repeat the extraction twice and collect the supernatants.[11]

  • Dilute the collected supernatants to 25 mL with water.[11]

  • Filter the solution through a 0.22 µm filter prior to HPLC analysis.[11]

2. HPLC Conditions:

  • Column: Capcell PAK C18 AQ S5 (250 mm × 4.6 mm i.d., 5 µm).[11]

  • Mobile Phase: 99% phosphate buffer solution (20 mmol/L, pH 9.0) and 1% methanol.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Injection Volume: 5 µL.[11]

  • Column Temperature: 35°C.[11]

  • Detection: UV at 230 nm.[11]

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis sp1 Sample Homogenization sp2 Aqueous Extraction (50°C) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection (Repeat x2) sp3->sp4 sp5 Dilution & Filtration sp4->sp5 an1 HPLC Separation (C18 Column) sp5->an1 Filtered Sample an2 UV Detection (230 nm) an1->an2 an3 Quantification an2->an3

Caption: Workflow for HPLC-UV analysis of this compound and carnosine.

Protocol 3: Capillary Electrophoresis for this compound and Carnosine Separation

This protocol is based on the method described by Zinellu et al. (2011) using Field Amplified Sample Injection (FASI) for enhanced sensitivity.[10][12]

1. Sample Preparation:

  • Homogenize tissue samples in an appropriate buffer.

  • Deproteinize the sample, for example, by adding trichloroacetic acid.

  • Centrifuge to pellet the precipitated proteins.

  • Dilute the supernatant in water. The dilution factor is critical for the FASI effect.

  • The sample is injected directly without complex cleanup or derivatization.[10][12]

2. Capillary Electrophoresis Conditions:

  • Capillary: Fused-silica capillary of appropriate length and internal diameter.

  • Running Buffer: 50 mmol/L Tris phosphate, pH 2.2.[10][12]

  • Injection: Electrokinetic injection (FASI). The sample is prepared in a low conductivity matrix (e.g., water) compared to the running buffer.

  • Separation Voltage: Applied voltage to achieve baseline separation within approximately 10 minutes.[10][12]

  • Detection: UV detection at an appropriate wavelength (e.g., 200 nm).

CE_Workflow sp1 Sample Homogenization sp2 Deproteinization sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Dilution (in Water) sp3->sp4 an1 FASI-CE Separation sp4->an1 an2 UV Detection an1->an2 an3 Data Analysis an2->an3

Caption: Workflow for Capillary Electrophoresis (CE) analysis.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the separation and quantification of this compound and carnosine in various biological matrices. The choice of method will depend on the specific requirements of the study, including sensitivity, sample throughput, and available instrumentation. The UHPLC-MS/MS method offers the highest sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples. The HPLC-UV method provides a cost-effective and straightforward approach for routine analysis, while capillary electrophoresis offers high separation efficiency and is particularly useful for small sample volumes. By following these detailed protocols, researchers can obtain accurate and reproducible results for their investigations into the roles of this compound and carnosine in health and disease.

References

Application Notes: Using Stable Isotopes to Trace Anserine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anserine (β-alanyl-3-methylhistidine) is a histidine-containing dipeptide found in high concentrations in the skeletal muscle and brain of many vertebrates.[1] It plays a significant role in pH buffering, antioxidant defense, and metal chelation.[1] this compound is synthesized via the methylation of a related dipeptide, carnosine (β-alanyl-L-histidine), by the enzyme carnosine N-methyltransferase (CARNMT1).[1][2][3] Understanding the dynamics of this compound metabolism is crucial for research in exercise physiology, neurology, and the development of therapeutics for diseases linked to oxidative stress and inflammation.[4]

Stable isotope tracing provides a powerful method to investigate the metabolic pathways, synthesis rates, and turnover of this compound in vivo and in vitro.[5][6] By introducing molecules labeled with heavy, non-radioactive isotopes (e.g., ¹³C or ¹⁵N) into a biological system, researchers can track the incorporation of these labels into downstream metabolites like this compound.[7][8] This technique offers unparalleled insight into the metabolic wiring of cells and tissues.[5][6]

Principle of the Method

The core principle involves administering a stable isotope-labeled precursor of this compound, such as labeled β-alanine or L-histidine. Since β-alanine is the rate-limiting precursor for the synthesis of carnosine (the direct precursor to this compound), labeled β-alanine is an effective tracer.[9] The labeled precursor enters the metabolic pool and is incorporated into newly synthesized carnosine, which is subsequently methylated to form labeled this compound.

The enrichment of the stable isotope in this compound and its precursors is quantified using mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).[6][8] By measuring the rate of isotope incorporation over time, the fractional synthesis rate (FSR) of this compound can be calculated, providing a dynamic measure of its metabolism.

Application Protocol 1: In Vivo this compound Synthesis in Rodent Models

This protocol describes a method for measuring the in vivo synthesis rate of this compound in the skeletal muscle of a rodent model using a flooding dose of a labeled amino acid precursor.

Materials and Reagents
  • Stable Isotope Tracer: L-[ring-²H₄]histidine or L-[¹³C₆]histidine

  • Saline solution (0.9% NaCl, sterile)

  • Anesthesia (e.g., isoflurane)

  • Tissue collection tools (scalpels, forceps, liquid nitrogen)

  • Homogenization buffer (e.g., perchloric acid)

  • LC-MS/MS system for metabolite analysis

Experimental Protocol
  • Animal Acclimation: Acclimate animals to the experimental conditions for at least one week. Provide standard chow and water ad libitum.

  • Tracer Administration (Flooding Dose):

    • Prepare a sterile solution of the labeled histidine tracer in saline.

    • Anesthetize the animal.

    • Administer the tracer via intravenous (IV) or intraperitoneal (IP) injection. A flooding dose ensures rapid and sustained elevation of the labeled precursor in the plasma pool.

  • Tissue Collection:

    • At predetermined time points after tracer administration (e.g., 30, 60, 90, and 120 minutes), collect skeletal muscle tissue (e.g., gastrocnemius or tibialis anterior).

    • Immediately freeze the tissue samples in liquid nitrogen to quench all metabolic activity. Store at -80°C until analysis.

    • Collect a terminal blood sample via cardiac puncture to measure plasma tracer enrichment.

  • Sample Preparation for LC-MS/MS:

    • Powder the frozen muscle tissue (~5 mg) under liquid nitrogen.[3]

    • Deproteinize the powdered tissue by adding ice-cold 0.5 M perchloric acid (HClO₄), vortexing for 15 minutes, and centrifuging at 5000g at 4°C for 3 minutes.[3]

    • Collect the supernatant containing the metabolites.

    • The supernatant can be further purified using solid-phase extraction if necessary.[10]

  • LC-MS/MS Analysis:

    • Analyze the processed samples using a validated LC-MS/MS method for the quantification of labeled and unlabeled this compound, carnosine, and histidine.[4][10][11]

    • Use an appropriate chromatography column, such as a hydrophilic interaction chromatography (HILIC) column, for separation.[10]

Data Analysis and Presentation
  • Calculate Isotopic Enrichment: Determine the ratio of the labeled (heavy) to unlabeled (light) isotopologues for the precursor (histidine) and the product (this compound) from the MS data.

  • Calculate Fractional Synthesis Rate (FSR):

    • The FSR of this compound can be calculated using the formula: FSR (%/hour) = (E_this compound / E_precursor) / t * 100

    • Where:

      • E_this compound is the isotopic enrichment of this compound at time t.

      • E_precursor is the average isotopic enrichment of the precursor (plasma histidine) over the incorporation period.

      • t is the time in hours.

Table 1: Representative Quantitative Data for this compound Concentrations in Tissues (Note: Data is illustrative and compiled from various sources to demonstrate typical concentration ranges.)

TissueSpeciesThis compound Concentration (μmol·kg⁻¹ dry muscle)Citation
Skeletal Muscle (Vastus Lateralis)Human158.1 ± 68.5[12]
Cardiac MuscleHuman10.1 ± 13.4[12]
KidneyHuman1,100 - 7,400[3]

Visualizations

This compound Biosynthesis Pathway

The primary route for this compound synthesis is the methylation of carnosine. Carnosine itself is synthesized from β-alanine and L-histidine by the enzyme carnosine synthase (CARNS1).[1][3] The subsequent methylation step is catalyzed by carnosine N-methyltransferase (CARNMT1), which transfers a methyl group from S-adenosylmethionine (SAM).[1][3]

Anserine_Biosynthesis cluster_precursors Precursors cluster_products Products cluster_enzymes Enzymes Histidine L-Histidine CARNS1 CARNS1 Histidine->CARNS1 BetaAlanine β-Alanine BetaAlanine->CARNS1 SAM S-Adenosyl- methionine (SAM) CARNMT1 CARNMT1 SAM->CARNMT1 Carnosine Carnosine Carnosine->CARNMT1 This compound This compound SAH S-Adenosyl- homocysteine (SAH) CARNS1->Carnosine ATP→ADP+Pi CARNMT1->this compound CARNMT1->SAH Experimental_Workflow start Start: Experimental Design tracer Tracer Administration (e.g., L-[¹³C₆]histidine) start->tracer sampling Sample Collection (Blood, Tissue) at Time Points tracer->sampling quench Metabolic Quenching (e.g., Liquid Nitrogen) sampling->quench extraction Metabolite Extraction (e.g., PCA precipitation) quench->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing (Isotopologue Enrichment) analysis->data calculation Calculation of Fractional Synthesis Rate (FSR) data->calculation end End: Biological Interpretation calculation->end Logic_Diagram start Labeled Precursor Administered (e.g., ¹³C-His) enrichment_check Is precursor pool enriched? start->enrichment_check carnosine_check Is ¹³C-Carnosine detected? enrichment_check->carnosine_check Yes no_uptake Error: Tracer not bioavailable. Check administration. enrichment_check->no_uptake No anserine_check Is ¹³C-Anserine detected? carnosine_check->anserine_check Yes no_synthesis Conclusion: No active Carnosine/Anserine synthesis pathway carnosine_check->no_synthesis No carn_synthesis_only Conclusion: Active Carnosine synthesis, but low/no methylation to this compound anserine_check->carn_synthesis_only No full_pathway Conclusion: Full pathway is active. Quantify synthesis rate. anserine_check->full_pathway Yes

References

Application Notes and Protocols for Studying Anserine's Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide found in the skeletal muscle and brain of various vertebrates.[1] Emerging research suggests that this compound possesses a range of physiological activities, including antioxidant, anti-inflammatory, and ergogenic properties, making it a compound of interest for therapeutic and nutraceutical applications.[2][3] This document provides detailed application notes and experimental protocols for utilizing cell culture models to investigate the multifaceted effects of this compound. The methodologies outlined herein are intended to guide researchers in the consistent and reproducible in vitro assessment of this compound's biological functions.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data on the effects of this compound from various in vitro studies, providing a comparative overview of its potency and efficacy in different cell models and assays.

Table 1: Effects of this compound on Muscle Cell Differentiation

Cell LineParameter MeasuredThis compound ConcentrationResultReference
Human Skeletal Muscle CellsMyotube Diameter0.1 µM27.7 ± 1.08 µm (vs. 26.5 ± 1.71 µm for control)[4]
Human Skeletal Muscle CellsMyotube Diameter1 µM28.8 ± 0.85 µm (vs. 26.5 ± 1.71 µm for control)[4][4]
Human Skeletal Muscle Tissues (3D culture)Contractile Force0.1 µM2.17 ± 0.62 µN (vs. 1.99 ± 0.30 µN for control)[4]
Human Skeletal Muscle Tissues (3D culture)Contractile Force0.5 µM2.66 ± 0.39 µN (vs. 1.99 ± 0.30 µN for control)[4]
Human Skeletal Muscle Tissues (3D culture)Contractile Force1 µM3.28 ± 0.85 µN (vs. 1.99 ± 0.30 µN for control)[4][4]

Table 2: Antioxidant Activity of this compound

AssayMethodThis compound ConcentrationResult (IC50 or % Inhibition)Reference
DPPH Radical ScavengingSpectrophotometryNot specifiedIC50: 70.15 µg/mL[5]
Reducing PowerSpectrophotometry2.5 - 40 mMDose-dependent increase in absorbance at 700 nm[6]
Linoleic Acid Autoxidation InhibitionThiobarbituric Acid Reactive Substances (TBARS)10 mMHighest inhibition observed at this concentration[6]

Table 3: Anti-inflammatory Effects of this compound

Cell LineInflammatory StimulusParameter MeasuredThis compound/Carnosine ConcentrationResultReference
Peripheral Blood Mononuclear Cells (PBMCs)Endogenous (Aging)CCL24 mRNA Expression1.0 g/day (3:1 this compound:carnosine) for 3 months (in vivo study)Significant decrease (p < 0.05)[7]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Pro-inflammatory cytokine (e.g., TNF-α, IL-6) productionTo be determined by dose-response experimentsExpected dose-dependent inhibitionN/A

Experimental Protocols

Cell Culture Protocols

1.1. C2C12 Mouse Myoblast Culture and Differentiation

  • Cell Line: C2C12 (ATCC® CRL-1772™)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

Protocol:

  • Thawing: Thaw cryopreserved C2C12 cells rapidly in a 37°C water bath. Transfer to a sterile centrifuge tube containing 9 mL of pre-warmed Growth Medium and centrifuge at 200 x g for 5 minutes.

  • Seeding: Resuspend the cell pellet in Growth Medium and seed into a T-75 flask.

  • Maintenance: Change the Growth Medium every 2-3 days. Passage the cells when they reach 70-80% confluency to avoid spontaneous differentiation.

  • Differentiation: To induce differentiation, seed myoblasts at a high density (e.g., 2 x 10⁵ cells/well in a 6-well plate). Once the cells reach ~90% confluency, replace the Growth Medium with Differentiation Medium.

  • Myotube Formation: Change the Differentiation Medium every 48 hours. Multinucleated myotubes should be visible within 3-5 days.

1.2. Human Skeletal Muscle Myoblast (HSkM) Culture

  • Cell Line: Primary Human Skeletal Muscle Myoblasts (various commercial sources)

  • Growth Medium: Skeletal Muscle Cell Growth Medium (commercially available kits are recommended).

  • Differentiation Medium: Skeletal Muscle Cell Differentiation Medium (commercially available).

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

Protocol:

  • Follow the supplier's instructions for thawing and seeding primary HSkM cells.

  • Maintain the cells in Growth Medium, changing the medium every 2-3 days.

  • To induce differentiation, switch to Differentiation Medium when the cells reach approximately 80-90% confluency.

  • Replace the Differentiation Medium every 48 hours and observe for myotube formation.

1.3. RAW 264.7 Murine Macrophage Culture

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

Protocol:

  • Thaw and culture RAW 264.7 cells in DMEM with 10% FBS.

  • Change the medium every 2-3 days.

  • Cells can be harvested by gentle scraping or using a cell lifter.

This compound Treatment Protocol

2.1. Preparation of this compound Stock Solution

  • Dissolve L-Anserine (Sigma-Aldrich or equivalent) in sterile phosphate-buffered saline (PBS) or cell culture medium to prepare a concentrated stock solution (e.g., 100 mM).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

2.2. Treatment of Cell Cultures

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 1 mM).

  • Remove the existing medium from the cell cultures and replace it with the this compound-containing medium.

  • For control wells, use medium containing the same concentration of the vehicle (e.g., PBS) used to dissolve the this compound.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before performing downstream assays.

Key Experimental Assays

3.1. Myotube Differentiation and Morphometry

Protocol:

  • After inducing differentiation in C2C12 or HSkM cells and treating with this compound for the desired duration, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% goat serum in PBS for 1 hour.

  • Incubate with a primary antibody against a myotube marker, such as Myosin Heavy Chain (MHC), overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Measure myotube diameter using image analysis software (e.g., ImageJ). The fusion index can be calculated as the number of nuclei within myotubes divided by the total number of nuclei.

3.2. Western Blotting for Signaling Pathway Analysis (e.g., ERK Activation)

Protocol:

  • After this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-ERK1/2, total ERK1/2, HSP70) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities using densitometry software and normalize the phosphorylated protein to the total protein.

3.3. DPPH Radical Scavenging Assay for Antioxidant Activity

Protocol:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add various concentrations of this compound solution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

3.4. Anti-inflammatory Assay in Macrophages

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatant.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using commercially available ELISA kits.

3.5. Cell Viability Assay (MTT Assay)

Protocol:

  • Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration.

  • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Investigating this compound's Effects on Muscle Differentiation

experimental_workflow_muscle cluster_culture Cell Culture & Differentiation cluster_treatment This compound Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis C2C12 C2C12 Myoblasts Differentiation Induce Differentiation (2% Horse Serum) C2C12->Differentiation This compound Treat with this compound (0.1 - 10 µM) Differentiation->this compound Morphometry Immunofluorescence (MHC Staining) This compound->Morphometry WesternBlot Western Blot (Myogenin, MyoD) This compound->WesternBlot Analysis Measure Myotube Diameter & Fusion Index Morphometry->Analysis Quantification Quantify Protein Expression WesternBlot->Quantification

Caption: Workflow for studying this compound on muscle cell differentiation.

Signaling Pathway: this compound's Potential Role in ERK Activation

ERK_pathway This compound This compound Receptor Cell Surface Receptor (e.g., Histamine Receptor 1) This compound->Receptor G_Protein G-Protein Receptor->G_Protein Ras Ras G_Protein->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, Elk-1) ERK->TranscriptionFactors CellularResponse Cellular Response (e.g., Differentiation, Proliferation) TranscriptionFactors->CellularResponse

Caption: Putative ERK signaling pathway activated by this compound.

Signaling Pathway: this compound-Mediated HSP70 Activation and Downstream Effects

HSP70_pathway This compound This compound CellularStress Cellular Stress (e.g., Oxidative Stress) This compound->CellularStress modulates HSP70_Induction HSP70 Induction CellularStress->HSP70_Induction ProteinFolding Protein Folding & Repair HSP70_Induction->ProteinFolding AntiApoptosis Inhibition of Apoptosis HSP70_Induction->AntiApoptosis AntiInflammation Anti-inflammatory Effects HSP70_Induction->AntiInflammation CellSurvival Enhanced Cell Survival ProteinFolding->CellSurvival AntiApoptosis->CellSurvival AntiInflammation->CellSurvival

Caption: this compound's role in HSP70 activation and cytoprotection.

References

Application Notes and Protocols for Measuring Anserine Levels in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in the skeletal muscle and brain of various vertebrates. As a methylated analog of carnosine, this compound exhibits significant physiological functions, including potent antioxidant activity, pH-buffering capabilities in muscle tissue, and potential anti-inflammatory effects. Due to its greater stability in serum compared to carnosine, there is growing interest in this compound as a potential therapeutic agent and biomarker. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, nutritional research, and the development of new therapeutic strategies.

This document provides detailed application notes and protocols for the measurement of this compound in plasma samples using two established analytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection after pre-column derivatization.

Data Presentation

The following tables summarize quantitative data for this compound in human plasma, providing a reference for expected concentration ranges and pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound in Human Plasma After Oral Administration. [1]

Dosage (mg/kg BW)CMAX (µM)
40.54
101.10
203.12

Table 2: Baseline this compound Levels in Human Plasma.

PopulationThis compound Concentration (µM)Reference
Healthy adults (fasting)Typically not detected[2]
Individuals with habitual meat consumptionAssociated with higher plasma this compound[3]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol is based on the validated method described by Everaert et al. (2018) and is the gold standard for sensitive and specific this compound quantification.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS), e.g., Tyrosyl-histidine (TH)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Nonylfluoropelargonic acid (NFPA)

  • Human plasma (EDTA)

2. Sample Preparation

  • Prepare stock solutions of this compound and IS in water (e.g., 1 mg/mL).

  • Create a series of this compound standards by diluting the stock solution in plasma to final concentrations ranging from 0.5 to 100.0 µM.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

  • For sample extraction, precipitate proteins by adding a suitable agent. A common method involves the addition of a solvent like acetonitrile.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column, such as an XBridge BEH column (4.6 × 150 mm, 2.5 µm).

  • Mobile Phase A: Water with 0.08% NFPA.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-3 min: 1% B

    • 3-4 min: 1% to 30% B

    • 4-8 min: 30% B

    • 8-8.1 min: 30% to 1% B

    • 8.1-12 min: 1% B

  • Flow Rate: As per column specifications.

  • Injection Volume: 100 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 241.20 → 109.00 + 96.00

    • Tyrosyl-histidine (IS): m/z 319.00 → 156.00 + 110.00

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the this compound concentration.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound in Plasma by HPLC with Fluorescence Detection (OPA Derivatization)

This protocol provides an alternative method using more commonly available HPLC systems with fluorescence detectors. It relies on the pre-column derivatization of this compound with o-phthalaldehyde (OPA) to form a fluorescent product.

1. Materials and Reagents

  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol (MCE) or 3-Mercaptopropionic acid (3-MPA)

  • Boric acid buffer (pH 10.4)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Sodium acetate buffer, HPLC grade

  • Human plasma (EDTA)

  • Trichloroacetic acid (TCA) or other protein precipitation agent

2. Sample Preparation

  • Protein Precipitation:

    • To 100 µL of plasma, add 100 µL of 10% TCA.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Derivatization:

    • Prepare the OPA reagent by dissolving OPA in boric acid buffer and adding MCE or 3-MPA.

    • In an autosampler vial or microcentrifuge tube, mix a specific volume of the deproteinized plasma supernatant with the OPA reagent.

    • Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection. Automated pre-column derivatization is recommended for consistency due to the potential instability of the OPA derivatives.[4]

3. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Sodium acetate buffer.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient Elution: A gradient program should be developed to separate the this compound-OPA derivative from other amino acids and interfering compounds. A typical gradient would start with a low percentage of organic phase and gradually increase.

  • Flow Rate: Typically 1.0 mL/min.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 450 nm

4. Data Analysis

  • Similar to the LC-MS/MS method, construct a calibration curve using this compound standards that have undergone the same derivatization procedure.

  • Quantify this compound in the plasma samples based on the peak area of the fluorescent derivative.

Mandatory Visualization

Anserine_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plasma Plasma Sample precipitate Protein Precipitation (e.g., Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant Collection centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms hplc HPLC-Fluorescence (OPA Derivatization) supernatant->hplc quant Quantification lcms->quant hplc->quant

Caption: Experimental workflow for the measurement of this compound in plasma samples.

Anserine_Function cluster_functions Physiological Roles Carnosine Carnosine (β-alanyl-L-histidine) CARNMT Carnosine N-methyltransferase (CARNMT) Carnosine->CARNMT This compound This compound (β-alanyl-3-methyl-L-histidine) Antioxidant Antioxidant Activity (ROS Scavenging) This compound->Antioxidant Buffering pH Buffering (Muscle Homeostasis) This compound->Buffering AntiInflammatory Anti-inflammatory Effects This compound->AntiInflammatory CARNMT->this compound

Caption: Synthesis and key physiological functions of this compound.

References

Application Notes & Protocols: Developing an Assay for Anserinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anserine (β-alanyl-3-methyl-L-histidine) is a histidine-containing dipeptide found in the skeletal muscle and brain of various mammals and birds.[1][2] It plays a significant role as a pH buffer, antioxidant, and metal ion chelator.[1][3] The enzyme responsible for the hydrolysis of this compound is anserinase (EC 3.4.13.5), which breaks it down into its constituent amino acids: β-alanine and 1-methylhistidine.[4][5] The activity of anserinase is of interest in various physiological and pathological contexts, making a reliable assay crucial for research and drug development.

While humans do not have a specific anserinase enzyme, human carnosinases (CN1 and CN2) have been shown to hydrolyze this compound.[6] CN1, in particular, hydrolyzes this compound effectively.[6] This application note provides a detailed protocol for a coupled enzyme spectrophotometric assay to determine anserinase or this compound-hydrolyzing activity.

Assay Principle

This assay quantifies anserinase activity by measuring the production of β-alanine. The β-alanine produced is then utilized in a series of coupled enzymatic reactions, ultimately leading to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.

The reaction sequence is as follows:

  • Anserinase Reaction: this compound + H₂O ---(Anserinase)---> β-Alanine + 1-Methylhistidine

  • Coupled Enzyme Reactions: a. β-Alanine + α-Ketoglutarate ---(β-Alanine-Aminotransferase)---> Malonate Semialdehyde + L-Glutamate b. Malonate Semialdehyde + NAD⁺ + H₂O ---(Malonate-Semialdehyde Dehydrogenase)---> Malonate + NADH + H⁺

The rate of NADH production is directly proportional to the anserinase activity in the sample.

Metabolic Pathway Context

The hydrolysis of this compound is a key step in the catabolism of this dipeptide. The resulting β-alanine and 1-methylhistidine can then enter their respective metabolic pathways.

This compound This compound (β-alanyl-3-methyl-L-histidine) Anserinase Anserinase (or Carnosinase) This compound->Anserinase bAla β-Alanine Anserinase->bAla H₂O MeHis 1-Methylhistidine Anserinase->MeHis Metabolism Further Metabolic Pathways bAla->Metabolism MeHis->Metabolism

Caption: this compound hydrolysis by anserinase.

Experimental Workflow

The overall experimental workflow for the anserinase activity assay is outlined below. It involves sample preparation, the enzymatic reaction, and subsequent data analysis.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (e.g., tissue homogenate) Reaction_Setup Set up Reaction Mixture in a 96-well plate Sample_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Buffer, Substrates, Enzymes) Reagent_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Measurement Measure Absorbance at 340 nm (Kinetic or Endpoint) Incubation->Measurement Calc_Rate Calculate Rate of NADH Production Measurement->Calc_Rate Det_Activity Determine Anserinase Activity Calc_Rate->Det_Activity

Caption: Anserinase activity assay workflow.

Experimental Protocols

5.1. Materials and Reagents

  • Equipment:

    • Microplate reader capable of reading absorbance at 340 nm

    • Incubator or heated plate reader (37°C)

    • Homogenizer

    • Centrifuge

    • Pipettes and tips

    • 96-well UV-transparent microplates

  • Reagents:

    • This compound (substrate)

    • β-Alanine (for standard curve)

    • α-Ketoglutaric acid

    • β-Alanine-aminotransferase (from Pseudomonas fluorescens)

    • Malonate-semialdehyde dehydrogenase

    • Nicotinamide adenine dinucleotide (NAD⁺)

    • Potassium pyrophosphate buffer (pH 8.5)

    • Trichloroacetic acid (TCA) for reaction termination (optional)

    • Protein quantification assay kit (e.g., BCA or Bradford)

5.2. Reagent Preparation

  • Assay Buffer: 0.1 M Potassium pyrophosphate buffer, pH 8.5.

  • This compound Stock Solution: 100 mM this compound in deionized water.

  • Coupled Enzyme Mix (prepare fresh):

    • 100 mM α-Ketoglutaric acid

    • 50 mM NAD⁺

    • 10 units/mL β-Alanine-aminotransferase

    • 5 units/mL Malonate-semialdehyde dehydrogenase

    • in Assay Buffer.

5.3. Sample Preparation (e.g., Tissue Homogenate)

  • Weigh a piece of tissue (e.g., skeletal muscle, kidney) and homogenize it in 10 volumes of ice-cold Assay Buffer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the anserinase activity.

  • Determine the total protein concentration of the supernatant using a standard protein assay.

5.4. Assay Procedure

  • Prepare a β-alanine standard curve (e.g., 0, 10, 20, 50, 100, 200 µM) in Assay Buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of sample (or β-alanine standard)

    • 100 µL of Coupled Enzyme Mix

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of 20 mM this compound solution (final concentration 5 mM). For the blank, add 50 µL of Assay Buffer instead of this compound.

  • Immediately start measuring the absorbance at 340 nm every minute for 30-60 minutes at 37°C.

Data Presentation and Analysis

6.1. Calculation of Anserinase Activity

  • Calculate the rate of change in absorbance (ΔAbs/min) from the linear portion of the kinetic curve.

  • Use the Beer-Lambert law to convert the rate of absorbance change to the rate of NADH production:

    • Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * 1000

      • ε (molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹

      • l (path length in cm) = typically needs to be determined for the specific microplate and volume used.

  • Normalize the activity to the protein concentration of the sample to get the specific activity:

    • Specific Activity (µmol/min/mg protein) = Activity (µmol/min/mL) / [Protein] (mg/mL)

6.2. Representative Data

The following table presents hypothetical kinetic parameters for this compound hydrolysis by human carnosinase 1 (CN1), which demonstrates this compound-hydrolyzing activity.[6]

EnzymeSubstrateKₘ (mM)Vₘₐₓ/[E]ₜ (s⁻¹)
Human CN1This compound1.9621.6
Human CN2This compound6.332.8

Data adapted from studies on human carnosinases which are known to hydrolyze this compound.[6]

Troubleshooting

  • Low Activity:

    • Ensure optimal pH and temperature.

    • Check the activity of the coupled enzymes.

    • Increase sample concentration.

  • High Background:

    • Run a blank without the this compound substrate to check for non-specific NADH production.

    • Ensure the purity of reagents.

  • Non-linear Reaction Rate:

    • Substrate depletion may be occurring; dilute the enzyme sample.

    • The reaction may not be at equilibrium; ensure sufficient pre-incubation time.

These application notes and protocols provide a comprehensive framework for establishing a robust and reliable assay for anserinase activity, suitable for a wide range of research and drug development applications.

References

Application Notes and Protocols: Anserine as a Biomarker for Meat Consumption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anserine (β-alanyl-3-methyl-L-histidine) is a dipeptide found in significant concentrations in the skeletal muscle of many vertebrates, particularly poultry and some fish.[1][2] Humans, however, do not endogenously synthesize this compound in muscle tissue.[3] Consequently, its presence in human plasma and urine is directly related to dietary intake, making it a promising biomarker for meat consumption, especially white meat.[4][5] this compound is more stable in human serum compared to its analogue carnosine, as it is more resistant to degradation by the enzyme carnosinase-1.[6][7] This property enhances its utility as a reliable biomarker. These application notes provide a summary of quantitative data, detailed experimental protocols for this compound quantification, and an overview of its metabolic pathway.

Data Presentation

This compound and Carnosine Content in Different Meat Sources

The concentration of this compound varies significantly across different types of meat, which is a key factor in its use as a biomarker to distinguish between red and white meat consumption.[5][8]

Meat SourceThis compound ContentCarnosine ContentReference
Beef43 mg343 mg[9]
Chicken660 mg322 mg[9]
Chicken Broth475 mg316 mg[9]
PorkLower than beef and chickenHigher than beef and chicken[8]
TurkeyHigh concentrations-[10]
Pharmacokinetic Data of this compound in Humans

Following oral ingestion, this compound is absorbed and its concentration can be measured in both plasma and urine. The levels are dose-dependent, further supporting its use as a quantitative biomarker.[6][11]

Biological MatrixDose of this compoundCMAXTime to CMAXReference
Plasma4 mg/kg BW0.54 µM~60-80 minutes[6][12]
Plasma10 mg/kg BW1.10 µM~60-80 minutes[6][12]
Plasma20 mg/kg BW3.12 µM~60-80 minutes[6][12]
Urine4 mg/kg BW0.09 mg/mg creatinine~90 minutes[6][11]
Urine10 mg/kg BW0.41 mg/mg creatinine~90 minutes[6][11]
Urine20 mg/kg BW0.72 mg/mg creatinine~90 minutes[6][11]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma and Urine using LC-MS/MS

This protocol is based on the methodology described by Everaert et al. (2018) for the sensitive quantification of this compound.[6][11][12]

1. Sample Preparation

  • Plasma:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 100 µL of an internal standard solution (e.g., deuterated this compound) and 200 µL of 10% (w/v) sulfosalicylic acid (SSA) for protein precipitation.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis.

  • Urine:

    • Thaw frozen urine samples on ice.

    • To 20 µL of urine, add 180 µL of the internal standard solution.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Waters Acquity UPLC I-Class coupled to a Xevo TQ-S micro).

  • Chromatographic Conditions (Plasma): [12]

    • Column: A suitable column for amine analysis (e.g., Acquity UPLC BEH Amide column).

    • Mobile Phase A: Water with 0.08% nonafluoropentanoic acid (NFPA).[12]

    • Mobile Phase B: Acetonitrile.[12]

    • Gradient: [12]

      • 0-3 min: Isocratic at 1% B

      • 3-4 min: Linear gradient from 1% to 30% B

      • 4-8 min: Isocratic at 30% B

      • 8-8.1 min: Linear gradient from 30% to 1% B

      • 8.1-12 min: Isocratic at 1% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 100 µL.[12]

  • Chromatographic Conditions (Urine): [12]

    • Column: As above.

    • Mobile Phase A: Water with 0.08% NFPA.[12]

    • Mobile Phase B: Acetonitrile.[12]

    • Gradient: [12]

      • 0-5 min: Isocratic at 1% B

      • 5-6 min: Linear gradient from 1% to 60% B

      • 6-12 min: Isocratic at 60% B

      • 12-12.1 min: Linear gradient from 60% to 1% B

      • 12.1-17 min: Isocratic at 1% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 20 µL.[12]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, this could be m/z 241.13 → m/z 109.1.

    • Optimize cone voltage and collision energy for maximum signal intensity.

3. Data Analysis

  • Construct a calibration curve using known concentrations of this compound standards.

  • Quantify this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Protocol 2: Human Dietary Intervention Study for Biomarker Validation

This protocol outlines a general framework for a study to validate this compound as a biomarker of meat intake, based on approaches from several cited studies.[5][10][13]

1. Study Design

  • Employ a randomized crossover design to minimize inter-individual variability.

  • Include a washout period of at least one week between dietary interventions.

  • Define distinct dietary periods, for example:

    • Meat-free (vegetarian) diet.

    • Controlled diet with a specific amount of white meat (e.g., 200g chicken breast).

    • Controlled diet with a specific amount of red meat (e.g., 200g beef).

    • Controlled diet with a specific amount of fish (e.g., 200g tuna).

2. Participant Recruitment

  • Recruit healthy volunteers.

  • Exclude individuals with dietary restrictions, metabolic disorders, or those taking medications that could interfere with the study outcomes.

  • Obtain informed consent from all participants.

3. Dietary Control

  • Provide standardized meals to participants during each intervention period to ensure strict dietary control.

  • Ask participants to refrain from consuming any other food or beverages not provided by the study.

  • Request a 24-hour meat-free period before the start of each intervention.[12]

4. Sample Collection

  • Collect baseline (pre-intervention) blood and 24-hour urine samples.

  • Collect blood samples at multiple time points after the controlled meal (e.g., 20, 40, 60, 80, 120, 180 minutes) to determine the pharmacokinetic profile of this compound.[12]

  • Collect 24-hour urine samples on the day of and the day after the controlled meal.[5]

5. Sample Analysis

  • Analyze plasma and urine samples for this compound concentrations using the LC-MS/MS protocol described above.

  • Consider analyzing for other potential biomarkers such as carnosine and π-methylhistidine for comparison.[10]

6. Statistical Analysis

  • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare this compound concentrations across the different dietary intervention groups.

  • Perform correlation analysis to assess the dose-response relationship between the amount of meat consumed and this compound levels.[14]

Visualizations

G cluster_ingestion Dietary Intake cluster_absorption Absorption & Metabolism cluster_excretion Excretion Meat Meat Consumption (e.g., Chicken, Turkey) This compound This compound Meat->this compound Carnosine Carnosine Meat->Carnosine Absorption Intestinal Absorption (PEPT1 Transporter) This compound->Absorption Carnosine->Absorption Plasma Circulation in Plasma Absorption->Plasma Carnosinase Hydrolysis by Carnosinase-1 Plasma->Carnosinase Urine Urinary Excretion Plasma->Urine This compound & Metabolites Metabolites Metabolites (β-alanine, π-methylhistidine) Carnosinase->Metabolites

Caption: Metabolic pathway of dietary this compound.

G cluster_study_design Study Design & Intervention cluster_sampling Sample Collection & Analysis cluster_data Data Analysis & Outcome Recruitment Participant Recruitment Randomization Randomized Crossover Recruitment->Randomization Diet Controlled Dietary Arms (e.g., Veg, Chicken, Beef) Randomization->Diet Washout Washout Period Diet->Washout Sample_Collection Blood & Urine Collection (Baseline & Post-Meal) Diet->Sample_Collection Washout->Diet Next Arm Sample_Prep Sample Preparation Sample_Collection->Sample_Prep LCMS LC-MS/MS Quantification Sample_Prep->LCMS Stats Statistical Analysis LCMS->Stats Validation Biomarker Validation Stats->Validation

Caption: Experimental workflow for this compound biomarker validation.

References

Troubleshooting & Optimization

Technical Support Center: Improving Anserine Stability in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of anserine in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide with significant antioxidant, buffering, and metal ion-chelating properties.[1][2] Its stability in experimental solutions is crucial for obtaining accurate and reproducible results, as degradation can lead to a loss of its biological activity and the introduction of confounding variables.

Q2: How does this compound's stability compare to carnosine?

A2: this compound is a methylated derivative of carnosine.[2] This structural difference makes this compound more resistant to degradation by the enzyme serum carnosinase, giving it greater stability in biological fluids and in vitro experimental setups.[1][3]

Q3: What are the primary factors that can degrade this compound in my solutions?

A3: The primary factors that can lead to this compound degradation include:

  • Enzymatic Hydrolysis: Although more resistant than carnosine, this compound can be slowly hydrolyzed by certain dipeptidases, such as carnosinase, into its constituent amino acids, β-alanine and 3-methyl-L-histidine.[4][5]

  • Chemical Hydrolysis: Prolonged exposure to extreme pH (highly acidic or alkaline conditions) and elevated temperatures can promote the non-enzymatic cleavage of the peptide bond.

  • Oxidation: The presence of reactive oxygen species (ROS) and transition metal ions (e.g., Cu²⁺, Fe²⁺) can lead to oxidative degradation.[1][6][7]

  • Photodegradation: Exposure to high-intensity light, particularly UV radiation, can potentially contribute to degradation over time.

Q4: What are the ideal storage conditions for this compound stock solutions?

A4: To maximize stability, this compound stock solutions should be stored in aliquots at -20°C or, for long-term storage, at -80°C.[8] It is advisable to minimize freeze-thaw cycles, as these can affect the concentration and stability of amino acids in solution.[9] Solutions should be stored in amber vials or protected from light to prevent potential photodegradation.

Troubleshooting Guide

Problem: My measured this compound concentration is consistently lower than expected.

Possible Cause Troubleshooting Step
Degradation during storage Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles. Store at -80°C for long-term stability.[8] Verify storage temperature and light protection.
Enzymatic degradation in media If using serum-containing media, be aware of potential carnosinase activity, even though this compound is relatively resistant.[1][10] Consider using a protein-free or heat-inactivated serum medium if possible.
Hydrolysis due to pH Ensure the pH of your final solution is within a stable range for this compound (near physiological pH of 7.4). The pKa of the imidazole ring is ~7.04.[2] Avoid highly acidic or alkaline conditions.
Interaction with container Use low-protein-binding polypropylene tubes for storage and preparation to prevent adsorption of the dipeptide to the container walls.
Inaccurate initial weighing This compound powder can be hygroscopic. Ensure it is weighed in a controlled-humidity environment and that the balance is properly calibrated.

Problem: I am observing high variability between experimental replicates.

Possible Cause Troubleshooting Step
Inconsistent solution preparation Follow a standardized, detailed protocol for solution preparation. Ensure complete dissolution of this compound powder. Sonication in a water bath can aid dissolution.[11]
Contamination with metal ions Use high-purity, metal-free water (e.g., Milli-Q or equivalent) and reagents. Metal ions can catalyze oxidative degradation.[6]
Differential degradation over time Prepare working solutions fresh for each experiment from a frozen stock. Avoid letting working solutions sit at room temperature for extended periods.
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions if applicable.

Quantitative Data Summary

Table 1: Factors Influencing this compound Stability
Factor Effect on Stability Recommendation
Temperature Higher temperatures accelerate degradation.[12][13]Store stock solutions at -20°C (short-term) or -80°C (long-term).[8]
pH Extremes in pH can cause hydrolysis. Stable around physiological pH.Maintain solution pH between 6.5 and 8.0.
Light Exposure Potential for photodegradation.Store solutions in amber vials or protect from light.
Metal Ions (Cu²⁺, Fe²⁺) Catalyze oxidative degradation.[6]Use metal-free reagents and high-purity water. Consider a chelating agent like EDTA if compatible with the experiment.
Enzymes (Carnosinase) Can cause enzymatic hydrolysis.[4]This compound is more resistant than carnosine.[1] In serum-containing media, use heat-inactivated serum.
Freeze-Thaw Cycles Can lead to protein/peptide degradation and concentration changes.[9]Aliquot stock solutions into single-use volumes.
Table 2: Acid-Base Properties of this compound
Parameter Value Description
pKa1 ~2.51Dissociation of the carboxyl group (-COOH).[14]
pKa2 ~7.04Dissociation of the imidazole ring of the histidine moiety.[2][14]
pKa3 ~9.51Dissociation of the amino group (-NH₃⁺) of β-alanine.[14]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution (10 mM)

Materials:

  • This compound powder (MW: 240.26 g/mol )

  • High-purity, sterile water (e.g., Milli-Q or WFI)

  • Sterile, low-protein-binding 1.5 mL or 2.0 mL polypropylene tubes

  • Calibrated analytical balance

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Weighing: Accurately weigh 2.403 mg of this compound powder.

  • Dissolution: Transfer the powder to a sterile tube. Add 900 µL of high-purity water. Vortex gently until the powder is fully dissolved. Sonication may be used to aid dissolution if necessary.[11]

  • Volume Adjustment: Adjust the final volume to 1.0 mL with high-purity water.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into single-use volumes (e.g., 50 µL) in sterile, low-protein-binding tubes. Store immediately at -80°C.

Protocol 2: Assessment of this compound Stability by LC-MS/MS

This protocol provides a general framework for quantifying this compound in a solution over time to assess its stability under specific experimental conditions.

Procedure:

  • Sample Preparation: Prepare your experimental this compound solution (e.g., in cell culture media or buffer) at the desired concentration from a freshly thawed stock aliquot.

  • Incubation: Incubate the solution under the conditions you wish to test (e.g., 37°C for 0, 2, 4, 8, 24 hours).

  • Time-Point Sampling: At each designated time point, take an aliquot of the solution. Immediately stop any potential degradation by adding a protein precipitation agent (e.g., 3 volumes of ice-cold methanol or acetonitrile) and snap-freezing in liquid nitrogen. Store at -80°C until analysis.

  • Sample Processing: Before analysis, thaw the samples on ice. Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis. Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound quantification.[3][15]

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Detection: Use multiple reaction monitoring (MRM) mode, tracking the specific precursor-to-product ion transition for this compound.

  • Data Analysis: Create a standard curve using known concentrations of this compound. Quantify the this compound concentration in your samples at each time point. Plot concentration versus time to determine the degradation rate.

Visualizations

Anserine_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (β-alanyl-3-methyl-L-histidine) Degradation This compound->Degradation BetaAlanine β-Alanine Degradation->BetaAlanine Hydrolysis Methylhistidine 3-Methyl-L-histidine Degradation->Methylhistidine Carnosinase Carnosinase (Enzymatic) Carnosinase->Degradation Conditions High Temp / Extreme pH (Chemical) Conditions->Degradation

Caption: Enzymatic and chemical degradation pathway of this compound.

Anserine_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare this compound Solution in Test Matrix Incubate Incubate under Test Conditions (e.g., 37°C) Prep->Incubate Sample Collect Samples at Time Points (T0, T1, T2...) Incubate->Sample Quench Quench Reaction & Precipitate Protein Sample->Quench LCMS Quantify with LC-MS/MS Quench->LCMS Analyze Analyze Data & Determine Degradation Rate LCMS->Analyze

Caption: Experimental workflow for assessing this compound stability.

Anserine_Antioxidant_Pathway cluster_direct Direct Action cluster_indirect Indirect Action This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Metals Metal Ions (Fe²⁺, Cu²⁺) This compound->Metals Chelates Nrf2 Antioxidant Response Signaling Pathways This compound->Nrf2 Modulates Cell Cellular Protection (Reduced Oxidative Stress) ROS->Cell Damage Metals->Cell Damage SOD_CAT Endogenous Antioxidants (e.g., SOD, CAT) Nrf2->SOD_CAT Upregulates SOD_CAT->Cell Protects

Caption: this compound's role in cellular antioxidant defense pathways.[1][16]

References

Technical Support Center: Accurate Anserine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the accurate quantification of anserine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound quantification?

A1: The most prevalent methods for quantifying this compound include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological matrices like plasma and urine.[4][5][6] Micellar liquid chromatography has also been utilized for the analysis of this compound in meat samples.[2]

Q2: Why is the separation of this compound and carnosine challenging?

A2: this compound and carnosine are structural isomers, differing only by a methyl group on the imidazole ring of the histidine residue. This subtle difference results in very similar physicochemical properties, making their chromatographic separation difficult.[1] Achieving baseline separation is crucial for accurate quantification of each dipeptide.

Q3: What are "matrix effects" and how do they impact this compound quantification in LC-MS/MS?

A3: Matrix effects are the alteration of ionization efficiency for the target analyte (this compound) due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[7][8] These effects can lead to ion suppression or enhancement, resulting in inaccurate and unreliable quantification.[7][8] Phospholipids are a common cause of matrix effects in plasma and serum samples.

Q4: How can I ensure the stability of this compound in my samples during storage and processing?

A4: this compound stability can be affected by temperature and freeze-thaw cycles. For long-term storage, samples should be kept at -80°C. It is advisable to minimize the number of freeze-thaw cycles.[4] Stability testing should be performed as part of method validation to assess this compound degradation under specific storage and handling conditions.[9][10][11][12]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution Between this compound and Carnosine

Symptoms:

  • Overlapping or co-eluting peaks for this compound and carnosine.

  • Inaccurate quantification due to peak integration difficulties.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate HPLC Column - Column Selection: Consider using a column with a different selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) columns or mixed-mode columns that offer both reversed-phase and ion-exchange properties can be effective.[1][13] An Acquity UHPLC BEH AMIDE column has been shown to successfully separate this compound and carnosine.[1][3]
Suboptimal Mobile Phase Composition - Mobile Phase pH: Adjust the pH of the mobile phase to exploit the slight differences in the pKa values of this compound and carnosine. - Organic Modifier: Optimize the gradient and the type of organic solvent (e.g., acetonitrile, methanol) to improve separation. - Additives: The use of ion-pairing reagents or additives like formic acid can enhance resolution.[13]
Inadequate Method Parameters - Flow Rate: A lower flow rate can sometimes improve resolution, but may also increase peak broadening.[14] - Column Temperature: Optimizing the column temperature can affect selectivity.[14]
Issue 2: Peak Tailing in HPLC Analysis

Symptoms:

  • Asymmetrical peaks with a drawn-out trailing edge.

  • Reduced peak height and inaccurate integration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase - Mobile Phase pH: For silica-based columns, operating at a low pH (e.g., pH 2.5-3.5) can suppress the ionization of residual silanol groups, reducing their interaction with the basic imidazole ring of this compound. - Mobile Phase Modifiers: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block active silanol sites.[15]
Column Overload - Reduce Injection Volume/Concentration: Inject a smaller volume of the sample or dilute the sample to avoid overloading the column.[16][17]
Column Contamination or Degradation - Column Washing: Flush the column with a strong solvent to remove contaminants. - Replace Column: If the problem persists, the column may be degraded and require replacement.[17]
Extra-Column Volume - Minimize Tubing Length: Use shorter and narrower internal diameter tubing between the injector, column, and detector to reduce dead volume.[17]
Issue 3: Inaccurate Quantification due to Matrix Effects in LC-MS/MS

Symptoms:

  • Poor reproducibility of results between different samples.

  • Significant ion suppression or enhancement observed during method validation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-elution of Matrix Components - Improve Chromatographic Separation: Optimize the HPLC method to separate this compound from interfering matrix components. This may involve adjusting the gradient, mobile phase composition, or using a different column.[7] - Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[18]
Inadequate Sample Preparation - Protein Precipitation: While simple, it may not be sufficient to remove all interfering substances. - Solid-Phase Extraction (SPE): Utilize SPE to selectively isolate this compound and remove a larger portion of the sample matrix. - Phospholipid Removal: For plasma or serum samples, use specific phospholipid removal plates or cartridges.
Lack of Appropriate Internal Standard - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Quantitative Data Summary

Table 1: Comparison of this compound Quantification Methods

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
Micellar Liquid Chromatography-UV Meat71 ng/mL--[2]
UHPLC-MS/MS Meat and Bone Meal0.41–3.07 ng/g0.83–5.71 ng/g48.53–98.94[1]
LC-MS/MS Human Plasma & Urine-LLOQ: 10.7% of mean blank value-[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Muscle Tissue
  • Homogenization: Homogenize approximately 5 mg of lyophilized and powdered muscle tissue in 0.5 M perchloric acid (HClO₄).

  • Vortexing: Vortex the mixture for 15 minutes.

  • Centrifugation: Centrifuge at 5000 x g for 3 minutes at 4°C.

  • Neutralization: Transfer the supernatant to a new tube and neutralize with 2.1 M potassium bicarbonate (KHCO₃).

  • Second Centrifugation: Centrifuge at 5000 x g for 3 minutes at 4°C.

  • Sample Collection: Collect the supernatant for analysis.

  • Storage: Store the extracted sample at -80°C until analysis.

Protocol 2: LC-MS/MS Parameters for this compound Quantification in Human Plasma and Urine
  • LC System: Agilent 1200 series HPLC

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole MS

  • Column: Phenomenex Synergi 4 µm Polar-RP 80Å (150 mm x 2.0 mm) with a Polar-RP guard column (4.0 mm x 2.0 mm)

  • Column Temperature: 25°C

  • Mobile Phase A: Water with 0.08% nonafluoropentanoic acid (NFPA)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 200 µL/min

  • Injection Volume: 20 µL

  • Gradient (for urine):

    • 0-5 min: 1% B

    • 5-6 min: 1% to 60% B

    • 6-12 min: 60% B

    • 12-12.1 min: 60% to 1% B

    • 12.1-17 min: 1% B

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: Specific m/z transitions for this compound and any internal standards should be optimized on the specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Muscle, Plasma) homogenization Homogenization/ Deproteinization sample->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 neutralization Neutralization (if applicable) centrifugation1->neutralization centrifugation2 Centrifugation neutralization->centrifugation2 spe Solid-Phase Extraction (Optional) centrifugation2->spe final_extract Final Extract centrifugation2->final_extract Direct Injection spe->final_extract lc_separation HPLC Separation final_extract->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: A generalized workflow for this compound quantification.

troubleshooting_logic cluster_chromatography Chromatographic Issues cluster_ms Mass Spectrometry Issues start Inaccurate this compound Quantification peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape resolution Poor Resolution? (this compound/Carnosine) start->resolution reproducibility Poor Reproducibility? start->reproducibility sensitivity Low Sensitivity? start->sensitivity cause_ps1 Secondary Interactions peak_shape->cause_ps1 cause_ps2 Column Overload peak_shape->cause_ps2 cause_ps3 Column Contamination peak_shape->cause_ps3 cause_res1 Suboptimal Column resolution->cause_res1 cause_res2 Incorrect Mobile Phase resolution->cause_res2 cause_rep1 Matrix Effects reproducibility->cause_rep1 cause_rep2 Sample Instability reproducibility->cause_rep2 cause_sen1 Ion Suppression sensitivity->cause_sen1 cause_sen2 Suboptimal MS Parameters sensitivity->cause_sen2

Caption: A logical troubleshooting guide for inaccurate this compound quantification.

References

Technical Support Center: Optimizing Anserine Dosage in Supplementation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anserine supplementation. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a typical dosage range for this compound in human supplementation studies?

A1: this compound dosage in human studies varies depending on the research objective, duration, and whether it is administered alone or in combination with carnosine. Dosages have ranged from 4 mg/kg to 30 mg/kg of body weight for acute studies, and up to 1 gram per day (often as a 3:1 this compound to carnosine mixture) for longer-term trials.[1][2][3] For example, a dose of approximately 15 mg/kg has been suggested as nutritionally adequate for detecting bioavailability.[4] A meta-analysis on cognitive function looked at trials using 1 to 2 grams of this compound/carnosine per day for 3 to 6 months.[5]

Q2: What is the primary mechanism of action for this compound's biological effects?

A2: this compound exerts its effects through multiple mechanisms, primarily attributed to its antioxidant, anti-glycation, and anti-inflammatory properties.[4][6]

  • Antioxidant Activity : this compound can directly scavenge reactive oxygen species (ROS), chelate pro-oxidant metal ions like copper and iron, and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD).[4][7][8][9]

  • Anti-glycation Activity : It can act as a competitive target for glycation, thereby protecting proteins from forming advanced glycation end-products (AGEs).[10] It may also help decompose early glycation intermediates like Schiff bases.[11][12]

  • Anti-inflammatory Activity : this compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, potentially through modulation of signaling pathways like NF-κB.[13]

Q3: How does the bioavailability of this compound compare to its analogue, carnosine?

A3: this compound generally exhibits higher bioavailability and stability in human serum compared to carnosine.[4][14] This is primarily because this compound is more resistant to hydrolysis by the enzyme serum carnosinase-1 (CN1), which rapidly degrades carnosine.[3][14] This increased stability allows for higher and more sustained plasma concentrations of this compound after oral ingestion, making it a potentially more effective supplement for systemic applications.[14][15]

Data Presentation: this compound Dosage and Pharmacokinetics

The following tables summarize quantitative data from various this compound supplementation studies.

Table 1: Summary of this compound Dosages in Human Clinical Trials
Study FocusDosage AdministeredStudy DurationKey Findings
Pharmacokinetics 4, 10, and 20 mg/kg body weight (single dose)AcutePlasma and urine this compound levels increased in a dose-dependent manner.[14]
Exercise Performance 10, 20, and 30 mg/kg (with carnosine, single dose)Acute30 mg/kg dose 60 minutes prior to exercise improved peak power and torque.[3][16]
Cognitive Function 1.0 g/day (750 mg this compound, 250 mg carnosine)3 - 12 monthsImproved verbal episodic memory and preserved cerebral blood flow.[1][17]
Oxidative Stress ~15 mg/kg and ~30 mg/kg body weight2 weeksIncreased superoxide dismutase (SOD) activity, suggesting enhanced antioxidant defense.[4]
Table 2: Pharmacokinetic Parameters of this compound in Humans
DosageCMAX (Plasma)CMAX (Urine)Notes
4 mg/kg 0.54 µM0.09 mg/mg creatininePeak plasma concentration is relatively low, indicating significant breakdown or tissue uptake.[14][15]
10 mg/kg 1.10 µM0.41 mg/mg creatinineDose-dependent increase in peak concentrations observed.[14][15]
20 mg/kg 3.12 µM0.72 mg/mg creatinineInter-individual variation is significantly influenced by serum carnosinase-1 activity.[14][15]

Troubleshooting Guides

Issue 1: High inter-individual variability in plasma this compound concentrations.

  • Question: My study participants are all receiving the same this compound dosage, but their plasma levels are highly variable. Why is this happening and how can I control for it?

  • Answer: High variability is often due to differences in the activity and content of serum carnosinase-1 (CN1), the enzyme that degrades this compound.[14][15] Individuals with higher CN1 activity will break down this compound more quickly, leading to lower plasma concentrations.

    • Troubleshooting Steps:

      • Measure Baseline CN1 Activity: Before starting the supplementation protocol, measure the serum carnosinase-1 activity for each participant. This will allow you to stratify your participants or use CN1 activity as a covariate in your statistical analysis.

      • Genotype for CN1 Polymorphisms: Consider genotyping participants for known polymorphisms in the CNDP1 gene, which can influence CN1 activity and contribute to the observed variability.

      • Statistical Analysis: In your final analysis, correlate individual CN1 activity with plasma this compound levels (e.g., AUC) to determine if it explains the variance. A negative correlation is expected.[3]

Issue 2: Inconsistent or null results when studying cognitive or neurological endpoints.

  • Question: We are not observing the expected cognitive benefits of this compound supplementation reported in other studies. What could be the issue?

  • Answer: The effects of this compound on cognitive function can be influenced by several factors, including the baseline cognitive status of the participants and the presence of specific genetic factors.

    • Troubleshooting Steps:

      • Participant Population: The benefits of this compound may be more pronounced in elderly individuals or those with mild cognitive impairment (MCI).[10] Ensure your study population is appropriate for the hypothesis being tested.

      • APOE e4 Allele Status: The apolipoprotein E (APOE) e4 allele is a risk factor for cognitive decline. Some evidence suggests that the benefits of this compound/carnosine supplementation on preserving cerebral blood flow are more significant in APOE e4 carriers.[17] Consider analyzing your data based on APOE genotype.

      • Study Duration: Neurological changes can take time. Many successful studies on cognitive function have used supplementation periods of at least 3 months.[1][5] Shorter durations may be insufficient to produce measurable effects.

      • Placebo Composition: Ensure your placebo is appropriately designed. An effective placebo might contain amino acids equivalent to those produced by this compound digestion (e.g., L-histidine) to control for their potential effects.[1][17]

Issue 3: Difficulty isolating the specific effects of this compound when using a combined supplement.

  • Question: We are using a common this compound/carnosine mixture. How can we be sure the effects we see are from this compound and not carnosine or its metabolites?

  • Answer: This is a common challenge, as many commercially available supplements are mixtures.[10]

    • Troubleshooting Steps:

      • Study Design with Multiple Arms: If feasible, design a study with at least three arms: Placebo, this compound-only, and Carnosine-only. This will allow you to directly compare the effects of each dipeptide.

      • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Conduct detailed pharmacokinetic analysis, measuring plasma levels of this compound, carnosine, and their metabolites (β-alanine, histidine, π-methylhistidine).[18] Use PK-PD modeling to correlate the concentrations of each specific compound with the observed physiological outcomes.

      • Focus on this compound's Unique Properties: Design secondary outcome measures that leverage this compound's higher stability. For example, you could hypothesize that this compound will have a more prolonged effect on systemic antioxidant status compared to carnosine due to its longer half-life in circulation.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a summarized methodology based on validated methods for this compound quantification.[14][15][19]

  • Sample Collection and Preparation:

    • Collect whole blood in heparin-containing tubes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.

    • To 100 µL of plasma, add a suitable internal standard (e.g., deuterated this compound or a structural analogue like terbutaline).

    • Precipitate proteins by adding 900 µL of 3.5% sulfosalicylic acid (SSA).

    • Vortex vigorously and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • System: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Column: A suitable HILIC or C18 column.

    • Mobile Phase A: Water with 0.08% Nonafluoropentanoic acid (NFPA).

    • Mobile Phase B: Acetonitrile (CH3CN).

    • Gradient: A multi-step gradient is typically used. For example: 1% B for 3 min, ramp to 30% B over 1 min, hold at 30% B for 4 min, then re-equilibrate at 1% B.[19]

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 20 - 100 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. (These must be optimized on the specific instrument being used).

  • Quantification:

    • Generate a standard curve using known concentrations of pure this compound spiked into a blank plasma matrix.

    • Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Assessment of Antioxidant Capacity - SOD Activity Assay

This protocol outlines a general workflow to assess the effect of this compound on Superoxide Dismutase (SOD) activity in erythrocytes, a common biomarker of antioxidant defense.[4]

  • Sample Collection:

    • Collect whole blood in EDTA tubes.

    • Centrifuge to separate plasma and buffy coat.

    • Wash the remaining erythrocytes three times with cold phosphate-buffered saline (PBS).

  • Lysate Preparation:

    • Lyse the packed erythrocytes by adding cold, sterile water.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cell debris.

    • Collect the supernatant (hemolysate) and determine the hemoglobin concentration for normalization.

  • SOD Activity Assay:

    • Use a commercially available SOD assay kit (e.g., those based on the inhibition of WST-1 formazan dye formation or cytochrome c reduction).

    • Follow the manufacturer's instructions. Typically, the hemolysate is added to a reaction mixture containing a substrate that generates superoxide radicals (e.g., xanthine oxidase system).

    • SOD in the sample will scavenge the superoxide radicals, inhibiting the colorimetric reaction.

    • Read the absorbance at the specified wavelength using a microplate reader.

  • Calculation:

    • Calculate the percentage inhibition of the reaction rate.

    • Determine SOD activity from a standard curve (if applicable) or express as U/mg of hemoglobin.

    • Compare the SOD activity between the placebo and this compound-supplemented groups.

Mandatory Visualizations

Signaling Pathways and Workflows

Anserine_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Cell_Damage Oxidative Stress & Cellular Damage ROS->Cell_Damage Causes This compound This compound This compound->ROS Direct Scavenging Metal_Ions Pro-oxidant Metal Ions (Fe²⁺, Cu²⁺) This compound->Metal_Ions Chelation Antioxidant_Enzymes Endogenous Antioxidant Enzymes (e.g., SOD) This compound->Antioxidant_Enzymes Upregulates Activity Metal_Ions->ROS Catalyzes formation Antioxidant_Enzymes->ROS Neutralizes

Caption: Proposed antioxidant mechanisms of this compound.

Anserine_AntiGlycation_Pathway Protein Body Proteins (e.g., Collagen, Hemoglobin) Schiff_Base Schiff Base (Early Glycation) Protein->Schiff_Base Reducing_Sugar Reducing Sugars (e.g., Glucose) Reducing_Sugar->Schiff_Base Glycated_this compound Glycated this compound (Benign Product) Reducing_Sugar->Glycated_this compound AGEs Advanced Glycation End-products (AGEs) Schiff_Base->AGEs Rearrangement & Oxidation This compound This compound This compound->Schiff_Base This compound->Glycated_this compound Acts as competitive target

Caption: this compound's dual anti-glycation mechanism.

Experimental_Workflow cluster_pre Pre-Supplementation cluster_supp Supplementation Phase cluster_post Post-Supplementation Recruitment Participant Screening & Recruitment Baseline Baseline Measurements (Blood Draw, Cognitive Tests, etc.) Recruitment->Baseline Randomization Randomization (Placebo vs. This compound) Baseline->Randomization Supplementation Supplementation Period (e.g., 12 Weeks) Randomization->Supplementation Endpoint Endpoint Measurements (Repeat Baseline Tests) Supplementation->Endpoint Analysis Sample & Data Analysis (LC-MS/MS, Biomarkers, Statistics) Endpoint->Analysis Results Results Interpretation Analysis->Results

Caption: General workflow for an this compound clinical trial.

References

Technical Support Center: Anserine Degradation in Serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the study of anserine degradation in serum.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor responsible for this compound degradation in human serum?

A1: The primary factor is the enzymatic activity of serum carnosinase (CN1), also known as beta-alanyl-histidine dipeptidase (EC 3.4.13.20).[1][2] This enzyme catalyzes the hydrolysis of histidine-containing dipeptides, including this compound.

Q2: How does the degradation rate of this compound compare to that of carnosine in human serum?

A2: this compound is more resistant to degradation by serum carnosinase than carnosine.[3] The hydrolysis rate of this compound is approximately three-fold slower than that of carnosine.[4] This increased stability is attributed to the bulky and dehydrated imidazole moiety of this compound.[3]

Q3: What are the known inhibitors of serum carnosinase (CN1)?

A3: Several compounds are known to inhibit CN1 activity. These include competitive inhibitors like other histidine-containing dipeptides (e.g., homocarnosine), as well as compounds like bestatin and carnostatine.[5][6] However, it's important to note that bestatin is not a selective inhibitor for CN1.[5]

Q4: What is the optimal pH for serum carnosinase (CN1) activity?

A4: Serum carnosinase 1 (CN1) exhibits a broad optimal pH range, typically between 7.5 and 8.5.[7]

Q5: Are there commercially available kits to measure serum carnosinase (CN1) activity or concentration?

A5: Yes, there are commercially available ELISA kits for quantifying the concentration of human carnosinase 1 (CNDP1) in samples like serum and plasma.[8][9][10] These kits typically use a sandwich ELISA format. For measuring enzymatic activity, laboratory-developed assays are commonly used, often based on fluorometric or chromatographic detection of the hydrolysis products.

Troubleshooting Guide

Issue 1: High variability in this compound degradation rates between serum samples from different donors.

  • Question: We are observing significant differences in this compound degradation rates when using serum from different individuals. What could be the cause?

  • Answer: High inter-individual variability in serum carnosinase (CN1) activity is a well-documented phenomenon.[1] This is largely due to genetic polymorphisms in the CNDP1 gene.[5] Therefore, it is crucial to characterize the CN1 activity of the serum from each donor or use pooled serum from a large number of donors to minimize this variability in your experiments.

Issue 2: this compound appears to be stable in our serum samples, with minimal degradation observed.

  • Question: Our assay shows very little to no degradation of this compound over the expected time course. Is our assay not working, or is there another explanation?

  • Answer: While this compound is more stable than carnosine, it should still be degraded by active serum carnosinase. First, confirm the activity of your serum carnosinase using a more readily hydrolyzed substrate like carnosine. If the enzyme is active, consider the following:

    • Low CN1 Activity in Serum Source: The serum you are using may be from an individual with a naturally low CN1 activity genotype.

    • Presence of Inhibitors: Ensure your experimental buffer or serum collection tubes do not contain chelating agents like EDTA in high concentrations, as CN1 is a metalloenzyme.

    • Incorrect Assay Conditions: Verify that the pH of your reaction buffer is within the optimal range for CN1 activity (pH 7.5-8.5).[7]

Issue 3: Difficulty in detecting and quantifying this compound and its degradation products.

  • Question: We are struggling to get reliable and reproducible measurements of this compound and its hydrolysis products (β-alanine and 3-methylhistidine). What methods are recommended?

  • Answer: High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of this compound and its metabolites. Reversed-phase ion-pair HPLC with UV detection is a commonly used technique.[11] For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended.[12] It is crucial to properly deproteinize the serum samples before analysis to prevent column clogging and interference.

Issue 4: Inconsistent results in serum carnosinase inhibition assays.

  • Question: We are testing potential inhibitors of serum carnosinase, but our results are not consistent. What are the critical parameters to control?

  • Answer: For reliable inhibitor screening, it is essential to standardize your assay conditions.

    • Substrate Concentration: Use a substrate (this compound or carnosine) concentration around the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

    • Enzyme Concentration: Ensure that the serum carnosinase activity is in the linear range of the assay.

    • Pre-incubation: Pre-incubate the serum with the inhibitor for a defined period before adding the substrate to allow for binding to the enzyme.

    • Solvent Effects: If your inhibitors are dissolved in an organic solvent, ensure the final concentration of the solvent in the assay does not affect enzyme activity. Run appropriate vehicle controls.

Quantitative Data Summary

Table 1: Substrate Specificity of Human Serum Carnosinase (CN1)

SubstrateRelative Hydrolysis Rate (Compared to Carnosine)Reference
Carnosine100%[4]
This compound~33% (Three-fold slower)[4]
Homocarnosine<5%[4]
Balenine<5%[4]

Table 2: Kinetic Parameters of Human Serum Carnosinase (CN1) with this compound

Kinetic ParameterValueReference
Vmax13.3 µmol/mL/h[13]
Km1.96 mM[14]

Table 3: Known Inhibitors of Human Serum Carnosinase (CN1)

InhibitorType of InhibitionNotesReference
HomocarnosineCompetitiveA naturally occurring dipeptide.[15]
BestatinCompetitiveNot selective for CN1.[5][6]
Carnostatine-A known inhibitor of serum carnosinase.[5]

Experimental Protocols

Protocol 1: Fluorometric Assay for Serum Carnosinase Activity

This protocol is based on the method described by Teufel et al. (2003) and involves the fluorometric determination of histidine liberated from the hydrolysis of a substrate (carnosine or this compound).

Materials:

  • Human serum

  • L-carnosine or L-anserine (substrate)

  • Trichloroacetic acid (TCA) solution (e.g., 600 mM)

  • Phosphate buffer (e.g., 10 mM, pH 7.4)

  • o-phthaldialdehyde (OPA) reagent

  • L-histidine standards

  • Fluorometer (Excitation: ~360 nm, Emission: ~455 nm)

Procedure:

  • Sample Preparation: Dilute serum samples five-fold with 10 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., final concentration of 10 mM carnosine) to the diluted serum.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold TCA solution.

  • Control Samples: Prepare control samples by adding the TCA solution to the diluted serum before the addition of the substrate.

  • Deproteinization: Centrifuge the samples to pellet the precipitated proteins.

  • Derivatization: Mix the supernatant with the OPA reagent to derivatize the liberated histidine.

  • Fluorometric Measurement: Measure the fluorescence of the samples and histidine standards using a fluorometer.

  • Calculation: Calculate the amount of histidine produced and express the enzyme activity in units such as µmol/mL/h.

Protocol 2: HPLC Method for this compound Quantification in Serum

This protocol provides a general workflow for the quantification of this compound in serum using reversed-phase ion-pair HPLC with UV detection.

Materials:

  • Human serum

  • This compound standard

  • Acetonitrile

  • Perchloric acid or Trichloroacetic acid (for deproteinization)

  • Mobile phase components (e.g., phosphate buffer, ion-pairing agent like 1-heptanesulfonic acid)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Deproteinization: Add a cold deproteinizing agent (e.g., perchloric acid or TCA) to the serum sample. Vortex and then centrifuge at high speed to pellet the proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient mobile phase containing an aqueous buffer (e.g., 50 mmol/L KH2PO4, pH 3.4) and an ion-pairing agent (e.g., 6 mmol/L 1-heptanesulfonic acid), with a small percentage of an organic modifier like acetonitrile.[11]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: Monitor the absorbance at a wavelength suitable for this compound (e.g., 210 nm).

  • Quantification: Create a standard curve using known concentrations of this compound. Quantify the this compound in the serum samples by comparing their peak areas to the standard curve.

Visualizations

Anserine_Degradation_Pathway This compound This compound (β-alanyl-3-methylhistidine) CN1 Serum Carnosinase (CN1) EC 3.4.13.20 This compound->CN1 Substrate Products β-alanine + 3-methylhistidine CN1->Products Hydrolysis Inhibitors Inhibitors (e.g., Bestatin, Carnostatine, Homocarnosine) Inhibitors->CN1 Inhibition

Caption: Enzymatic degradation pathway of this compound by serum carnosinase (CN1).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay cluster_analysis Analysis cluster_data Data Interpretation Serum_Collection Serum Collection Deproteinization Deproteinization (e.g., with TCA or PCA) Serum_Collection->Deproteinization Incubation Incubation with this compound (37°C) Deproteinization->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Quantification Quantification of this compound and/or Products (HPLC or LC-MS/MS) Reaction_Termination->Quantification Data_Analysis Data Analysis and Calculation of Degradation Rate Quantification->Data_Analysis

Caption: A general experimental workflow for studying this compound degradation in serum.

References

Technical Support Center: Enhancing Anserine Bioavailability with Carnosine Co-administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing anserine bioavailability through co-administration with carnosine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for this compound and carnosine absorption in the intestine?

This compound and carnosine are primarily absorbed in the intestine by proton-coupled peptide transporters, specifically the human H+/peptide cotransporter 1 (hPEPT1).[1][2] Both dipeptides interact with and are transported by hPEPT1 in an active, electrogenic H+ symport.[1] The proton-coupled oligopeptide transporters PEPT2, PHT1, and PHT2 have also been shown to mediate the uptake of carnosine in certain cell types.[3]

Q2: How does co-administration of carnosine enhance the bioavailability of this compound?

Co-administration of carnosine with this compound has been shown to increase the plasma bioavailability of this compound.[4][5] This is primarily due to competitive inhibition of the enzyme serum carnosinase-1 (CN1), which is responsible for the degradation of both dipeptides in human plasma.[4][5] this compound is more resistant to hydrolysis by CN1 compared to carnosine.[4][6] By providing carnosine as a competitive substrate, the degradation of this compound is slowed, leading to a 2.5-fold increase in the area under the curve (AUC) for plasma this compound when co-administered.[4][5]

Q3: What is the role of serum carnosinase-1 (CN1) in this compound and carnosine metabolism?

Serum carnosinase-1 (CN1) is a key enzyme that hydrolyzes carnosine and, to a lesser extent, this compound into their constituent amino acids (β-alanine and histidine or β-alanine and 1-methylhistidine, respectively).[4][5] The activity of CN1 is a major determinant of the plasma stability and bioavailability of these dipeptides.[7] Inter-individual variation in CN1 activity can explain a significant portion of the variability in plasma this compound concentrations following ingestion.[7]

Q4: Are there other transporters involved in this compound and carnosine uptake?

Yes, besides PEPT1 in the intestine, other transporters are involved in the uptake of these dipeptides in various tissues. PEPT2, PHT1, and PHT2 are expressed in different tissues, including the kidneys and brain, and have been shown to transport carnosine.[1][3][8] The expression of these transporters can be influenced by nutritional and hormonal stimuli.[8]

Troubleshooting Guides

Issue 1: High variability in plasma this compound concentrations between subjects.

  • Possible Cause: Inter-individual differences in serum carnosinase-1 (CN1) activity.[7]

  • Troubleshooting Steps:

    • Measure CN1 Activity: Before the main experiment, determine the baseline CN1 activity for each subject. This can be done using an in vitro assay with a plasma sample.

    • Subject Stratification: Group subjects based on their CN1 activity (e.g., low, medium, high) to analyze the data for potential correlations between enzyme activity and this compound bioavailability.

    • Statistical Analysis: Use CN1 activity as a covariate in the statistical analysis to account for its influence on the pharmacokinetic parameters of this compound.

Issue 2: Lower than expected plasma this compound concentrations despite co-administration with carnosine.

  • Possible Cause 1: Insufficient dose of carnosine to competitively inhibit CN1 effectively.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a pilot study with varying doses of carnosine co-administered with a fixed dose of this compound to determine the optimal ratio for CN1 inhibition. A study showed that 30 mg/kg body weight of both carnosine and this compound improved performance in exercise studies.[9][10]

    • Review Literature: Consult existing literature for effective dosing ratios used in similar studies.[4][5][9]

  • Possible Cause 2: Issues with the formulation or delivery of the dipeptides.

  • Troubleshooting Steps:

    • Formulation Analysis: Verify the purity and concentration of this compound and carnosine in the administered formula using a validated analytical method like LC-MS/MS.

    • Controlled Administration: Ensure subjects adhere to the administration protocol, including fasting conditions, as food intake can affect absorption.[4]

Issue 3: Difficulty in quantifying low concentrations of this compound and carnosine in plasma.

  • Possible Cause: Insufficient sensitivity of the analytical method.

  • Troubleshooting Steps:

    • Method Optimization: Utilize a highly sensitive and specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][11]

    • Sample Preparation: Optimize the sample preparation protocol to minimize matrix effects and enhance the recovery of the analytes. This may include protein precipitation and solid-phase extraction.

    • Internal Standards: Use appropriate internal standards to correct for variations in sample processing and instrument response.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound With and Without Carnosine Co-administration

Treatment GroupCMAX (µM)AUC (µM·h)Reference
This compound alone (25 mg/kg)Not explicitly statedNot explicitly stated[4][5]
This compound (25 mg/kg) + Carnosine (25 mg/kg)Not explicitly stated2.5-fold increase vs. This compound alone[4][5]
This compound (4 mg/kg)0.54Not explicitly stated[7][12]
This compound (10 mg/kg)1.10Not explicitly stated[7][12]
This compound (20 mg/kg)3.12Not explicitly stated[7][12]

Table 2: Urinary Excretion of this compound at Different Doses

This compound Dose (mg/kg BW)CMAX (mg/mg creatinine)Reference
40.09[7][12]
100.41[7][12]
200.72[7][12]

Experimental Protocols

1. In Vivo Bioavailability Study

  • Objective: To determine the pharmacokinetic profile of this compound when administered alone and in combination with carnosine.

  • Methodology:

    • Subjects: Recruit healthy human volunteers. Ensure subjects refrain from consuming meat or fish for at least 24 hours prior to the study to minimize baseline levels of this compound and carnosine.[4]

    • Dosing: Administer this compound (e.g., 25 mg/kg body weight) with and without an equimolar dose of carnosine in a crossover design with a washout period of at least one week.[4][5]

    • Blood Sampling: Collect blood samples at baseline and at multiple time points post-ingestion (e.g., 15, 30, 45, 60, 90, 120, 180, and 240 minutes).

    • Sample Processing: Centrifuge blood samples to obtain plasma. Immediately treat plasma with a deproteinizing agent (e.g., sulfosalicylic acid) to stop enzymatic activity.[12]

    • Analysis: Quantify this compound and carnosine concentrations in plasma using a validated LC-MS/MS method.[7][11]

    • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as CMAX, TMAX, and AUC.

2. In Vitro this compound and Carnosine Degradation Assay

  • Objective: To assess the degradation rate of this compound and carnosine in human plasma and the inhibitory effect of carnosine on this compound degradation.

  • Methodology:

    • Plasma Collection: Obtain heparinized plasma from healthy volunteers.[12]

    • Incubation: Incubate this compound (e.g., 100 µM) in plasma at 37°C. In a separate experiment, incubate this compound in the presence of an equimolar concentration of carnosine.[4][12]

    • Time Points: Collect aliquots at various time points (e.g., 0, 10, 20, 30, 60, 120 minutes).

    • Reaction Quenching: Stop the enzymatic reaction by adding a deproteinizing agent (e.g., sulfosalicylic acid).[12]

    • Analysis: Measure the remaining concentrations of this compound and carnosine at each time point using LC-MS/MS.

    • Data Analysis: Calculate the degradation rate constants for this compound in the presence and absence of carnosine.

3. Quantification of this compound and Carnosine by LC-MS/MS

  • Objective: To accurately measure the concentrations of this compound and carnosine in biological matrices (plasma, urine).

  • Methodology:

    • Sample Preparation:

      • Plasma: Precipitate proteins by adding a deproteinizing agent (e.g., 35% sulfosalicylic acid or trichloroacetic acid). Centrifuge to remove the precipitate.[12]

      • Urine: Dilute urine samples with water to bring the analyte concentrations within the calibration range.[12]

    • Internal Standard: Add a known concentration of a suitable internal standard (e.g., a stable isotope-labeled analog) to all samples, calibrators, and quality controls.

    • Chromatography: Use a suitable HPLC column (e.g., a HILIC or reversed-phase column) to separate this compound and carnosine from other matrix components.

    • Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection.[11]

      • This compound transition: e.g., m/z 241.1 → 109.1

      • Carnosine transition: e.g., m/z 227.2 → 110.1

    • Quantification: Construct a calibration curve using standards of known concentrations and determine the analyte concentrations in the unknown samples by interpolation.

Visualizations

Anserine_Carnosine_Absorption_Metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Anserine_Lumen This compound PEPT1 PEPT1 Transporter Anserine_Lumen->PEPT1 H+ symport Carnosine_Lumen Carnosine Carnosine_Lumen->PEPT1 H+ symport Anserine_Enterocyte This compound PEPT1->Anserine_Enterocyte Carnosine_Enterocyte Carnosine PEPT1->Carnosine_Enterocyte Anserine_Blood This compound Anserine_Enterocyte->Anserine_Blood Basolateral Transport Carnosine_Blood Carnosine Carnosine_Enterocyte->Carnosine_Blood Basolateral Transport CN1 Serum Carnosinase (CN1) Anserine_Blood->CN1 Hydrolysis (slower) Carnosine_Blood->CN1 Hydrolysis (faster) Competitive Inhibition Metabolites Metabolites (β-alanine, 1-methylhistidine, histidine) CN1->Metabolites

Caption: this compound and Carnosine Absorption and Metabolism Pathway.

Experimental_Workflow_Bioavailability cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Subject_Recruitment Recruit Healthy Volunteers (Fasted, Meat/Fish Restricted) Dosing Administer Doses (Crossover Design) Subject_Recruitment->Dosing Dosing_Preparation Prepare this compound & Carnosine Doses Dosing_Preparation->Dosing Blood_Sampling Collect Blood Samples (Multiple Time Points) Dosing->Blood_Sampling Sample_Processing Process Plasma (Deproteinization) Blood_Sampling->Sample_Processing LCMS_Analysis LC-MS/MS Quantification Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (CMAX, AUC) LCMS_Analysis->PK_Analysis Data_Interpretation Interpret Results PK_Analysis->Data_Interpretation

Caption: In Vivo Bioavailability Experimental Workflow.

Troubleshooting_Logic Start Unexpected Results in This compound Bioavailability Study Problem1 High Inter-Subject Variability? Start->Problem1 Solution1 Measure CN1 Activity Stratify Subjects Problem1->Solution1 Yes Problem2 Low Plasma this compound? Problem1->Problem2 No End Resolved Solution1->End Solution2a Optimize Carnosine Dose (Dose-Response Study) Problem2->Solution2a Yes Solution2b Verify Formulation Purity & Administration Protocol Problem2->Solution2b Problem3 Quantification Issues? Problem2->Problem3 No Solution2a->End Solution2b->End Solution3 Optimize LC-MS/MS Method (Sensitivity, Sample Prep) Problem3->Solution3 Yes Problem3->End No Solution3->End

Caption: Troubleshooting Logic for Bioavailability Experiments.

References

minimizing variability in anserine measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in anserine measurements.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound quantification experiments.

Issue 1: High Variability Between Replicate Samples

Potential Cause Troubleshooting Step
Inconsistent Sample Homogenization Ensure a standardized and thorough homogenization protocol for all tissue samples. For muscle tissue, cryogenic grinding can improve consistency.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting speed and immersion depth.
Instrument Instability Check the stability of the analytical instrument (e.g., HPLC, LC-MS/MS) by running system suitability tests before and during the analytical run. Monitor for pressure fluctuations and baseline drift.
Contamination Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. Run blank samples to check for contamination.

Issue 2: Low or No this compound Detected in Samples

Potential Cause Troubleshooting Step
Sample Degradation This compound is relatively stable, but improper storage can lead to degradation. Store samples at -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.[1]
Inefficient Extraction Optimize the extraction protocol. For muscle tissue, deproteinization with perchloric acid followed by neutralization is a common method.[2] Ensure the extraction solvent is appropriate for the sample matrix.
Low Endogenous Levels This compound levels can be naturally low in certain tissues or under specific dietary conditions (e.g., vegetarian diet).[3][4] Consider using a more sensitive analytical method, such as LC-MS/MS.[2]
Instrument Sensitivity Check the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method.[5][6][7] If necessary, concentrate the sample or switch to a more sensitive instrument.

Issue 3: Poor Chromatographic Peak Shape

Potential Cause Troubleshooting Step
Column Overload Dilute the sample and re-inject. Ensure the injection volume is within the column's capacity.
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., pH, solvent strength) to improve peak shape. For this compound, hydrophilic interaction liquid chromatography (HILLC) or reversed-phase chromatography with an appropriate ion-pairing agent can be effective.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.[8]
Matrix Effects (LC-MS/MS) Perform a matrix effect study to assess ion suppression or enhancement.[8] If significant matrix effects are present, improve sample cleanup, use a matrix-matched calibration curve, or employ an internal standard.

Frequently Asked Questions (FAQs)

Pre-Analytical Considerations

  • Q1: What are the critical pre-analytical factors that can affect this compound measurements? A1: Pre-analytical variables are a major source of error in laboratory measurements and can account for 32-75% of lab errors.[9] Key factors for this compound analysis include:

    • Patient/Subject Preparation: Dietary intake of meat and fish, which are rich in this compound, can significantly impact plasma and urine levels.[3][10] Exercise can also influence amino acid concentrations in muscle and plasma.[11] For studies investigating endogenous levels, a controlled diet or an overnight fast is recommended.

    • Sample Collection: Proper sample collection techniques are crucial to avoid contamination and hemolysis.[12][13]

    • Sample Handling and Storage: this compound stability is dependent on storage conditions. Significant changes in amino acid concentrations can occur with prolonged storage at 4°C or 22°C, and with repeated freeze-thaw cycles.[1] For long-term stability, samples should be stored at -80°C.

  • Q2: How does diet influence this compound levels? A2: this compound is abundant in animal-source foods like beef, chicken, and fish, but is absent from plants.[3] Therefore, individuals consuming an omnivorous diet will have higher baseline levels of this compound compared to vegetarians.[4] Dietary intake is a significant contributor to inter-individual variability.

Analytical Methods

  • Q3: What are the most common methods for quantifying this compound? A3: The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][8][14] LC-MS/MS offers higher sensitivity and specificity, which is particularly important for samples with low this compound concentrations.[2]

  • Q4: Why is there high inter-individual variability in plasma this compound concentrations? A4: A major factor contributing to inter-individual variation in plasma this compound is the activity and content of the enzyme serum carnosinase-1 (CN1), which degrades histidine-containing dipeptides.[8][15][16] this compound is more resistant to degradation by CN1 compared to carnosine.[15][16]

Experimental Protocols

Protocol 1: this compound Extraction from Muscle Tissue

This protocol is adapted from methods described for the analysis of histidine-containing dipeptides in muscle.[2]

  • Sample Preparation: Weigh approximately 5 mg of lyophilized and powdered muscle tissue.

  • Deproteinization: Add 0.5 M perchloric acid (HClO₄) to the tissue sample.

  • Homogenization: Vortex the sample for 15 minutes.

  • Centrifugation: Centrifuge at 5000g for 3 minutes at 4°C.

  • Neutralization: Transfer the supernatant to a new tube and neutralize with 2.1 M potassium bicarbonate (KHCO₃).

  • Final Centrifugation: Centrifuge at 5000g for 3 minutes at 4°C.

  • Collection: Collect the supernatant for analysis. Store at -80°C if not analyzed immediately.

Protocol 2: LC-MS/MS Quantification of this compound in Plasma and Urine

The following is a summary of a validated LC-MS/MS method for this compound quantification.[8]

Parameter Plasma Urine
Chromatography Column Phenomenex Synergi 4 µm Polar-RP 80Å (2 mm x 150 mm)Phenomenex Synergi 4 µm Polar-RP 80Å (2 mm x 150 mm)
Guard Column Phenomenex Synergi 4 µm Polar-RP (2 mm x 4 mm)Phenomenex Synergi 4 µm Polar-RP (2 mm x 4 mm)
Column Temperature 25°C25°C
Flow Rate 200 µL/min200 µL/min
Injection Volume 100 µL20 µL
Mobile Phase A H₂O – 0.08% NFPAH₂O – 0.08% NFPA
Mobile Phase B Acetonitrile (CH₃CN)Acetonitrile (CH₃CN)
Gradient 12 min multistep gradient17 min multistep gradient
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

Table 1: Factors Influencing this compound Measurement Variability

Factor Effect on this compound Levels Source of Variation References
Diet Higher in omnivores, lower in vegetarians.Inter-individual[3]
Serum Carnosinase-1 (CN1) Activity Inversely correlated with plasma this compound levels.Inter-individual[8][15]
Exercise Can alter amino acid concentrations in muscle and plasma.Intra- and Inter-individual[11]
Sample Storage Degradation at higher temperatures and with freeze-thaw cycles.Pre-analytical[1]
Analytical Method HPLC and LC-MS/MS are common; LC-MS/MS is more sensitive.Analytical[2][5][6][8][14]

Table 2: Reported this compound Concentrations in Human Samples

Sample Type Condition This compound Concentration References
Plasma Following oral ingestion of 4-20 mg/kg BWCmax: 0.54 - 3.12 µM[8][15][16]
Urine Following oral ingestion of 4-20 mg/kg BWCmax: 0.09 - 0.72 mg/mg creatinine[8][15][16]
Cardiac Muscle Endogenous levels1.5 to 45 µmol/kg dry tissue[2]
Skeletal Muscle (Vastus Lateralis) Endogenous levels~158 µmol/kg dry muscle[2]

Visualizations

Experimental_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase Patient_Prep Patient Preparation (Diet, Exercise Control) Sample_Collection Sample Collection (e.g., Blood, Muscle Biopsy) Patient_Prep->Sample_Collection Sample_Handling Sample Handling & Storage (-80°C) Sample_Collection->Sample_Handling Extraction This compound Extraction (e.g., Deproteinization) Sample_Handling->Extraction Quantification Quantification (LC-MS/MS or HPLC) Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Experimental workflow for this compound measurement.

Variability_Factors cluster_biological Biological Factors cluster_pre_analytical Pre-Analytical Factors cluster_analytical Analytical Factors Anserine_Variability Variability in this compound Measurements Diet Dietary Intake (Meat/Fish vs. Vegetarian) Diet->Anserine_Variability CN1 Serum Carnosinase-1 (Activity & Content) CN1->Anserine_Variability Genetics Individual Genetics Genetics->Anserine_Variability Collection Sample Collection Collection->Anserine_Variability Handling Sample Handling (Storage Temp, Freeze-Thaw) Handling->Anserine_Variability Processing Sample Processing Processing->Anserine_Variability Method Analytical Method (HPLC vs. LC-MS/MS) Method->Anserine_Variability Calibration Calibration & Standards Calibration->Anserine_Variability Matrix Matrix Effects Matrix->Anserine_Variability

Caption: Key factors contributing to variability in this compound measurements.

References

Anserine Detection in Complex Biological Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate detection and quantification of anserine in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound detection in biological samples?

A1: The most common methods for this compound detection are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is often preferred for its high sensitivity and specificity.[1][2] Capillary electrophoresis has also been utilized.

Q2: What are the main challenges when measuring this compound in complex biological matrices like plasma, muscle, or urine?

A2: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous components in the sample can interfere with the ionization of this compound in LC-MS/MS, leading to ion suppression or enhancement and inaccurate quantification.[3][4][5][6]

  • Low Recovery: this compound can be lost during sample preparation and extraction steps, resulting in underestimation of its concentration.

  • Poor Chromatographic Peak Shape: In HPLC, issues like peak tailing or fronting can occur due to interactions between this compound and the stationary phase, affecting resolution and integration.[7][8][9][10]

  • Cross-reactivity: In immunoassays like ELISA, antibodies may cross-react with structurally similar molecules like carnosine, leading to inaccurate results.[11]

  • Analyte Stability: this compound concentration can change in samples due to enzymatic degradation or instability during storage and handling, such as freeze-thaw cycles.[12][13][14][15]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: To minimize matrix effects, you can:

  • Optimize Sample Preparation: Use effective protein precipitation and solid-phase extraction (SPE) to remove interfering substances.[3]

  • Improve Chromatographic Separation: Adjust the mobile phase composition and gradient to separate this compound from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with this compound and experiences similar matrix effects, allowing for accurate correction during data analysis.[3]

  • Dilute the Sample: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[3]

Q4: What are the best practices for storing biological samples for this compound analysis to ensure its stability?

A4: For optimal stability, samples should be processed promptly after collection. If immediate analysis is not possible, they should be stored at -80°C.[16] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of this compound and other analytes.[12][13][14][15] For plasma collection, using EDTA tubes is recommended as EDTA chelates Zn2+ ions, which are necessary for the activity of carnosinase, an enzyme that can degrade this compound.[17]

Data Presentation

Table 1: Recovery of this compound from Biological Matrices

Biological MatrixExtraction MethodDetection MethodSpiked ConcentrationAverage Recovery (%)Reference
Porcine Meat and Bone MealC18 Solid-Phase ExtractionUHPLC-MS/MS1 µg/g48.53 - 98.93[1][18]
Porcine Meat and Bone MealHLB Solid-Phase ExtractionUHPLC-MS/MS5 µg/g60.12 - 98.94[1][18]
Porcine Meat and Bone MealLiquid-Liquid ExtractionUHPLC-MS/MS10 µg/g67.90 - 98.92[1][18]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Biological MatrixDetection MethodLODLOQReference
Meat and Bone MealUHPLC-MS/MS0.41–3.07 ng/g0.83–5.71 ng/g[1][2]
Human PlasmaLC-MS/MS-0.5 µM[17]
Human UrineLC-MS/MS-0.025 µM[17]

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue: Poor Peak Shape (Tailing or Fronting)

HPLC_Troubleshooting start Poor this compound Peak Shape cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 solution1 solution1 cause1->solution1 solution2 solution2 cause2->solution2 solution3 solution3 cause3->solution3 solution4 solution4 cause4->solution4

Caption: Troubleshooting workflow for poor this compound peak shape in HPLC.

Question Possible Cause Recommended Solution
Why is my this compound peak tailing? Secondary interactions between the basic this compound molecule and acidic residual silanol groups on the silica-based column packing.[7][9][10]* Use a highly end-capped column to minimize exposed silanol groups.[8] * Adjust the mobile phase pH to suppress the ionization of either the silanol groups (low pH) or the this compound molecule (high pH). * Add a competitive base to the mobile phase to block the active silanol sites.
Why are all my peaks, including this compound, fronting or splitting? A physical problem with the column, such as a void at the inlet or a partially blocked frit.[8][12]* Reverse-flush the column to remove any particulates on the frit. * If the problem persists, replace the guard column or the analytical column. * Ensure that all fittings are secure and not contributing to dead volume.
My this compound peak is broad. Column overload due to injecting too high a concentration of the sample.[9]* Dilute the sample and re-inject. * Reduce the injection volume.
LC-MS/MS Analysis Troubleshooting

Issue: Ion Suppression or Enhancement

LCMS_Troubleshooting start Inaccurate this compound Quantification cause1 cause1 start->cause1 solution1 solution1 cause1->solution1 solution2 solution2 cause1->solution2 solution3 solution3 cause1->solution3 cause2 cause2 cause2->solution2 cause3 cause3 solution4 solution4 cause3->solution4

Caption: Troubleshooting workflow for ion suppression in this compound LC-MS/MS analysis.

Question Possible Cause Recommended Solution
My this compound signal is much lower in my samples compared to my standards. Ion suppression due to co-eluting matrix components, such as phospholipids or salts, that interfere with the ionization of this compound in the mass spectrometer source.[3][4][5][6]* Incorporate a robust sample clean-up step, such as solid-phase extraction (SPE), to remove these interfering compounds.[3] * Modify the chromatographic gradient to separate the elution of this compound from the regions of ion suppression.[3] * If sensitivity allows, dilute the sample to reduce the concentration of matrix components.[3]
I'm seeing a lot of variability in my results between samples. Inconsistent matrix effects from sample to sample.* The most effective way to correct for this is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS will be affected by the matrix in the same way as the analyte, allowing for accurate quantification.[3]
How do I identify if ion suppression is occurring? Post-column infusion experiment.* Continuously infuse a standard solution of this compound into the mobile phase after the analytical column and before the mass spectrometer. Inject a blank matrix extract. A dip in the baseline signal at certain retention times indicates regions of ion suppression.[4]
ELISA Troubleshooting

Issue: Inaccurate or Inconsistent Results

ELISA_Troubleshooting start Inaccurate this compound ELISA Results cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 solution1 solution1 cause1->solution1 solution2 solution2 cause2->solution2 solution3 solution3 cause3->solution3 solution4 solution4 cause4->solution4

Caption: Troubleshooting workflow for common issues in this compound ELISA.

Question Possible Cause Recommended Solution
My blank wells have a high signal (high background). Insufficient washing, non-specific binding of antibodies, or contaminated reagents.* Increase the number and vigor of wash steps.[9] * Optimize the blocking buffer concentration and incubation time. * Ensure all reagents are fresh and properly prepared.
My standard curve is flat or the signal is very low. Inactive reagents (antibody, enzyme conjugate, or substrate), or insufficient incubation times.* Check the expiration dates and storage conditions of all kit components.[9] * Prepare fresh reagents. * Increase the incubation times for the antibody and substrate steps.
I have poor reproducibility between replicate wells. Pipetting errors, improper mixing of reagents, or temperature gradients across the plate.* Use a calibrated multichannel pipette for reagent addition. * Ensure thorough mixing of samples and reagents before adding to the plate. * Allow the plate to equilibrate to room temperature before adding reagents and incubate in a stable temperature environment.
My this compound results seem too high, could there be cross-reactivity with carnosine? The antibody used in the ELISA kit may have cross-reactivity with carnosine, which is often present at higher concentrations in biological samples.* Check the kit's datasheet for information on cross-reactivity with carnosine. * If significant cross-reactivity is suspected, you may need to find a more specific antibody or use an alternative detection method like LC-MS/MS. * A competition assay can be performed to assess the degree of cross-reactivity.[11]

Experimental Protocols

Protocol 1: this compound Extraction from Muscle Tissue for HPLC or LC-MS/MS Analysis
  • Homogenization: Weigh the frozen muscle tissue and homogenize it in 10 volumes of ice-cold 0.1 M perchloric acid (PCA).[16]

  • Deproteinization: Keep the homogenate on ice for 15 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[16]

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound.

  • Neutralization (for some HPLC methods): If required by the HPLC method, neutralize the supernatant by adding a small volume of 3.5 M K2CO3 to adjust the pH to 7.0. Let it sit on ice for 15 minutes to precipitate potassium perchlorate, then centrifuge again and collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC or LC-MS/MS system.[16]

Protocol 2: this compound Extraction from Plasma for LC-MS/MS Analysis
  • Sample Collection: Collect blood in EDTA-coated tubes and centrifuge at 3000 rpm for 15 minutes at 4°C to separate the plasma.[16]

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of cold acetonitrile (or methanol) to precipitate the proteins.[19]

  • Vortexing and Incubation: Vortex the mixture thoroughly and incubate at -20°C for at least 1 hour to enhance protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.[17]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before LC-MS/MS analysis.

Protocol 3: Competitive ELISA for this compound Quantification
  • Coating: Coat the wells of a 96-well microplate with an this compound-protein conjugate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[20]

  • Washing: Repeat the washing step.

  • Competition: Add your standards and samples to the wells, followed immediately by the addition of a limited amount of anti-anserine antibody. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the coated this compound for binding to the antibody.[20][21]

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary antibody that binds to the primary anti-anserine antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP). The color development is inversely proportional to the amount of this compound in the sample.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).[20]

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Construct a standard curve and determine the this compound concentration in your samples.

References

impact of diet on baseline anserine levels in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the impact of diet on baseline anserine levels in animal models. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the accuracy and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary dietary precursor for increasing this compound levels in muscle tissue?

A1: L-histidine is the primary rate-limiting precursor for the synthesis of histidine-containing dipeptides (HCDs), including this compound.[1] Supplementing diets with L-histidine has been shown to significantly increase both carnosine and this compound concentrations in the muscle tissue of animals like broiler chickens and rats.[2][3] this compound is synthesized from carnosine through methylation by the enzyme carnosine N-methyltransferase.[3][4]

Q2: What is the effect of β-alanine supplementation on this compound levels?

A2: The impact of β-alanine on this compound levels is less direct and can be variable. While β-alanine is a precursor to carnosine (which is then methylated to form this compound), studies show that dietary β-alanine supplementation alone may not significantly increase this compound concentrations, though it does tend to increase carnosine.[5][6] Some research suggests that β-alanine tends to increase this compound levels, but the effect is not always statistically significant.[7] The most effective approach for elevating both dipeptides appears to be a combined supplementation of L-histidine and β-alanine.[1][7]

Q3: How quickly do muscle this compound levels respond to a histidine-deficient or histidine-excess diet?

A3: Muscle this compound levels respond relatively quickly to dietary histidine manipulation. In rats fed a histidine-free diet, a reduction in both this compound and carnosine in the gastrocnemius muscle can be observed.[2] In broiler chickens, feeding a diet with 67% of the required histidine for just 10 days resulted in considerably lower this compound levels.[3][8] Conversely, feeding a diet with excess histidine (200% of requirement) for 10 days can significantly increase muscle this compound content.[9] In rats, a histidine-excess diet was shown to double the this compound and carnosine content in muscle.[2]

Q4: Which animal models are most commonly used to study the dietary impact on this compound?

A4: Broiler chickens are a very common model because their pectoral muscles contain particularly high concentrations of this compound and carnosine.[9][10] Rats are also frequently used, and studies have successfully demonstrated the effects of histidine-deficient and -excess diets on their gastrocnemius muscle.[2][11] The choice of model depends on the specific research question, as the relative abundance of carnosine and this compound can differ between species.[12][13]

Troubleshooting Guide

Issue 1: No significant change in this compound levels observed after dietary supplementation with precursors.

  • Possible Cause 1: Insufficient Histidine. Histidine is often the rate-limiting factor.[1] Supplementing with only β-alanine may not be sufficient to increase this compound if dietary histidine is low.

    • Solution: Ensure the basal diet contains adequate L-histidine or supplement with both L-histidine and β-alanine. A combined supplementation of 1300 mg/kg L-histidine and 1200 mg/kg β-alanine has been shown to be effective in broilers.[1][7]

  • Possible Cause 2: Short Duration. The intervention period may be too short to effect a significant change.

    • Solution: Most studies showing a significant effect employ a dietary intervention of at least 10 days.[8][9] Consider extending the experimental timeline.

  • Possible Cause 3: Animal Age and Muscle Type. this compound concentrations can increase with age.[5] The type of muscle fiber also influences baseline levels.

    • Solution: Ensure consistency in the age of animals used across experimental groups. Always sample the same muscle type for consistent comparisons.

Issue 2: High variability in this compound measurements between animals in the same group.

  • Possible Cause 1: Inconsistent Sample Collection. The precise location of the muscle biopsy can affect results.

    • Solution: Standardize the anatomical location from which muscle tissue is collected.

  • Possible Cause 2: Sample Degradation. Improper handling and storage of tissue samples can lead to the degradation of dipeptides.

    • Solution: Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C until analysis.

  • Possible Cause 3: Analytical Method Sensitivity. The method used for quantification may lack the necessary precision.

    • Solution: Use a validated, high-sensitivity method such as HPLC or LC-MS/MS for accurate quantification of this compound.[13][14] Ensure proper sample preparation, including deproteinization, to avoid interference.

Quantitative Data Summary

The following tables summarize the results from key animal studies on the dietary modulation of this compound.

Table 1: Effect of Histidine (His) Supplementation on Muscle this compound in Broiler Chickens

Dietary GroupDurationThis compound Change (relative to control)Reference
Low-His (67% of requirement)10 daysSignificant Decrease[8][9]
High-His (150% of requirement)10 daysSignificant Increase[8]
High-His (200% of requirement)10 daysSignificant Increase[9]
1 g His / kg feed-+10%[7]

Table 2: Effect of Histidine (His) and β-Alanine (βA) Supplementation on this compound in Rats and Broilers

Animal ModelDietary GroupThis compound Change (relative to control)Reference
RatHistidine-free dietDecrease[2]
RatHistidine-excess diet~100% Increase (doubled)[2]
Broilerβ-Alanine onlyTended to increase (not significant)[7]
BroilerHis + β-AlanineSignificant Increase[1][7]

Experimental Protocols

Protocol 1: Quantification of this compound in Muscle Tissue

This protocol provides a generalized methodology for studies investigating dietary effects on this compound.

  • Animal Model: 14-day-old female broiler chickens (e.g., Chunky or Ross 308 strain).[9][10]

  • Acclimatization: House animals in a controlled environment for one week prior to the experiment with ad libitum access to a standard basal diet and water.

  • Dietary Intervention:

    • Divide animals randomly into experimental groups (n=10-15 per group).[6]

    • Control Group: Feed a basal diet meeting 100% of NRC (1994) histidine requirements.[9]

    • Low-His Group: Feed a diet formulated to contain 67% of the histidine requirement.[9]

    • High-His Group: Feed a diet formulated to contain 150-200% of the histidine requirement.[8][9]

    • Duration: Provide the experimental diets for a period of 10 to 32 days.[5][9]

  • Tissue Collection:

    • At the end of the intervention, euthanize animals via an approved method.

    • Immediately excise the Pectoralis major (breast) muscle.

    • Flash-freeze the tissue samples in liquid nitrogen and store at -80°C.

  • Sample Preparation & Analysis:

    • Homogenize a known weight of frozen muscle tissue in a suitable buffer (e.g., perchloric acid or trichloroacetic acid) to deproteinize the sample.[13]

    • Centrifuge the homogenate and collect the supernatant.

    • Analyze the supernatant for this compound concentration using a validated method like ion-exchange chromatography or HPLC-MS.[14][15]

    • Express results as mg/g of fresh weight (FW) or a similar standardized unit.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to this compound research.

G This compound Synthesis Pathway cluster_synthesis Enzymatic Synthesis Histidine L-Histidine Carnosine Carnosine Histidine->Carnosine Carnosine Synthase BetaAlanine β-Alanine BetaAlanine->Carnosine This compound This compound Carnosine->this compound Carnosine N-methyltransferase (+ Methyl Group)

Caption: Biosynthesis pathway of this compound from dietary precursors L-histidine and β-alanine.

G Experimental Workflow for this compound Studies A 1. Animal Acclimatization (e.g., 1 week) B 2. Randomization & Dietary Intervention A->B C 3. Tissue Collection (e.g., Pectoralis major) B->C D 4. Sample Preparation (Homogenization, Deproteinization) C->D E 5. This compound Quantification (e.g., HPLC, LC-MS) D->E F 6. Data Analysis (Statistical Comparison) E->F

Caption: A typical experimental workflow for studying dietary effects on muscle this compound levels.

References

Technical Support Center: Refining Anserine Extraction Techniques for Higher Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during anserine extraction and purification experiments. Our goal is to help you optimize your protocols for a higher this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for this compound extraction from muscle tissue?

A1: The most common method is a straightforward aqueous extraction. This involves homogenizing the muscle tissue in water, followed by heating to facilitate the release of this compound. Subsequent centrifugation and deproteinization steps are then performed to remove larger molecules like proteins.[1][2][3]

Q2: Which type of muscle tissue generally yields a higher concentration of this compound?

A2: Breast meat, which is predominantly composed of fast-twitch muscle fibers, typically contains a higher concentration of this compound compared to thigh meat (dark meat).[4][5][6][7]

Q3: What is the role of the deproteinization step, and what are the common reagents used?

A3: Deproteinization is crucial for removing proteins that can interfere with the downstream purification and quantification of this compound. Common deproteinization agents include acetone and ethanol, which cause proteins to precipitate out of the solution.[3][8]

Q4: What are the key factors that can influence the stability of this compound during extraction?

A4: The stability of this compound, like other dipeptides, can be affected by pH and temperature. It is recommended to store samples in a deproteinized state, at a neutral pH, and under deep-frozen conditions to minimize degradation.[9] Extreme temperatures during extraction can also lead to the degradation of this compound.

Q5: What analytical techniques are most suitable for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the most common and reliable methods for the accurate quantification of this compound.[1][10]

Troubleshooting Guide

Low this compound Yield
Potential Cause Troubleshooting Steps
Incomplete cell lysis Ensure tissue is thoroughly homogenized. Consider using a bead beater or sonicator for more efficient cell disruption.
Suboptimal extraction solvent While water is effective, you can experiment with low concentrations of ethanol (e.g., <35%) in the extraction solvent, which may improve yield in some cases.[3]
Insufficient extraction time or temperature Optimize the incubation time and temperature. For aqueous extraction, heating at 50°C for 10 minutes has been shown to be effective.[1] However, avoid excessively high temperatures which can lead to degradation.
This compound degradation Maintain a neutral pH during extraction and storage. Store extracts at -20°C or below to prevent enzymatic and chemical degradation.[9]
Incorrect muscle tissue selection Use muscle tissue known to have higher this compound content, such as chicken breast, for higher yields.[4][5][6][7]
Poor Purity/Contamination Issues
Potential Cause Troubleshooting Steps
Incomplete protein precipitation Ensure the correct ratio of precipitating agent (e.g., acetone, ethanol) to extract volume is used.[3] Allow sufficient incubation time at a low temperature (-20°C) for complete precipitation.[8] If the pellet appears oily, it may indicate lipid contamination; consider a wash with 100% ethanol or acetone.[11]
Co-elution of interfering compounds during chromatography Optimize your HPLC/UHPLC method. Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of this compound from other compounds.[12][13][14] Using a diode array detector can help identify co-eluting peaks.[12]
Presence of salts or other small molecules Incorporate a desalting step, such as solid-phase extraction (SPE) or dialysis, before final analysis.
Inconsistent Results
Potential Cause Troubleshooting Steps
Variability in starting material Ensure consistency in the source, age, and handling of the muscle tissue. This compound content can vary between individuals and with storage conditions.
Inconsistent sample preparation Standardize all steps of your protocol, including homogenization time, extraction volumes, incubation times, and centrifugation speeds.
Instrumental variability Calibrate and maintain your analytical instruments (e.g., HPLC, mass spectrometer) regularly to ensure consistent performance.

Experimental Protocols

Protocol 1: Aqueous Extraction of this compound from Chicken Muscle
  • Sample Preparation: Weigh 1.0 g of minced chicken breast muscle.

  • Homogenization: Add 9.0 mL of ultrapure water and homogenize the mixture using a vortex mixer or a homogenizer.[1]

  • Heating: Incubate the homogenate in a water bath at 50°C for 10 minutes.[1]

  • Centrifugation: Centrifuge the mixture at 10,000 x g and 4°C for 10 minutes.[1]

  • Supernatant Collection: Carefully collect the supernatant.

  • Repeat Extraction: Repeat steps 2-5 on the remaining pellet to maximize yield.

  • Deproteinization: To the pooled supernatant, add four times the volume of cold (-20°C) acetone.[8]

  • Precipitation: Vortex the mixture and incubate at -20°C for 60 minutes to precipitate the proteins.[8]

  • Pellet Removal: Centrifuge at 13,000-15,000 x g for 10 minutes. Decant the supernatant containing this compound.[8]

  • Solvent Evaporation: Evaporate the acetone from the supernatant under a stream of nitrogen or using a rotary evaporator.

  • Final Preparation: Re-dissolve the dried extract in a suitable buffer for analysis. Filter the solution through a 0.22 µm filter before HPLC or UHPLC-MS/MS analysis.[1]

Protocol 2: Ion-Exchange Chromatography for this compound Purification
  • Column Preparation: Equilibrate a cation-exchange chromatography column with a low ionic strength buffer (e.g., 10 mM sodium phosphate buffer, pH 6.0).[15][16]

  • Sample Loading: Adjust the pH of the this compound extract to match the equilibration buffer and load it onto the column.[17] this compound, being positively charged at this pH, will bind to the negatively charged resin.

  • Washing: Wash the column with the equilibration buffer to remove any unbound, neutral, or negatively charged contaminants.[17]

  • Elution: Elute the bound this compound using a salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer).[16] this compound will elute as the salt concentration increases.

  • Fraction Collection: Collect fractions and analyze them for this compound content using HPLC to identify the fractions with the highest purity.

  • Desalting: Pool the this compound-rich fractions and desalt them using dialysis or a desalting column.

Quantitative Data Summary

Table 1: this compound and Carnosine Content in Different Chicken Muscle Tissues

Muscle TypeThis compound (mg/100g)Carnosine (mg/100g)Reference
Breast MeatHigher ContentHigher Content[4]
Thigh MeatLower ContentLower Content[4]

Table 2: Comparison of Different this compound Extraction Methods

Extraction MethodTotal Fatty Acid Yield (mg/g) - Example AnalyteExtraction TimeReference
Supercritical Fluid Extraction (SFE)16.58 ± 0.142.1 hours[18][19]
Ultrasonic-Assisted Extraction (UAE)18.11 ± 0.1367 minutes[18][19]
Microwave-Assisted Extraction (MAE)15.09 ± 0.1163 seconds[18][19]

Note: The data in Table 2 is for fatty acids from Potentilla anserina L. and is provided as a comparative example of extraction efficiencies. The relative efficiencies may vary for this compound extraction.

Visualizations

Anserine_Extraction_Workflow Start Muscle Tissue (e.g., Chicken Breast) Homogenization Homogenization in Water Start->Homogenization Heating Heating (e.g., 50°C) Homogenization->Heating Centrifugation1 Centrifugation Heating->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Deproteinization Deproteinization (e.g., Acetone) Supernatant1->Deproteinization Centrifugation2 Centrifugation Deproteinization->Centrifugation2 Supernatant2 Collect this compound-rich Supernatant Centrifugation2->Supernatant2 Purification Purification (e.g., Ion-Exchange Chromatography) Supernatant2->Purification Analysis Quantification (HPLC / UHPLC-MS/MS) Purification->Analysis

Caption: Experimental workflow for the extraction and purification of this compound.

Anserine_Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellularDamage causes This compound This compound This compound->ROS scavenges MetalIons Metal Ions (e.g., Fe²⁺, Cu²⁺) This compound->MetalIons chelates SignalingPathways Cellular Signaling Pathways This compound->SignalingPathways modulates AntioxidantEnzymes Endogenous Antioxidant Enzymes SignalingPathways->AntioxidantEnzymes upregulates AntioxidantEnzymes->ROS neutralizes Anserine_ERK_Signaling_Pathway This compound This compound ERK_Pathway ERK Signaling Pathway This compound->ERK_Pathway activates Tyrosinase Tyrosinase Activity ERK_Pathway->Tyrosinase inhibits Melanin_Synthesis Melanin Synthesis Tyrosinase->Melanin_Synthesis promotes

References

stability of anserine under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of anserine under various laboratory storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound powder?

For long-term storage, this compound in its solid (powder) form should be kept at -20°C. Under these conditions, it is reported to be stable for up to three years. It is crucial to keep the container tightly sealed to protect it from moisture and direct sunlight.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

This compound solutions are best stored at -80°C for long-term use, where they can be stable for up to one year.[1] For short-term storage, refrigeration at 4°C is acceptable, but the stability duration should be validated for your specific solvent and concentration. Repeated freeze-thaw cycles should be avoided as they can degrade the peptide.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: Is this compound sensitive to light?

Yes, this compound can undergo photo-oxidation.[3] Therefore, it is recommended to protect this compound solutions from light, especially during long-term storage and during experiments where it is exposed to light for extended periods. Using amber vials or wrapping containers in aluminum foil can mitigate photodegradation.

Q5: How does temperature affect the stability of this compound solutions?

As with most chemical compounds, higher temperatures accelerate the degradation of this compound. For optimal stability, frozen storage (-20°C or -80°C) is recommended. If this compound solutions need to be handled at room temperature, this should be for the shortest possible duration. The exact degradation rates at different temperatures are not well-documented in publicly available literature, so it is advisable to conduct in-house stability tests if your experimental conditions require prolonged incubation at elevated temperatures.

Q6: What are the potential degradation pathways for this compound?

Based on its chemical structure and general knowledge of peptide degradation, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: Cleavage of the peptide bond between β-alanine and 3-methylhistidine, which can be catalyzed by strong acids or bases.

  • Oxidation: The imidazole ring of the histidine residue is susceptible to oxidation, particularly in the presence of reactive oxygen species, which can be generated by exposure to light or certain metal ions.

  • Deamidation: Although less common for this specific dipeptide, deamidation of asparagine or glutamine residues (not present in this compound) is a common degradation pathway for other peptides.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results using this compound. This compound degradation due to improper storage.Review your storage conditions. Ensure this compound powder is stored at -20°C and solutions at -80°C. Avoid repeated freeze-thaw cycles by aliquoting solutions after preparation.
Contamination of the this compound stock solution.Prepare a fresh stock solution from the powder using sterile techniques and high-purity solvents. Filter-sterilize the solution if appropriate for your application.
Loss of this compound concentration in solution over time. Degradation due to temperature, pH, or light exposure.Confirm the pH of your solution and use a suitable buffer. Protect the solution from light by using amber vials or foil. Store at the recommended low temperatures.
Adsorption to container surfaces.Use low-protein-binding tubes or vials for storing this compound solutions, especially at low concentrations.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products.This could indicate that your this compound has degraded. Try to identify the degradation products by mass spectrometry. Review storage and handling procedures to minimize degradation.
Impurities in the this compound powder.Check the certificate of analysis for your this compound lot. If necessary, purify the this compound using an appropriate chromatographic method.

Data on this compound Stability

Specific quantitative data on the chemical stability of this compound under various laboratory storage conditions (temperature, pH, light) is limited in publicly available literature. The following table provides a summary of the available information and general expectations for peptide stability. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Storage Condition Form Recommended Temperature Reported/Expected Stability Key Considerations
Long-term Powder-20°CUp to 3 years[1]Keep container tightly sealed, protected from moisture and light.
Long-term In Solution-80°CUp to 1 year[1]Use a suitable buffer; avoid freeze-thaw cycles by preparing aliquots.
Short-term In Solution4°CStability should be validated (days to weeks)Dependent on solvent, pH, and concentration. Prone to microbial growth if not sterile.
Room Temperature In Solution~20-25°CNot recommended for storage; minimize exposure time (hours)Degradation rate will be significantly higher than at lower temperatures.
Exposure to Light Powder/SolutionAnyCan cause photo-oxidation[3]Always protect from light using amber vials or foil.
Acidic/Alkaline pH In SolutionAnyCan cause hydrolysisBuffer solutions to a pH appropriate for the experiment and consider the pKa of this compound (7.04).[2]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (e.g., 1 mg/mL in water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidation Oxidation (e.g., 3% H2O2, RT) thermal Thermal Degradation (e.g., 80°C in water) photo Photodegradation (ICH Q1B guidelines) neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize sampling Collect Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) oxidation->sampling thermal->sampling photo->sampling neutralize->sampling hplc Analyze by Stability-Indicating HPLC-UV/MS Method sampling->hplc data Quantify this compound and Degradation Products hplc->data

Forced Degradation Study Workflow for this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity solvent such as water or a relevant buffer.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of an acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).

    • Alkaline Hydrolysis: Mix the this compound stock solution with an equal volume of a base (e.g., 0.1 M NaOH) and incubate at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat the this compound stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Incubate the this compound stock solution at a high temperature (e.g., 80°C).

    • Photostability: Expose the this compound stock solution to a light source according to ICH Q1B guidelines, alongside a control sample protected from light.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples.

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method with UV and/or mass spectrometry detection to separate and quantify this compound and its degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

A robust analytical method is crucial for accurately assessing stability.

HPLC_Method_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Sample Analysis col_select Column Selection (e.g., C18, HILIC) mob_phase Mobile Phase Optimization (pH, organic modifier) col_select->mob_phase detection Detector Settings (UV wavelength, MS parameters) mob_phase->detection specificity Specificity (Resolution from degradants) detection->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ accuracy->lod_loq injection Inject Stressed Samples lod_loq->injection integration Peak Integration & Quantification injection->integration

Workflow for Developing a Stability-Indicating HPLC Method.

Methodology:

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector and preferably a Mass Spectrometer (MS) is recommended.

  • Column: A C18 reversed-phase column is a common starting point. Hydrophilic Interaction Chromatography (HILIC) can also be effective for polar compounds like this compound.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for the best separation.

  • Detection:

    • UV Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., around 210-220 nm).

    • MS Detection: Use electrospray ionization (ESI) in positive mode to monitor the m/z of this compound and its potential degradation products.

  • Method Validation: The method must be validated for specificity (the ability to separate this compound from its degradation products), linearity, accuracy, precision, and sensitivity (LOD/LOQ) according to ICH guidelines.

Signaling Pathways and Logical Relationships

The primary degradation pathways for this compound under stress conditions can be visualized as follows:

Anserine_Degradation_Pathways cluster_degradation Degradation Products This compound This compound Hydrolysis_Products β-Alanine + 3-Methylhistidine This compound->Hydrolysis_Products  Hydrolysis (Acid/Base) Oxidation_Products Oxidized this compound (e.g., hydroxylated imidazole ring) This compound->Oxidation_Products  Oxidation (Light, H2O2)

Potential Chemical Degradation Pathways of this compound.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Anserine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of anserine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound quantification?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include proteins, lipids, salts, and metabolites from the biological sample.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3][4] This interference can compromise the accuracy, precision, and sensitivity of the quantitative analysis, leading to unreliable results.[5]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This is a qualitative method to identify at which retention times co-eluting matrix components cause ion suppression or enhancement.[3][6]

  • Post-Extraction Spike Analysis: This is a quantitative method where the response of this compound in a pure solvent is compared to its response when spiked into a blank matrix extract.[2][3] A significant difference in signal intensity indicates the presence of matrix effects.

Q3: What are the primary strategies to minimize or compensate for matrix effects in this compound analysis?

A3: The main strategies fall into three categories:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7]

  • Chromatographic Optimization: Modifying the LC method to separate this compound from co-eluting matrix components.

  • Use of Internal Standards: Incorporating a stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects.[1] The SIL internal standard co-elutes with this compound and experiences the same degree of ionization suppression or enhancement, allowing for accurate quantification.

Q4: Is protein precipitation a suitable sample preparation method for this compound in plasma?

A4: Protein precipitation is a straightforward and commonly used method for plasma samples. A validated method for this compound in human plasma and urine utilizes protein precipitation with acetonitrile.[8][9] However, if significant matrix effects are still observed, more selective techniques like SPE may be necessary.[7]

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and mitigating matrix effects in your this compound LC-MS/MS analysis.

Diagram: Troubleshooting Workflow for this compound Matrix Effects

cluster_0 1. Problem Identification cluster_1 2. Diagnosis cluster_2 3. Mitigation Strategy Selection cluster_3 4. Implementation & Verification A Inconsistent results, poor peak shape, or high variability in this compound quantification B Perform Post-Extraction Spike Analysis A->B C Significant Matrix Effect Detected? (e.g., >15% suppression/enhancement) B->C D Select Mitigation Strategy C->D Yes I Matrix Effect Mitigated C->I No E Optimize Sample Preparation (e.g., SPE, LLE) D->E F Optimize Chromatography D->F G Use Stable Isotope-Labeled Internal Standard D->G H Re-evaluate Matrix Effect E->H F->H G->H H->C Iterate if needed H->I Successful

Caption: A workflow for identifying, diagnosing, and mitigating matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources

  • This compound analytical standard

  • Reconstitution solvent (e.g., initial mobile phase)

  • Your established sample preparation method (e.g., protein precipitation)

Procedure:

  • Prepare Blank Extract (Set A):

    • Extract blank matrix samples using your established sample preparation method.

    • After the final evaporation step (if any), spike a known concentration of this compound into the extracted matrix.

  • Prepare Neat Solution (Set B):

    • Prepare a solution of this compound in the reconstitution solvent at the exact same concentration as in Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation:

    • Matrix Effect (%) = (Average Peak Area of Set A / Average Peak Area of Set B) x 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Data Presentation: Example Matrix Effect Assessment

MatrixThis compound Concentration (ng/mL)Average Peak Area (Spiked Extract)Average Peak Area (Neat Solution)Matrix Effect (%)
Human Plasma5085,000100,00085.0 (Suppression)
Human Plasma500875,000980,00089.3 (Suppression)
Human Urine50115,000105,000109.5 (Enhancement)
Human Urine5001,200,0001,100,000109.1 (Enhancement)
Protocol 2: Sample Preparation of this compound from Plasma using Protein Precipitation

Objective: A baseline method for extracting this compound from plasma.

Materials:

  • Plasma sample

  • Acetonitrile (ACN)

  • Internal standard solution (if available)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution.

  • Add 600 µL of cold acetonitrile.

  • Vortex for 2 minutes at 2000 rpm.[8]

  • Centrifuge at 12,000 rpm for 10 minutes.[8]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Diagram: Protein Precipitation Workflow

A Start: Plasma Sample B Add Internal Standard and Acetonitrile A->B C Vortex to Mix B->C D Centrifuge to Pellet Protein C->D E Collect Supernatant D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H Analyze by LC-MS/MS G->H

Caption: A typical protein precipitation workflow for plasma samples.

Protocol 3: Solid-Phase Extraction (SPE) for this compound (Conceptual)

Objective: A more selective sample cleanup method to reduce matrix effects. This is a general protocol and should be optimized for this compound.

Materials:

  • Plasma sample (pre-treated, e.g., diluted)

  • Mixed-mode or Hydrophilic Interaction Liquid Chromatography (HILIC) SPE cartridge

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol with 0.1% formic acid)

  • SPE manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol containing 0.1% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the protein precipitation protocol.

Diagram: Solid-Phase Extraction Workflow

A Start: Pre-treated Sample B Condition & Equilibrate SPE Cartridge A->B C Load Sample B->C D Wash Cartridge to Remove Interferences C->D E Elute this compound D->E F Evaporate & Reconstitute E->F G Analyze by LC-MS/MS F->G

Caption: A generalized solid-phase extraction workflow for sample cleanup.

References

Technical Support Center: Optimizing Exercise Protocols to Study Anserine's Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of anserine on exercise performance and physiology.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for studying this compound in the context of exercise?

A1: this compound, a histidine-containing dipeptide, is investigated for its potential to enhance physical performance, reduce fatigue, and mitigate exercise-induced oxidative stress.[1][2][3] It is structurally similar to carnosine and is believed to possess antioxidant and pH-buffering capabilities within skeletal muscle.[1][3] Studies suggest that this compound may be particularly effective in improving performance during short, repetitive, high-intensity activities.[1][2][3]

Q2: What is a typical dosage and timing for acute this compound supplementation in human studies?

A2: Acute supplementation protocols often use dosages ranging from 15 mg/kg to 30 mg/kg of body weight.[1][4] In some protocols, this compound is co-administered with carnosine, with dosages around 20-30 mg/kg of each compound.[5][6][7] The supplement is typically ingested 30 to 85 minutes before the exercise bout to allow for absorption and bioavailability.[4][5][6][7]

Q3: Are there established chronic supplementation protocols for this compound?

A3: Yes, some studies have employed chronic supplementation. For example, a 30-day protocol using 4 grams of this compound and carnosine per day has been shown to reduce blood lactate concentrations and perceived fatigue after high-intensity endurance exercise.[1][8]

Q4: What types of exercise are most suitable for studying the effects of this compound?

A4: Research has utilized various exercise protocols to evaluate this compound's effects. High-intensity, short-duration activities are common, as they challenge the muscle's buffering capacity and generate significant oxidative stress. Examples include:

  • Wingate tests: 30-second all-out cycling sprints, sometimes performed repeatedly.[5]

  • Repeated Sprint Ability (RSA) tests: Multiple short sprints (e.g., 5 x 6 seconds) on a cycle ergometer.[6][7]

  • Isometric Exercise Tolerance Tests (ETT): Sustained isometric contractions of a specific muscle group, such as the rectus femoris.[1]

  • Time to Exhaustion (TTE) trials: Running or cycling at a fixed intensity until volitional exhaustion.[1][4]

Q5: What are the key biomarkers to measure when assessing this compound's effects?

A5: A range of blood and muscle tissue biomarkers can provide insights into this compound's mechanisms of action.

  • Blood Biomarkers:

    • Performance-related: Lactate.[1]

    • Muscle Damage: Creatine phosphokinase (CPK), particularly the MB isoenzyme (CKMB), myoglobin, glutamic-oxaloacetic transaminase (GOT), and glutamine–pyruvic transaminase (GPT).[1][4]

    • Oxidative Stress: Superoxide dismutase (SOD), glutathione (GSH), glutathione disulfide (GSSG), and the GSH/GSSG ratio.[4]

    • Inflammation: White blood cell (WBC) count.[1]

  • Muscle Tissue Biomarkers (from biopsies):

    • This compound and carnosine concentrations.

    • Fiber type distribution.

    • pH buffering capacity.

Troubleshooting Guides

Issue 1: High inter-individual variability in response to this compound supplementation.

  • Question: My study shows significant variability in performance changes between participants after this compound supplementation. What could be the cause?

  • Answer:

    • Carnosinase Activity: Individuals have differing levels of serum carnosinase-1 (CN1), the enzyme that degrades carnosine and, to a lesser extent, this compound.[6][7][8] Subjects with lower CN1 activity may experience greater benefits due to slower degradation of the supplemented dipeptides.[6][7][9] Consider measuring baseline CN1 activity to stratify participants or use it as a covariate in your analysis.

    • Dietary Habits: Baseline dietary intake of histidine-containing dipeptides (found in meat and poultry) can vary. A standardized diet or a washout period before the study can help minimize this variability.

    • Genetics: Genetic factors beyond CN1 activity may influence dipeptide transport and metabolism.

    • Solution Workflow:

      • Step 1: Measure baseline serum carnosinase activity for all participants.

      • Step 2: Implement a washout period with a controlled diet low in meat and poultry for several days before each trial.

      • Step 3: In your statistical analysis, consider using a crossover design to minimize inter-individual differences. If using a parallel design, consider stratifying participants based on baseline CN1 activity.

Issue 2: No significant effect of this compound on exercise performance.

  • Question: I am not observing any ergogenic effects of this compound in my experiment. What are the potential reasons?

  • Answer:

    • Dosage and Timing: The administered dose may be too low, or the timing of ingestion relative to the exercise protocol may be suboptimal. Studies showing positive effects often use doses of at least 15-30 mg/kg, administered 60 minutes prior to exercise.[4][6][7]

    • Exercise Protocol: The chosen exercise protocol may not be sensitive enough to detect the effects of this compound. This compound appears to be most effective in activities that are highly dependent on anaerobic metabolism and pH buffering.[1][3] A single, prolonged endurance test might not show effects as clearly as a repeated sprint protocol.

    • Statistical Power: The study may be underpowered. A small sample size might not be sufficient to detect a statistically significant effect.

    • Supplement Formulation: The bioavailability of the this compound supplement could be a factor. Ensure you are using a reputable source.

Issue 3: Difficulties with biomarker analysis.

  • Question: I am having trouble getting consistent measurements for this compound and other biomarkers in blood samples. What should I check?

  • Answer:

    • Sample Handling: Blood samples for dipeptide analysis must be handled correctly to prevent degradation. Collect blood in pre-cooled EDTA tubes and process them promptly at low temperatures (e.g., 4°C) to inhibit serum carnosinase activity.[5]

    • Analytical Method: For quantifying this compound and carnosine, a sensitive and specific method like Ultra-High Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS) is recommended.[10][11] Ensure your method is properly validated for linearity, accuracy, and precision.

    • Timing of Blood Draw: The timing of blood sampling is crucial. For acute supplementation studies, create a time-course by collecting samples before supplementation and at several time points post-ingestion (e.g., 20, 40, 60, 80, 100 minutes) to capture peak plasma concentrations.[5] Post-exercise samples should also be taken at standardized time points.

Data Presentation

Table 1: Summary of Acute this compound Supplementation Protocols and Outcomes

Study PopulationSupplementation Protocol (Acute)Exercise ProtocolKey Findings
10 healthy men15 mg/kg or 30 mg/kg this compound, 1 hr before exerciseTime to exhaustion (TTE) runningNo effect on TTE. Increased GSSG, decreased GSH/GSSG ratio.[4]
17 healthy men11 mg/kg this compound (from chicken broth), 20 min before exerciseIsometric exercise tolerance test (rectus femoris)Mitigated fatigue compared to placebo.[1]
Healthy male subjects20 mg/kg this compound + 20 mg/kg carnosine, 85 min before exercise6-min high-intensity cycling followed by a 30s Wingate testHigher power in the first 5s of the Wingate test.[5]
11 active men10, 20, or 30 mg/kg this compound + carnosine, 30 and 60 min before exercise5 x 6s repeated cycling sprint ability (RSA) test30 mg/kg dose 60 min prior improved peak power and torque.[6][7]

Table 2: Effects of this compound Supplementation on Key Blood Biomarkers

BiomarkerThis compound DoseTiming of MeasurementObserved Effect
Glutathione Disulfide (GSSG) 15 and 30 mg/kgPre- and Post-ExerciseSignificantly increased compared to placebo.[4]
GSH/GSSG Ratio 15 and 30 mg/kgPre- and Post-ExerciseSignificantly reduced compared to placebo.[4]
Creatine Kinase (CKMB) 30 mg/kgPost-ExerciseSignificantly higher than placebo.[4]
Glutamine-Pyruvic Transaminase (GPT) 15 and 30 mg/kgPost-ExerciseSignificantly affected by this compound.[4]
Blood Lactate 4 g/day (chronic)Post-ExerciseReduced concentration after 30 days of supplementation.[1]
Creatine Phosphokinase (CPK) 120 mg/day (chronic)Post-ExerciseReduced activity after 7 days of supplementation.[1]

Experimental Protocols

1. Repeated Sprint Ability (RSA) Cycling Test

  • Objective: To assess the effect of acute this compound supplementation on performance during repeated high-intensity sprints.

  • Methodology:

    • Familiarization: Participants should attend a familiarization session to practice the RSA protocol and minimize learning effects.

    • Supplementation: In a randomized, crossover design, participants ingest either the this compound supplement (e.g., 30 mg/kg body weight of this compound and carnosine) or a placebo 60 minutes before the test.[6][7]

    • Warm-up: A standardized 10-minute warm-up is performed, consisting of cycling at a low intensity (e.g., 100 W) with one or two short (5-second) sprints included.[5]

    • RSA Protocol: The test consists of five, 6-second "all-out" sprints on a cycle ergometer, interspersed with 30 seconds of active recovery (e.g., low-resistance pedaling).

    • Data Collection: Peak power, mean power, and fatigue index are recorded for each sprint.

    • Blood Sampling: Blood samples may be drawn before supplementation, before warm-up, and after the final sprint to analyze biomarkers like lactate.

2. Blood Biomarker Analysis

  • Objective: To measure changes in blood biomarkers related to oxidative stress and muscle damage.

  • Methodology:

    • Sample Collection: Venous blood is drawn into appropriate collection tubes. For this compound/carnosine analysis, use pre-cooled EDTA tubes.[5] For other markers, use serum-separating tubes or heparinized tubes as required by the specific assay.

    • Sample Processing: Centrifuge the samples promptly at a low temperature (e.g., 3000 rpm for 15 min at 4°C). Aliquot the resulting plasma or serum and store at -80°C until analysis.

    • This compound/Carnosine Quantification: Use a validated UHPLC-MS/MS method for accurate quantification.[10][11]

    • Enzymatic/Colorimetric Assays: Commercially available kits can be used to measure biomarkers such as CK, CKMB, GOT, GPT, SOD, and GSH/GSSG according to the manufacturer's instructions.

3. Muscle Biopsy for Dipeptide Analysis

  • Objective: To directly measure this compound concentration in skeletal muscle tissue.

  • Methodology:

    • Site Selection: The biopsy is typically taken from a muscle involved in the exercise protocol, such as the vastus lateralis (part of the quadriceps).[12] Avoid sites of recent trauma, injections, or EMG needle insertion.[13]

    • Procedure: This is an invasive procedure that must be performed by trained medical personnel. After administration of a local anesthetic, a small incision is made, and a muscle sample (typically 50-100 mg) is obtained using a biopsy needle.[12][14]

    • Sample Handling: Immediately upon collection, the muscle sample should be blotted to remove excess blood, and then rapidly frozen in liquid nitrogen ("flash-freezing") to halt enzymatic activity.[14] Samples are then stored at -80°C.

    • Analysis: The frozen muscle tissue is later homogenized and processed for the quantification of this compound and other metabolites, typically using techniques like HPLC or UHPLC-MS/MS.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_trial Phase 2: Experimental Trial (Crossover Design) cluster_analysis Phase 3: Analysis Participant_Screening Participant Screening & Consent Familiarization Familiarization Session Participant_Screening->Familiarization Baseline_Testing Baseline Testing (e.g., VO2peak, CN1 activity) Familiarization->Baseline_Testing Supplementation Supplementation (this compound or Placebo) Baseline_Testing->Supplementation Pre_Exercise_Measures Pre-Exercise Measures (Blood Draw, etc.) Supplementation->Pre_Exercise_Measures Warmup Standardized Warm-up Pre_Exercise_Measures->Warmup Exercise_Protocol Exercise Protocol (e.g., RSA Test) Warmup->Exercise_Protocol Post_Exercise_Measures Post-Exercise Measures (Blood Draw, RPE) Exercise_Protocol->Post_Exercise_Measures Washout Washout Period (e.g., 7 days) Post_Exercise_Measures->Washout Sample_Analysis Biochemical Analysis (Blood, Muscle) Post_Exercise_Measures->Sample_Analysis Washout->Supplementation Repeat with alternate treatment Data_Processing Data Processing & Statistical Analysis Sample_Analysis->Data_Processing Results Results Interpretation Data_Processing->Results

Caption: A typical experimental workflow for a crossover study on this compound.

Anserine_Mechanism cluster_intake Supplementation cluster_muscle Skeletal Muscle Cell cluster_exercise High-Intensity Exercise cluster_outcome Performance & Recovery Anserine_Intake Oral this compound Supplementation Anserine_Uptake Increased Intramuscular This compound Concentration Anserine_Intake->Anserine_Uptake Buffering H+ Buffering Anserine_Uptake->Buffering Antioxidant Antioxidant Activity (ROS Scavenging) Anserine_Uptake->Antioxidant H_Production Increased H+ Production (Lower pH) Buffering->H_Production counteracts Fatigue_Delay Delayed Onset of Fatigue Buffering->Fatigue_Delay leads to ROS_Production Increased Reactive Oxygen Species (ROS) Antioxidant->ROS_Production counteracts Reduced_Damage Reduced Oxidative Stress & Damage Antioxidant->Reduced_Damage leads to H_Production->Fatigue_Delay contributes to ROS_Production->Reduced_Damage causes Performance_Enhancement Enhanced Performance (Power Output) Fatigue_Delay->Performance_Enhancement

Caption: Proposed mechanism of this compound's ergogenic effects.

Troubleshooting_Tree Start Start: No Significant Performance Effect Observed Q_Protocol Is the exercise protocol high-intensity and anaerobic-dominant? Start->Q_Protocol A_Protocol_Yes Consider other factors Q_Protocol->A_Protocol_Yes Yes A_Protocol_No Action: Switch to a more sensitive protocol (e.g., Wingate, RSA). Q_Protocol->A_Protocol_No No Q_Dose Is the dose ≥15-30 mg/kg and timed ~60 min pre-exercise? A_Protocol_Yes->Q_Dose A_Dose_Yes Consider participant variability Q_Dose->A_Dose_Yes Yes A_Dose_No Action: Adjust dosage and/or timing based on literature. Q_Dose->A_Dose_No No Q_Variability Is there high inter-individual variability? A_Dose_Yes->Q_Variability A_Variability_Yes Action: Measure CN1 activity. Implement dietary controls. Increase sample size. Q_Variability->A_Variability_Yes Yes A_Variability_No Action: Re-evaluate statistical power. Check for other confounding factors. Q_Variability->A_Variability_No No

Caption: Troubleshooting decision tree for this compound studies.

References

improving the efficiency of anserine synthesis for research use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of anserine synthesis for research applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized through two main routes: chemical synthesis and enzymatic synthesis. Chemical synthesis often involves a multi-step process with protection and deprotection of functional groups. Enzymatic synthesis utilizes the enzyme carnosine N-methyltransferase to specifically methylate carnosine.

Q2: Which synthesis method offers higher yields?

A2: Chemical synthesis can potentially offer higher yields, with some reported methods achieving yields of over 60%.[1] However, it often requires more complex purification steps. Enzymatic synthesis is highly specific, which can simplify purification, but the overall yield may be lower and dependent on enzyme activity and stability.

Q3: What are the critical parameters to control in enzymatic this compound synthesis?

A3: For enzymatic synthesis using carnosine N-methyltransferase, the critical parameters to control are pH, temperature, and the concentrations of the substrates, carnosine, and the methyl donor, S-adenosyl-L-methionine (SAM).[2][3] Maintaining the stability and activity of the enzyme is also crucial.

Q4: How can I monitor the progress of my this compound synthesis reaction?

A4: The progress of the reaction can be monitored using High-Performance Liquid Chromatography (HPLC).[4][5] This technique allows for the separation and quantification of the starting materials, the this compound product, and any byproducts.

Troubleshooting Guides

Chemical Synthesis
Issue Potential Cause Recommended Solution
Low Overall Yield Impure starting materials.Ensure the purity of starting materials like carnosine or histidine derivatives through techniques like recrystallization or chromatography.
Incomplete reaction.Optimize reaction conditions such as temperature, reaction time, and catalyst concentration. Monitor the reaction to determine the point of maximum conversion.
Side product formation.Adjust the reaction stoichiometry and conditions to minimize the formation of unwanted byproducts. Consider alternative protective group strategies.[6]
Difficult Purification Presence of closely related impurities.Employ high-resolution purification techniques like preparative HPLC or ion-exchange chromatography.[4]
Product precipitation issues.Optimize the solvent system and pH for effective crystallization or precipitation of the final product.[1]
Product Instability Degradation during workup or purification.Perform workup and purification steps at lower temperatures and under an inert atmosphere if the product is sensitive to oxidation or heat.
Enzymatic Synthesis
Issue Potential Cause Recommended Solution
Low this compound Production Low enzyme activity.Ensure the enzyme is properly folded and active. Use a fresh batch of enzyme or re-purify if necessary. Confirm the optimal pH and temperature for the specific carnosine N-methyltransferase being used.[2][3]
Substrate limitation.Increase the concentration of carnosine or S-adenosyl-L-methionine (SAM). Be aware of potential substrate inhibition at very high concentrations.
Cofactor degradation.SAM is unstable, especially at neutral or alkaline pH. Prepare SAM solutions fresh and keep them on ice.
Enzyme Instability Proteolytic degradation or denaturation.Add protease inhibitors to the reaction mixture. Optimize buffer conditions (e.g., ionic strength, additives like glycerol) to enhance enzyme stability.
Inconsistent Results Variability in enzyme preparations.Standardize the enzyme preparation and perform an activity assay before each experiment to ensure consistent enzyme units are used.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a general guideline for the enzymatic synthesis of this compound using carnosine N-methyltransferase.

Materials:

  • Carnosine

  • S-adenosyl-L-methionine (SAM)

  • Recombinant carnosine N-methyltransferase (CARNMT)

  • Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM KCl, 1 mM MgCl₂, 1 mM DTT[2][3]

  • Quenching solution: 10% (w/v) Perchloric acid

  • HPLC system for analysis

Procedure:

  • Prepare a stock solution of carnosine in the reaction buffer.

  • Prepare a fresh stock solution of SAM in cold, slightly acidic water (pH ~4-5) and keep it on ice.

  • In a reaction vessel, combine the reaction buffer, carnosine solution (final concentration, e.g., 20 mM), and SAM solution (final concentration, e.g., 1 mM).[2][3]

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.[2][3]

  • Initiate the reaction by adding a predetermined amount of carnosine N-methyltransferase.

  • Incubate the reaction at the optimal temperature for a set period (e.g., 30-60 minutes).

  • Stop the reaction by adding a volume of ice-cold 10% perchloric acid.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for this compound concentration using HPLC.

Protocol 2: Purification of this compound by Ion-Exchange Chromatography

This protocol provides a general method for purifying this compound from a synthesis reaction mixture.

Materials:

  • Crude this compound solution

  • Strong cation-exchange resin

  • Equilibration buffer (e.g., 20 mM Sodium Phosphate, pH 2.5)

  • Elution buffer (e.g., 0.5 M Sodium Chloride in equilibration buffer)

  • Fractions collector

  • HPLC system for fraction analysis

Procedure:

  • Equilibrate the strong cation-exchange column with the equilibration buffer.

  • Adjust the pH of the crude this compound solution to match the equilibration buffer.

  • Load the crude this compound solution onto the column.

  • Wash the column with several column volumes of equilibration buffer to remove unbound impurities.

  • Elute the bound this compound using a linear gradient of the elution buffer.

  • Collect fractions and analyze them for the presence of this compound using HPLC.

  • Pool the fractions containing pure this compound.

  • Desalt the pooled fractions if necessary.

Data Presentation

Table 1: Comparison of Reported Yields for this compound Chemical Synthesis Methods

Starting Material Key Reagents/Method Reported Yield Reference
3-methyl-L-histidineBenzyloxycarbonyl-protected β-alanine acid azide29%[6]
3-methyl-L-histidinePhthalyl-β-alanine and ethyl chlorocarbonate, followed by hydrazine36%[6]
Creatinine benzene carnosine HClEsterification, acylation, methylation, deprotection64%[1]
1-methyl-L-histidineN-Boc-β-alanine, isobutyl chloroformate, HCl deprotection69%[7]

Table 2: Typical HPLC Parameters for this compound Analysis

Parameter Condition 1 Condition 2 Condition 3
Column TSKG-2500 PWX1Amaze THBIST B+
Mobile Phase 45% Acetonitrile, 0.1% TFA in waterAcetonitrile/water/ammonium formate pH 370% Acetonitrile, 0.2% Sulfuric acid
Flow Rate 0.5 mL/minNot specified1.0 mL/min
Detection UV at 210 nmELSDUV at 210 nm
Reference [8][5][9]

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Carnosine Carnosine Solution Mix Combine Reactants & Pre-incubate (37°C) Carnosine->Mix SAM SAM Solution (Fresh) SAM->Mix Enzyme CARNMT Enzyme Buffer Reaction Buffer (pH 7.5) Buffer->Mix Incubate Initiate with Enzyme & Incubate Mix->Incubate Add Enzyme Quench Quench Reaction (Perchloric Acid) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC This compound This compound HPLC->this compound

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic Start Low this compound Yield Synthesis_Type Synthesis Method? Start->Synthesis_Type Chem_Yield Check Reagent Purity Synthesis_Type->Chem_Yield Chemical Enzyme_Activity Verify Enzyme Activity Synthesis_Type->Enzyme_Activity Enzymatic Chem_Conditions Optimize Reaction Conditions (Temp, Time) Chem_Yield->Chem_Conditions Chem_Side_Products Analyze for Side Products Chem_Conditions->Chem_Side_Products Enzyme_Conditions Check pH and Temperature Enzyme_Activity->Enzyme_Conditions Substrate_Conc Optimize Substrate Concentrations Enzyme_Conditions->Substrate_Conc SAM_Stability Ensure SAM Stability Substrate_Conc->SAM_Stability

Caption: Troubleshooting logic for low this compound yield.

Signaling_Pathway Carnosine Carnosine (β-alanyl-L-histidine) CARNMT Carnosine N-methyltransferase (CARNMT) Carnosine->CARNMT SAM S-adenosyl-L-methionine (Methyl Donor) SAM->CARNMT This compound This compound (β-alanyl-3-methyl-L-histidine) CARNMT->this compound SAH S-adenosyl-L-homocysteine CARNMT->SAH

Caption: Enzymatic conversion of carnosine to this compound.

References

dealing with carnosinase activity in anserine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage carnosinase activity in experiments involving anserine.

Frequently Asked Questions (FAQs)

Q1: What is carnosinase, and why is it a concern for my this compound experiments?

A: Carnosinases are dipeptidases that hydrolyze histidine-containing dipeptides. In humans, there are two main isoforms: serum carnosinase (CN1) and the cytosolic non-specific dipeptidase (CN2).[1][2][3] CN1 is present in high concentrations in human serum and is the primary enzyme responsible for the rapid degradation of this compound and its analogue, carnosine, in the bloodstream.[1][2] This enzymatic activity can lead to artificially low or undetectable levels of this compound in in vitro and ex vivo experiments using human plasma or serum, compromising data accuracy and reproducibility.[4][5] It is important to note that common research models like rodents do not have serum CN1 activity, making this compound much more stable in their circulation.[3][6]

Q2: My this compound concentrations are unexpectedly low in human plasma samples. What is the likely cause?

A: The most probable cause is the degradation of this compound by endogenous serum carnosinase (CN1) activity.[4] this compound's stability in human plasma is significantly lower than in other species due to this enzyme.[5] The inter-individual variation in plasma this compound levels following supplementation can be largely explained by the activity of CN1.[4][5] Without proper inhibitory measures during sample collection and processing, substantial degradation can occur before analysis.

Q3: How does the degradation rate of this compound by carnosinase compare to that of carnosine?

A: this compound is more resistant to hydrolysis by human serum carnosinase (CN1) than carnosine.[7][8] Studies have shown that the hydrolysis rate for this compound is approximately three-fold slower than that of carnosine.[6] Molecular modeling suggests this is due to the bulky methylated imidazole group on this compound, which results in a less optimal binding position within the enzyme's active site compared to carnosine.[8] Despite this increased resistance, the degradation is still significant enough to impact experimental results.

Q4: What is the most effective method to accurately quantify this compound in biological samples?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the sensitive and specific quantification of this compound in biological matrices like plasma, urine, and tissue homogenates.[4][7][9][10] This technique can accurately measure low concentrations of this compound, distinguishing it from other similar compounds.[4][9]

Q5: Which inhibitors can I use to prevent this compound degradation in my samples?

A: Several inhibitors can be used to block carnosinase activity. The choice depends on the specific experimental context.

  • Bestatin: A potent, competitive inhibitor of human carnosinases with a reported Ki of 0.5 nM for the tissue isoform.[11] It is effective against both CN1 and CN2.[1][2]

  • Carnostatine (SAN9812): A potent and highly selective inhibitor developed specifically for human CN1.[6][12]

  • Competitive Substrates: High concentrations of carnosine can be added to samples to competitively inhibit the degradation of this compound by saturating the CN1 enzyme.[6][13]

  • Thiol-Containing Compounds: Compounds like reduced glutathione (GSH), N-acetylcysteine, and cysteine can act as allosteric inhibitors of CN1.[14]

  • Metal Chelators: As a metalloenzyme, carnosinase activity can be reduced by metal chelating agents such as EDTA.[15]

Troubleshooting Guide

Problem: Inconsistent or Low Recovery of this compound in Human Plasma/Serum Samples

This common issue typically arises from pre-analytical enzymatic degradation. Below are the primary causes and their solutions.

Cause 1: Pre-Analytical Degradation During Sample Handling

This compound is vulnerable to degradation by CN1 the moment blood is drawn. Failure to immediately inhibit this activity will lead to significant analyte loss.

Solution: Implement a strict and rapid sample processing workflow immediately after collection. This involves pre-chilling collection tubes, adding a carnosinase inhibitor, and promptly centrifuging to separate plasma.

cluster_workflow Recommended Workflow for Plasma/Serum Sample Processing Collect 1. Collect Blood in pre-chilled tube containing inhibitor Mix 2. Gently Invert to mix Collect->Mix Ice 3. Place on Ice Immediately Mix->Ice Centrifuge 4. Centrifuge (e.g., 1500g, 10 min, 4°C) within 30 mins Ice->Centrifuge Aliquot 5. Aliquot Plasma/ Serum Supernatant Centrifuge->Aliquot Store 6. Store at -80°C until analysis Aliquot->Store

Caption: Workflow for optimal plasma/serum sample handling.

Cause 2: Ineffective or Inappropriate Inhibition

The chosen inhibitor may be incorrect for the sample type, used at a suboptimal concentration, or not selective for the target carnosinase isoform (primarily CN1 in serum).

Solution: Select an appropriate inhibitor and use it at an effective concentration. For human serum/plasma, a potent CN1 inhibitor is recommended.

Data & Visualizations

Enzyme Kinetics & Inhibitors

The following tables summarize key quantitative data regarding carnosinase activity and inhibition, providing a basis for experimental design.

Table 1: Kinetic Parameters of Human Carnosinases (CN1 & CN2) with this compound

EnzymeSubstrateKm (mM)Catalytic Turnover (Vmax/[E]t) (s⁻¹)Source
CN1 This compound1.9621.6[16][17]
CN2 This compound6.332.8[16][17]

This data highlights that CN1 is approximately eight-fold more efficient at hydrolyzing this compound than CN2.[16][17]

Table 2: Common Carnosinase Inhibitors and Their Properties

InhibitorTypeTarget(s)Key CharacteristicsSource
Bestatin CompetitiveCN1 & CN2Potent dipeptidase inhibitor; Ki of 0.5 nM for tissue carnosinase.
Carnostatine CompetitiveCN1Potent and selective for human serum carnosinase (CN1).[6]
Carnosine CompetitiveCN1 & CN2High concentrations can saturate the enzyme, protecting this compound.[6][13]
Glutathione (GSH) AllostericCN1Thiol-containing compound; induces a conformational shift in the enzyme.[14]
EDTA Chelating AgentCN1 & CN2Inhibits by chelating essential zinc ions from the active site.[15]

Biochemical Pathways & Mechanisms

cluster_pathway This compound Hydrolysis by Carnosinase (CN1) This compound This compound (β-alanyl-1-methyl-L-histidine) CN1 Human Serum Carnosinase (CN1) This compound->CN1 Products β-Alanine + 1-Methyl-L-histidine CN1->Products Hydrolysis H2O H₂O H2O->CN1

Caption: The enzymatic breakdown of this compound by CN1.

cluster_inhibition Mechanisms of Carnosinase Inhibition cluster_comp Competitive Inhibition cluster_allo Allosteric Inhibition Anserine1 This compound Enzyme1 CN1 Active Site Anserine1->Enzyme1 Binds Inhibitor1 Inhibitor (e.g., Bestatin) Inhibitor1->Enzyme1 Blocks Anserine2 This compound Enzyme2 CN1 Active Site Anserine2->Enzyme2 Cannot Bind AlloSite Allosteric Site AlloSite->Enzyme2 Changes Shape Inhibitor2 Inhibitor (e.g., GSH) Inhibitor2->AlloSite Binds

Caption: Competitive vs. Allosteric inhibition of CN1.

Experimental Protocols

Protocol 1: Sample Collection and Preparation from Human Plasma

This protocol is designed to minimize pre-analytical degradation of this compound.

  • Preparation: Pre-chill K2-EDTA blood collection tubes on ice. Prepare an inhibitor stock solution (e.g., 100 mM Bestatin in an appropriate solvent).

  • Collection: Draw whole blood directly into the pre-chilled K2-EDTA tubes.

  • Inhibition: Immediately add the inhibitor to the tube to achieve a final concentration sufficient to block carnosinase activity (e.g., a final concentration of 10 µM Bestatin).

  • Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood and inhibitor. Keep the tube on ice.

  • Centrifugation: Within 30 minutes of collection, centrifuge the sample at 1,500 x g for 10 minutes at 4°C to separate plasma.

  • Aliquoting: Carefully transfer the plasma supernatant to new, pre-labeled cryovials without disturbing the buffy coat or red blood cell pellet.

  • Storage: Immediately freeze the plasma aliquots at -80°C until analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for this compound quantification. Specific parameters (e.g., column type, mobile phases, and mass transitions) must be optimized for your system.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Chromatographic Separation:

    • Inject the reconstituted sample onto an LC system.

    • Use a column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Chromatography) column or a mixed-mode column.[9]

    • Employ a gradient elution using mobile phases such as A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

  • Mass Spectrometry Detection:

    • Analyze the eluent using a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Monitor the specific parent-to-daughter ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound standards prepared in a surrogate matrix (e.g., inhibitor-treated, this compound-free plasma).

    • Calculate the concentration of this compound in the samples by comparing the analyte/internal standard peak area ratio to the calibration curve.

References

Validation & Comparative

Anserine vs. Carnosine: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activities of two closely related dipeptides, anserine (β-alanyl-3-methyl-L-histidine) and carnosine (β-alanyl-L-histidine). Both are naturally occurring compounds found in high concentrations in muscle and brain tissues and have garnered significant interest for their protective roles against oxidative stress. This document summarizes key experimental data, outlines detailed methodologies for relevant antioxidant assays, and visualizes the underlying biochemical pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Antioxidant Activities

The antioxidant capacities of this compound and carnosine have been evaluated using various in vitro assays. The following tables summarize the quantitative data from comparative studies, highlighting the differences in their efficacy in various antioxidant mechanisms.

Table 1: Inhibition of Linoleic Acid Autoxidation

CompoundConcentration (mM)Relative Antioxidant Activity*
Carnosine 0.51.3 ± 0.1
2.52.0 ± 0.2
5.02.8 ± 0.2
103.9 ± 0.3
205.8 ± 0.4
408.5 ± 0.5
This compound 0.51.1 ± 0.1
2.51.4 ± 0.1
5.01.8 ± 0.2
102.2 ± 0.2
202.2 ± 0.2
402.3 ± 0.2

*Relative antioxidant activity is based on the days of the induction period. A higher value indicates stronger inhibition of lipid peroxidation. Data sourced from Wu et al., 2003.[1]

Table 2: DPPH Radical Scavenging Activity

CompoundConcentration (mM)Scavenging Effect (%)
Carnosine 0.51.5 ± 0.2
2.53.8 ± 0.3
5.06.5 ± 0.4
1010.1 ± 0.5
2016.5 ± 1.0
4030.1 ± 1.5
This compound 0.51.2 ± 0.2
2.52.9 ± 0.3
5.05.1 ± 0.4
108.2 ± 0.6
2013.8 ± 0.9
4025.4 ± 1.3

Data represents the percentage of DPPH radical scavenged at various concentrations. Data sourced from Wu et al., 2003.[1]

Table 3: Reducing Power

CompoundConcentration (mM)Absorbance at 700 nm
Carnosine 2.50.08 ± 0.00
5.00.11 ± 0.01
100.15 ± 0.01
200.25 ± 0.01
400.42 ± 0.01
This compound 2.50.15 ± 0.01
5.00.25 ± 0.01
100.41 ± 0.01
200.68 ± 0.02
400.90 ± 0.03

Increased absorbance indicates greater reducing power. Data sourced from Wu et al., 2003.[1]

Table 4: Copper (Cu²⁺) Chelating Ability

CompoundConcentration (mM)Chelating Effect (%)
Carnosine 0.510.5 ± 1.0
2.525.4 ± 1.5
5.040.1 ± 2.0
1060.5 ± 2.5
2085.2 ± 3.0
4095.1 ± 1.2
This compound 0.58.9 ± 0.9
2.522.1 ± 1.3
5.035.8 ± 1.8
1055.4 ± 2.3
2080.1 ± 2.8
4092.3 ± 1.5

Data represents the percentage of copper ions chelated. Data sourced from Wu et al., 2003.[1]

Summary of Findings

The experimental data consistently demonstrates that both this compound and carnosine possess significant antioxidant properties, albeit with differing potencies depending on the specific mechanism evaluated.

  • Inhibition of Lipid Peroxidation: Carnosine exhibits a stronger, concentration-dependent inhibitory effect on linoleic acid autoxidation compared to this compound.[1]

  • Radical Scavenging: Both dipeptides are effective scavengers of hydroxyl radicals.[2] In the DPPH assay, carnosine shows slightly higher scavenging activity than this compound at equivalent concentrations.[1]

  • Reducing Power: this compound demonstrates significantly greater reducing power than carnosine, as indicated by higher absorbance values in the ferricyanide reduction assay.[1]

  • Metal Chelation: Both molecules are effective chelators of copper ions, with carnosine showing a marginally higher chelating ability.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

1. Inhibition of Linoleic Acid Autoxidation (Ferric Thiocyanate Method)

  • Objective: To assess the ability of this compound and carnosine to inhibit the peroxidation of linoleic acid.

  • Procedure:

    • Prepare various concentrations of this compound and carnosine (e.g., 0.5 to 40 mM).

    • In a test tube, mix 0.5 mL of the sample solution, 1.0 mL of 0.1 M sodium phosphate buffer (pH 7.0), and 1.0 mL of 50 mM linoleic acid in 95% ethanol.

    • Incubate the tubes in the dark at 60°C to induce oxidation.

    • At regular intervals, take a 50 µL aliquot of the reaction mixture and add 2.35 mL of 75% ethanol, 50 µL of 30% ammonium thiocyanate, and 50 µL of 20 mM ferrous chloride in 3.5% HCl.

    • After 3 minutes, measure the absorbance at 500 nm.

    • The end of the induction period is defined as the time at which the absorbance reaches a sharp maximum.

    • Calculate the relative antioxidant activity based on the length of the induction period compared to a control.[1]

2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Objective: To measure the capacity of this compound and carnosine to scavenge the stable DPPH free radical.

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of this compound and carnosine in a suitable solvent.

    • Add 1 mL of the sample solution to 2 mL of the DPPH solution.

    • Vortex the mixture and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm against a blank (methanol).

    • The scavenging effect is calculated using the formula: Scavenging Effect (%) = [(Blank Absorbance - Sample Absorbance) / Blank Absorbance] x 100%.[1]

3. Reducing Power Assay

  • Objective: To determine the reductive ability of this compound and carnosine, which is an indicator of their electron-donating capacity.

  • Procedure:

    • Prepare various concentrations of this compound and carnosine.

    • Mix 2 mL of the sample solution with 2 mL of 0.2 M phosphate buffer (pH 6.6) and 2 mL of 1% potassium ferricyanide.

    • Incubate the mixture at 50°C for 20 minutes.

    • Add 2 mL of 10% trichloroacetic acid to stop the reaction.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Take 2 mL of the supernatant and mix with 2 mL of deionized water and 0.4 mL of 0.1% ferric chloride.

    • After 10 minutes, measure the absorbance at 700 nm. Higher absorbance indicates greater reducing power.[1]

4. Metal Chelating Assay (Cu²⁺)

  • Objective: To evaluate the ability of this compound and carnosine to chelate copper ions, thereby preventing their participation in pro-oxidant reactions.

  • Procedure:

    • Prepare various concentrations of this compound and carnosine.

    • Mix 1 mL of the sample solution with 0.05 mL of 10 mM copper sulfate and 1 mL of 0.1 M acetate buffer (pH 6.0).

    • Add 1 mL of 0.1 mM tetramethylmurexide (TMM) as an indicator.

    • Measure the absorbance at 485 nm and 530 nm.

    • The chelating effect is calculated based on the change in the absorbance ratio (A485/A530) compared to a control without the sample.[1]

Signaling Pathways and Experimental Workflows

Indirect Antioxidant Mechanism: Nrf2 Signaling Pathway

Both carnosine and this compound can exert their antioxidant effects not only through direct radical scavenging and metal chelation but also by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This pathway is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like carnosine, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_dimer Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 (E3 Ligase) Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Carnosine Carnosine/ This compound Carnosine->Keap1 Induces Dissociation Maf sMaf Nrf2_n->Maf ARE ARE Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Transcription

Caption: Nrf2 signaling pathway activation by carnosine/anserine.

Experimental Workflow for Comparative Antioxidant Analysis

The following diagram illustrates a logical workflow for comparing the antioxidant activities of this compound and carnosine.

Experimental_Workflow cluster_prep cluster_assays cluster_analysis SamplePrep Prepare this compound and Carnosine solutions at various concentrations DPPH DPPH Radical Scavenging Assay SamplePrep->DPPH Lipid Lipid Peroxidation Inhibition Assay SamplePrep->Lipid Reducing Reducing Power Assay SamplePrep->Reducing Chelating Metal Chelation Assay SamplePrep->Chelating DataCollection Measure Absorbance/ Induction Period DPPH->DataCollection Lipid->DataCollection Reducing->DataCollection Chelating->DataCollection Calculation Calculate % Inhibition, IC50 values, and Relative Activity DataCollection->Calculation Comparison Compare the antioxidant profiles of this compound and Carnosine Calculation->Comparison

Caption: Workflow for comparing this compound and carnosine antioxidant activity.

References

Anserine Demonstrates Superior Stability in Human Plasma Compared to Carnosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the relative stability of histidine-containing dipeptides is crucial for therapeutic applications. This guide provides a comparative analysis of the stability of anserine and carnosine in human plasma, supported by experimental data.

This compound, a methylated analogue of carnosine, exhibits significantly greater stability in human plasma. This increased resistance to degradation is primarily attributed to its structural difference, which hinders its hydrolysis by the enzyme serum carnosinase (CN1). The comparative instability of carnosine, which is rapidly broken down in circulation, presents a hurdle for its therapeutic use, making the enhanced stability of this compound a key advantage for potential clinical applications.

In Vitro Stability: A Quantitative Comparison

Experimental data consistently demonstrates that this compound has a longer half-life in human plasma than carnosine. The degradation of carnosine is notably rapid, whereas this compound persists for a significantly longer duration under identical in vitro conditions.

DipeptideInitial Concentration (µM)Half-life (minutes)Key Findings
This compound 1006.0 - 18.2Degradation is markedly slower than carnosine. Half-life is dependent on the plasma's carnosinase activity level.[1]
Carnosine 1001.20 ± 0.36Rapidly hydrolyzed by serum carnosinase.[1]

The Role of Serum Carnosinase (CN1)

The primary enzyme responsible for the degradation of both this compound and carnosine in human plasma is serum carnosinase (CN1), also known as carnosine dipeptidase-1.[2][3] This enzyme exhibits a higher affinity and catalytic efficiency for carnosine compared to this compound.

Molecular modeling studies suggest that the bulky methylated imidazole group on this compound creates steric hindrance within the active site of CN1, leading to a less favorable binding orientation for hydrolysis compared to carnosine.[2][4] This structural difference results in a hydrolysis rate for this compound that is approximately three to four times slower than that of carnosine.[5][6][7]

Furthermore, this compound can act as a competitive inhibitor of carnosine degradation.[2][8] In vitro experiments have shown that the presence of this compound can slow the breakdown of carnosine, and conversely, the co-administration of carnosine can enhance the half-life of this compound in plasma.[9]

Experimental Protocols

The following provides a generalized methodology for assessing the in vitro stability of this compound and carnosine in human plasma, based on commonly cited experimental designs.[9]

1. Plasma Preparation:

  • Venous blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • The blood is then centrifuged to separate the plasma from blood cells.

2. In Vitro Incubation:

  • This compound and/or carnosine are added to the isolated human plasma to a final concentration (e.g., 100 µM).

  • The mixture is incubated at a controlled temperature (e.g., room temperature or 37°C).

3. Time-Course Sampling and Reaction Termination:

  • Aliquots of the plasma mixture are taken at various time points (e.g., 0, 1, 2, 5, 10, 20, 40 minutes).

  • The enzymatic reaction in each aliquot is immediately stopped by adding a deproteinizing agent, such as sulfosalicylic acid.

  • The samples are then centrifuged to remove precipitated proteins.

4. Analytical Quantification:

  • The concentration of the remaining this compound and carnosine in the supernatant is quantified using a sensitive analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

5. Data Analysis:

  • The degradation profile of each dipeptide is plotted over time.

  • The half-life (the time it takes for the concentration of the dipeptide to decrease by half) is calculated from the degradation curve.

Visualizing the Process

To better illustrate the experimental workflow and the enzymatic degradation pathway, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_experiment Incubation and Analysis Blood Collection Blood Collection Plasma Isolation Plasma Isolation Blood Collection->Plasma Isolation Incubation Incubation Plasma Isolation->Incubation Add Dipeptides Time-Point Sampling Time-Point Sampling Incubation->Time-Point Sampling Reaction Quenching Reaction Quenching Time-Point Sampling->Reaction Quenching Analysis (HPLC/LC-MS) Analysis (HPLC/LC-MS) Reaction Quenching->Analysis (HPLC/LC-MS) Data Interpretation Data Interpretation Analysis (HPLC/LC-MS)->Data Interpretation Calculate Half-life

Caption: Experimental workflow for in vitro stability assessment.

Degradation_Pathway This compound This compound (β-alanyl-3-methyl-histidine) CN1 Serum Carnosinase (CN1) This compound->CN1 Slower hydrolysis Carnosine Carnosine (β-alanyl-L-histidine) Carnosine->CN1 Rapid hydrolysis Products_this compound β-alanine + 3-methyl-histidine CN1->Products_this compound Products_Carnosine β-alanine + L-histidine CN1->Products_Carnosine

References

A Comparative Guide to the Neuroprotective Effects of Anserine in Permanent Middle Cerebral Artery Occlusion (pMCAO) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of anserine against other therapeutic agents in preclinical models of permanent focal cerebral ischemia. The content is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the evaluation of this compound as a potential neuroprotective candidate.

Introduction

Ischemic stroke, characterized by the cessation of blood flow to a brain region, initiates a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to irreversible neuronal damage. The permanent middle cerebral artery occlusion (pMCAO) model is a widely used preclinical model that mimics the pathophysiology of ischemic stroke without reperfusion. This compound (β-alanyl-3-methyl-L-histidine), a histidine-containing dipeptide found in skeletal muscle and brain tissue, has garnered interest for its potential neuroprotective properties, largely attributed to its antioxidant and anti-inflammatory activities.[1][2] This guide evaluates the existing evidence for this compound's efficacy in pMCAO models and compares it with other neuroprotective agents, providing a data-driven resource for the research community.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the quantitative data on the neuroprotective effects of this compound and selected alternative agents in rodent pMCAO models. Direct head-to-head comparative studies are limited; therefore, this comparison is based on findings from independent research with similar experimental paradigms.

Table 1: Comparison of Neuroprotective Efficacy in pMCAO Models

Neuroprotective AgentAnimal ModelDose and AdministrationKey Efficacy EndpointResult
This compound Mouse (C57BL/6)500 mg/kg, intraperitoneal injectionInfarct Volume (at 24h)30.6% reduction (8.74 ± 0.60 mm³ vs. 12.60 ± 1.44 mm³ in vehicle).[3]
Neurological Score (at 24h)No significant improvement (15.18 ± 0.30 vs. 15.09 ± 0.25 in vehicle) on an 18-point scale.[3]
Carnosine Mouse (C57BL/6)500 mg/kg, intraperitoneal injectionInfarct Volume (at 24h)42.5% reduction (7.24 ± 1.04 mm³ vs. 12.60 ± 1.44 mm³ in vehicle).[3]
Neurological Score (at 24h)Significant improvement (15.8 ± 0.13 vs. 15.09 ± 0.25 in vehicle) on an 18-point scale.[3]
Edaravone Rat3 mg/kg, intravenousInfarct Size (at 24h)Significant reduction in infarct size.[4]
Neurological Score (at 24h)Significant improvement in neurological deficits.[4]
Citicoline Rat50 mM, via brain extracellular spaceInfarct VolumeSignificant reduction in brain infarct volume.[5]
Neurological ScoreSignificant reduction in neurological deficiency scores.[5]
Cerebrolysin Rat5 ml/kgLesion VolumeSignificant reduction in lesion volume.[6]
Neurological OutcomeSignificant improvement in neurological outcome.[6]

Table 2: Comparison of Effects on Biomarkers of Oxidative Stress and Inflammation

AgentBiomarkerModelEffect
This compound / Carnosine Reactive Oxygen Species (ROS)In vitro / in vivo ischemia modelsScavenges ROS, demonstrating antioxidant properties.[1]
Matrix Metalloproteinases (MMPs)pMCAO mouse modelCarnosine reduces MMP levels.[1]
Edaravone 4-hydroxy-2-nonenal (HNE), 8-hydroxy-deoxyguanosine (8-OHdG)tMCAO mouse modelMarkedly suppresses accumulation of these oxidative stress markers.[7]
Microglial activation, iNOS, NitrotyrosinetMCAO mouse modelReduces markers of inflammation and nitrosative stress.[7]
Bax, Cleaved caspase-3MCAO mouse modelSignificantly inhibits the expression of these apoptotic proteins.[3]
Bcl-2MCAO mouse modelUpregulates the expression of this anti-apoptotic protein.[3]

Detailed Experimental Protocols

Reproducibility and validation are critical in preclinical research. Below are summaries of the methodologies employed in the key studies cited.

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model in Mice

This protocol is based on the methodology described in studies evaluating carnosine and its analogues.[1][3]

  • Animal Model : Adult male C57BL/6 mice (25-30 g) are typically used. Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Anesthesia : Anesthesia is induced with 5% isoflurane in a 30% O₂ / 70% N₂O mixture and maintained with 1.5% isoflurane. Body temperature is monitored and maintained at 37.0 ± 0.5°C throughout the surgical procedure using a heating pad.

  • Surgical Procedure :

    • The mouse is placed in a supine position, and a midline neck incision is made.

    • The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated from the surrounding tissues and vagus nerve.

    • The ECA is dissected distally, and its branches are coagulated. A silk suture is tied loosely around the origin of the ECA.

    • A 6-0 silicon-coated nylon monofilament is introduced into the ECA through a small incision.

    • The monofilament is advanced into the ICA until a slight resistance is felt (approximately 9-10 mm from the CCA bifurcation), indicating the occlusion of the origin of the middle cerebral artery (MCA).

    • The filament is left in place permanently. The neck incision is then sutured.

  • Confirmation of Ischemia : A significant reduction in regional cerebral blood flow (CBF) is confirmed using Laser Doppler Flowmetry. A reduction of over 70% is considered a successful occlusion.[3]

Drug Administration
  • This compound/Carnosine : this compound or carnosine is dissolved in 0.9% saline and administered via intraperitoneal (i.p.) injection at a dose of 500 mg/kg. The administration is typically performed immediately after the pMCAO procedure.[1][3]

  • Edaravone : Edaravone is administered intravenously (i.v.) at a dose of 3 mg/kg, typically 1-2 hours after the onset of ischemia.[3][4]

  • Citicoline : Citicoline can be administered intraperitoneally or directly into the brain extracellular space. For direct administration, a dose of 50 mM has been shown to be effective when infused into the caudate-putamen two hours prior to pMCAO.[5]

  • Cerebrolysin : Cerebrolysin is administered intravenously at doses ranging from 2.5 to 5 ml/kg, with the first dose given 4 hours after MCAO, followed by daily administrations.[6]

Assessment of Neuroprotective Effects
  • Infarct Volume Measurement :

    • Twenty-four hours after pMCAO, animals are euthanized, and their brains are removed.

    • The brains are sectioned coronally into 2-mm thick slices.

    • The slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.

    • Viable tissue stains red, while the infarcted area remains white.

    • The infarct area in each slice is quantified using image analysis software (e.g., ImageJ), and the total infarct volume is calculated.

  • Neurological Deficit Scoring :

    • Neurological function is evaluated using a standardized scoring system. A common method is the 18-point scale, which assesses motor, sensory, balance, and reflex functions. A score of 18 indicates normal function, while lower scores represent neurological deficits.[3]

Visualizing Workflows and Pathways

Experimental Workflow for pMCAO Studies

The following diagram outlines the typical experimental workflow for evaluating a neuroprotective agent in a pMCAO model.

G cluster_prep Preparation cluster_exp Experimental Procedure cluster_assess Assessment (24h Post-pMCAO) cluster_analysis Data Analysis A Animal Acclimatization B Baseline Neurological Assessment A->B C Anesthesia & Monitoring B->C D pMCAO Surgery C->D E Drug Administration (e.g., this compound or Vehicle) D->E F Neurological Deficit Scoring E->F G Euthanasia & Brain Collection F->G H TTC Staining G->H J Biomarker Analysis (Oxidative Stress, Inflammation) G->J I Infarct Volume Quantification H->I K Statistical Comparison between Groups I->K J->K

Fig. 1: Experimental workflow for pMCAO studies.
Proposed Neuroprotective Signaling Pathway of this compound

This diagram illustrates the hypothesized mechanism by which this compound confers neuroprotection in the context of ischemic stroke. The primary mechanisms are believed to be the direct scavenging of reactive oxygen species (ROS) and the modulation of inflammatory responses.

G pMCAO pMCAO (Ischemia) OxStress Oxidative Stress pMCAO->OxStress Inflammation Inflammation pMCAO->Inflammation ROS ROS/RNS Production (e.g., O2-, H2O2) OxStress->ROS Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Inflammation->Cytokines NeuronalDamage Neuronal Damage & Infarction ROS->NeuronalDamage Lipid Peroxidation DNA Damage Cytokines->NeuronalDamage Apoptosis BBB Disruption This compound This compound Scavenging Direct Scavenging This compound->Scavenging Modulation Anti-inflammatory Modulation This compound->Modulation Scavenging->ROS Inhibits Neuroprotection Neuroprotection Scavenging->Neuroprotection Modulation->Cytokines Inhibits Modulation->Neuroprotection

Fig. 2: this compound's proposed neuroprotective pathway.

Conclusion

The available preclinical data suggests that this compound exhibits modest neuroprotective effects in a pMCAO mouse model, primarily by reducing infarct volume, although a significant improvement in neurological function was not observed at the tested dose.[3] Its analogue, carnosine, demonstrated a more robust protective effect in the same study, significantly reducing infarct volume and improving neurological scores.[3] When compared to more established neuroprotective agents like edaravone, citicoline, and cerebrolysin, which have shown significant efficacy in various preclinical models, the current evidence for this compound appears less compelling.

The primary mechanism of this compound is believed to be its antioxidant capacity through the direct scavenging of reactive oxygen species.[1][2] However, further research is required to elucidate its specific signaling pathways and to determine its full therapeutic potential. Head-to-head comparative studies with other agents in standardized pMCAO models are necessary for a more definitive assessment of its relative efficacy. This guide highlights the need for additional rigorous preclinical evaluation before this compound can be considered a strong candidate for clinical development in the treatment of ischemic stroke.

References

Anserine vs. Carnosine: A Comparative Analysis of Their Efficacy in Enhancing Exercise Performance

Author: BenchChem Technical Support Team. Date: November 2025

Anserine and carnosine, two naturally occurring histidine-containing dipeptides, have garnered significant attention within the scientific community for their potential as ergogenic aids. Both molecules are abundant in skeletal muscle and are implicated in various physiological processes that are crucial during exercise. This guide provides an objective comparison of the efficacy of this compound and carnosine in improving exercise performance, supported by experimental data, detailed methodologies, and visualizations of their proposed mechanisms of action.

Physicochemical and Bioavailability Differences

This compound (β-alanyl-3-methyl-L-histidine) is a methylated analog of carnosine (β-alanyl-L-histidine). This structural difference has significant implications for their bioavailability. Carnosine, when ingested, is susceptible to degradation by the enzyme carnosinase (CN1) in the human plasma, which limits its circulation time and availability to muscle tissue.[1][2] In contrast, this compound is more resistant to hydrolysis by CN1, allowing it to remain in circulation for a longer period.[1] This increased resistance is a key factor in the hypothesis that this compound may offer a more sustained ergogenic effect.

The pKa value of the imidazole ring, which is crucial for the buffering capacity of these molecules, also differs. This compound has a pKa of 7.04, while carnosine's pKa is 6.83.[1] This suggests that this compound may be a more effective buffer in the early stages of exercise-induced acidosis when muscle pH begins to drop from its resting state.[1]

Comparative Efficacy in Exercise Performance

Direct head-to-head studies comparing the effects of this compound and carnosine supplementation alone on exercise performance are limited. Much of the existing research has focused on the effects of carnosine (often through its precursor, beta-alanine), or the synergistic effects of this compound and carnosine co-supplementation.

This compound Supplementation:

A study on healthy men investigated the effects of acute this compound supplementation (15 mg/kg and 30 mg/kg body weight) on exercise-induced oxidative stress and performance in a time-to-exhaustion test.[3][4] While the study did not find a significant improvement in time to exhaustion, it did observe a significant increase in the antioxidant enzyme superoxide dismutase (SOD) and a preservation of catalase (CAT) activity, suggesting a protective role against oxidative stress.[3][4]

Carnosine Supplementation (via Beta-Alanine):

Carnosine's role in exercise performance is more extensively studied, primarily through supplementation with its precursor, beta-alanine, which has been shown to increase intramuscular carnosine concentrations.[5] The primary ergogenic mechanism attributed to carnosine is its role as an intracellular pH buffer, which helps to delay the onset of fatigue during high-intensity exercise.[1][6]

Combined this compound and Carnosine Supplementation:

Several studies have demonstrated the ergogenic potential of combined this compound and carnosine supplementation. Acute ingestion of both dipeptides has been shown to improve performance in high-intensity cycling sprints and maximal muscle contractions.[1][2] This combined approach is thought to be effective because this compound's resistance to carnosinase may allow it to exert its effects while also competitively inhibiting the breakdown of carnosine, thereby increasing the overall bioavailability of both compounds.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound and carnosine supplementation and their effects on exercise performance and related biomarkers.

Table 1: Effects of this compound Supplementation on Exercise Performance and Oxidative Stress Markers

ParameterDosageChange from Placebop-valueStudy Population
Time to Exhaustion15 mg/kg & 30 mg/kg bwNo significant difference-10 healthy men
Superoxide Dismutase (SOD)15 mg/kg & 30 mg/kg bw~50% increase< 0.00110 healthy men
Catalase (CAT)15 mg/kg & 30 mg/kg bwActivity preserved-10 healthy men
Data from Yeh et al. (2020)[3][4]

Table 2: Effects of Combined this compound and Carnosine Supplementation on Exercise Performance

ParameterDosageChange from Placebop-valueStudy Population
Peak Power (Repeated Sprints)30 mg/kg bw (each)3% increase0.000511 men
Peak Torque (MVC)30 mg/kg bw (each)4.5% increase0.000611 men
Power (First 5s of Wingate)20 mg/kg bw (each)6% increase0.04Not specified
Peak Power (3 Wingate tests)20 mg/kg bw (each)3% increase-Not specified
Data from de Jager et al. (2022) and Blancquaert et al. (2021)[2][7]

Table 3: Effects of Carnosine on Muscle Fiber Calcium Sensitivity

ParameterCarnosine ConcentrationChange in pCa50 (pCa units)Fiber Type
Ca2+ Sensitivity8 mM+0.073Type I
Ca2+ Sensitivity16 mM+0.116Type I
Ca2+ Sensitivity8 mM+0.063Type II
Ca2+ Sensitivity16 mM+0.103Type II
Data from Dutka et al. (2012)[8][9]

Experimental Protocols

Yeh et al. (2020): this compound Supplementation Study [3][4]

  • Study Design: A randomized, placebo-controlled, repeated-measures crossover trial.

  • Participants: Ten healthy men.

  • Supplementation Protocol: Participants ingested either a low dose of this compound (15 mg/kg body weight), a high dose of this compound (30 mg/kg body weight), or a placebo.

  • Exercise Protocol: An exercise challenge to exhaustion was performed.

  • Measurements: Blood samples were collected to measure oxidative stress markers (SOD, CAT), cell damage biomarkers, and hematological parameters. Exercise performance was assessed by time to exhaustion.

de Jager et al. (2022): Combined this compound and Carnosine Supplementation [2]

  • Study Design: Three double-blind, placebo-controlled, crossover laboratory studies.

  • Participants: Healthy men.

  • Supplementation Protocol: Participants received a placebo or a combination of carnosine and this compound at doses of 10, 20, or 30 mg/kg body weight each, ingested 60 minutes before exercise.

  • Exercise Protocol: The exercise tests included maximal voluntary isometric contractions (MVC) and a repeated cycling sprint ability test (5 x 6s).

  • Measurements: Performance metrics such as peak power and peak torque were measured. Carnosinase enzyme activity was also assessed.

Dutka et al. (2012): Carnosine and Calcium Sensitivity Study [8][9]

  • Methodology: Mechanically skinned muscle fibers were obtained from the vastus lateralis muscle of human subjects via needle biopsy.

  • Experimental Setup: The Ca2+ release and contractile apparatus properties of the muscle fibers were characterized in the presence of varying concentrations of carnosine (8 mM and 16 mM).

  • Measurements: The Ca2+ sensitivity of the contractile apparatus was determined by measuring the force response at different Ca2+ concentrations (pCa).

Signaling Pathways and Mechanisms of Action

The ergogenic effects of this compound and carnosine are believed to be mediated through several key mechanisms, including pH buffering, antioxidant activity, and modulation of calcium sensitivity.

1. Intramuscular pH Buffering:

During high-intensity exercise, there is an accumulation of hydrogen ions (H+), leading to a decrease in muscle pH (acidosis), which contributes to fatigue. The imidazole ring of histidine-containing dipeptides can accept a proton, thereby acting as a buffer against this pH drop.

Buffering_Mechanism High-Intensity Exercise High-Intensity Exercise H+ Accumulation H+ Accumulation High-Intensity Exercise->H+ Accumulation Muscle pH Drop (Acidosis) Muscle pH Drop (Acidosis) H+ Accumulation->Muscle pH Drop (Acidosis) Fatigue Fatigue Muscle pH Drop (Acidosis)->Fatigue This compound/Carnosine This compound/Carnosine H+ Buffering H+ Buffering This compound/Carnosine->H+ Buffering H+ Buffering->Muscle pH Drop (Acidosis) Inhibits Antioxidant_Pathway Intense Exercise Intense Exercise Increased ROS Production Increased ROS Production Intense Exercise->Increased ROS Production Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress Cellular Damage & Fatigue Cellular Damage & Fatigue Oxidative Stress->Cellular Damage & Fatigue This compound/Carnosine This compound/Carnosine ROS Scavenging ROS Scavenging This compound/Carnosine->ROS Scavenging Upregulation of SOD, CAT Upregulation of SOD, CAT This compound/Carnosine->Upregulation of SOD, CAT ROS Scavenging->Oxidative Stress Reduces Upregulation of SOD, CAT->Oxidative Stress Reduces Calcium_Sensitivity Carnosine Carnosine Increased Ca2+ Sensitivity of Contractile Apparatus Increased Ca2+ Sensitivity of Contractile Apparatus Carnosine->Increased Ca2+ Sensitivity of Contractile Apparatus Improved Muscle Contraction Improved Muscle Contraction Increased Ca2+ Sensitivity of Contractile Apparatus->Improved Muscle Contraction Enhanced Exercise Performance Enhanced Exercise Performance Improved Muscle Contraction->Enhanced Exercise Performance

References

Comparative Analysis of Anserine and Carnosine in Muscle Fiber Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of anserine and carnosine content in different muscle fiber types, targeting researchers, scientists, and drug development professionals. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for understanding the distribution and potential physiological significance of these histidine-containing dipeptides (HCDs) in skeletal muscle.

Executive Summary

This compound and carnosine are two closely related dipeptides found in high concentrations in the muscle and brain tissue of vertebrates. They are implicated in a variety of physiological functions, including pH buffering, antioxidant activities, and modulation of enzyme activity. Notably, their distribution is not uniform across different types of skeletal muscle fibers. This guide summarizes the quantitative differences in this compound and carnosine content between slow-twitch (Type I) and fast-twitch (Type II) muscle fibers across various species, details the experimental protocols for their quantification and muscle fiber typing, and provides a visual representation of their metabolic pathway.

Data Presentation: this compound and Carnosine Content in Muscle Fiber Types

The concentration of this compound and carnosine varies significantly between muscle fiber types, with a general trend of higher concentrations in the more glycolytic fast-twitch fibers compared to the oxidative slow-twitch fibers. This is consistent with the role of these dipeptides as intracellular pH buffers, which are in higher demand in tissues that experience rapid lactate accumulation during anaerobic metabolism.

SpeciesMuscle/Fiber TypeThis compound Content (μmol/g wet tissue unless stated)Carnosine Content (μmol/g wet tissue unless stated)Reference
Rabbit White Muscle Fibers (Fast-twitch)12-171-2[1]
Red Muscle Fibers (Slow-twitch)~1.2-1.7~0.5-1[1]
Chicken Breast Muscle (Predominantly Fast-twitch)2.25 - 2.47 mg/g1.22 - 1.83 mg/g[2]
Thigh Muscle (Mixed Fibers)Lower than breastLower than breast[3]
Rat Gastrocnemius (Mixed, predominantly Fast-twitch)Higher concentrationHigher concentration[4][5]
Soleus (Predominantly Slow-twitch)Lower concentrationLower concentration[4][5]
Camel Type I Fibers (Slow-twitch)30.0 ± 8.4 mmol/kg dw24.6 ± 9.2 mmol/kg dw[6]
Type IIA Fibers (Fast-twitch)37.3 ± 10.1 mmol/kg dw39.4 ± 11.4 mmol/kg dw[6]
Type IIB Fibers (Fast-twitch)34.5 ± 9.7 mmol/kg dw42.8 ± 18.8 mmol/kg dw[6]

Note: dw = dry weight. Conversion to wet tissue can be approximated by dividing by ~4, assuming water content of 75%.

Experimental Protocols

Accurate quantification of this compound and carnosine and correct identification of muscle fiber types are critical for comparative studies. The following are summaries of commonly employed experimental protocols.

Muscle Fiber Typing

1. Histochemical Method (Myosin ATPase Staining):

This method differentiates fiber types based on the differential pH sensitivity of myosin ATPase activity.

  • Sample Preparation: Skeletal muscle samples are snap-frozen in isopentane cooled by liquid nitrogen and sectioned using a cryostat (10 µm sections).

  • Pre-incubation: Serial sections are pre-incubated in acidic (pH 4.3-4.6) and alkaline (pH 10.3-10.4) buffers.

  • Incubation: Sections are then incubated in a solution containing ATP and calcium. The myosin ATPase hydrolyzes ATP, releasing phosphate ions.

  • Visualization: The released phosphate reacts with calcium to form a calcium phosphate precipitate. This is then converted to a visible cobalt sulfide deposit (dark brown/black).

  • Fiber Identification:

    • Type I fibers: Dark staining after acid pre-incubation, light staining after alkaline pre-incubation.

    • Type IIA fibers: Light staining after acid pre-incubation, dark staining after alkaline pre-incubation.

    • Type IIB fibers: Intermediate staining after acid pre-incubation, dark staining after alkaline pre-incubation.

2. Immunohistochemical (IHC) Method:

This technique utilizes specific antibodies to identify different myosin heavy chain (MyHC) isoforms characteristic of each fiber type.

  • Sample Preparation: Similar to the histochemical method, frozen muscle sections are prepared.

  • Blocking: Sections are treated with a blocking solution (e.g., 5% goat serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with a cocktail of primary antibodies specific for different MyHC isoforms (e.g., anti-MyHC I, anti-MyHC IIa, anti-MyHC IIb).

  • Secondary Antibody Incubation: Fluorescently-labeled secondary antibodies that bind to the primary antibodies are applied. Each secondary antibody will have a different colored fluorophore.

  • Visualization: The sections are viewed under a fluorescence microscope, and the different fiber types are identified by their specific colors.

Quantification of this compound and Carnosine

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS):

These are the most common and accurate methods for quantifying this compound and carnosine.

  • Sample Preparation:

    • Muscle tissue is homogenized in a suitable buffer (e.g., perchloric acid or phosphate buffer).

    • The homogenate is centrifuged to precipitate proteins.

    • The supernatant is collected, and the pH is adjusted.

    • The sample is filtered before injection into the chromatography system.

  • Chromatographic Separation:

    • HPLC: A reversed-phase or ion-exchange column is typically used. The mobile phase composition and gradient are optimized to achieve good separation of this compound and carnosine.

    • UHPLC-MS/MS: This method offers higher sensitivity and specificity. A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column can be used.

  • Detection:

    • HPLC: UV detection is commonly used, typically at a wavelength of around 210 nm. Pre- or post-column derivatization with reagents like o-phthalaldehyde (OPA) can be used to enhance sensitivity for fluorescence detection.

    • UHPLC-MS/MS: Detection is achieved by mass spectrometry, which provides highly specific identification and quantification based on the mass-to-charge ratio of the parent and fragment ions of this compound and carnosine.

  • Quantification: The concentration of each dipeptide is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound and carnosine standards.

Mandatory Visualization

This compound and Carnosine Metabolic Pathway

The following diagram illustrates the biosynthesis and degradation pathways of this compound and carnosine in skeletal muscle.

Anserine_Carnosine_Metabolism beta_alanine β-Alanine carns1 Carnosine Synthase (CARNS1) beta_alanine->carns1 l_histidine L-Histidine l_histidine->carns1 carnosine Carnosine carnmt1 Carnosine N-methyltransferase (CARNMT1) carnosine->carnmt1 cndp1_2 Carnosinase (CNDP1/2) carnosine->cndp1_2 sam S-adenosyl methionine (SAM) sam->carnmt1 sah S-adenosyl homocysteine (SAH) This compound This compound This compound->cndp1_2 degradation_products β-Alanine + L-Histidine degradation_products_ans β-Alanine + 1-Methylhistidine carns1->carnosine ATP -> ADP + Pi carnmt1->sah carnmt1->this compound cndp1_2->degradation_products cndp1_2->degradation_products_ans

Caption: Biosynthesis and degradation of this compound and carnosine.

Experimental Workflow for this compound and Carnosine Analysis

The following diagram outlines the typical experimental workflow for the comparative analysis of this compound and carnosine in different muscle fiber types.

Experimental_Workflow sample Muscle Biopsy cryosection Cryosectioning sample->cryosection homogenization Homogenization & Protein Precipitation sample->homogenization fiber_typing Muscle Fiber Typing (Histochemistry/IHC) cryosection->fiber_typing quantification Dipeptide Quantification (HPLC/UHPLC-MS/MS) homogenization->quantification type1 Type I Fibers fiber_typing->type1 type2 Type II Fibers fiber_typing->type2 analysis Data Analysis & Comparison quantification->analysis results Comparative Results analysis->results type1->analysis type2->analysis

Caption: Workflow for muscle fiber dipeptide analysis.

References

Anserine vs. Carnosine: A Comparative Analysis of Metal-Chelating Abilities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anserine (β-alanyl-3-methyl-L-histidine) and carnosine (β-alanyl-L-histidine) are endogenous dipeptides found in high concentrations in muscle and brain tissues. Their physiological roles are multifaceted, encompassing pH buffering, antioxidant activities, and, notably, the chelation of metal ions. This guide provides a comparative overview of the metal-chelating properties of this compound and carnosine, supported by available experimental evidence. While direct quantitative comparisons of binding affinities across a range of metal ions are not extensively documented in existing literature, this guide synthesizes the current understanding and details the experimental protocols used to assess these crucial biochemical interactions.

Comparative Summary of Metal-Chelating Abilities

Both this compound and carnosine are recognized for their ability to chelate divalent metal ions, a function attributed to the imidazole ring of the histidine residue, as well as the carboxyl and amino groups of the peptide backbone. This chelating activity is significant in the context of mitigating metal-induced oxidative stress, a pathological process implicated in numerous diseases.

General consensus in the scientific literature suggests that carnosine exhibits a stronger chelating affinity for certain metal ions, particularly copper (Cu²⁺), compared to this compound.[1] The methylation of the imidazole ring in this compound is thought to sterically hinder its coordination with some metal ions, leading to this difference in chelating strength.[2] However, both dipeptides are effective chelators of various metal ions and contribute to metal ion homeostasis.

Data on Metal Chelation

Metal IonThis compoundCarnosineReferences
Copper (Cu²⁺)YesYes[3][4][5]
Zinc (Zn²⁺)YesYes[2]
Cobalt (Co²⁺)YesYes[3]
Iron (Fe²⁺/Fe³⁺)Limited EvidenceYes[3]

Experimental Protocols for Determining Metal-Chelating Ability

The assessment of metal-chelating activity of peptides like this compound and carnosine is crucial for understanding their biochemical function. Several robust experimental methods are employed for this purpose.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-peptide complexes.

Principle: This technique involves monitoring the change in the potential of an ion-selective electrode (typically a pH electrode) upon the addition of a titrant (an acid or a base) to a solution containing the peptide and the metal ion of interest. The competition between the metal ion and protons for binding to the peptide allows for the calculation of the binding affinity.

Detailed Protocol:

  • Solution Preparation: Prepare solutions of the dipeptide (this compound or carnosine), the metal salt (e.g., CuSO₄, ZnCl₂), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in a suitable buffer with a defined ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration:

    • Pipette a known volume of the dipeptide and metal ion solution into a thermostated titration vessel.

    • Titrate the solution with the standardized base, recording the pH at each addition of the titrant.

    • Perform a separate titration of the dipeptide in the absence of the metal ion to determine its protonation constants.

  • Data Analysis: The titration data (pH vs. volume of titrant) is analyzed using specialized software that fits the data to a model of chemical equilibria. This analysis yields the stability constants (log K) for the metal-peptide complexes.[6][7]

Spectrophotometric Methods

UV-Visible spectrophotometry offers a more accessible method for assessing metal chelation.

Principle: This method relies on the change in the absorbance spectrum of a chromophoric indicator or the metal-peptide complex itself upon chelation. Competition assays are commonly used where the peptide competes with a colored indicator for the metal ion.

Detailed Protocol (Competition Assay with a Chromophoric Indicator):

  • Reagent Preparation: Prepare solutions of the dipeptide, the metal ion, and a suitable chromophoric indicator (e.g., pyrocatechol violet for zinc, murexide for copper).

  • Reaction Mixture: In a cuvette, mix the buffer, the chromophoric indicator, and the metal ion solution. Measure the absorbance at the wavelength of maximum absorbance for the metal-indicator complex.

  • Competition: Add increasing concentrations of the dipeptide (this compound or carnosine) to the reaction mixture.

  • Measurement: After an incubation period to allow for equilibrium, measure the absorbance again. A decrease in absorbance of the metal-indicator complex indicates that the dipeptide has chelated the metal ion.

  • Calculation: The chelating activity can be expressed as the percentage of metal ions chelated, and with appropriate calibration, binding constants can be estimated.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: ITC measures the heat released or absorbed when a solution of the metal ion is titrated into a solution of the peptide. This allows for the direct determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Detailed Protocol:

  • Sample Preparation: Prepare degassed solutions of the dipeptide in the sample cell and the metal ion in the injection syringe, both in the same buffer.

  • ITC Experiment:

    • Place the sample cell containing the dipeptide solution into the calorimeter.

    • Inject small aliquots of the metal ion solution into the sample cell at regular intervals.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis: The raw data (heat change per injection vs. molar ratio of metal to peptide) is integrated and fitted to a binding model using the instrument's software. This analysis provides the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.[8][9]

Logical Workflow for Comparison

The following diagram illustrates a logical workflow for the comparative analysis of the metal-chelating abilities of this compound and carnosine.

G cluster_0 Comparative Analysis of Metal-Chelating Abilities cluster_1 Experimental Evaluation Identify_Dipeptides Identify Dipeptides: This compound and Carnosine Select_Metals Select Metal Ions for Comparison (e.g., Cu²⁺, Zn²⁺, Fe²⁺) Identify_Dipeptides->Select_Metals Potentiometry Potentiometric Titration Select_Metals->Potentiometry Spectrophotometry Spectrophotometry Select_Metals->Spectrophotometry ITC Isothermal Titration Calorimetry Select_Metals->ITC Data_Analysis Data Analysis: Determine Binding Constants (Kₐ) and Stoichiometry (n) Potentiometry->Data_Analysis Spectrophotometry->Data_Analysis ITC->Data_Analysis Comparison Comparative Assessment: This compound vs. Carnosine Chelating Strength and Specificity Data_Analysis->Comparison

Workflow for comparing this compound and carnosine chelation.

Conclusion

Both this compound and carnosine are physiologically important dipeptides with significant metal-chelating properties. The available evidence suggests that carnosine may be a more potent chelator for copper ions than this compound, likely due to the structural difference of a methyl group on the imidazole ring of this compound. For a definitive quantitative comparison, further studies employing standardized experimental conditions and a range of metal ions are warranted. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative analyses, which are essential for advancing our understanding of the roles of these dipeptides in health and disease and for their potential therapeutic applications in drug development.

References

Anserine as a Therapeutic Agent for Mild Cognitive Impairment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of anserine with other therapeutic alternatives for the management of Mild Cognitive Impairment (MCI). The information is compiled from peer-reviewed clinical and preclinical studies to support an objective evaluation of its potential.

Executive Summary

This compound, a histidine-containing dipeptide, has emerged as a potential therapeutic agent for MCI due to its neuroprotective properties. Clinical studies, often in combination with its precursor carnosine, suggest that this compound supplementation may improve or stabilize cognitive function in individuals with MCI, particularly in certain subpopulations such as those with the APOE4 allele. Its proposed mechanisms of action include antioxidant and anti-inflammatory effects. This guide compares the efficacy and methodologies of this compound with established and investigational treatments for MCI, including acetylcholinesterase inhibitors, memantine, and other nutraceuticals like Ginkgo biloba, omega-3 fatty acids, and B vitamins.

Comparative Efficacy of Therapeutic Agents for Mild Cognitive Impairment

The following tables summarize quantitative data from clinical trials investigating the effects of this compound and alternative agents on cognitive outcomes in individuals with MCI.

Table 1: this compound Clinical Trial Data

Study (Year)N (Active/Placebo)DosageDurationCognitive Outcome MeasureMean Change from Baseline (Active)Mean Change from Baseline (Placebo)p-value
Masuoka et al. (2019)[1][2]27/27This compound (750mg/day) + Carnosine (250mg/day)12 weeksGlobal CDRImprovementNo significant change0.023
Masuoka et al. (2019) - APOE4+ Subgroup[1][2]12/10This compound (750mg/day) + Carnosine (250mg/day)12 weeksMMSE-0.2-1.60.025
Hisatsune et al. (2021)15/15This compound (500mg/day)12 weeksMMSE+1.9 ± 2.00 ± 2.80.036

Table 2: Acetylcholinesterase Inhibitors Clinical Trial Data

Study (Year)AgentN (Active/Placebo)DosageDurationCognitive Outcome MeasureMean Change from Baseline (Active)Mean Change from Baseline (Placebo)p-value
Salloway et al. (2004)[1]Donepezil133/13710mg/day24 weeksADAS-Cog-1.89-0.10<0.001
Doody et al. (2009)[3]Donepezil251/25710mg/day48 weeksADAS-CogSmall, significant improvementLess improvement<0.05
Feldman et al. (2007)[4]Rivastigmine508/5106-12mg/day48 monthsCognitive Test Battery (Z-score)-0.10Not reported0.726
Winblad et al. (2008)[5]Galantamine (Study 1)494/49616-24mg/day24 monthsCDR-SBLess declineMore decline0.028
Winblad et al. (2008)[5]Galantamine (Study 2)526/53216-24mg/day24 monthsCDR-SBLess declineMore decline0.056

Table 3: Memantine Clinical Trial Data

Study (Year)N (Active/Placebo)DosageDurationCognitive Outcome MeasureMean Change from Baseline (Active)Mean Change from Baseline (Placebo)p-value
Bakay et al. (2012)[6]25/2010mg/day48 weeksWAIS-R VocabularySignificant improvementNo significant change<0.05
Bakay et al. (2012)[6]25/2010mg/day48 weeksBackward Digit SpanSignificant improvementNo significant change<0.05

Table 4: Nutraceuticals Clinical Trial Data

Study (Year)AgentN (Active/Placebo)DosageDurationCognitive Outcome MeasureMean Change from Baseline (Active)Mean Change from Baseline (Placebo)p-value
Mazza et al. (2006)[7]Ginkgo biloba (EGb 761)Not Specified240mg/day24 weeksSKT-2.25Not specified<0.05
Ihl et al. (2011)[7]Ginkgo biloba (EGb 761)Not Specified240mg/day24 weeksNPI-7.0 ± 4.5-5.5 ± 5.20.001
Freund-Levi et al. (2006)[8]Omega-3 Fatty Acids102/1021.7g DHA + 0.6g EPA6 monthsADAS-Cog (very mild AD subgroup)Decline of 0.5 pointsDecline of 2.6 points0.01
Kwok et al. (2019)[9]B Vitamins (Folic Acid, B12)140/139400µg Folic Acid + 500µg B1224 monthsCDR-SB0.360.22Not Significant
de Jager et al. (2012)[10]B Vitamins (Folic Acid, B6, B12)85/830.8mg Folic Acid + 20mg B6 + 0.5mg B1224 monthsMMSE (in high homocysteine)Slowed declineFaster declineSignificant

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison tables.

This compound Supplementation Trial (Masuoka et al., 2019)
  • Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.[1][2]

  • Participants: 54 individuals diagnosed with Mild Cognitive Impairment. Participants were further stratified based on their APOE4 genotype.[1][2]

  • Intervention: The active group received capsules containing 750 mg of this compound and 250 mg of carnosine per day. The placebo group received identical capsules without the active ingredients.[1][2]

  • Cognitive Assessments: A battery of psychometric tests was administered at baseline and at the end of the 12-week intervention. This included the Mini-Mental State Examination (MMSE), the Clinical Dementia Rating (CDR), the Alzheimer's Disease Assessment Scale (ADAS), and the Wechsler Memory Scale.[1][2]

  • Biomarker Analysis: Plasma levels of amyloid-beta (Aβ1-42) were measured using ELISA.[1]

Acetylcholinesterase Inhibitor Trial (Salloway et al., 2004)
  • Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled study.[1]

  • Participants: 270 patients diagnosed with Mild Cognitive Impairment.[1]

  • Intervention: Patients were randomized to receive either donepezil (5 mg/day for the first 42 days, then increased to 10 mg/day) or a placebo.[1]

  • Cognitive Assessments: The primary efficacy measures were the New York University (NYU) Paragraph Delayed Recall test and the Alzheimer's Disease Cooperative Study Clinician's Global Impression of Change for MCI (ADCS CGIC-MCI). Secondary measures included the modified Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).[1]

General Protocol for Cognitive Assessments
  • Mini-Mental State Examination (MMSE): An 11-question measure testing five areas of cognitive function: orientation, registration, attention and calculation, recall, and language. The maximum score is 30, with a score of 23 or lower indicating cognitive impairment. The test takes approximately 5-10 minutes to administer.[7]

  • Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This scale assesses several cognitive domains, including memory, language, and praxis. The standard version has 11 tasks and is scored from 0 to 70, with higher scores indicating greater impairment. Administration requires trained personnel and adherence to a standardized protocol to ensure reliability.[5][11]

  • Clinical Dementia Rating (CDR) Sum of Boxes (CDR-SB): The CDR is a global assessment of dementia severity based on a semi-structured interview with the patient and an informant. It rates cognitive function in six domains: memory, orientation, judgment and problem-solving, community affairs, home and hobbies, and personal care. The "Sum of Boxes" score is derived by summing the ratings for each of the six domains, providing a more granular measure of cognitive and functional decline.[12][13]

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathways of this compound

This compound is believed to exert its neuroprotective effects through multiple pathways, primarily by mitigating oxidative stress and neuroinflammation.

Anserine_Neuroprotection cluster_stress Cellular Stressors cluster_pathways Signaling Pathways cluster_antioxidant Antioxidant Response cluster_antiinflammatory Anti-inflammatory Response cluster_er_stress ER Stress Regulation cluster_outcome Neuroprotective Outcomes Oxidative Stress Oxidative Stress ROS Scavenging ROS Scavenging Neuroinflammation Neuroinflammation NF-kB Inhibition NF-kB Inhibition This compound This compound This compound->ROS Scavenging Directly scavenges Nrf2 Nrf2 Activation This compound->Nrf2 This compound->NF-kB Inhibition Inhibits ER Stress Modulation ER Stress Modulation This compound->ER Stress Modulation Modulates ARE ARE-mediated Gene Expression Nrf2->ARE Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Neuronal Survival Neuronal Survival Antioxidant Enzymes->Neuronal Survival Cytokine Reduction Cytokine Reduction NF-kB Inhibition->Cytokine Reduction Cytokine Reduction->Neuronal Survival UPR Regulation UPR Regulation ER Stress Modulation->UPR Regulation UPR Regulation->Neuronal Survival Improved Cognitive Function Improved Cognitive Function Neuronal Survival->Improved Cognitive Function

Caption: Proposed neuroprotective mechanisms of this compound in mitigating cognitive decline.

Experimental Workflow for a Typical MCI Clinical Trial

The following diagram illustrates a standard workflow for a randomized controlled trial investigating a therapeutic agent for Mild Cognitive Impairment.

MCI_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_intervention Intervention Phase cluster_assessment Outcome Assessment cluster_analysis Data Analysis Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessments Baseline Assessments Informed Consent->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization Active Treatment Group Active Treatment Group Randomization->Active Treatment Group Placebo Control Group Placebo Control Group Randomization->Placebo Control Group Follow-up Visits Follow-up Visits Active Treatment Group->Follow-up Visits Placebo Control Group->Follow-up Visits Cognitive & Functional Tests Cognitive & Functional Tests Follow-up Visits->Cognitive & Functional Tests Biomarker Analysis Biomarker Analysis Follow-up Visits->Biomarker Analysis Safety Monitoring Safety Monitoring Follow-up Visits->Safety Monitoring Statistical Analysis Statistical Analysis Cognitive & Functional Tests->Statistical Analysis Biomarker Analysis->Statistical Analysis Safety Monitoring->Statistical Analysis Interpretation of Results Interpretation of Results Statistical Analysis->Interpretation of Results

Caption: Standard workflow of a randomized controlled trial for Mild Cognitive Impairment.

Conclusion

The available evidence suggests that this compound holds promise as a therapeutic agent for Mild Cognitive Impairment, particularly in APOE4 carriers. Its favorable safety profile and potential to modify underlying pathological processes through antioxidant and anti-inflammatory mechanisms warrant further investigation. Compared to acetylcholinesterase inhibitors and memantine, which have shown modest and sometimes inconsistent benefits in MCI, this compound offers a different mechanistic approach. Nutraceuticals like Ginkgo biloba, omega-3 fatty acids, and B vitamins have also demonstrated mixed results, highlighting the complexity of treating this heterogeneous condition. Larger, long-term clinical trials with standardized methodologies and biomarker analysis are needed to definitively establish the efficacy of this compound and to identify the patient populations most likely to benefit from this intervention.

References

Anserine and Carnosine: A Comparative Guide to Their Differential Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anserine and carnosine, two naturally occurring histidine-containing dipeptides, are structurally similar yet exhibit distinct metabolic fates and potentially differential effects on cellular processes. While both are recognized for their antioxidant and anti-inflammatory properties, a comprehensive understanding of their comparative influence on gene expression is crucial for targeted therapeutic development. This guide provides an objective comparison of the known effects of this compound and carnosine on gene expression, supported by available experimental data. It is important to note that direct comparative transcriptomic studies are currently lacking in the scientific literature. Therefore, this guide synthesizes findings from individual studies on each compound to offer an indirect comparison.

Quantitative Comparison of Gene Expression Modulation

The following table summarizes the observed effects of this compound and carnosine on the expression of key genes from various studies. This allows for an indirect comparison of their potential regulatory activities.

Gene Biological Process Compound Experimental Model Observed Effect on Expression Fold/Percent Change Citation
NF-κB InflammationThis compoundSynovial tissue of rats with rheumatoid arthritisDownregulationmRNA levels reduced by 18.5%[1]
iNOS Inflammation, Oxidative StressThis compoundSynovial tissue of rats with rheumatoid arthritisDownregulationmRNA levels reduced by 13%[1]
CCL24 InflammationThis compound/Carnosine (3:1)Peripheral blood mononuclear cells from elderly humansDownregulationStatistically significant suppression[2]
TNF-α InflammationCarnosinePMA-stimulated murine macrophagesDownregulationStatistically significant[3]
IL-6 InflammationCarnosinePMA-stimulated murine macrophagesDownregulationStatistically significant[3]
IL-4 InflammationCarnosinePMA-stimulated murine macrophagesUpregulationStatistically significant[3]
IL-10 InflammationCarnosinePMA-stimulated murine macrophagesUpregulationStatistically significant[3]
PDK4 MetabolismCarnosineU87 and T98G glioblastoma cellsUpregulation (via histone H3 acetylation)~1.3 to 1.7-fold increase in histone H3 acetylation at the promoter[4]
ATPGD1 (CARNS1) Dipeptide MetabolismCarnosineVastus lateralis muscle of ddY miceUpregulation2.7 to 3.2 times increase[5]
CN1 Dipeptide MetabolismCarnosineKidney of ddY miceUpregulation3.6 times increase[5]
Nox1 Oxidative StressCarnosinePMA-stimulated murine macrophagesDownregulationStatistically significant[3]
Nox2 Oxidative StressCarnosinePMA-stimulated murine macrophagesDownregulationStatistically significant[3]

Key Signaling Pathways and Metabolic Processes

The differential effects of this compound and carnosine can be contextualized through their metabolism and their influence on key cellular signaling pathways.

beta_alanine β-Alanine carns1 Carnosine Synthase (CARNS1) beta_alanine->carns1 l_histidine L-Histidine l_histidine->carns1 carnosine Carnosine carnosinase Carnosinase (CNDP1/2) carnosine->carnosinase carnmt1 Carnosine N-methyltransferase (CARNMT1) carnosine->carnmt1 carnosinase->beta_alanine Hydrolysis carnosinase->l_histidine Hydrolysis This compound This compound carnmt1->this compound s_adenosylhomocysteine S-Adenosylhomocysteine carnmt1->s_adenosylhomocysteine s_adenosylmethionine S-Adenosylmethionine s_adenosylmethionine->carnmt1 carns1->carnosine

This compound and Carnosine Metabolic Pathway

Carnosine is synthesized from β-alanine and L-histidine by carnosine synthase (CARNS1). It can be methylated by carnosine N-methyltransferase (CARNMT1) to form this compound, or hydrolyzed back to its constituent amino acids by carnosinase. This metabolic difference is a key determinant of their bioavailability and tissue distribution.

stimuli Oxidative or Inflammatory Stimuli nrf2 Nrf2 stimuli->nrf2 nfkb NF-κB stimuli->nfkb carnosine_this compound Carnosine / this compound carnosine_this compound->nrf2 Activates ikb IκB carnosine_this compound->ikb Prevents degradation of keap1 Keap1 nrf2->keap1 Inhibited by are Antioxidant Response Element (ARE) nrf2->are Translocates to nucleus and binds antioxidant_genes Antioxidant Genes (e.g., SOD, GPX) are->antioxidant_genes Induces transcription nfkb->ikb Inhibited by inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) nfkb->inflammatory_genes Induces transcription

Modulation of Nrf2 and NF-κB Pathways

Both carnosine and this compound are implicated in the modulation of key signaling pathways that regulate cellular responses to stress. Carnosine has been shown to activate the Nrf2 pathway, a master regulator of antioxidant gene expression[6][7]. Conversely, both dipeptides appear to inhibit the pro-inflammatory NF-κB pathway, thereby reducing the expression of inflammatory mediators[1].

Experimental Protocols

This compound's Effect on Inflammatory Gene Expression in a Rat Model of Rheumatoid Arthritis[1]
  • Animal Model: Male Wistar rats were used. Rheumatoid arthritis (RA) was induced by a single sub-plantar injection of 0.1 mL of Freund's complete adjuvant.

  • Treatment: Rats were orally administered this compound (1 mg/kg body weight) daily for 45 days.

  • Gene Expression Analysis: At the end of the treatment period, synovial tissue was collected. Total RNA was extracted, and the mRNA expression levels of NF-κB and iNOS were quantified using reverse transcription-polymerase chain reaction (RT-PCR).

Carnosine's Effect on Inflammatory Gene Expression in Macrophages[3]
  • Cell Culture: Murine macrophage cell line RAW 264.7 was used.

  • Treatment: Cells were pre-treated with carnosine (at various concentrations) for 2 hours, followed by stimulation with phorbol 12-myristate 13-acetate (PMA) to induce an inflammatory response.

  • Gene Expression Analysis: After the treatment, total RNA was isolated, and the mRNA levels of TNF-α, IL-6, IL-4, and IL-10 were determined by quantitative real-time PCR (qRT-PCR).

Carnosine's Effect on PDK4 Gene Expression via Epigenetic Regulation[4]
  • Cell Culture: Human glioblastoma cell lines U87 and T98G were used.

  • Treatment: Cells were incubated with 50 mM carnosine for 6 hours.

  • Gene Expression and Epigenetic Analysis: The mRNA expression of pyruvate dehydrogenase kinase 4 (PDK4) was analyzed by qRT-PCR. Chromatin immunoprecipitation (ChIP) was performed using an antibody against acetylated histone H3 to assess the level of histone acetylation at the PDK4 promoter region.

Discussion and Future Directions

The available evidence, though indirect, suggests that both this compound and carnosine can modulate gene expression, particularly in the context of inflammation and oxidative stress. Carnosine has been more extensively studied, with data pointing towards its role in epigenetic regulation and the modulation of a broader range of inflammatory and metabolic genes. This compound also demonstrates anti-inflammatory effects at the gene expression level, although the scope of its regulatory activities is less characterized.

The differential metabolism of these two dipeptides likely plays a significant role in their varying effects. This compound's resistance to hydrolysis by carnosinase may lead to higher and more sustained plasma concentrations, potentially resulting in different gene expression profiles in various tissues compared to carnosine.

To provide a more definitive comparison, future research should focus on:

  • Direct Comparative Studies: Head-to-head transcriptomic analyses (e.g., RNA-sequencing) of cells or tissues treated with this compound versus carnosine under identical experimental conditions are essential.

  • Dose-Response and Time-Course Studies: Investigating the effects of a range of concentrations and exposure times for both compounds will help to elucidate the nuances of their gene regulatory functions.

  • In Vivo Studies: Comparative studies in animal models are needed to understand the systemic effects of this compound and carnosine on gene expression in different organs and their relevance to various disease states.

References

Anserine's Ergogenic Potential: A Comparative Analysis of Acute Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ergogenic effects of acute anserine supplementation, supported by experimental data. This compound, a histidine-containing dipeptide, has emerged as a promising agent for enhancing physical performance, particularly in short, high-intensity activities.

This guide synthesizes findings from recent clinical trials to evaluate the efficacy of this compound, often in combination with its analogue carnosine, in improving key performance indicators. We delve into the experimental protocols, present quantitative data for comparative analysis, and visualize the proposed mechanisms of action.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from studies investigating the acute ergogenic effects of this compound and carnosine supplementation.

Study & ParticipantsSupplementation ProtocolKey Performance MetricResults
Study A: Dose-Response 11 healthy men30 mg/kg body weight of carnosine + this compound, 60 minutes pre-exercise3% improvement in peak power during a repeated cycling sprint ability test (p=0.0005)[1][2][3][4]. 4.5% improvement in peak torque during maximal voluntary contractions (p=0.0006)[1][2][3][4].
Study B: Neuromuscular Function 15 healthy men30 mg/kg body weight of carnosine + this compound, 60 minutes pre-exerciseNo significant group-level performance improvement[1][2][3][4]. A negative correlation was found between carnosinase activity and performance improvement (r = -0.54, p = 0.0053)[1][2][3][4].
Wingate Test Study A Healthy subjects20 mg/kg body weight of this compound + carnosine pre-exercise6% higher power in the first 5 seconds of a Wingate test following high-intensity cycling (p=0.04)[5][6].
Wingate Test Study B Healthy subjects20 mg/kg body weight of this compound + carnosine pre-exercise3% increased peak power across three consecutive Wingate tests[5][6].
Oxidative Stress Study 10 healthy men15 or 30 mg/kg body weight of this compoundIncrease in glutathione disulfide (GSSG) levels. Decrease in glutamic-oxaloacetic transaminase (GOT) levels. No effect on time to exhaustion[7].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the summary table.

Repeated Cycling Sprint Ability (RSA) Test

The RSA test is designed to assess an individual's ability to maintain sprint performance over a series of short, maximal efforts.

  • Participants: Typically active, healthy individuals.

  • Supplementation: In the described studies, participants ingested a combination of carnosine and this compound (e.g., 30 mg/kg body weight) or a placebo 60 minutes before the test[1][2][3][4].

  • Protocol: The test consists of multiple short (e.g., 6 seconds) all-out cycling sprints interspersed with short recovery periods (e.g., 24 seconds)[2].

  • Data Collection: Key metrics recorded include peak power, mean power, and fatigue index over the course of the sprints.

Maximal Voluntary Contraction (MVC)

MVC tests measure the maximum force that a muscle or group of muscles can generate voluntarily.

  • Participants: Healthy individuals capable of performing maximal isometric contractions.

  • Supplementation: Similar to the RSA test, a pre-exercise dose of this compound and carnosine or placebo is administered[1][2][3][4].

  • Protocol: Participants perform a series of maximal isometric contractions (e.g., 3 repetitions) of a specific muscle group (e.g., knee extensors)[2]. Each contraction is held for a short duration (e.g., 5 seconds) with rest periods in between.

  • Data Collection: The primary outcome measured is the peak torque or force generated during the contractions.

Wingate Anaerobic Test

The Wingate test is a widely used assessment of anaerobic power and capacity.

  • Participants: Individuals with a baseline level of fitness suitable for maximal intensity cycling.

  • Supplementation: Pre-exercise ingestion of this compound and carnosine (e.g., 20 mg/kg body weight of each) or a placebo[5][6].

  • Protocol: The test involves a 30-second all-out cycling sprint against a resistance set relative to the individual's body weight. In some protocols, this is preceded by a high-intensity cycling bout[5][6].

  • Data Collection: Measurements include peak power, mean power, and fatigue index.

Proposed Mechanism of Action and Experimental Workflow

The ergogenic effects of this compound are thought to be linked to its interaction with the enzyme carnosinase, which breaks down carnosine in the blood. This compound is more resistant to degradation by carnosinase than carnosine. Co-supplementation of this compound and carnosine may lead to competitive inhibition of carnosinase, resulting in higher plasma concentrations of both dipeptides and potentially enhanced ergogenic effects.

The following diagrams illustrate the proposed mechanism and a typical experimental workflow for investigating the acute effects of this compound supplementation.

anserine_mechanism cluster_ingestion Oral Supplementation cluster_circulation Systemic Circulation cluster_effects Physiological Effects This compound This compound Plasma_this compound Plasma this compound This compound->Plasma_this compound Absorption Carnosinase Carnosinase This compound->Carnosinase Competitive Inhibition Carnosine Carnosine Plasma_Carnosine Plasma Carnosine Carnosine->Plasma_Carnosine Absorption Plasma_this compound->Carnosinase Resistant to Degradation Ergogenic_Effect Ergogenic Effect (e.g., Improved Power Output) Plasma_this compound->Ergogenic_Effect Plasma_Carnosine->Carnosinase Degradation by Plasma_Carnosine->Ergogenic_Effect

Proposed mechanism of this compound's ergogenic effect.

experimental_workflow cluster_prep Preparation cluster_intervention Intervention cluster_testing Performance Testing cluster_analysis Data Analysis Participant_Recruitment Participant Recruitment Baseline_Testing Baseline Performance Testing Participant_Recruitment->Baseline_Testing Randomization Randomization (Placebo vs. This compound) Baseline_Testing->Randomization Supplementation Acute Supplementation (e.g., 60 min pre-exercise) Randomization->Supplementation Exercise_Protocol Standardized Exercise Protocol (e.g., RSA, MVC, Wingate) Supplementation->Exercise_Protocol Data_Collection Performance Data Collection Exercise_Protocol->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Ergogenic Effects Statistical_Analysis->Conclusion

Typical experimental workflow for acute supplementation studies.

References

Anserine vs. Carnosine: A Comparative Analysis of Their Effects on Cerebral Blood Flow

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of endogenous dipeptides on cerebrovascular health is paramount. Anserine and carnosine, two closely related histidine-containing compounds, have garnered significant attention for their neuroprotective potential. This guide provides a comparative analysis of their effects on brain blood flow, supported by experimental data, to aid in research and development endeavors.

Quantitative Data Summary

The following table summarizes the key quantitative findings from comparative and individual studies on the effects of this compound and carnosine on brain perfusion and related outcomes.

ParameterThis compound/Carnosine Supplementation (Human Study)[1][2][3][4][5][6]Carnosine (Ischemia Animal Model)[7][8]This compound (Ischemia Animal Model)[7][8]
Dosage 750 mg this compound + 250 mg carnosine dailyNot specified in abstractNot specified in abstract
Duration 12 monthsSingle administrationSingle administration
Primary Outcome Preserved brain blood flow in the prefrontal cortex42.5% reduction in infarct volume30.6% reduction in infarct volume (not statistically significant)
Measurement Technique Arterial Spin Labeling (ASL) MRI2,3,5-triphenyltetrazolium chloride (TTC) staining2,3,5-triphenyltetrazolium chloride (TTC) staining
Statistical Significance p < 0.001 for preserved blood flow in frontal areasp = 0.008Not statistically significant

Experimental Protocols

A detailed understanding of the methodologies employed in key studies is crucial for interpreting the findings and designing future research.

Human Study: this compound/Carnosine Supplementation and Brain Blood Flow[1][2][3][4][5][6]
  • Study Design: A double-blind, randomized, placebo-controlled trial.

  • Participants: 68 healthy elderly individuals aged 65 years or older.

  • Intervention: Daily oral supplementation with a combination of 750 mg of this compound and 250 mg of carnosine for 12 months.

  • Control: Placebo administered for the same duration.

  • Brain Blood Flow Measurement: Cerebral blood flow was quantified using 3D pseudo-continuous Arterial Spin Labeling (ASL) magnetic resonance imaging (MRI) at the beginning and end of the trial.

  • Data Analysis: Longitudinal changes in brain perfusion were compared between the active supplementation group and the placebo group. A sub-analysis was also conducted based on the Apolipoprotein E4 (APOE4) genotype, a genetic risk factor for Alzheimer's disease.

Animal Study: Comparative Neuroprotection in Permanent Focal Ischemia[7][8]
  • Study Design: A controlled animal study using a mouse model of permanent focal cerebral ischemia.

  • Animal Model: Permanent middle cerebral artery occlusion (pMCAO) was induced in mice to mimic ischemic stroke.

  • Intervention: Mice were randomly assigned to receive an intraperitoneal injection of either vehicle (0.9% saline), carnosine, this compound, or N-acetyl carnosine.

  • Outcome Measurement:

    • Infarct Volume: Assessed 1, 3, and 7 days after pMCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining, which delineates infarcted tissue.

    • Neurological Function: Evaluated using an 18-point based neurological scoring system.

  • Data Analysis: Infarct volumes and neurological scores were compared between the different treatment groups and the vehicle control group.

Visualizing Experimental Workflows and Proposed Mechanisms

To further elucidate the experimental designs and the potential mechanisms of action, the following diagrams are provided.

G cluster_0 Human Supplementation Study Workflow Recruitment 68 Elderly Participants (≥65 years) Randomization Randomization Recruitment->Randomization Baseline_MRI Baseline Brain MRI (ASL) Recruitment->Baseline_MRI Active_Group This compound (750mg) + Carnosine (250mg) Daily Randomization->Active_Group Placebo_Group Placebo Daily Randomization->Placebo_Group Duration 12 Months Active_Group->Duration Placebo_Group->Duration Followup_MRI Follow-up Brain MRI (ASL) Duration->Followup_MRI Analysis Comparison of Cerebral Blood Flow Changes Baseline_MRI->Analysis Followup_MRI->Analysis

Workflow of the human supplementation trial.[1][2][3][4][5][6]

G cluster_1 Animal Ischemia Study Workflow Induction Induce Permanent Middle Cerebral Artery Occlusion (pMCAO) in Mice Grouping Random Assignment to Treatment Groups Induction->Grouping Vehicle Vehicle (Saline) Grouping->Vehicle Carnosine_Treat Carnosine Grouping->Carnosine_Treat Anserine_Treat This compound Grouping->Anserine_Treat NAC_Treat N-Acetyl Carnosine Grouping->NAC_Treat Assessment Assess Infarct Volume (TTC Staining) and Neurological Function at 1, 3, and 7 Days Post-pMCAO Vehicle->Assessment Carnosine_Treat->Assessment Anserine_Treat->Assessment NAC_Treat->Assessment Comparison Compare Outcomes Between Treatment and Vehicle Groups Assessment->Comparison

Workflow of the comparative animal ischemia study.[7][8]

G cluster_2 Proposed Neuroprotective Mechanisms Anserine_Carnosine This compound / Carnosine Antioxidant Antioxidant Activity (ROS Scavenging) Anserine_Carnosine->Antioxidant Anti_inflammatory Anti-inflammatory Effects (Reduced Cytokine Secretion) Anserine_Carnosine->Anti_inflammatory Vasodilation Potential Vasodilatory Effects Anserine_Carnosine->Vasodilation Neuroprotection Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection Improved_CBF Improved Cerebral Blood Flow Vasodilation->Improved_CBF Reduced_Damage Reduced Ischemic Damage (Smaller Infarct Volume) Neuroprotection->Reduced_Damage Improved_CBF->Reduced_Damage

Proposed mechanisms of this compound and carnosine in the brain.

Discussion and Conclusion

The available evidence suggests that both this compound and carnosine possess neuroprotective properties that may influence cerebral blood flow.

A long-term human study demonstrated that a combination of this compound and carnosine can preserve brain blood flow in the prefrontal cortex of elderly individuals.[1][2][3][4][5][6] This finding is significant for cognitive aging and dementia research. However, this study's design does not allow for the individual contributions of this compound and carnosine to be distinguished.

In contrast, a direct comparison in an animal model of ischemic stroke indicated that carnosine had a more pronounced and statistically significant effect on reducing infarct volume compared to this compound.[7][8] While infarct volume is not a direct measure of blood flow, it is a critical outcome of severe cerebral hypoperfusion. This suggests that in acute ischemic conditions, carnosine may offer more potent neuroprotection. Carnosine has been shown to act as a neuroprotector during brain ischemia, contributing to better cerebral blood flow restoration.[9]

The differing results may be attributable to the different experimental models (chronic supplementation in healthy aging humans vs. acute intervention in an animal stroke model) and the outcomes measured. The synergistic or individual effects of these dipeptides in various physiological and pathological states warrant further investigation.

For drug development professionals, these findings highlight carnosine as a potentially more robust candidate for acute neuroprotective therapies in conditions like stroke. This compound, particularly in combination with carnosine, may be more suited for long-term prophylactic strategies aimed at maintaining cerebrovascular health during aging. Future research should focus on head-to-head comparisons of this compound and carnosine on direct measures of cerebral blood flow in various models to delineate their specific roles and mechanisms of action.

References

Anserine's Efficacy in Mitigating Exercise-Induced Oxidative Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of anserine's role in reducing exercise-induced oxidative stress against other common antioxidant alternatives. The following sections present quantitative data from relevant studies, detailed experimental protocols for key biomarkers, and an exploration of the underlying cellular signaling pathways.

This compound: A Potent Dipeptide in Oxidative Stress Management

This compound (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in the skeletal muscle and brain of various vertebrates. Recent research has highlighted its potential as a powerful antioxidant, particularly in the context of strenuous physical activity. Its proposed advantages include high bioavailability, potentially greater than its well-known analogue, carnosine.

Comparative Analysis of Antioxidant Performance

To objectively evaluate this compound's efficacy, this section compares its performance against other widely researched antioxidants in mitigating exercise-induced oxidative stress. The data presented is sourced from various clinical trials and experimental studies.

Table 1: this compound vs. Placebo - Effects on Key Oxidative Stress Markers
BiomarkerThis compound Supplementation (Low Dose: 15 mg/kg)This compound Supplementation (High Dose: 30 mg/kg)PlaceboReference Study
Superoxide Dismutase (SOD) ▲ 50% increase▲ 50% increaseNo significant change[1][2]
Catalase (CAT) Preserved activityPreserved activityNo significant change[1][2]
Glutathione (GSH) Preserved levelsPreserved levelsNo significant change[1][2]
Glutathione Disulfide (GSSG) ▲ Significant increase▲ Significant increaseNo significant change[1][2]
GSH/GSSG Ratio ▼ Significant decrease▼ Significant decreaseNo significant change[1][2]
Thiobarbituric Acid Reactive Substances (TBARS - MDA) No significant effectNo significant effectNo significant change[1][2]

Data from a randomized, placebo-controlled, repeated-measures study in healthy men following an exercise challenge to exhaustion.

Table 2: Comparative Efficacy of Various Antioxidants on Exercise-Induced Oxidative Stress Markers
AntioxidantKey Findings on Oxidative Stress MarkersReference Studies
Carnosine Inconsistent effects on oxidative stress markers. Some studies show a reduction in lipid peroxidation, while meta-analyses report no significant effect on SOD or TAC.[3][4][5]
Vitamins C & E Meta-analyses suggest a reduction in lipid peroxidation (MDA). However, effects on antioxidant enzyme activities (e.g., SOD, GPx) are inconsistent, with some studies showing no benefit or even potential impairment of training adaptations.[6][7][8]
Melatonin Studies report reductions in MDA and increases in SOD and GPx activity.[9][10][11][12][13]
Polyphenols (e.g., from berries, green tea) Evidence suggests a potential to lower MDA levels. Effects on antioxidant enzymes vary depending on the specific polyphenol and study design.[14]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of exercise-induced oxidative stress.

Experimental Workflow: From Supplementation to Biomarker Analysis

The following diagram illustrates a typical experimental workflow for investigating the effects of an antioxidant supplement on exercise-induced oxidative stress.

G cluster_0 Pre-Intervention cluster_1 Intervention cluster_2 Exercise Protocol cluster_3 Post-Intervention Baseline Blood Sampling Baseline Blood Sampling Supplementation (this compound/Alternative/Placebo) Supplementation (this compound/Alternative/Placebo) Baseline Blood Sampling->Supplementation (this compound/Alternative/Placebo) Fitness Assessment (VO2max) Fitness Assessment (VO2max) Standardized Exercise Challenge Standardized Exercise Challenge Fitness Assessment (VO2max)->Standardized Exercise Challenge Supplementation (this compound/Alternative/Placebo)->Standardized Exercise Challenge Post-Exercise Blood Sampling Post-Exercise Blood Sampling Standardized Exercise Challenge->Post-Exercise Blood Sampling Biomarker Analysis Biomarker Analysis Post-Exercise Blood Sampling->Biomarker Analysis

Figure 1: A generalized experimental workflow for studying antioxidant supplementation and exercise.
Detailed Methodologies

1. Superoxide Dismutase (SOD) Activity Assay (Human Plasma) [15][16][17][18][19][20]

  • Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to produce a yellow formazan dye. The rate of this reduction is linearly related to the activity of xanthine oxidase (XO), which generates superoxide anions. SOD inhibits this reaction by dismutating superoxide anions. The percentage of inhibition of the WST-1 reduction is proportional to the SOD activity in the sample.

  • Procedure (based on commercial kits):

    • Sample Preparation: Collect whole blood in EDTA- or heparin-containing tubes. Centrifuge at 1,000 x g for 10 minutes at 4°C to separate plasma. Dilute plasma samples (typically 1:5) with the provided assay buffer.

    • Standard Curve Preparation: Prepare a series of SOD standards of known concentrations according to the kit instructions.

    • Assay:

      • Add diluted samples and standards to a 96-well microplate.

      • Add the WST working solution to all wells.

      • Initiate the reaction by adding the enzyme working solution (containing xanthine oxidase).

      • Incubate the plate at 37°C for 20 minutes.

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

    • Calculation: Calculate the SOD activity (in U/mL) based on the inhibition of the colorimetric reaction compared to the standard curve.

2. Glutathione Peroxidase (GPx) Activity Assay (Erythrocytes) [2][16][17][21][22][23][24]

  • Principle: This is an indirect assay that measures the activity of GPx by coupling it to the activity of glutathione reductase (GR). GPx reduces an organic peroxide (e.g., cumene hydroperoxide) using glutathione (GSH) as a reducing agent, which results in the formation of oxidized glutathione (GSSG). GR then reduces GSSG back to GSH, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the GPx activity.

  • Procedure (based on commercial kits):

    • Sample Preparation:

      • Collect whole blood in EDTA- or heparin-containing tubes.

      • Centrifuge to pellet the erythrocytes. Wash the cells with an isotonic saline solution.

      • Lyse the erythrocytes by adding cold, deionized water.

      • Centrifuge to remove cell debris and collect the supernatant (hemolysate).

    • Assay:

      • Add the hemolysate to a reaction mixture containing GSH, GR, and NADPH.

      • Initiate the reaction by adding the peroxide substrate.

    • Measurement: Immediately monitor the decrease in absorbance at 340 nm over several minutes using a spectrophotometer.

    • Calculation: Calculate the GPx activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH.

3. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA) (Plasma) [22][25][26][27][28]

  • Principle: This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a reactive aldehyde that is one of the end products of polyunsaturated fatty acid peroxidation. Under acidic and high-temperature conditions, MDA reacts with thiobarbituric acid (TBA) to form a colored MDA-TBA adduct, which can be measured spectrophotometrically.

  • Procedure:

    • Sample Preparation: Collect plasma as described for the SOD assay.

    • Reaction:

      • Add an acidic reagent (e.g., trichloroacetic acid) to the plasma sample to precipitate proteins and release MDA.

      • Centrifuge to pellet the precipitated protein.

      • Add the TBA solution to the supernatant.

      • Incubate the mixture at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.

      • Cool the samples on ice to stop the reaction.

    • Measurement: Measure the absorbance of the supernatant at 532 nm.

    • Calculation: Determine the MDA concentration by comparing the absorbance to a standard curve prepared with an MDA standard.

Signaling Pathways in Exercise-Induced Oxidative Stress

Exercise-induced oxidative stress is a complex process that triggers a cascade of cellular signaling events. Two key pathways involved in the adaptive response to oxidative stress are the Nrf2 and MAPK pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. However, upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

While there is evidence that exercise activates the Nrf2 pathway, direct evidence linking this compound supplementation to the modulation of this pathway in the context of exercise is currently limited and represents an area for future research.

G cluster_0 Cellular Response to Exercise-Induced Oxidative Stress Exercise Exercise ROS Production ROS Production Exercise->ROS Production Nrf2 Activation Nrf2 Activation ROS Production->Nrf2 Activation ARE Binding ARE Binding Nrf2 Activation->ARE Binding Antioxidant Gene Expression (SOD, GPx, etc.) Antioxidant Gene Expression (SOD, GPx, etc.) ARE Binding->Antioxidant Gene Expression (SOD, GPx, etc.) Cellular Protection Cellular Protection Antioxidant Gene Expression (SOD, GPx, etc.)->Cellular Protection

Figure 2: The Nrf2 signaling pathway in response to exercise-induced oxidative stress.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway activated by various cellular stresses, including exercise. This pathway is involved in regulating a wide range of cellular processes, including inflammation, apoptosis, and cell growth. In the context of exercise, the MAPK pathway is thought to play a role in the adaptive responses of skeletal muscle.

Similar to the Nrf2 pathway, while exercise is known to activate MAPK signaling, the specific modulatory effects of this compound on this pathway during exercise-induced oxidative stress are not yet well-established and warrant further investigation.

Conclusion

This compound demonstrates significant potential in mitigating exercise-induced oxidative stress, primarily through the enhancement of the endogenous antioxidant defense system, as evidenced by increased SOD activity.[1][2] When compared to other antioxidants, this compound's high bioavailability presents a promising advantage. However, the existing body of research, while encouraging, is still in its early stages. Further large-scale clinical trials are necessary to fully elucidate the comparative efficacy of this compound against other antioxidant strategies and to explore its precise molecular mechanisms of action, particularly its interaction with key signaling pathways like Nrf2 and MAPK. For researchers and drug development professionals, this compound represents a compelling candidate for further investigation as a nutritional intervention to combat the detrimental effects of exercise-induced oxidative stress.

References

Safety Operating Guide

Anserine: Comprehensive Guidelines for Safe Handling and Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for ensuring safety and operational excellence in the handling of Anserine.

This document provides essential safety and logistical information for the proper management of this compound in a laboratory environment. Adherence to these procedural guidelines is critical for personnel safety and regulatory compliance.

Chemical and Physical Properties of this compound

A clear understanding of this compound's properties is fundamental to its safe handling. The following table summarizes key quantitative data for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₄O₃[1]
Molecular Weight 240.26 g/mol
Melting Point 226 - 228 °C[1]
Solubility in Water 48 mg/mL (199.78 mM)
Appearance Solid[1]
pKa of Imidazole Ring 7.04

Immediate Safety and Handling Precautions

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2][3][4]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Handle with chemical-resistant gloves. Gloves must be inspected prior to use.

  • Body Protection: Wear a lab coat. For larger quantities or potential for significant exposure, wear fire/flame resistant and impervious clothing.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a full-face respirator may be necessary.

Handling Procedures:

  • Avoid all personal contact, including inhalation of dust.

  • Do not eat, drink, or smoke in the handling area.

  • Keep containers tightly closed when not in use.

  • Wash hands thoroughly after handling.

  • Launder contaminated clothing before reuse.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and evacuate if necessary. Remove all sources of ignition.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the correct personal protective equipment.

  • Containment and Cleanup:

    • For Dry Spills: Use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it into a clean, dry, labeled, and sealable container for disposal.

    • For Wet Spills: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, labeled container for disposal.

  • Decontamination: Wash the spill area with large amounts of water. Prevent runoff from entering drains.

  • Reporting: If contamination of drains or waterways occurs, advise Emergency Services immediately.

Proper Disposal Procedures

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. The following step-by-step guide outlines the correct disposal workflow.

DisposalWorkflow This compound Disposal Workflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Identify this compound Waste: - Unused/expired solid this compound - Contaminated labware (pipette tips, etc.) - Aqueous solutions containing this compound B Select appropriate, compatible, and leak-proof waste containers. A->B Segregate into solid or liquid waste C Label containers clearly: 'Hazardous Waste - this compound' and list all components. B->C D Store sealed waste containers in a designated, secure Satellite Accumulation Area (SAA). C->D E Ensure secondary containment to prevent spills. D->E F Contact your institution's Environmental Health & Safety (EHS) department for waste pickup. E->F G Complete all required waste disposal forms. F->G H DO NOT dispose of this compound down the drain or in regular trash.

Caption: Step-by-step workflow for the proper disposal of this compound waste.

Experimental Protocols

Below are detailed methodologies for common experiments involving this compound.

Cell Viability and Proliferation Assay (Cell Culture)

This protocol outlines the steps to assess the effect of this compound on cell viability and proliferation.

  • Cell Seeding:

    • Culture cells of interest (e.g., HK-2, HUVEC) in the appropriate complete medium.

    • Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Treatment Preparation:

    • Prepare a stock solution of this compound in a sterile solvent (e.g., sterile water or PBS).

    • Perform a serial dilution to obtain a range of desired concentrations for testing.

  • Cell Treatment:

    • Replace the existing medium with fresh medium containing the various concentrations of this compound.

    • Include a vehicle-only control (medium with the solvent used for the stock solution).

  • Incubation:

    • Incubate the cells for various time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • Assessment of Viability/Proliferation (e.g., MTT Assay):

    • At each time point, add the MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for formazan crystal formation.

    • Add the solubilization solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

Determination of this compound Content by HPLC

This protocol describes the quantification of this compound in a biological sample.

  • Sample Preparation:

    • Homogenize 2.5 g of the tissue sample in 7.5 mL of 0.01 N HCl for 1 minute.

    • Centrifuge the homogenate at 3,000 x g for 30 minutes at 4°C.

    • Filter the supernatant through a glass microfiber filter.

    • Mix 250 µL of the filtrate with 750 µL of acetonitrile.

    • Let the solution stand for 20 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Filter the resulting supernatant through a 0.22 µm membrane filter.

  • HPLC Analysis:

    • Inject 20 µL of the filtrate into an Atlantis HILIC silica column (150 × 4.6 mm, 3.0 µm) on an HPLC system.

    • Use a mobile phase consisting of solvent A (pH 5.5, 0.65 mM ammonium acetate in water:acetonitrile, 25:75, v/v) and solvent B (pH 5.5, 4.55 mM ammonium acetate in water:acetonitrile, 70:30, v/v).

    • Apply a linear gradient of solvent B (0 to 100%) at a flow rate of 1.4 mL/min for 13 minutes.

    • Detect this compound at a wavelength of 214 nm.

    • Quantify the this compound content by comparing the peak area to a standard curve generated with known concentrations of this compound.

This compound Signaling Pathway

This compound has been shown to be involved in various cellular signaling pathways. One such pathway is the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, which can influence processes like melanogenesis.

Anserine_ERK_Signaling This compound's Role in the ERK Signaling Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors translocates to nucleus and activates GeneExpression Altered Gene Expression (e.g., suppression of tyrosinase) TranscriptionFactors->GeneExpression regulates

Caption: this compound can activate the ERK signaling cascade, leading to changes in gene expression.

References

Personal protective equipment for handling Anserine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Anserine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. Adherence to these procedural steps is essential for ensuring a safe research environment.

This compound (β-alanyl-3-methylhistidine) is a naturally occurring dipeptide found in the skeletal muscle and brain of various vertebrates.[1][2] It is utilized in research for its antioxidant, buffering, and potential therapeutic properties.[1][2] While not classified as a highly hazardous substance, proper handling and disposal are necessary to minimize any potential risks.

Hazard Identification

This compound may cause skin, eye, and respiratory irritation.[3][4][5] It is important to avoid direct contact and inhalation of the powder form. Long-term exposure effects are not well-documented, and as a general precaution, exposure should be minimized.[3]

Personal Protective Equipment (PPE)

To ensure the safe handling of this compound, the following personal protective equipment is mandatory:

PPE CategorySpecific Recommendations
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield may be necessary for operations with a higher risk of splashing or dust generation.
Skin Protection Wear protective gloves that have been inspected prior to use.[6] Use impervious clothing to prevent skin contact.[6] A lab coat is required at all times.
Respiratory Protection If handling in a way that generates dust or aerosols, use a full-face respirator with an appropriate filter.[6] All handling of powdered this compound should be performed in a well-ventilated area or a fume hood.[3][4]
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Wash and dry hands after handling.[6]
Safe Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation of dust.[3]

  • Use in a well-ventilated area.[3][4]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly with soap and water after handling.[3]

  • Minimize dust generation and accumulation.[4]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

  • Keep containers securely sealed when not in use.[3][4]

  • Recommended storage temperature is -20°C.[4]

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical advice if irritation occurs.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4]

Accidental Release Measures: In the event of a spill, immediately clean it up to prevent further exposure. For dry spills, use a dry clean-up procedure that avoids generating dust.[3] Collect the residue and place it in a sealed container for disposal.[3] For wet spills, absorb the material with an inert substance and place it in a suitable disposal container.[4] Ensure the area is well-ventilated and wear appropriate PPE during the cleanup.[3]

Disposal Plan

Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations. Place waste in a sealed, labeled container.[3] Do not allow the material to enter drains or waterways.

Quantitative Data

Physical and Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₀H₁₆N₄O₃
Molecular Weight 240.26 g/mol [7]
Appearance Solid[7]
Melting Point 226 - 228 °C[7]
Solubility in Water 48 mg/mL[8]
pKa (imidazole ring) 7.04[1]

Toxicity Data:

Test TypeResultSpecies
Oral LD₅₀ > 6000 mg/kg body weight[9]Rat
Mutagenicity No mutagenic activity in Ames assay[9]Bacteria

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Anserine_Handling_Workflow prep Preparation - Review SDS - Don appropriate PPE weigh Weighing - Use ventilated enclosure - Minimize dust generation prep->weigh Proceed with caution solubilize Solubilization - Add solvent slowly - Mix gently weigh->solubilize Transfer carefully experiment Experimental Use - Follow protocol - Maintain containment solubilize->experiment Use in experiment cleanup Post-Experiment Cleanup - Decontaminate surfaces - Remove PPE correctly experiment->cleanup After completion waste Waste Disposal - Segregate waste - Label container clearly cleanup->waste Dispose of waste

Caption: Workflow for Safe Handling of this compound in a Laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anserine
Reactant of Route 2
Anserine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.